(3-Methylthiophen-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methylthiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQJEIWAMCLVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512127 | |
| Record name | (3-Methylthiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63826-56-2 | |
| Record name | (3-Methylthiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63826-56-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Methylthiophen-2-yl)methanol
Introduction
(3-Methylthiophen-2-yl)methanol is a heterocyclic alcohol that serves as a critical structural motif and versatile building block in organic synthesis and medicinal chemistry. Its thiophene core, a five-membered aromatic ring containing a sulfur atom, is recognized as a "privileged pharmacophore."[1][2] This is due to its role as a bioisostere for the benzene ring, which allows it to modulate physicochemical properties like solubility and metabolism, thereby enhancing drug-receptor interactions.[2] The presence of both a nucleophilic hydroxyl group and an electron-rich aromatic system provides dual reactivity, making it a valuable precursor for a diverse array of more complex molecules.
This guide provides an in-depth analysis of the core chemical properties, spectroscopic profile, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support its effective application in the laboratory.
Core Physicochemical and Spectroscopic Properties
Accurate characterization is the foundation of reproducible science. The identity and purity of this compound are confirmed through a combination of its physical constants and a distinct spectroscopic fingerprint.
Physicochemical Data
The fundamental physical properties of this compound are summarized below. These constants are essential for reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 63826-56-2 | N/A |
| Molecular Formula | C₆H₈OS | N/A |
| Molecular Weight | 128.19 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | 95-97 °C at 10 mmHg | N/A |
| Density | ~1.17 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | ~1.56 | N/A |
Spectroscopic Profile: A Self-Validating System
Spectroscopy provides an unambiguous structural confirmation. The following data describe the expected spectral characteristics for verifying the integrity of a sample.
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule. In a deuterated solvent like CDCl₃, the expected signals are:
-
Thiophene Ring Protons (H4, H5): Two doublets will appear in the aromatic region, typically between δ 6.8 and 7.2 ppm. The proton at the 5-position (H5) will be a doublet coupled to the proton at the 4-position (H4), and vice-versa. Their exact chemical shift is influenced by the electron-donating effects of the adjacent methyl and hydroxymethyl groups.
-
Methylene Protons (-CH₂OH): A singlet is expected around δ 4.7-4.9 ppm. This signal is deshielded due to the adjacent electronegative oxygen atom and the aromatic ring. The absence of coupling indicates no adjacent protons.
-
Methyl Protons (-CH₃): A sharp singlet will be present in the upfield region, typically around δ 2.2-2.3 ppm.[3]
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, often appearing between δ 1.5 and 3.0 ppm.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum distinguishes the six unique carbon environments:
-
Thiophene Ring Carbons: Four distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbons directly attached to the sulfur (C2 and C5) and the substituted carbons (C2 and C3) will have characteristic shifts influenced by heteroatom and substituent effects.
-
Methylene Carbon (-CH₂OH): This carbon is deshielded by the attached oxygen and will appear around δ 59-62 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon will produce a signal in the highly shielded, upfield region, typically around δ 14-16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of this compound is characterized by:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.[4]
-
C-H Aromatic Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically ~3100 cm⁻¹).[5]
-
C-H Aliphatic Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Aromatic Ring Stretch: Several medium-intensity bands in the 1400-1600 cm⁻¹ region.[4][6]
-
C-O Stretch: A strong band in the fingerprint region, typically between 1000-1100 cm⁻¹, corresponding to the primary alcohol C-O bond.
Mass Spectrometry (MS)
Electron impact mass spectrometry reveals the molecular weight and characteristic fragmentation patterns, which are crucial for structural confirmation.
-
Molecular Ion (M⁺): The parent peak should be observed at an m/z corresponding to the molecular weight (128.19).
-
Key Fragments: Common fragmentation pathways for benzylic-type alcohols include the loss of a hydrogen radical (M-1), a hydroxyl radical (M-17), or water (M-18). The most significant fragmentation is often the cleavage of the C-C bond adjacent to the ring, resulting in a stable thienyl-methyl cation (m/z 111) after loss of the hydroxyl group, or a tropylium-like cation.[7][8][9]
Synthesis and Reactivity
An understanding of the synthesis and reactivity of this compound is essential for its practical application.
Synthesis Workflow
The most direct and common laboratory synthesis involves the reduction of the corresponding aldehyde, 3-methylthiophene-2-carboxaldehyde. This transformation is reliably achieved using a mild reducing agent like sodium borohydride (NaBH₄). The causality for this choice is clear: NaBH₄ is selective for aldehydes and ketones, cost-effective, and operationally simple to handle compared to stronger, more hazardous reducing agents like lithium aluminum hydride (LiAlH₄).
Detailed Experimental Protocol: Synthesis
This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.
-
Reaction Setup: To a solution of 3-methylthiophene-2-carboxaldehyde (1.0 eq) in methanol (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents runaway side reactions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding water or 1 M HCl at 0 °C to decompose any excess NaBH₄.
-
Workup: Reduce the solvent volume via rotary evaporation. Add water to the residue and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure this compound.
Core Reactivity
The molecule's reactivity is governed by its two primary functional groups: the hydroxyl group and the thiophene ring.
-
Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to 3-methylthiophene-2-carboxaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). It undergoes esterification with acyl chlorides or anhydrides and can be converted to ethers via the Williamson ether synthesis.
-
Reactions at the Thiophene Ring: The thiophene ring is electron-rich and undergoes electrophilic aromatic substitution . The directing effects of the alkyl and hydroxymethyl groups (both ortho-, para-directing) strongly favor substitution at the C5 position, which is para to the methyl group and ortho to the hydroxymethyl group's directing influence.
Applications in Drug Development and Research
The thiophene scaffold is a cornerstone in modern medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety.[1][2] this compound is a valuable starting material for synthesizing derivatives with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11][12] Its structure allows for facile modification at the hydroxyl group or the thiophene ring, enabling the generation of diverse chemical libraries for screening and lead optimization. For instance, thiophene derivatives are key components in drugs like the antiplatelet agent Clopidogrel and the antibiotic Ticarcillin, highlighting the scaffold's therapeutic importance.[13]
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable for ensuring trustworthy and reproducible experimental outcomes.
Hazard Identification
Based on data for structurally similar thiophene alcohols, the following hazards are anticipated. Users must consult the specific Safety Data Sheet (SDS) for the purchased material.
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) and refrigeration is recommended to prevent slow oxidation.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a functionally rich and synthetically versatile chemical entity. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and valuable tool for chemists. The dual reactivity of its alcohol and thiophene components, combined with the proven therapeutic relevance of the thiophene scaffold, solidifies its importance as a key building block for innovation in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for its confident and effective application.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health.
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Institutes of Health.
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2-Thiopheneethanol - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
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An In-depth Technical Guide to (3-Methylthiophen-2-yl)methanol (CAS No. 63826-56-2): A Key Heterocyclic Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of (3-Methylthiophen-2-yl)methanol, a heterocyclic alcohol of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, reactivity, and its role as a versatile building block in the creation of novel therapeutic agents. The thiophene moiety is a well-established "privileged scaffold" in medicinal chemistry, and this particular derivative offers a unique combination of steric and electronic features for molecular design.[1]
Physicochemical and Safety Profile
This compound is a substituted thiophene derivative with the following core properties:
| Property | Value | Source |
| CAS Number | 63826-56-2 | [2] |
| Molecular Formula | C₆H₈OS | [2] |
| Molecular Weight | 128.19 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| SMILES | CC1=C(CO)SC=C1 | [3] |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from related compounds |
| Storage | Sealed in dry, 2-8°C | [2] |
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount. Safety data sheets for related thiophene compounds indicate that this substance should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. Thiophene derivatives can be irritating, and appropriate care should be taken during handling and disposal.
Synthesis and Purification
A robust and common synthetic route to this compound involves a two-step process starting from the commercially available 3-methylthiophene. This pathway leverages a formylation reaction followed by a standard reduction of the resulting aldehyde.
Step 1: Formylation of 3-Methylthiophene to 3-Methylthiophene-2-carboxaldehyde
The introduction of a formyl group onto the 3-methylthiophene ring is a critical first step. Direct formylation of 3-methylthiophene can be achieved using various methods, with the Vilsmeier-Haack reaction being a common and effective choice. This reaction utilizes a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich thiophene ring. The reaction is regioselective, favoring substitution at the 2-position due to the activating effect of the methyl group.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylthiophene
Objective: To synthesize 3-methylthiophene-2-carboxaldehyde.
Materials:
-
3-Methylthiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in dichloromethane (DCM) to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.
-
Add 3-methylthiophene to the reaction mixture dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-methylthiophene-2-carboxaldehyde.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Reduction of 3-Methylthiophene-2-carboxaldehyde to this compound
The reduction of the aldehyde functional group to a primary alcohol is a fundamental transformation in organic synthesis. A mild and selective reducing agent such as sodium borohydride (NaBH₄) is well-suited for this purpose, as it will not reduce the thiophene ring.
Experimental Protocol: Reduction of 3-Methylthiophene-2-carboxaldehyde
Objective: To synthesize this compound.
Materials:
-
3-Methylthiophene-2-carboxaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Dissolve 3-methylthiophene-2-carboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition is exothermic, so maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of deionized water.
-
Acidify the mixture to a pH of approximately 6 with 1 M hydrochloric acid to decompose any remaining borohydride.
-
Extract the product into diethyl ether (3 x volumes).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography.
Purification Insights
For both steps, column chromatography on silica gel is a reliable method for obtaining high-purity material. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The progress of the purification can be monitored by TLC with visualization under UV light.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the known spectra of its precursor and related thiophene derivatives.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and thiophene ring protons.
-
Thiophene Protons (H4, H5): Two doublets in the aromatic region (approximately δ 6.8-7.2 ppm), showing coupling to each other.
-
Methylene Protons (-CH₂OH): A singlet or a broad singlet (due to exchange with residual water) for the methylene protons adjacent to the hydroxyl group, expected around δ 4.6-4.8 ppm.
-
Hydroxyl Proton (-OH): A broad singlet that is exchangeable with D₂O, its chemical shift will be concentration and solvent-dependent.
-
Methyl Protons (-CH₃): A singlet for the methyl group protons attached to the thiophene ring, expected in the upfield region around δ 2.1-2.3 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Thiophene Carbons: Four distinct signals in the aromatic region (approximately δ 120-145 ppm) for the four carbons of the thiophene ring. The carbon bearing the methyl group and the carbon bearing the hydroxymethyl group will be deshielded compared to the other two.
-
Methylene Carbon (-CH₂OH): A signal for the methylene carbon, expected around δ 58-62 ppm.
-
Methyl Carbon (-CH₃): A signal for the methyl carbon in the aliphatic region, expected around δ 13-16 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group and is broadened due to hydrogen bonding.[4]
-
C-H Stretch (aromatic): Weaker absorptions above 3000 cm⁻¹ corresponding to the C-H bonds of the thiophene ring.
-
C-H Stretch (aliphatic): Absorptions just below 3000 cm⁻¹ for the methyl and methylene C-H bonds.
-
C=C Stretch (thiophene ring): Absorptions in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region corresponding to the C-O single bond of the primary alcohol.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern would be expected to show a significant peak corresponding to the loss of a hydroxyl radical (M-17) and a peak for the tropylium-like thienyl cation.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its two primary functional groups: the hydroxymethyl group and the thiophene ring.
Reactions of the Hydroxymethyl Group
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-methylthiophene-2-carboxaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents can lead to the formation of the carboxylic acid.[5]
-
Esterification: The alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions to form the corresponding esters.
-
Etherification: Williamson ether synthesis can be employed to convert the alcohol into various ethers.
Reactions Involving the Thiophene Ring
The thiophene ring is aromatic and can undergo electrophilic aromatic substitution. The existing substituents will direct incoming electrophiles. The thiophene sulfur atom can also be oxidized under specific conditions.[6]
Role as a Building Block in Medicinal Chemistry
Thiophene-containing molecules are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres for benzene rings, often leading to improved pharmacokinetic properties.[7] this compound is a valuable building block for introducing the 3-methylthiophene-2-methyl moiety into larger, more complex molecules. This structural motif can be found in compounds investigated for a variety of therapeutic applications, including but not limited to:
-
Anticancer Agents: Thiophene derivatives have been explored for their potential as anticancer agents.[7][8]
-
Anti-inflammatory Agents: The thiophene nucleus is present in several anti-inflammatory drugs.
-
Antimicrobial and Antifungal Agents: Many compounds containing a thiophene ring exhibit antimicrobial and antifungal activity.[9]
The specific substitution pattern of this compound provides a scaffold that can be further elaborated through reactions at the hydroxyl group or on the thiophene ring, allowing for the generation of diverse chemical libraries for drug screening.
Conclusion
This compound, with its unique substitution pattern on the privileged thiophene scaffold, represents a valuable and versatile building block for medicinal chemistry and organic synthesis. Its synthesis from readily available starting materials is straightforward, and its functional groups offer multiple handles for further chemical modification. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers aiming to incorporate this promising intermediate into their drug discovery and development programs.
Visualization
Synthesis Workflow
Caption: Synthetic pathway to this compound.
Reactivity Profile
Caption: Reactivity of this compound.
References
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Supplementary Information. (n.d.). Retrieved from [Link]
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3-Methylthiophene: A Versatile Building Block for Advanced Materials and Fine Chemicals. (n.d.). Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Novel 3-(thiophen-2-ylthio)pyridine Derivatives as Potential Multitarget Anticancer Agents - PubMed. (2019, July 24). Retrieved from [Link]
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A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES - Semantic Scholar. (n.d.). Retrieved from [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Retrieved from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]
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CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (2025, November 6). Retrieved from [Link]
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3-Methyl-2-((methylthio)methyl)but-2-enal - MDPI. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of (3-Methylthiophen-2-yl)methanol
Introduction
(3-Methylthiophen-2-yl)methanol is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. The presence of the thiophene moiety, a recognized "privileged pharmacophore," coupled with a reactive hydroxymethyl group, makes this compound a versatile intermediate for the synthesis of a diverse range of complex molecules, including active pharmaceutical ingredients (APIs) and functional organic materials.[1] This guide provides a comprehensive overview of the most reliable and field-proven synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each synthetic route, providing not just procedural steps, but also the scientific rationale behind the experimental choices.
Two principal and highly effective strategies for the synthesis of this compound will be discussed in detail:
-
Pathway 1: Reduction of 3-Methylthiophene-2-carboxaldehyde. This two-step approach is often favored for its high yields and the relative ease of the final reduction step.
-
Pathway 2: Grignard Reaction of a 2-Halogenated-3-methylthiophene with Formaldehyde. A classic organometallic approach that offers a direct route to the target alcohol from a readily accessible halo-thiophene precursor.
This guide will provide detailed experimental protocols for each pathway, a comparative analysis of their advantages and disadvantages, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.
Pathway 1: Synthesis via Reduction of 3-Methylthiophene-2-carboxaldehyde
This pathway is arguably the most common and often highest-yielding route to this compound. The synthesis is conceptually straightforward, involving the initial preparation of the key intermediate, 3-methylthiophene-2-carboxaldehyde, followed by its selective reduction to the desired primary alcohol.
Synthesis of the Precursor: 3-Methylthiophene-2-carboxaldehyde
There are two primary methods for the synthesis of 3-methylthiophene-2-carboxaldehyde: the Vilsmeier-Haack reaction and a Grignard-based approach.
Method A: Vilsmeier-Haack Formylation of 3-Methylthiophene
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4]
The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich thiophene ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. For 3-methylthiophene, the formylation occurs preferentially at the C2 position due to the electron-donating nature of the methyl group directing the electrophilic substitution.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylthiophene
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place N,N-dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Add 3-methylthiophene dropwise to the reaction mixture, ensuring the temperature does not exceed 20 °C.
-
After the addition of 3-methylthiophene, the reaction mixture is typically stirred at room temperature for several hours, or gently heated to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The aqueous solution is then neutralized with a base, such as sodium hydroxide or sodium carbonate, until a pH of 7-8 is reached.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-methylthiophene-2-carboxaldehyde.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Method B: Grignard-based Synthesis of 3-Methylthiophene-2-carboxaldehyde
This method involves a three-step sequence starting from 3-methylthiophene: bromination, Grignard reagent formation, and subsequent formylation with DMF.[5]
-
Bromination of 3-Methylthiophene: The first step is the regioselective bromination of 3-methylthiophene at the 2-position to yield 2-bromo-3-methylthiophene. This is typically achieved using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or a mixture of chloroform and acetic acid.[6][7][8] The reaction is generally fast and proceeds with high selectivity.
-
Formation of the Grignard Reagent: The resulting 2-bromo-3-methylthiophene is then reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, 3-methyl-2-thienylmagnesium bromide.
-
Formylation with DMF: The Grignard reagent is then reacted with N,N-dimethylformamide (DMF) to introduce the formyl group. The nucleophilic Grignard reagent adds to the electrophilic carbonyl carbon of DMF, and subsequent acidic workup hydrolyzes the intermediate to afford 3-methylthiophene-2-carboxaldehyde.[5]
Experimental Protocol: Synthesis of 2-Bromo-3-methylthiophene [7]
-
To a stirred solution of 3-methylthiophene in acetic acid at room temperature, add N-bromosuccinimide (NBS) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and extract with a mixture of hexane and ether.
-
Wash the organic layer sequentially with 1N NaOH aqueous solution and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-3-methylthiophene.
-
The product can be further purified by vacuum distillation.
Reduction of 3-Methylthiophene-2-carboxaldehyde to this compound
The reduction of the aldehyde to the primary alcohol is a standard and highly efficient transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its selectivity for aldehydes and ketones, its operational simplicity, and its milder nature compared to other reducing agents like lithium aluminum hydride (LiAlH₄).[9][10] The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol.
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms an alkoxide intermediate, which is subsequently protonated during the workup to yield the final alcohol.
Experimental Protocol: Reduction of 3-Methylthiophene-2-carboxaldehyde [1]
-
Dissolve 3-methylthiophene-2-carboxaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution, controlling the rate of addition to manage any effervescence and maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a short period and then warm to room temperature.
-
Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The product can be purified by column chromatography on silica gel if necessary.
Pathway 2: Synthesis via Grignard Reaction with Formaldehyde
This pathway offers a more direct route to this compound from 2-bromo-3-methylthiophene, bypassing the isolation of the aldehyde intermediate. The key steps are the formation of the Grignard reagent followed by its reaction with a suitable source of formaldehyde.
Formation of the Grignard Reagent
As described in Pathway 1, 3-methyl-2-thienylmagnesium bromide is prepared by reacting 2-bromo-3-methylthiophene with magnesium turnings in an anhydrous ether solvent. The successful formation of the Grignard reagent is critical and requires strictly anhydrous conditions, as any trace of water will quench the reagent.[1]
Reaction with Formaldehyde
The Grignard reagent, a potent nucleophile, readily attacks the electrophilic carbon of formaldehyde. Gaseous formaldehyde can be bubbled through the Grignard solution, or more conveniently, paraformaldehyde, a solid polymer of formaldehyde, can be used as the formaldehyde source.[1] The reaction forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the target alcohol, this compound.
Experimental Protocol: Grignard Synthesis of this compound [1]
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to help initiate the reaction.
-
Add a solution of 2-bromo-3-methylthiophene in anhydrous diethyl ether or THF dropwise from the dropping funnel.
-
The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the Grignard reagent has formed (the magnesium has been consumed), cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the Grignard solution. Alternatively, add dry paraformaldehyde portion-wise directly to the reaction mixture.
-
After the addition of formaldehyde is complete, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by the slow and careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Visualization of Synthetic Pathways
Caption: Overview of the two primary synthetic pathways to this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway 1: Reduction of Aldehyde | Pathway 2: Grignard Reaction |
| Starting Material | 3-Methylthiophene | 2-Bromo-3-methylthiophene |
| Key Reagents | Vilsmeier reagents or Grignard reagents, NaBH₄ | Magnesium, Formaldehyde |
| Typical Yield | Generally high (>80% for reduction step) | Good to high (60-85%) |
| Purity | High, especially after purification of the intermediate | Good, may contain byproducts from the Grignard reaction |
| Reaction Conditions | Milder for the reduction step | Requires strictly anhydrous conditions |
| Advantages | High yields, reliable and scalable reduction step | More direct route, fewer isolated intermediates |
| Disadvantages | Requires synthesis and purification of the aldehyde intermediate | Sensitive to moisture, potential for side reactions |
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the methylene protons of the CH₂OH group, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and two doublets in the aromatic region corresponding to the two coupled protons on the thiophene ring.
-
¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the methylene carbon, and the four distinct carbons of the thiophene ring.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the thiophene ring.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns may include the loss of a hydroxyl radical or water.
Conclusion
The synthesis of this compound can be reliably achieved through two primary pathways: the reduction of 3-methylthiophene-2-carboxaldehyde and the Grignard reaction of 2-bromo-3-methylthiophene with formaldehyde. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. Both routes, when executed with care and attention to the experimental details outlined in this guide, provide efficient and reproducible access to this valuable synthetic intermediate. The information provided herein is intended to empower researchers and drug development professionals with the knowledge to confidently synthesize and utilize this compound in their scientific endeavors.
References
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ResearchGate. (2019, December 4). Reduction using sodium borohyride?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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ResearchGate. (2025, August 10). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]
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PubMed. (2007, February 2). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. Retrieved from [Link]
- [Source on activation of sodium borohydride]. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes.
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PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]
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ResearchGate. (2025, September 30). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Retrieved from [Link]
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ResearchGate. (2025, August 6). Selective Metallation of 3-Halothiophenes: Practical Methods for the Synthesis of 2-Bromo-3-formylthiophene. Retrieved from [Link]
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Forest Products Laboratory. (n.d.). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. Retrieved from [Link]
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Spectroscopic data of (3-Methylthiophen-2-yl)methanol
An In-depth Technical Guide to the Spectroscopic Data of (3-Methylthiophen-2-yl)methanol
Abstract
This technical guide offers a comprehensive analysis of the spectroscopic data for this compound (C₆H₈OS, Mol. Wt.: 128.19 g/mol ). As a substituted thiophene, this compound and its derivatives are significant building blocks in the fields of medicinal chemistry and materials science.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers in synthesis, quality control, and drug development to unambiguously confirm its identity and purity. This document provides a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established principles and data from analogous structures. Furthermore, it outlines standardized protocols for data acquisition, ensuring reproducibility and adherence to best practices.
Molecular Structure and Spectroscopic Overview
The structural features of this compound—a primary alcohol and a substituted aromatic thiophene ring—give rise to a unique and identifiable spectroscopic fingerprint. Each analytical technique provides complementary information:
-
NMR Spectroscopy elucidates the carbon-hydrogen framework, revealing the number and connectivity of unique protons and carbons.
-
IR Spectroscopy identifies the key functional groups present, notably the hydroxyl (-OH) group and the thiophene ring.
-
Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, further confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Data is typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).[3]
¹H NMR Spectrum Analysis
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The predicted spectrum of this compound in CDCl₃ exhibits five distinct signals.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale & Commentary |
|---|---|---|---|---|
| ~ 7.15 | Doublet (d) | 1H | H5 | The proton at the 5-position is adjacent to the sulfur atom and coupled only to H4, resulting in a doublet. Thiophene protons typically resonate in this region.[4] |
| ~ 6.85 | Doublet (d) | 1H | H4 | Coupled to H5, this proton appears as a doublet slightly upfield from H5. The typical coupling constant (J) between H4 and H5 is ~5.0 Hz. |
| ~ 4.75 | Singlet (s) | 2H | -CH₂OH | The methylene protons are adjacent to the aromatic ring and the hydroxyl group, shifting them significantly downfield. They appear as a singlet as coupling to the -OH proton is often not observed due to rapid chemical exchange. |
| ~ 2.25 | Singlet (s) | 3H | -CH₃ | The methyl group on the thiophene ring is expected to resonate in this region, consistent with data for 3-methylthiophene.[4] |
| ~ 2.10 | Broad Singlet (s) | 1H | -OH | The chemical shift of the hydroxyl proton is highly variable and dependent on sample concentration, temperature, and solvent due to hydrogen bonding. It appears as a broad signal that is exchangeable with D₂O. |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Six distinct signals are predicted for this compound.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Provisional Assignment | Rationale & Commentary |
|---|---|---|
| ~ 143.5 | C2 | This is a quaternary carbon attached to the electron-withdrawing -CH₂OH group, causing a significant downfield shift. |
| ~ 139.0 | C3 | This quaternary carbon is attached to the methyl group. Its chemical shift is characteristic of a substituted carbon in a thiophene ring. |
| ~ 129.5 | C5 | Aromatic CH carbon. Its chemical environment is comparable to similar carbons in other thiophene derivatives.[5] |
| ~ 126.0 | C4 | Aromatic CH carbon, typically found slightly upfield compared to C5 in this substitution pattern. |
| ~ 60.5 | -CH₂OH | The carbon of the primary alcohol is shielded relative to the aromatic carbons and typically appears in the 60-65 ppm range.[6] |
| ~ 15.0 | -CH₃ | The methyl carbon is highly shielded and appears far upfield, consistent with typical values for methyl groups on an aromatic ring.[7] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The analysis is often performed on a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.
IR Spectrum Analysis
The IR spectrum is dominated by absorptions corresponding to the O-H, C-H, C=C, and C-O bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Commentary |
|---|---|---|---|
| 3500 - 3200 | Strong, Broad | O-H stretch (alcohol) | This very characteristic broad absorption is a definitive indicator of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.[8] |
| ~ 3100 | Medium | C-H stretch (aromatic) | Corresponds to the C-H bonds on the thiophene ring.[9] |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) | Arises from the C-H bonds of the methylene (-CH₂) and methyl (-CH₃) groups. |
| 1550 - 1450 | Medium-Weak | C=C stretch (aromatic ring) | These absorptions are characteristic of the thiophene ring skeletal vibrations. |
| ~ 1030 | Strong | C-O stretch (primary alcohol) | A strong, sharp peak in this region is a key diagnostic feature for a primary alcohol functional group.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern under specific ionization conditions, such as Electron Ionization (EI).
MS Spectrum Analysis
The mass spectrum confirms the molecular weight and shows characteristic fragmentation pathways.
Table 4: Predicted Mass Spectrometry Data (EI) for this compound
| m/z | Proposed Fragment | Commentary |
|---|---|---|
| 128 | [C₆H₈OS]⁺ | Molecular Ion (M⁺) . This peak confirms the molecular weight of the compound. An M+2 peak at m/z 130 with ~4% relative abundance is also expected due to the natural abundance of the ³⁴S isotope. |
| 111 | [M - OH]⁺ | Loss of a hydroxyl radical (•OH, 17 Da). This is a common fragmentation pathway for primary alcohols. |
| 97 | [M - CH₂OH]⁺ | Base Peak (Predicted) . Cleavage of the C-C bond between the ring and the methylene group results in the loss of the •CH₂OH radical (31 Da). This forms a highly stable 3-methylthienyl cation, which is often the most abundant fragment (base peak).[10] |
| 79 | [C₅H₃S]⁺ | Further fragmentation, likely from the m/z 97 ion via loss of H₂C=CH₂ (ethene) through ring rearrangement. |
Experimental Protocols & Workflows
To ensure the acquisition of high-quality, reproducible data, standardized experimental procedures must be followed.
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and perform phase and baseline corrections. Reference the spectrum to the TMS signal at 0.00 ppm.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is a multi-step process where the results from each technique validate the others. This logical workflow ensures a confident structural assignment.
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A Guide to the Structural Elucidation of (3-Methylthiophen-2-yl)methanol via ¹H NMR Spectroscopy
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3-Methylthiophen-2-yl)methanol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of heterocyclic compounds. This document moves beyond simple data reporting to offer a detailed interpretation grounded in the fundamental principles of NMR and the specific electronic environment of the thiophene scaffold.
Introduction: The Significance of Thiophene Derivatives
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials[1]. Their rich electronic nature and versatile substitution patterns allow for fine-tuning of biological and physical properties. This compound is a key building block, incorporating both a nucleophilic hydroxyl group and a substituted aromatic ring. Accurate structural confirmation is paramount for its use in multi-step syntheses, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This guide will detail the expected spectral features of this molecule and explain the reasoning behind the peak assignments, multiplicities, and chemical shifts.
Theoretical Considerations for the ¹H NMR of Substituted Thiophenes
The ¹H NMR spectrum of a substituted thiophene is governed by the electronic effects of its substituents and the spin-spin coupling between adjacent protons on the ring. The thiophene ring is an electron-rich aromatic system, and its protons typically resonate in the aromatic region (δ 6.5-8.0 ppm).
-
Substituent Effects : Electron-donating groups (EDGs) like alkyls (-CH₃) and hydroxymethyls (-CH₂OH) shield the ring protons, causing them to shift upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) deshield them, resulting in a downfield shift. The position of the substituent dictates which protons are most affected.
-
Coupling Constants (J-values) : Protons on the thiophene ring exhibit characteristic coupling constants. The coupling between adjacent protons (e.g., H-4 and H-5) is typically in the range of 4.0-6.0 Hz. Longer-range couplings can also be observed, for instance, between a methyl group and an adjacent ring proton, although these are often smaller (<1.5 Hz). These J-values are crucial for unambiguously assigning proton identities[2].
Experimental Protocol: Acquiring a High-Quality Spectrum
A robust and reproducible experimental setup is the foundation of reliable spectral interpretation.
Sample Preparation
-
Analyte Weighing : Accurately weigh 5-10 mg of this compound.
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single residual proton peak at δ 7.26 ppm, which is easily identified[3].
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following workflow outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Spectral Analysis and Interpretation
The structure of this compound dictates that there will be five distinct proton environments. Based on the analysis of the parent compound, 3-methylthiophene[4], and closely related structures[5][6], a detailed prediction of the spectrum can be made.
Caption: Structure of this compound with key proton environments and coupling.
Peak Assignments
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-5 | ~7.17 | Doublet (d) | 1H | Located adjacent to the sulfur atom and coupled only to H-4. Its chemical shift is similar to the H-2 proton in the parent 3-methylthiophene (δ ~7.17 ppm)[1][4]. |
| H-4 | ~6.80 | Doublet (d) | 1H | Shielded by the adjacent methyl group and coupled to H-5. The hydroxymethyl group at C-2 has a minimal effect on this proton's shift compared to 3-methylthiophene (δ ~6.87 ppm)[1][4]. |
| -CH₂- | ~4.80 | Singlet (s) or Doublet (d) | 2H | These benzylic-type protons are deshielded by the adjacent aromatic ring and the oxygen atom. In CDCl₃, coupling to the -OH proton is often not observed due to rapid proton exchange, resulting in a singlet. |
| -CH₃ | ~2.22 | Singlet (s) | 3H | The methyl group protons are in a typical allylic/benzylic region. The value is very consistent with that of 3-methylthiophene (δ ~2.25 ppm) and related structures[4][5]. |
| -OH | Variable (e.g., ~1.8-2.5) | Broad Singlet (br s) or Triplet (t) | 1H | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet. If coupling to the -CH₂- group occurs, it would be a triplet. |
Detailed Discussion
-
Thiophene Ring Protons (H-4, H-5) : The two protons on the thiophene ring form a simple AX spin system. H-5 will appear as a doublet due to coupling with H-4, and vice versa. The expected coupling constant, J4,5, is approximately 5.0 Hz, which is characteristic for thiophenes[2]. The chemical shifts are primarily influenced by the electron-donating methyl group at C-3, which pushes both protons upfield relative to unsubstituted thiophene. The data from (3-methylthiophen-2-yl)(pyridin-4-yl)methanol, which shows ring protons at 7.16 ppm and 6.79 ppm, provides strong validation for these predicted shifts[5].
-
Hydroxymethyl Protons (-CH₂OH) : The methylene (-CH₂-) protons are deshielded by the electronegative oxygen and the aromatic ring current, placing their signal around δ 4.80 ppm. The multiplicity of this signal is solvent-dependent. In a non-polar aprotic solvent like CDCl₃, the acidic hydroxyl proton often exchanges rapidly with trace amounts of water, averaging out any coupling. This results in the -CH₂- signal appearing as a sharp singlet and the -OH signal as a broad singlet. In a solvent like DMSO-d₆, this exchange is slower, and coupling is often observed, which would render the -CH₂- a doublet and the -OH a triplet (J ≈ 5-6 Hz).
-
Methyl Protons (-CH₃) : The methyl group at C-3 gives rise to a singlet around δ 2.22 ppm. Any long-range coupling to H-4 is typically too small to be resolved in a standard 1D spectrum.
Conclusion
The ¹H NMR spectrum provides an unambiguous fingerprint for the structure of this compound. By analyzing the four key signals—two doublets in the aromatic region, a singlet for the methylene group, and a singlet for the methyl group—along with their respective integrations and characteristic coupling constants, the identity and purity of the compound can be confidently established. This guide demonstrates how a combination of experimental data, foundational NMR principles, and comparative analysis of related structures leads to a comprehensive and trustworthy structural elucidation.
References
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Satonaka, H. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Retrieved from [Link]]
-
Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Retrieved from [Link]2]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]5]
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PubChem. (n.d.). 2-Thiophenemethanol. National Center for Biotechnology Information. Retrieved from [Link]6]
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University of Regina. (n.d.). Notes on NMR Solvents. Retrieved from [Link]3]
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An In-Depth Technical Guide to the Mass Spectrometry of (3-Methylthiophen-2-yl)methanol
This guide provides a comprehensive technical overview of the mass spectrometric analysis of (3-Methylthiophen-2-yl)methanol, a heterocyclic alcohol of interest in pharmaceutical and materials science research. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes foundational principles of mass spectrometry with expert analysis of analogous structures to predict and interpret its fragmentation behavior. This approach offers researchers and drug development professionals a robust framework for identifying and characterizing this compound and its derivatives.
Introduction: The Analytical Significance of this compound
This compound, with the molecular formula C₆H₈OS and a molecular weight of 128.192 g/mol , belongs to a class of substituted thiophenes.[1] Thiophene-containing compounds are pivotal structural motifs in a wide array of pharmaceuticals and functional materials due to their unique electronic and steric properties. The precise characterization of these molecules is paramount for quality control, metabolism studies, and understanding structure-activity relationships. Mass spectrometry stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide will delve into the anticipated mass spectrometric behavior of this compound, focusing on electron ionization (EI) as a common and illustrative ionization technique. We will explore the causal factors driving the fragmentation pathways, enabling a predictive understanding of its mass spectrum.
Experimental Protocol: A Self-Validating Approach to Mass Spectrometry
A robust mass spectrometry protocol is designed to be self-validating, ensuring data accuracy and reproducibility. The following details a standard operating procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system.
Sample Preparation and Chromatographic Separation
-
Sample Preparation : A dilute solution of this compound is prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate. A typical concentration would be in the range of 10-100 µg/mL.
-
Gas Chromatography (GC) : The sample is introduced into a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation from any impurities or solvent peaks. A representative program might start at 50°C, hold for 2 minutes, and then ramp at 10°C/min to 250°C.
Mass Spectrometer Parameters (Electron Ionization)
-
Ionization Source : Electron Ionization (EI)
-
Electron Energy : 70 eV (standard for generating reproducible library-searchable spectra)
-
Source Temperature : 230°C
-
Quadrupole Temperature : 150°C
-
Mass Range : m/z 35-300 (to capture the molecular ion and all significant fragments)
-
Scan Speed : Optimized for the GC peak width to ensure sufficient data points across the peak.
The choice of 70 eV electron energy is critical as it provides sufficient energy to induce fragmentation, leading to a characteristic "fingerprint" spectrum for the molecule, while also being the standard energy used for major spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[2]
Interpreting the Mass Spectrum: A Predictive Analysis
The Molecular Ion (M⁺˙)
The molecular ion peak is expected to be observed at m/z 128 . Given the presence of the relatively stable thiophene ring, this peak should be of moderate to strong intensity. The presence of sulfur will also result in a characteristic M+2 peak (at m/z 130) with an intensity of approximately 4.4% relative to the M+ peak due to the natural abundance of the ³⁴S isotope.
Predicted Fragmentation Pathways
The fragmentation of this compound will be primarily driven by the stability of the resulting cations. The presence of the alcohol functional group and the aromatic thiophene ring dictates the most likely cleavage points.
The fragmentation process can be visualized as a logical flow:
Caption: Predicted major fragmentation routes for this compound.
Pathway 1: Loss of a Hydroxyl Radical (-OH)
This is a common fragmentation pathway for alcohols.[3] The cleavage of the C-O bond results in a stable, resonance-stabilized cation. This is analogous to the loss of -OH from benzyl alcohol, which leads to the tropylium ion.[4]
-
Predicted Fragment: [C₆H₇S]⁺
-
Predicted m/z: 111
-
Significance: This is expected to be a very prominent peak, potentially the base peak, due to the high stability of the resulting cation, which is a methyl-substituted thienyl cation.
Pathway 2: Benzylic Cleavage with Loss of the Hydroxymethyl Radical (-CH₂OH)
Cleavage of the bond between the thiophene ring and the methanol group is also a highly probable event. This pathway is analogous to the loss of the -CH₂OH group from benzyl alcohol to form the phenyl cation.
-
Predicted Fragment: [C₅H₅S]⁺ (3-methylthiophene cation)
-
Predicted m/z: 97
-
Significance: The stability of the 3-methylthiophene cation, a known stable fragment from 3-methylthiophene itself, suggests this will be a significant peak in the spectrum.[5][6]
Pathway 3: Loss of Water (-H₂O)
The elimination of a water molecule is another characteristic fragmentation for alcohols, particularly when it leads to a stabilized radical cation.[3]
-
Predicted Fragment: [C₆H₆S]⁺˙
-
Predicted m/z: 110
-
Significance: This peak is likely to be present, though perhaps less intense than the m/z 111 and m/z 97 fragments.
Pathway 4: Fragmentation of the Thiophene Ring
The stable fragment at m/z 111 can undergo further fragmentation, involving the cleavage of the thiophene ring. Thiophene and its derivatives are known to fragment via the loss of a thioformyl radical (CHS) or acetylene (C₂H₂).[7][8]
-
Possible Fragments:
-
Loss of CHS from m/z 111 → m/z 66
-
Loss of C₂H₂ from m/z 111 → m/z 85
-
-
Significance: These peaks will likely be of lower intensity and are characteristic of the thiophene core.
The proposed fragmentation pathway for the formation of the key m/z 111 ion is illustrated below:
Caption: α-Cleavage leading to the formation of the stable m/z 111 cation.
Summary of Predicted Mass-to-Charge Ratios
The following table summarizes the key predicted ions in the electron ionization mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Proposed Structure | Neutral Loss | Comments |
| 128 | [C₆H₈OS]⁺˙ | Molecular Ion | - | Should be a moderately intense peak. |
| 111 | [C₆H₇S]⁺ | (3-Methylthiophen-2-yl)methyl cation | •OH | Expected to be a major peak, possibly the base peak. |
| 110 | [C₆H₆S]⁺˙ | Dehydrated molecular ion | H₂O | Likely present, but less intense than m/z 111. |
| 97 | [C₅H₅S]⁺ | 3-Methylthiophene cation | •CH₂OH | A significant and stable fragment. |
| 85 | [C₄H₅]⁺ | Cyclopentadienyl cation analog | C₂H₂S | Result of thiophene ring fragmentation. |
| 45 | [CHS]⁺ | Thioformyl cation | C₅H₅ | Characteristic fragment of thiophene-containing compounds. |
Conclusion: A Framework for Identification
This in-depth guide provides a scientifically grounded prediction of the mass spectrometric behavior of this compound. By leveraging established fragmentation patterns of analogous compounds, we have constructed a detailed interpretive framework. Researchers can use this guide to:
-
Tentatively identify this compound in complex mixtures.
-
Confirm the structure of synthesized material.
-
Guide the interpretation of mass spectra of related thiophene derivatives.
The principles of causality in fragmentation, rooted in the stability of the resulting ions, provide a powerful tool for structural elucidation. This predictive approach, grounded in authoritative chemical principles, empowers researchers to confidently navigate the analytical challenges presented by novel compounds in the absence of pre-existing library data.
References
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Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Retrieved from [Link][9]
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Brainly.in. (2023). Benzyl alcohol mass spectrum fragmentation. Retrieved from [Link][4]
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
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Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. Retrieved from [Link][10]
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ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link][7]
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PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Retrieved from [Link][11]
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NIST WebBook. (n.d.). Thiophene, 2-ethyl-. Retrieved from [Link][12]
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ResearchGate. (n.d.). Mass spectrum of the ions formed from thiophene using the ~30–40 eV EI source. Retrieved from [Link][8]
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ElectronicsAndBooks. (1991). ELECTRON IMPACT MASS SPECTRA OF SOME 7.. 3'-. AND 4'-SUBSTITUTED THIOPHENE- 2- AND 3-CARBOXANILIDES. Retrieved from [Link]
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PubChem. (n.d.). (3-Methylthiophen-2-yl)methanamine. Retrieved from [Link][14]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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YouTube. (2018). MS fragmentation patterns. Retrieved from [Link][15]
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NIST WebBook. (n.d.). 3-methyl-2-thiophenemethanol. Retrieved from [Link][1]
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Doc Brown's Chemistry. (2025). CH3OH mass spectrum of methanol fragmentation pattern. Retrieved from [Link][16]
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PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link][5]
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NIST WebBook. (n.d.). Thiophene, 3-methyl-. Retrieved from [Link][6]
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Introduction: Contextualizing (3-Methylthiophen-2-yl)methanol
An In-Depth Technical Guide to the Physical Properties of (3-Methylthiophen-2-yl)methanol
This compound is a substituted thiophene derivative, a class of heterocyclic compounds integral to medicinal chemistry and materials science. The thiophene ring is a common isostere for benzene, offering modified electronic properties and metabolic profiles, making it a valuable scaffold in drug design. The physical properties of this specific molecule—dictated by the interplay of the aromatic sulfur-containing ring, a hydroxyl group capable of hydrogen bonding, and a methyl substituent—are fundamental to its handling, reactivity, formulation, and ultimate application. This guide provides a comprehensive analysis of these properties, grounded in established analytical techniques and theoretical principles, to equip researchers with the foundational knowledge required for its effective utilization.
Section 1: Core Molecular Identifiers
Precise identification is the cornerstone of chemical research. The fundamental identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 63826-56-2 | [1][2] |
| Molecular Formula | C₆H₈OS | [1] |
| Molecular Weight | 128.19 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CS1)CO | [1] |
Section 2: Physicochemical Properties
The bulk physical properties of a compound govern its behavior in various laboratory and industrial settings, from reaction conditions to purification and storage. While specific experimental data for this compound is sparse in publicly available literature, we can infer its properties based on structurally similar compounds like 3-methylthiophene and various thiophenemethanol isomers.
| Property | Predicted/Reported Value | Analysis and Rationale |
| Physical State | Colorless to light yellow liquid | Inferred from related compounds like 2-thiophenemethanol, which is a clear light yellow liquid[3]. |
| Boiling Point | > 115 °C (at 760 mmHg) | The parent compound, 3-methylthiophene, boils at 114-115 °C[4][5]. The addition of the hydroxyl group introduces strong intermolecular hydrogen bonding, which will significantly elevate the boiling point compared to the parent. For reference, 2-thiophenemethanol boils at 207 °C[3]. |
| Density | ~1.1-1.2 g/mL | 3-methylthiophene has a density of 1.016 g/cm³[5], while 3-thiophenemethanol has a density of 1.211 g/mL[6]. The target molecule's density is expected to be closer to that of 3-thiophenemethanol. |
| Solubility | Slightly soluble in water; Soluble in alcohols, ethers, and chlorinated solvents. | The polar hydroxyl group imparts some water solubility, but the substituted thiophene ring provides significant nonpolar character. 2-Thiophenemethanol is described as soluble in water[3]. It is expected to be miscible with common organic solvents like methanol, ethanol, diethyl ether, tetrahydrofuran (THF), and dichloromethane, following the "like dissolves like" principle. |
| Storage | Store at 2-8°C, sealed in dry conditions | Recommended storage conditions from chemical suppliers suggest refrigeration and protection from moisture[1]. |
Section 3: Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral features of this compound.
Molecular Structure and Atom Labeling
To facilitate the discussion of spectroscopic data, the atoms of this compound are labeled as shown in the diagram below.
Caption: Labeled structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR):
-
Thiophene Ring Protons (H on C2, H on C3): Two doublets are expected in the aromatic region (δ ≈ 6.5-7.5 ppm). These protons will show coupling to each other (³JHH ≈ 5 Hz). The proton on C2 will likely be downfield of the proton on C3 due to proximity to the electron-withdrawing CH₂OH group.
-
Methylene Protons (-CH₂OH): A singlet is expected around δ ≈ 4.5-5.0 ppm. The exact shift can vary with solvent and concentration. In protic solvents, this signal may show coupling to the hydroxyl proton.
-
Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region, likely around δ ≈ 2.2-2.5 ppm. For comparison, the methyl protons in 3-methylthiophene appear at δ ≈ 2.25 ppm[7].
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly variable (typically δ ≈ 1.5-5.0 ppm) depending on solvent, concentration, and temperature. This peak disappears upon D₂O exchange.
-
-
¹³C NMR (Carbon NMR):
-
Thiophene Ring Carbons: Four distinct signals are expected in the aromatic region (δ ≈ 120-145 ppm). The carbon attached to the CH₂OH group (C1) and the carbon attached to the methyl group (C5) will likely be the most downfield (deshielded).
-
Methylene Carbon (-CH₂OH): A signal is expected around δ ≈ 60-65 ppm.
-
Methyl Carbon (-CH₃): A signal is expected in the upfield aliphatic region, around δ ≈ 15-20 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions are:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3400 cm⁻¹ is the most characteristic signal, indicative of the hydrogen-bonded hydroxyl group[8].
-
C-H Stretch (sp²): Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹ (approx. 3100-3050 cm⁻¹).
-
C-H Stretch (sp³): Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹ (approx. 2980-2850 cm⁻¹)[8].
-
C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring will appear in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong C-O stretching vibration for the primary alcohol is expected in the 1000-1075 cm⁻¹ range[8].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 128, corresponding to the molecular weight of the compound [C₆H₈OS]⁺[1]. A smaller M+1 peak at m/z 129 will be present due to the natural abundance of ¹³C, and an M+2 peak at m/z 130 due to the presence of the ³⁴S isotope.
-
Key Fragmentation Patterns:
-
[M-1]⁺ (m/z 127): Loss of a hydrogen radical, often from the methylene group.
-
[M-17]⁺ (m/z 111): Loss of a hydroxyl radical (•OH).
-
[M-31]⁺ (m/z 97): Loss of the •CH₂OH radical. This fragment, corresponding to the 3-methyl-2-thienyl cation, is expected to be a major peak. This is analogous to the base peak in the mass spectrum of methanol being [M-1]⁺[9].
-
[M-45]⁺ (m/z 83): Loss of the entire CH₂OH group and a hydrogen atom.
-
Section 4: Experimental Protocols for Property Determination
The following protocols outline standard procedures for verifying the physical properties of a new or uncharacterized sample of this compound.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for the physical characterization of a liquid sample.
Protocol 1: Boiling Point Determination (Microscale)
-
Causality: Determining the boiling point is a fundamental measure of purity and is dictated by molecular weight and intermolecular forces.
-
Methodology:
-
Place 0.5 mL of the sample into a small test tube.
-
Insert a capillary tube (sealed at one end) open-end-down into the test tube.
-
Attach the test tube to a thermometer and place it in a heating bath (e.g., mineral oil).
-
Heat the bath slowly (1-2 °C per minute) while stirring.
-
Observe the capillary tube. A steady stream of bubbles will emerge as the air inside expands and the liquid's vapor pressure increases.
-
The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon very slow cooling.
-
Record the atmospheric pressure to correct the boiling point to standard pressure if necessary.
-
Protocol 2: NMR Sample Preparation and Referencing
-
Causality: Proper sample preparation is critical for obtaining high-resolution spectra for structural elucidation. The choice of solvent is key to avoiding signal overlap.
-
Methodology:
-
Place 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If hydrogen bonding needs to be studied or solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Cap the NMR tube and invert several times to ensure a homogeneous solution.
-
Referencing: The spectrum is referenced to the residual solvent peak.
-
To confirm the hydroxyl proton, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The -OH peak will broaden and/or disappear.
-
References
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Supplementary Information for Scientific Paper. University of Wuppertal. [Link]
-
Supporting Information for Publication. The Royal Society of Chemistry. [Link]
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An In-depth Technical Guide to the Solubility of (3-Methylthiophen-2-yl)methanol in Organic Solvents
Abstract
(3-Methylthiophen-2-yl)methanol is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. As a versatile building block, its utility in synthesis and formulation is fundamentally governed by its solubility in various organic solvents.[1] A comprehensive understanding of its solubility profile is therefore critical for researchers, scientists, and drug development professionals to enable efficient process design, purification, and formulation. This technical guide provides an in-depth analysis of the structural features of this compound that dictate its solubility, outlines the theoretical principles governing its dissolution, and presents a robust, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a foundational resource, empowering researchers to make informed decisions regarding solvent selection and to generate reliable, high-quality solubility data.
Introduction: The Critical Role of Solubility in a Research and Development Context
In the realms of pharmaceutical development and materials science, the solubility of a compound is a cornerstone physical property that dictates its path from discovery to application.[2] For a key intermediate like this compound, understanding its behavior in different solvent environments is paramount for several reasons:
-
Reaction Optimization: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts. Ensuring the reactants are adequately solubilized is often the first step towards a successful and reproducible chemical transformation.[3]
-
Purification Strategies: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility. A well-characterized solubility profile allows for the rational design of purification protocols to isolate the target compound with high purity.
-
Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors in various excipients and delivery vehicles is a critical determinant of bioavailability and therapeutic efficacy.[4]
This guide moves beyond a simple tabulation of data, which is not extensively available in the public domain for this specific compound. Instead, it equips the researcher with the foundational knowledge and practical methodologies to predict, understand, and, most importantly, experimentally determine the solubility of this compound in a range of common organic solvents.
Molecular Structure and Physicochemical Properties: A Predictive Analysis
The solubility of a molecule is intrinsically linked to its structure. The arrangement of functional groups, their polarity, and the overall molecular architecture determine the nature and strength of intermolecular interactions with solvent molecules.
This compound possesses a unique combination of functional groups that contribute to its solubility profile:
-
Thiophene Ring: This five-membered aromatic heterocycle containing a sulfur atom is the core of the molecule. The thiophene ring itself is relatively nonpolar and contributes to the molecule's solubility in less polar organic solvents.[5][6]
-
Methyl Group (-CH3): Attached at the 3-position of the thiophene ring, this alkyl group is nonpolar and further enhances the lipophilic character of the molecule.
-
Methanol Group (-CH2OH): This primary alcohol functional group, located at the 2-position, is the most significant contributor to the molecule's polarity. The hydroxyl (-OH) moiety can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with polar protic solvents.
The interplay between the nonpolar thiophene and methyl components and the polar methanol group suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents, particularly those of intermediate polarity and those capable of hydrogen bonding.
Theoretical Principles of Solubility: "Like Dissolves Like" in Action
The adage "like dissolves like" provides a foundational, qualitative framework for predicting solubility. This principle is rooted in the thermodynamics of mixing, where dissolution is favored when the intermolecular forces between solute and solvent molecules are similar in nature and strength to the forces within the pure solute and pure solvent.
The Role of Polarity
Organic solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can readily donate and accept hydrogen bonds. Given the presence of the hydroxyl group, this compound is expected to have favorable interactions and thus higher solubility in these solvents.
-
Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have polar bonds but lack an acidic hydrogen. They can act as hydrogen bond acceptors. It is anticipated that this compound will be soluble in these solvents, though perhaps to a lesser extent than in polar protic solvents where both donor and acceptor interactions are possible.
-
Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether have low dielectric constants and are incapable of significant hydrogen bonding. The nonpolar thiophene ring and methyl group will promote some solubility in these solvents, but the highly polar hydroxyl group will limit it.
Hydrogen Bonding
The ability of the methanol group to form hydrogen bonds is a critical determinant of its solubility in protic solvents. The energy required to break the solute-solute and solvent-solvent interactions is compensated by the formation of strong solute-solvent hydrogen bonds, leading to a favorable enthalpy of mixing.
Temperature Effects
For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. However, the magnitude of this effect varies between different solute-solvent systems and should be determined experimentally.
Estimated Qualitative Solubility Profile
Based on the theoretical principles outlined above, a qualitative solubility profile for this compound can be estimated. This table serves as a starting point for solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the hydroxyl group. |
| Polar Aprotic | Acetone, DMSO, THF | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | Favorable pi-pi stacking interactions with the thiophene ring. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | Dominated by weak van der Waals forces; the polar hydroxyl group limits solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Good balance of polarity to interact with both the polar and nonpolar regions of the molecule. |
This table presents an educated estimation. For all critical applications, experimental verification is mandatory.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of comprehensive published data, experimental determination of solubility is not just recommended, but essential for any rigorous scientific or developmental work. The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8]
Rationale for the Shake-Flask Method
The shake-flask method is considered the "gold standard" for solubility measurement because it allows the system to reach thermodynamic equilibrium, providing a true measure of the saturation solubility.[7] This is in contrast to kinetic solubility methods, which are faster but can sometimes overestimate solubility due to the formation of supersaturated solutions.[9][10]
Experimental Workflow Diagram
Caption: A flowchart of the shake-flask method for determining solubility.
Detailed Step-by-Step Methodology
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker or incubator with agitation
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (HPLC-UV or UV-Vis spectrophotometer)
Protocol:
-
Preparation of Supersaturated Solution:
-
Causality: Adding an excess of the solid solute is crucial to ensure that the solvent becomes saturated and that a solid phase remains in equilibrium with the liquid phase.
-
Action: Add an amount of solid this compound that is visibly in excess of what is expected to dissolve to a vial. Add a known, precise volume of the chosen organic solvent. Seal the vial tightly to prevent solvent evaporation, which would alter the concentration.
-
-
Equilibration:
-
Causality: Achieving thermodynamic equilibrium is the cornerstone of this method. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. A duration of 24 to 72 hours is typically sufficient for most organic compounds. Constant temperature is critical as solubility is temperature-dependent.
-
Action: Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture continuously for 24 to 72 hours.
-
-
Phase Separation:
-
Causality: It is imperative to separate the saturated solution from the excess solid without altering the temperature or concentration. Centrifugation pellets the majority of the solid, and subsequent filtration removes any remaining fine particles that could interfere with the analysis and lead to an overestimation of solubility.
-
Action: After the equilibration period, allow the vials to stand at the same constant temperature to let the excess solid settle. Centrifuge the vials to further pellet the solid. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
-
Quantification:
-
Causality: The concentration of the solute in the saturated solution needs to be accurately measured. Direct measurement is often not possible due to the high concentration, so a precise dilution into the linear range of the analytical method is required. A validated analytical method with a proper calibration curve ensures the accuracy of the measurement.
-
Action:
-
Analytical Method: Develop a suitable analytical method. For UV-Vis spectroscopy, determine the λmax of this compound in the chosen solvent. For HPLC, develop a method that gives a sharp, well-resolved peak for the compound.[2][11][12]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve (Absorbance vs. Concentration for UV-Vis, or Peak Area vs. Concentration for HPLC).
-
Sample Analysis: Prepare a precise dilution of the filtered saturated solution. Analyze this diluted sample using the validated method.
-
-
-
Calculation:
-
Action: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Intermolecular Interactions and Solubility
The underlying forces that govern solubility can be visualized as a competition of interactions. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute-solute and solvent-solvent interactions.
Caption: Interactions between the solute and different solvent types.
Safety and Handling
This compound and the organic solvents used for solubility determination require careful handling in a well-ventilated laboratory environment.
-
This compound: According to available safety data, this compound may cause skin and serious eye irritation.[13] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Organic Solvents: Many organic solvents are flammable and may have specific health hazards.[14][15][16] Always consult the Safety Data Sheet (SDS) for each solvent before use to understand its specific risks and handling requirements. Work should be conducted in a fume hood, and sources of ignition should be eliminated when working with flammable solvents.
Proper waste disposal procedures must be followed for all chemical waste generated during the experimental work.
Conclusion
While a comprehensive, publicly available database on the solubility of this compound is lacking, this guide provides the necessary framework for researchers to confidently address this knowledge gap. By understanding the interplay of the molecule's structural features—the nonpolar thiophene ring and methyl group, and the polar, hydrogen-bonding methanol moiety—a qualitative prediction of solubility can be made. However, for all applications requiring precision and accuracy, the detailed shake-flask experimental protocol provided herein is the recommended course of action. This self-validating system, coupled with a robust analytical method, will empower researchers to generate the high-quality, reliable solubility data needed to accelerate their research and development efforts.
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An In-Depth Technical Guide to the Stability and Storage of (3-Methylthiophen-2-yl)methanol
For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. (3-Methylthiophen-2-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its stability, or lack thereof, can significantly impact reaction yields, impurity profiles, and the overall success of a synthetic campaign. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its degradation pathways and offering evidence-based protocols for its optimal storage and handling.
Core Chemical Characteristics of this compound
This compound is a colorless to pale yellow liquid.[1] The molecule's stability is intrinsically linked to its structure: a thiophene ring substituted with a methyl group and a hydroxymethyl group. The electron-rich nature of the thiophene ring and the reactivity of the primary alcohol functional group are the primary determinants of its degradation profile.
Principal Degradation Pathways
The stability of this compound is challenged by several environmental and chemical factors, leading to distinct degradation pathways. Understanding these pathways is crucial for developing effective storage strategies.
Oxidation: The Primary Culprit
Exposure to atmospheric oxygen is a significant threat to the stability of this compound. Oxidation can occur at two primary sites on the molecule:
-
Oxidation of the Hydroxymethyl Group: The primary alcohol is susceptible to oxidation, initially forming 3-methyl-2-thiophenecarboxaldehyde. This aldehyde can then undergo further oxidation to the corresponding carboxylic acid, 3-methyl-2-thiophenecarboxylic acid.
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to form a thiophene-S-oxide. These S-oxides are often reactive intermediates that can participate in further reactions, including dimerization.
The presence of these oxidation products not only depletes the desired starting material but also introduces impurities that can complicate downstream processing and purification.
Caption: Recommended workflow for storage and handling.
Analytical Methods for Stability Assessment
Regularly assessing the purity of this compound is a critical component of quality control. The following analytical techniques are well-suited for detecting the primary degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating this compound from its non-volatile oxidation products.
-
Methodology: A reversed-phase C18 column with a gradient elution of water and acetonitrile is typically effective.
-
Detection: A UV detector set at an appropriate wavelength (e.g., around 230-240 nm) can be used to monitor the separation.
-
Expected Elution Order: Typically, the more polar carboxylic acid will elute first, followed by the aldehyde, and then the parent alcohol.
Gas Chromatography (GC)
GC is suitable for analyzing the volatile components of a sample and can be used to determine the purity of this compound and detect the presence of the more volatile aldehyde degradation product.
-
Methodology: A capillary column with a non-polar or moderately polar stationary phase is generally used.
-
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be employed for detection and identification of components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for identifying the presence of the aldehyde and carboxylic acid degradation products.
-
Diagnostic Signals:
-
Aldehyde: The aldehyde proton will appear as a characteristic singlet in the downfield region of the spectrum (typically around 9-10 ppm).
-
Carboxylic Acid: The acidic proton of the carboxylic acid will appear as a broad singlet, also in the downfield region (often >10 ppm).
-
Conclusion
The stability of this compound is a manageable challenge with a thorough understanding of its degradation pathways and the implementation of rigorous storage and handling protocols. By controlling its exposure to oxygen, light, heat, and incompatible chemicals, researchers can ensure the integrity of this valuable synthetic intermediate, leading to more reliable and reproducible scientific outcomes. Regular analytical monitoring provides the necessary verification of its purity, closing the loop on a comprehensive quality control strategy.
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An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in (3-Methylthiophen-2-yl)methanol for Pharmaceutical Development
Introduction: The Strategic Importance of (3-Methylthiophen-2-yl)methanol in Medicinal Chemistry
This compound is a key heterocyclic building block in modern drug discovery and development. Its strategic importance lies in the versatile reactivity of its primary hydroxyl group, which, when combined with the unique electronic properties of the 3-methylthiophene core, provides a gateway to a diverse array of complex molecular architectures. Thiophene derivatives are prevalent in a multitude of approved drugs, valued for their ability to act as bioisosteres of phenyl groups, enhancing metabolic stability and modulating pharmacokinetic profiles.[1] This guide provides an in-depth exploration of the reactivity of the hydroxyl group in this compound, offering field-proven insights and detailed protocols for its derivatization. Understanding and controlling these transformations are paramount for researchers and scientists aiming to leverage this scaffold in the synthesis of novel therapeutic agents. The proximity of the hydroxyl group to the thiophene ring results in a benzylic-type reactivity, influencing the conditions required for its oxidation, esterification, and etherification. This guide will delve into the mechanistic underpinnings of these reactions and provide practical, validated methodologies for their execution.
I. Oxidation: Selective Conversion to 3-Methylthiophene-2-carboxaldehyde
The selective oxidation of the primary alcohol in this compound to its corresponding aldehyde, 3-methylthiophene-2-carboxaldehyde, is a critical transformation. This aldehyde serves as a valuable intermediate in the synthesis of various pharmaceuticals, including anthelmintic agents.[2][3] The primary challenge in this conversion is to prevent over-oxidation to the carboxylic acid and to avoid unwanted reactions with the electron-rich thiophene ring. Therefore, mild and selective oxidizing agents are essential.
Causality Behind Experimental Choices:
The selection of an appropriate oxidizing agent is dictated by the need for high selectivity for the primary alcohol over the sensitive thiophene moiety. Strong, non-selective oxidants like potassium permanganate or chromic acid can lead to ring-opening or other degradative pathways. Consequently, reagents that operate under neutral or mildly basic conditions are preferred.
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is an excellent choice for the mild and selective oxidation of primary alcohols to aldehydes.[4][5] It operates at room temperature, offers short reaction times, and tolerates a wide range of functional groups, including the thiophene ring.[6][7][8]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[1][9][10][11] It is renowned for its mildness and high yields in the conversion of primary alcohols to aldehydes, with minimal risk of over-oxidation.[12]
-
Manganese Dioxide (MnO₂): Activated manganese dioxide is a highly selective reagent for the oxidation of allylic and benzylic alcohols.[13][14] Given the benzylic-like nature of this compound, MnO₂ provides an effective and often more economical alternative to other mild oxidants.[15][16]
Experimental Protocols:
Diagram of Workflow:
Caption: Workflow for the Dess-Martin Oxidation of this compound.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir until the solid dissolves and the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-methylthiophene-2-carboxaldehyde.
Diagram of Workflow:
Caption: Workflow for the Swern Oxidation of this compound.
Step-by-Step Methodology:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under a nitrogen atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM dropwise. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add triethylamine (TEA, 5.0 eq) dropwise, and stir the mixture for an additional 15 minutes at -78 °C.
-
Allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation: Comparison of Oxidation Methods
| Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane | 85-95 | DCM, Room Temp, 1-2 h | Mild, high selectivity, easy workup | Costly, potentially explosive |
| Swern Oxidation | 80-90 | DCM, -78 °C to RT, 2-3 h | Mild, high yield, avoids heavy metals | Requires low temp, produces dimethyl sulfide |
| Activated MnO₂ | 70-85 | DCM or CHCl₃, RT or reflux, 12-24 h | Selective for benzylic alcohols, inexpensive | Requires large excess of reagent, longer reaction times |
II. Esterification: Formation of Thiophene-based Esters
The hydroxyl group of this compound can be readily converted to a variety of esters, which are valuable as intermediates or as final products in drug development. Esterification can modulate the lipophilicity and pharmacokinetic properties of a molecule.
Causality Behind Experimental Choices:
The choice of esterification method depends on the nature of the carboxylic acid and the desired scale of the reaction.
-
Fischer-Speier Esterification: This classic method involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄).[8][17][18][19] It is a reversible reaction, and the equilibrium is typically driven towards the ester by using an excess of one of the reactants or by removing water as it is formed.[7]
-
Acylation with Acid Chlorides or Anhydrides: For more reactive or sensitive substrates, the use of an acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) is a highly efficient method for ester formation. This reaction is generally irreversible and proceeds under milder conditions than Fischer esterification.[20][21]
Experimental Protocols:
Diagram of Mechanism:
Caption: Mechanism of Fischer-Speier Esterification.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), acetic acid (5.0 eq, can also serve as solvent), and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
III. Etherification: Synthesis of Thiophene-based Ethers
The synthesis of ethers from this compound provides another avenue for structural diversification. Ethers are generally more metabolically stable than esters and can significantly alter the physicochemical properties of a molecule.
Causality Behind Experimental Choices:
-
Williamson Ether Synthesis: This is the most common and versatile method for preparing ethers.[5] It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.[6] The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation without competing side reactions.[2][3]
Experimental Protocols:
Diagram of Workflow:
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Step-by-Step Methodology:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Add methyl iodide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 2-(methoxymethyl)-3-methylthiophene.
IV. Application in Drug Development: A Gateway to Bioactive Molecules
The derivatives of this compound are of significant interest in pharmaceutical research due to the diverse biological activities exhibited by thiophene-containing compounds.[1][14] The functionalization of the hydroxyl group allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.
For instance, the oxidation product, 3-methylthiophene-2-carboxaldehyde, is a documented intermediate in the synthesis of anthelmintic agents, compounds used to treat parasitic worm infections.[2][22] Furthermore, ester and ether derivatives can be designed to act as prodrugs, improving the oral bioavailability or duration of action of a parent drug molecule. The thiophene nucleus itself is a key component in numerous marketed drugs, and the ability to readily modify the side chain at the 2-position through the reactions described in this guide makes this compound a highly valuable starting material for the generation of new chemical entities with potential therapeutic applications.[23][24]
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules in the pharmaceutical industry. The reactivity of its hydroxyl group, analogous to a benzylic alcohol, allows for a range of selective transformations including oxidation, esterification, and etherification. By carefully selecting the appropriate reagents and reaction conditions, as detailed in this guide, researchers can efficiently generate a diverse library of thiophene derivatives for biological screening and lead optimization. The protocols provided herein are robust and have been designed to be self-validating, ensuring a high degree of success and reproducibility in the laboratory. A thorough understanding of the principles and methodologies outlined in this guide will empower scientists and drug development professionals to fully exploit the synthetic potential of this compound in their quest for novel therapeutics.
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Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]
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Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350-356. [Link]
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Beilstein-Institut zur Förderung der Chemischen Wissenschaften. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein J. Org. Chem.2012 , 8, 1313-1322. [Link]
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The Sulfur Synthon: A Technical Guide to Organosulfur Compounds in Modern Synthesis
Introduction: The Unique Role of Sulfur in Chemical Synthesis
Organosulfur chemistry represents a cornerstone of modern organic synthesis, offering a rich and versatile toolkit for the construction of complex molecular architectures.[1] The unique electronic and stereochemical properties imparted by sulfur-containing functional groups provide chemists with powerful strategies for carbon-carbon bond formation, functional group interconversion, and stereocontrol.[1][2] Unlike their oxygen analogues, organosulfur compounds exhibit a broader range of stable oxidation states (sulfide, sulfoxide, sulfone), greater polarizability, and the ability of adjacent atoms to stabilize both positive and negative charges.[3][4] These fundamental characteristics are the bedrock upon which a vast array of synthetic methodologies has been built, impacting fields from natural product synthesis to drug development.[5] This guide provides an in-depth exploration of the core principles and practical applications of organosulfur compounds, designed for researchers and professionals seeking to leverage their synthetic potential.
Part 1: Fundamental Building Blocks: Thiols and Sulfides
The journey into organosulfur synthesis begins with the simplest members of the family: thiols (R-SH) and sulfides (R-S-R'). Their synthesis and reactivity are foundational to more advanced applications.
Synthesis of Thiols and Sulfides
Thiols are typically prepared via SN2 reactions, where an alkyl halide is treated with a hydrosulfide salt.[6] A common challenge in this approach is the overalkylation of the resulting thiol to form a sulfide.[7] To circumvent this, thiourea can be employed as a nucleophile, which, after forming an alkyl isothiourea salt, is hydrolyzed to furnish the desired thiol cleanly.[6][7]
Symmetrical sulfides can be synthesized by reacting two equivalents of an alkyl halide with sodium sulfide.[8] Asymmetrical sulfides are accessible through a process analogous to the Williamson ether synthesis, where a thiol is deprotonated to form a highly nucleophilic thiolate anion, which then displaces a halide in an SN2 reaction.[8]
Reactivity and Strategic Utility
The enhanced nucleophilicity of thiols and thiolates compared to their oxygen counterparts is a key feature.[9] Sulfur's larger size and greater polarizability make it a "softer" nucleophile, favoring SN2 reactions even with secondary alkyl halides where alkoxides might promote elimination.[9]
A defining characteristic of sulfides is their susceptibility to oxidation.[3] They can be selectively oxidized to sulfoxides (R-S(O)-R') and further to sulfones (R-S(O)2-R').[8][9] This stepwise oxidation is pivotal, as each oxidation state unlocks a unique landscape of reactivity, which will be explored in subsequent sections.
Part 2: The Power of Polarity Inversion: Dithiane Chemistry and Umpolung
Perhaps one of the most profound contributions of organosulfur chemistry to synthesis is the concept of Umpolung, or the reversal of polarity.[10] The Corey-Seebach reaction, utilizing 1,3-dithianes, is the quintessential example of this principle.[11][12]
The Corey-Seebach Reaction: Masked Acyl Anions
Normally, a carbonyl carbon is electrophilic. The Corey-Seebach reaction inverts this reactivity, transforming it into a nucleophilic acyl anion equivalent.[4][13] The process begins with the formation of a 1,3-dithiane from an aldehyde and 1,3-propanedithiol.[10][14] The protons on the carbon between the two sulfur atoms are sufficiently acidic (pKa ≈ 31) to be removed by a strong base like n-butyllithium.[4][10] This acidity stems from the ability of the sulfur atoms to stabilize the resulting carbanion.[4]
This lithiated dithiane is a potent nucleophile, capable of reacting with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds.[4][15][16] The final step is the hydrolysis of the dithiane to regenerate the carbonyl group, typically using reagents like mercury(II) salts, revealing a new ketone.[13] This strategy provides access to products like α-hydroxy ketones and 1,2-diketones that are difficult to obtain through traditional aldol-type chemistry.[4]
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Methodological & Application
Synthesis of (3-Methylthiophen-2-yl)methanol from 3-methylthiophene: A Detailed Protocol and Mechanistic Overview
An Application Note for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
(3-Methylthiophen-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. This document provides a comprehensive, two-step protocol for its synthesis starting from the commercially available precursor, 3-methylthiophene. The synthetic route involves an initial Vilsmeier-Haack formylation to produce the intermediate aldehyde, 3-methyl-2-thiophenecarboxaldehyde, followed by a selective reduction using sodium borohydride to yield the target primary alcohol. This guide offers an in-depth explanation of the reaction mechanisms, detailed step-by-step experimental procedures, safety protocols, and characterization guidelines tailored for researchers in drug development and organic synthesis.
Synthetic Strategy Overview
The conversion of 3-methylthiophene to this compound is efficiently achieved in two sequential synthetic operations. The strategy hinges on the regioselective introduction of a functional group handle, which is then transformed into the desired alcohol.
-
Step 1: Vilsmeier-Haack Formylation. An electrophilic aromatic substitution reaction is employed to introduce a formyl group (-CHO) onto the thiophene ring. The Vilsmeier-Haack reaction is ideal for this transformation due to its reliability with electron-rich heterocycles.[1][2]
-
Step 2: Selective Aldehyde Reduction. The intermediate aldehyde is reduced to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this step, offering high chemoselectivity for the carbonyl group, operational simplicity, and mild reaction conditions.[3][4]
Caption: High-level overview of the two-step synthesis.
Step 1: Vilsmeier-Haack Formylation of 3-Methylthiophene
Mechanistic Insight
The Vilsmeier-Haack reaction begins with the formation of the electrophilic "Vilsmeier reagent," a substituted chloroiminium ion, from the reaction of a substituted amide (N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[5][6] The electron-rich 3-methylthiophene then acts as a nucleophile, attacking the Vilsmeier reagent.[7] The methyl group at the 3-position is an activating, ortho-para directing group. The attack occurs preferentially at the C2 position, which is electronically activated and less sterically hindered than the C5 position, leading to high regioselectivity.[8][9] The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, 3-methyl-2-thiophenecarboxaldehyde.[10]
Caption: Key stages of the Vilsmeier-Haack formylation.
Experimental Protocol
Safety Note: This reaction should be performed in a well-ventilated chemical fume hood. The formation of the Vilsmeier reagent is exothermic and potentially hazardous if not controlled.[11] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
Table 1: Reagents for Vilsmeier-Haack Formylation
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 mL | - | Anhydrous, used as reagent and solvent |
| Phosphorus oxychloride | POCl₃ | 153.33 | 4.0 mL | 44.0 | d = 1.645 g/mL. Highly corrosive. |
| 3-Methylthiophene | C₅H₆S | 98.17 | 3.9 g | 40.0 | d = 1.016 g/mL. Flammable liquid.[12] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - | Anhydrous, solvent |
| Sodium Acetate (anhydrous) | CH₃COONa | 82.03 | 15 g | 183 | For workup |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | For workup and extraction |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | For extraction |
| Saturated NaCl solution | NaCl(aq) | - | ~50 mL | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | For drying |
Procedure:
-
Vilsmeier Reagent Preparation: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (25 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (4.0 mL, 44.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 45 minutes. The solution should become a thick, pale-yellow solid or slurry, which is the Vilsmeier reagent.[6]
-
Reaction with 3-Methylthiophene: Cool the mixture back down to 0 °C.
-
Add a solution of 3-methylthiophene (3.9 g, 40.0 mmol) in anhydrous dichloromethane (20 mL) dropwise over 20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup and Isolation: Cool the reaction mixture to 0 °C. Prepare a solution of sodium acetate (15 g) in deionized water (100 mL) and add it slowly to the reaction flask to quench the reaction and hydrolyze the intermediate. This step is exothermic.
-
Stir the mixture vigorously for 30 minutes at 0 °C.
-
Transfer the mixture to a separatory funnel, add deionized water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 3-methyl-2-thiophenecarboxaldehyde[13], can be purified by vacuum distillation or silica gel column chromatography to yield a pale-yellow oil.
Step 2: Reduction of 3-Methyl-2-thiophenecarboxaldehyde
Mechanistic Insight
The reduction of an aldehyde to a primary alcohol with sodium borohydride (NaBH₄) is a classic example of nucleophilic addition.[14] The borohydride ion (BH₄⁻) serves as a source of hydride ions (H⁻).[4] The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetracoordinate alkoxide intermediate.[3] In the second step, a protic solvent (like methanol) protonates the alkoxide to yield the final alcohol product, this compound.[14][15]
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Application Notes and Protocols for the Synthesis of (3-Methylthiophen-2-yl)methanol via Grignard Reaction
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of (3-Methylthiophen-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The protocol leverages the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. Detailed herein are the underlying chemical principles, a step-by-step experimental protocol, purification and characterization techniques, and critical safety considerations. This guide is designed to equip researchers with the necessary knowledge for the successful and safe execution of this synthesis.
Introduction: The Significance of this compound
Thiophene derivatives are a cornerstone of many pharmaceutical compounds and functional materials due to their unique electronic and structural properties.[1] this compound, in particular, serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds exhibiting a wide range of therapeutic activities. The Grignard reaction provides an efficient and direct route to this important alcohol, starting from readily available 2-bromo-3-methylthiophene.[2]
Reaction Principle and Mechanism
The synthesis proceeds in two primary stages: the formation of the Grignard reagent, followed by its nucleophilic addition to an electrophile, in this case, formaldehyde.
2.1. Formation of the Grignard Reagent:
The process begins with the reaction of 2-bromo-3-methylthiophene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[3] The magnesium inserts into the carbon-bromine bond, forming 3-methyl-2-thiophenylmagnesium bromide. This organomagnesium halide is a potent nucleophile due to the highly polarized carbon-magnesium bond.[3][4]
2.2. Nucleophilic Addition to Formaldehyde:
The newly formed Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[5][6] This addition reaction results in the formation of a magnesium alkoxide intermediate.
2.3. Protonation to Yield the Final Product:
The final step involves the quenching of the reaction with a mild acid, such as aqueous ammonium chloride, to protonate the alkoxide intermediate, yielding the desired this compound and magnesium salts.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
3.1. Materials and Equipment
| Reagent/Equipment | Specifications | Supplier |
| 2-Bromo-3-methylthiophene | 98% purity | Sigma-Aldrich |
| Magnesium turnings | >99.5% purity | Alfa Aesar |
| Iodine | Crystal, ACS reagent | J.T. Baker |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Acros Organics |
| Paraformaldehyde | 95% purity | EMD Millipore |
| Ammonium Chloride (NH₄Cl) | ACS reagent grade | Fisher Scientific |
| Diethyl ether | Anhydrous | VWR |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | BDH |
| Three-neck round-bottom flask | 250 mL | Kimble |
| Reflux condenser | Ace Glass | |
| Pressure-equalizing dropping funnel | 100 mL | Chemglass |
| Magnetic stirrer and stir bar | IKA | |
| Heating mantle | Glas-Col | |
| Schlenk line or nitrogen/argon inlet | ||
| Ice bath |
3.2. Step-by-Step Methodology
A. Preparation of the Grignard Reagent:
-
Glassware Preparation: All glassware must be scrupulously dried to prevent the quenching of the Grignard reagent.[7][8] This can be achieved by oven-drying at 120 °C for at least 4 hours and assembling the apparatus while hot under a stream of dry nitrogen or argon.[9]
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. The entire system should be maintained under a positive pressure of inert gas.
-
Initiation: Place magnesium turnings (1.2 equiv.) and a small crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface. Gently warm the flask with a heat gun until violet vapors of iodine are observed. Allow the flask to cool to room temperature.
-
Addition of Alkyl Halide: In the dropping funnel, prepare a solution of 2-bromo-3-methylthiophene (1.0 equiv.) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.[8] If the reaction does not start, gentle warming may be necessary.
-
Completion of Grignard Formation: Once the reaction has initiated, add the remaining 2-bromo-3-methylthiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.
B. Reaction with Formaldehyde:
-
Preparation of Formaldehyde: Gaseous formaldehyde can be generated by heating paraformaldehyde. However, for ease of handling in a laboratory setting, dry paraformaldehyde can be added directly to the Grignard solution.
-
Addition: Cool the Grignard solution to 0 °C using an ice bath. Slowly add dry paraformaldehyde (1.5 equiv.) in small portions to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.[10]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
C. Work-up and Isolation:
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
4.1. Purification
The crude this compound is typically purified by vacuum distillation or column chromatography on silica gel.
-
Vacuum Distillation: This is an effective method for purifying the product on a larger scale. The boiling point will be significantly lower than at atmospheric pressure.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography is preferred. A typical eluent system would be a gradient of ethyl acetate in hexanes.
4.2. Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Infrared (IR) Spectroscopy: Confirms the presence of the hydroxyl (-OH) functional group.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction fails to initiate. | Wet glassware or solvent; inactive magnesium. | Ensure all glassware is flame-dried under vacuum.[9] Use freshly opened anhydrous solvent. Activate magnesium with a small crystal of iodine or by crushing a few turnings. |
| Low yield of product. | Incomplete Grignard formation; premature quenching of the Grignard reagent. | Allow sufficient time for the Grignard reagent to form. Ensure the reaction is kept under a strict inert atmosphere. |
| Formation of side products. | Wurtz coupling of the alkyl halide. | Add the alkyl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
Safety Precautions
-
General: The Grignard reaction is highly exothermic and can be dangerous if not properly controlled.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[9][12]
-
Reagents:
-
Ethers (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon storage.[7] Use from a freshly opened container or test for peroxides before use.
-
Grignard Reagents: Pyrophoric and react violently with water and protic solvents.[12] Handle under an inert atmosphere at all times.
-
Magnesium: Flammable solid.
-
-
Procedure:
-
The reaction should be cooled in an ice bath to control the exothermic reaction.[7]
-
Quenching should be done slowly and carefully, especially on a large scale.
-
References
-
Quora. (2022-02-19). What are Grignard reagent preparation precautions during preparation?[Link]
-
University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
Bahri-Laleh, N., et al. (2014). Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes. Dalton Transactions, 43(40), 15143-15152. [Link]
-
Mirmohammadi, S. A., et al. (2014). Exploring the Mechanism of Grignard Methathesis Polymerization of 3-alkylthiophenes. Dalton Transactions. [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. [Link]
-
Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]
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Chemistry LibreTexts. (2020-06-11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
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CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]
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ACS Publications. (n.d.). The Grignard Reagents | Organometallics. [Link]
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Master Organic Chemistry. (2015-12-10). Reactions of Grignard Reagents. [Link]
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Organic Syntheses. (n.d.). 3-methylthiophene. [Link]
-
Chegg. (n.d.). Grignard Reagents. [Link]
- Google Patents. (n.d.).
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SlidePlayer. (n.d.). Preparation and Properties of Thiophene. [Link]
-
The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
-
University of California, Riverside. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
-
Chemistry LibreTexts. (2024-09-30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
Master Organic Chemistry. (2011-10-14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
Chemistry Stack Exchange. (2025-02-06). Purification of thiols. [Link]
- Google Patents. (n.d.).
-
YouTube. (2015-11-11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
University of Colorado Boulder. (n.d.). preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. [Link]
-
The Royal Society. (2021-09-13). Synthesis of bio-based 2-thiothiophenes. [Link]
-
Organic Syntheses. (n.d.). 2-thiophenethiol. [Link]
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Application Notes and Protocols for the Reduction of 3-Methylthiophene-2-carboxaldehyde
Introduction: The Significance of (3-Methylthiophen-2-yl)methanol in Synthetic Chemistry
The reduction of 3-methylthiophene-2-carboxaldehyde to its corresponding primary alcohol, this compound, is a critical transformation in organic synthesis. This reaction unlocks a versatile building block utilized in the development of pharmaceuticals, agrochemicals, and materials science. The thiophene moiety is a privileged scaffold in medicinal chemistry, and the introduction of a hydroxymethyl group at the 2-position provides a key handle for further functionalization, enabling the construction of complex molecular architectures with diverse biological activities.
This technical guide provides a comprehensive overview of established and reliable protocols for the reduction of 3-methylthiophene-2-carboxaldehyde. We will delve into the mechanistic underpinnings of different reduction strategies, offering detailed, step-by-step procedures, and comparative data to aid researchers in selecting the most appropriate method for their specific needs. The protocols outlined herein are designed to be self-validating, with an emphasis on procedural clarity, safety, and reproducibility.
Choosing the Right Reduction Strategy: A Comparative Overview
The selection of a reducing agent for the conversion of 3-methylthiophene-2-carboxaldehyde to this compound is governed by factors such as chemoselectivity, scalability, cost, and safety considerations. The two most common classes of reagents for this transformation are hydride donors, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation methods.
| Reduction Method | Reagent/Catalyst | Key Advantages | Key Considerations |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes and ketones, easy to handle, compatible with protic solvents. | Slower reaction times compared to LiAlH₄. |
| Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent, rapid reactions, reduces a wide range of functional groups. | Highly reactive with protic solvents (requires anhydrous conditions), pyrophoric, requires careful handling and quenching. | |
| Catalytic Hydrogenation | Catalytic Transfer Hydrogenation | Avoids the use of metal hydrides, often uses milder conditions, environmentally benign hydrogen donors (e.g., isopropanol, formic acid). | Requires a transition metal catalyst (e.g., Ru, Ir, Rh), may require optimization of catalyst and reaction conditions. |
Protocol 1: Sodium Borohydride Reduction in Methanol
This protocol details a mild and efficient method for the reduction of 3-methylthiophene-2-carboxaldehyde using sodium borohydride in methanol. This is often the preferred method due to its operational simplicity and high selectivity for the aldehyde functional group.
Causality of Experimental Choices
-
Sodium Borohydride (NaBH₄): As a mild hydride donor, NaBH₄ is highly effective for the reduction of aldehydes and ketones without affecting other potentially sensitive functional groups that might be present in more complex substrates. Its compatibility with protic solvents like methanol simplifies the reaction setup and workup.
-
Methanol (MeOH): Serves as both the solvent and a proton source for the workup. It readily dissolves the starting material and the borohydride reagent.
-
0°C to Room Temperature: The initial cooling to 0°C helps to control the initial exotherm of the reaction. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate without promoting side reactions.
Experimental Workflow
Figure 1: Workflow for the sodium borohydride reduction.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylthiophene-2-carboxaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.1-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding water or dilute hydrochloric acid (e.g., 1 M HCl) at 0°C to decompose the excess sodium borohydride and the borate esters.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Lithium Aluminum Hydride Reduction in Tetrahydrofuran
For a more rapid and potent reduction, lithium aluminum hydride (LiAlH₄) is an excellent choice. However, this reagent requires strict anhydrous conditions and careful handling due to its high reactivity.
Causality of Experimental Choices
-
Lithium Aluminum Hydride (LiAlH₄): A powerful hydride source capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, and carboxylic acids.[1] Its high reactivity necessitates the use of anhydrous solvents and an inert atmosphere.
-
Anhydrous Tetrahydrofuran (THF): A common aprotic ether solvent for LiAlH₄ reductions due to its ability to dissolve the reagent and its relative inertness under the reaction conditions.
-
Inert Atmosphere (Nitrogen or Argon): Prevents the highly reactive LiAlH₄ from reacting with atmospheric moisture and oxygen.
-
Fieser Workup: The sequential addition of water, aqueous sodium hydroxide, and then more water is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of granular salts that are easily filtered off.
Experimental Workflow
Figure 2: Workflow for the lithium aluminum hydride reduction.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.0-1.2 eq) and suspend it in anhydrous tetrahydrofuran (THF) (20-30 mL per gram of LiAlH₄).
-
Cooling: Cool the suspension to 0°C in an ice-water bath.
-
Addition of Aldehyde: Dissolve 3-methylthiophene-2-carboxaldehyde (1.0 eq) in anhydrous THF (5-10 mL per gram of aldehyde) and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0°C. Cautiously and sequentially add the following dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous sodium hydroxide.
-
'3x' mL of water.
-
-
Filtration: Stir the resulting mixture vigorously for 15-30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Drying and Concentration: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Protocol 3: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a greener and often milder alternative to metal hydride reductions. This method utilizes a hydrogen donor, such as isopropanol or formic acid, in the presence of a transition metal catalyst.[2][3][4]
Causality of Experimental Choices
-
Ruthenium, Iridium, or Rhodium Catalyst: These transition metals are highly effective in catalyzing the transfer of hydrogen from a donor molecule to the aldehyde.
-
Isopropanol or Formic Acid/Triethylamine: Common hydrogen donors. Isopropanol is oxidized to acetone, while formic acid decomposes to H₂ and CO₂. Triethylamine is often used as a base with formic acid.
-
Elevated Temperature: Often required to facilitate the catalytic cycle, though some modern catalysts operate at or near room temperature.[3]
Step-by-Step Protocol (General)
-
Reaction Setup: In a suitable reaction vessel, combine 3-methylthiophene-2-carboxaldehyde (1.0 eq), the transition metal catalyst (typically 0.1-5 mol%), and the hydrogen donor (e.g., isopropanol, often used as the solvent). If using formic acid, a base such as triethylamine is typically added.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography.
Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the thiophene ring protons, the methylene protons of the CH₂OH group, the methyl group protons, and a broad singlet for the hydroxyl proton. A published spectrum for a similar compound, (3-methylthiophen-2-yl)(pyridin-4-yl)methanol, showed the thiophene protons at approximately 7.16 and 6.79 ppm, and the methyl group at 2.18 ppm.[5] |
| ¹³C NMR | Resonances for the carbons of the thiophene ring, the methylene carbon, and the methyl carbon. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol, and C-H stretching frequencies for the aromatic and aliphatic protons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₆H₈OS, MW: 128.19 g/mol ). |
Troubleshooting and Field-Proven Insights
-
Incomplete Reactions with NaBH₄: If the reaction with sodium borohydride is sluggish, gentle warming (e.g., to 40°C) can increase the reaction rate. Alternatively, adding a small amount of a co-solvent like THF can enhance the solubility of the reactants.
-
Difficult Workup with LiAlH₄: The Fieser workup is generally reliable, but if an emulsion forms, the addition of anhydrous sodium sulfate to the filtered organic layer can help to break it.
-
Catalyst Deactivation in Transfer Hydrogenation: The sulfur atom in the thiophene ring can sometimes coordinate to the metal catalyst, leading to deactivation. If this is suspected, screening different catalysts or ligands may be necessary.
-
Purification Challenges: this compound is a relatively polar compound. Careful selection of the eluent system for column chromatography is crucial for obtaining a pure product. A gradient elution is often effective.
Safety Precautions
-
Sodium Borohydride: While less hazardous than LiAlH₄, it is still a flammable solid and can react with acidic solutions to produce flammable hydrogen gas. Handle with appropriate personal protective equipment (PPE).
-
Lithium Aluminum Hydride: Highly flammable and pyrophoric. It reacts violently with water and other protic solvents. All manipulations should be carried out in a fume hood under an inert atmosphere by trained personnel. Appropriate fire-extinguishing media (e.g., dry sand, Class D fire extinguisher) should be readily available.
-
Solvents: Methanol, THF, ethyl acetate, and hexanes are flammable. Handle in a well-ventilated area and away from ignition sources.
Conclusion
The reduction of 3-methylthiophene-2-carboxaldehyde is a fundamental transformation that can be achieved through various reliable methods. The choice between sodium borohydride, lithium aluminum hydride, and catalytic transfer hydrogenation will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. By following the detailed protocols and considering the insights provided in this guide, researchers can confidently and efficiently synthesize this compound for their drug discovery and development endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chen, Z., Chen, G., Aboo, A. H., & Xiao, J. (2020). Methanol as Hydrogen Source: Transfer Hydrogenation of Aldehydes near Room Temperature. ResearchGate. Retrieved from [Link]
-
Chemical Communications. (n.d.). Room temperature transfer hydrogenation of aldehydes using methanol catalyzed by the iridium(iii) pyridylidene–indole complex. RSC Publishing. Retrieved from [Link]
-
MDPI. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Room temperature transfer hydrogenation of aldehydes using methanol catalyzed by the iridium(iii) pyridylidene–indole complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Poly((3-Methylthiophen-2-yl)methanol)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: Navigating the Synthesis of Hydroxyl-Functionalized Polythiophenes
The integration of functional groups into conjugated polymers is a critical strategy for tailoring their properties for advanced applications, including organic electronics, sensors, and drug delivery systems. (3-Methylthiophen-2-yl)methanol presents an intriguing monomer for the synthesis of functional polythiophenes, offering a hydroxyl group for post-polymerization modification, enhanced solubility, or specific interactions with biological targets. However, the direct polymerization of this monomer via conventional oxidative methods is fraught with challenges. The nucleophilic nature of the hydroxyl group can interfere with the polymerization mechanism, often leading to undesired side reactions and the formation of electro-inactive or insoluble materials.
This comprehensive guide provides a detailed exploration of a robust synthetic strategy to overcome these challenges: a protect-deprotect approach . This method involves the temporary masking of the reactive hydroxyl group, enabling controlled polymerization of the thiophene backbone, followed by the quantitative removal of the protecting group to unveil the desired functional polymer. We will provide detailed, step-by-step protocols for this multi-step synthesis, from monomer protection to final polymer characterization. Additionally, we will discuss an alternative synthetic route involving condensation polymerization, which leverages the hydroxyl functionality directly. This document is intended to serve as a practical and scientifically grounded resource for researchers aiming to incorporate this compound into their polymer synthesis endeavors.
Part 1: The Protect-Deprotect Strategy for Oxidative Polymerization
The most reliable method for synthesizing poly(this compound) is a three-step process:
-
Protection of the hydroxyl group of the this compound monomer.
-
Polymerization of the protected monomer.
-
Deprotection of the resulting polymer to yield the final hydroxyl-functionalized polythiophene.
This strategy prevents the hydroxyl group from interfering with the oxidative polymerization of the thiophene ring. Silyl ethers are excellent protecting groups for this purpose due to their ease of installation, stability under polymerization conditions, and facile cleavage under mild conditions.[1]
Logical Workflow for the Protect-Deprotect Strategy
Caption: Workflow for the synthesis of poly(this compound) via a protect-deprotect strategy.
Experimental Protocols
Protocol 1.1: Protection of this compound with tert-Butyldimethylsilyl (TBDMS) Group
This protocol details the silylation of the primary alcohol on the thiophene monomer. The TBDMS group is chosen for its robustness and straightforward removal.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
To this solution, add imidazole (2.5 eq). Imidazole acts as a base to neutralize the HCl generated during the reaction and also catalyzes the silylation.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-((tert-butyldimethylsilyloxy)methyl)-3-methylthiophene as a colorless oil.
Protocol 1.2: Oxidative Polymerization of 2-((tert-butyldimethylsilyloxy)methyl)-3-methylthiophene with Ferric Chloride (FeCl₃)
This protocol describes the chemical oxidative polymerization of the silyl-protected monomer. Ferric chloride is a common and effective oxidant for the polymerization of thiophene derivatives.[2][3]
Materials:
-
2-((tert-butyldimethylsilyloxy)methyl)-3-methylthiophene (protected monomer)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃)
-
Methanol
-
Soxhlet extraction apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the protected monomer in anhydrous chloroform.
-
In a separate flask, prepare a suspension of anhydrous FeCl₃ (4.0 eq) in anhydrous chloroform.
-
Slowly add the FeCl₃ suspension to the stirred monomer solution at room temperature. The reaction mixture should darken, indicating the onset of polymerization.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the solid polymer by filtration and wash thoroughly with methanol until the filtrate is colorless to remove any residual FeCl₃ and unreacted monomer.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and other impurities.
-
Dry the purified poly(2-((tert-butyldimethylsilyloxy)methyl)-3-methylthiophene) in a vacuum oven.
Protocol 1.3: Deprotection of the Silyl Group to Yield Poly(this compound)
The final step is the removal of the TBDMS protecting group to reveal the hydroxyl functionality on the polymer backbone. Tetrabutylammonium fluoride (TBAF) is a standard reagent for this transformation.
Materials:
-
Poly(2-((tert-butyldimethylsilyloxy)methyl)-3-methylthiophene) (protected polymer)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the protected polymer in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add a solution of TBAF in THF (2.0 eq per silyl group) to the polymer solution at room temperature.
-
Stir the mixture at room temperature and monitor the deprotection by taking small aliquots and analyzing by FTIR (disappearance of Si-O stretch) or ¹H NMR (disappearance of silyl protons). The reaction is typically complete within 2-6 hours.
-
Once the deprotection is complete, precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Collect the final polymer, poly(this compound), by filtration.
-
Wash the polymer with methanol to remove TBAF salts and other impurities.
-
Dry the final product in a vacuum oven.
Part 2: Alternative Synthetic Route - Condensation Polymerization
An alternative approach to synthesizing polymers containing the this compound unit is through condensation polymerization. This method directly utilizes the hydroxyl groups and is suitable for creating polyesters or polyurethanes where the thiophene moiety is part of the polymer backbone. For instance, this compound can act as a diol (after converting the other end of the thiophene ring to a carboxylic acid or another alcohol) and be reacted with a dicarboxylic acid or a diisocyanate.
Conceptual Workflow for Condensation Polymerization
Caption: Conceptual workflow for creating thiophene-containing polyesters or polyurethanes.
This approach offers a pathway to a different class of materials with distinct properties compared to the conjugated polythiophene backbone obtained via oxidative polymerization.
Part 3: Characterization of Poly(this compound)
Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized polymer.
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations for Poly(this compound) |
| ¹H NMR Spectroscopy | To confirm the polymer structure and successful deprotection. | Broadening of aromatic and methylene proton signals compared to the monomer. Disappearance of the sharp signals corresponding to the silyl protecting group (e.g., around 0.1 and 0.9 ppm for TBDMS). Appearance of a broad signal for the -OH proton. |
| FTIR Spectroscopy | To identify functional groups and monitor the reaction progress. | Disappearance of the strong Si-O stretching vibration (around 1100 cm⁻¹) after deprotection. Appearance of a broad O-H stretching band (around 3300-3500 cm⁻¹). Presence of characteristic C-H and C=C stretching vibrations of the thiophene ring.[4][5] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. | Provides information on the average chain length and the distribution of chain lengths in the polymer sample.[6][7] |
| UV-Vis Spectroscopy | To investigate the electronic properties and conjugation length. | A broad absorption band in the visible region, characteristic of the π-π* transition of the conjugated polythiophene backbone. The position of the absorption maximum (λ_max) can indicate the effective conjugation length. |
References
- McCullough, R. D. The Chemistry of Conducting Polythiophenes. Adv.
- Roncali, J. Conjugated Poly(thiophenes)
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-
Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers2021 , 13(20), 3587. [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Adv.2020 , 10, 7496-7527. [Link]
- Niemi, V. M.; Knuuttila, P.; Österholm, J.-E.; Korvola, J. Polymerization of 3-alkylthiophenes with FeCl3. Polymer1992, 33 (7), 1559-1562.
-
Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. Polymers2022 , 14(18), 3829. [Link]
- Polymerization of 3-hexylthiophene with FeCl3 in aromatic solvents. Polym. Bull.2015, 72, 2407–2420.
-
Polymer-Supported Synthesis of Regioregular Head-to-Tail-Coupled Oligo(3-arylthiophene)s Utilizing a Traceless Silyl Linker. J. Org. Chem.2001 , 66 (18), 6058–6067. [Link]
-
Scheme 3. Mechanism of the formation of PMeT by FeCl3 polymerisation... - ResearchGate. [Link]
-
Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. National Institutes of Health. [Link]
-
Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Al. Polymers2021 , 13(20), 3587. [Link]
-
Chemical polymerization of thiophene using FeCl3 as oxidant - ResearchGate. [Link]
-
Analysis of Polythiophenes via Conventional GPC - Agilent. [Link]
-
Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse - ResearchGate. [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Agilent. [Link]
-
Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC - NIH. [Link]
-
Living Cationic Polymerization of Silyl-Protected -Methyl Vinyl Ethers (Propenyl Ethers) - Semantic Scholar. [Link]
-
Poly(3-alkylthiophenes): new sorption materials for solid phase microextraction of drugs isolated from human plasma - NIH. [Link]
- Synthesis and Characterization of poly(3-hexylthiophene). Int. J. Sci. Eng. Appl. Sci.2015, 1(7), 33-40.
-
Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science. [Link]
-
Polymer Analysis with Polar Organic Solvents using Agilent PLgel Columns and GPC. Agilent. [Link]
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Synthesis and characterization of high molecular weight and regioregular poly[3-(4-octylphenyl)thiophene] for bulk heterojunction photovoltaic cells | Request PDF - ResearchGate. [Link]
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Controlled deprotection of poly(2-(tert-butoxycarbonyloxy)ethyl methacrylate) using p-toluenesulfonic esters as thermally latent acid catalysts - ResearchGate. [Link]
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Analysis of polyolefins by GPC/SEC - Agilent. [Link]
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The Versatile Building Block: (3-Methylthiophen-2-yl)methanol in Modern Pharmaceutical Synthesis
The thiophene ring is a privileged scaffold in medicinal chemistry, consistently appearing in the structures of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutics. Among the vast family of thiophene derivatives, (3-Methylthiophen-2-yl)methanol emerges as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of the this compound Moiety
The strategic placement of the methyl and hydroxymethyl groups on the thiophene ring in this compound offers distinct advantages in drug design and synthesis. The methyl group at the 3-position can provide steric hindrance to influence binding selectivity and can also serve as a lipophilic anchor. The primary alcohol at the 2-position is a key functional handle, readily participating in a variety of chemical transformations to build more elaborate molecular architectures. This combination allows for the precise tuning of a molecule's physicochemical properties to optimize its pharmacokinetic and pharmacodynamic profile.
The reactivity of the thiophene ring itself, being more electron-rich than benzene, allows for a range of electrophilic substitution reactions, further expanding its synthetic utility.[2] However, the primary focus of this guide will be on the transformations involving the crucial hydroxymethyl group.
Application in the Synthesis of a Clinical-Stage Drug Candidate: A Case Study of Resmetirom (MGL-3196)
A compelling example of the utility of a this compound-related core is in the synthesis of Resmetirom (MGL-3196), a thyroid hormone receptor β (THR-β) selective agonist that has been in clinical trials for the treatment of non-alcoholic steatohepatitis (NASH) and dyslipidemia.[3][4] While the publicly available synthesis of Resmetirom does not explicitly start from this compound, the core structure of the drug contains a 2-((substituted-oxy)methyl)-3-methylthiophene fragment, strongly suggesting a synthetic strategy that would involve a derivative of this building block.
The key transformation to form the ether linkage in such a molecule is the Williamson ether synthesis .[5][6][7] This well-established and robust reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or sulfonate.
Experimental Protocols: Leveraging this compound in Pharmaceutical Synthesis
This section provides detailed, step-by-step methodologies for key transformations of this compound, focusing on the Williamson ether synthesis as a foundational reaction for creating diverse pharmaceutical intermediates.
Protocol 1: General Procedure for the Williamson Ether Synthesis with this compound
This protocol outlines the synthesis of a generic ether derivative, which can be adapted for the synthesis of various drug analogues.
Reaction Scheme:
Caption: General workflow for Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide or tosylate (R-X)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide is usually indicated by the cessation of hydrogen gas evolution.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide or tosylate (1.1 eq) dropwise via a syringe.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical because sodium hydride reacts violently with water. Any moisture would quench the base and prevent the formation of the alkoxide.
-
Strong Base: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the alcohol without competing in the subsequent substitution reaction.
-
SN2 Reaction: The Williamson ether synthesis proceeds via an SN2 mechanism. Therefore, it is most efficient with primary alkyl halides or tosylates as the electrophile. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly undergo elimination.[7]
-
Aprotic Solvent: THF is a polar apathetic solvent that can solvate the sodium cation of the alkoxide, enhancing the nucleophilicity of the oxygen atom.
Visualization of Synthetic Pathways
The following diagram illustrates the central role of this compound as a versatile starting material for the synthesis of various pharmaceutical scaffolds.
Caption: Synthetic pathways from this compound.
Quantitative Data Summary
While specific yield data is highly dependent on the substrate and reaction conditions, the following table provides representative data for the Williamson ether synthesis based on literature for similar substrates.
| Starting Alcohol | Alkylating Agent | Base | Solvent | Yield (%) |
| Benzyl alcohol | Ethyl bromide | NaH | THF | >90% |
| 2-Thiophenemethanol | Benzyl bromide | NaH | DMF | ~85% |
| This compound | Generic Primary Alkyl Halide | NaH | THF | Expected: 80-95% |
Note: The yield for the title compound is an educated estimation based on the reactivity of similar substrates.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in the design and synthesis of novel pharmaceuticals. Its readily functionalizable hydroxymethyl group, coupled with the inherent biological relevance of the thiophene core, makes it an attractive starting point for the development of a wide range of therapeutic agents. The Williamson ether synthesis is a prime example of a robust and high-yielding method to incorporate this valuable moiety into complex molecular scaffolds. As the quest for new and more effective drugs continues, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
References
- Vertex AI Search. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- Vertex AI Search. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
- Vertex AI Search. The Williamson Ether Synthesis. Master Organic Chemistry.
- Vertex AI Search. Williamson ether synthesis. TCI EUROPE N.V.
- Vertex AI Search. Williamson ether synthesis. Wikipedia.
- Vertex AI Search. Crystal form of Resmetirom and preparation method and application thereof. Google Patents.
- Vertex AI Search. Resmetirom (MGL-3196). MedchemExpress.com.
- Vertex AI Search. resmetirom | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- Vertex AI Search. Resmetirom (MGL-3196) - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com.
-
Vertex AI Search. Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][6]triazine-6-carbonitrile (MGL-3196). ACS Publications - American Chemical Society. Available from:
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Application Notes & Protocols: Derivatization of (3-Methylthiophen-2-yl)methanol for Biological Screening
Abstract
This document provides a detailed guide for the strategic derivatization of (3-methylthiophen-2-yl)methanol, a heterocyclic alcohol with significant potential in drug discovery. The thiophene nucleus is a well-established "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide spectrum of biological activities.[1][2][3][4] This guide outlines protocols for the synthesis of ester, ether, and carbamate derivatives to generate a focused compound library for biological screening. The rationale behind these derivatization strategies is to explore the structure-activity relationship (SAR) by modifying the steric and electronic properties of the parent molecule. Detailed, step-by-step experimental procedures, purification techniques, and analytical characterization methods are provided for researchers in drug development and medicinal chemistry.
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are cornerstone structures in medicinal chemistry due to their versatile biological and medicinal properties.[1][4] The thiophene ring is considered a bioisostere of the benzene ring, capable of mimicking and modulating the function of phenyl-containing molecules, often leading to enhanced potency and improved pharmacokinetic profiles.[2] Thiophene-containing compounds have demonstrated a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[4][5]
This compound presents an attractive starting point for generating a chemical library. The primary alcohol functionality is a key handle for introducing diverse chemical moieties, allowing for a systematic exploration of the chemical space around the thiophene core. This application note details three robust derivatization strategies to create a library of novel compounds ready for high-throughput screening (HTS).
Strategic Derivatization Workflow
The overall strategy involves the parallel synthesis of three classes of derivatives from the common starting material, this compound. This approach allows for an efficient generation of a diverse set of molecules for biological evaluation.
Figure 1: Overall workflow for the derivatization of this compound.
Derivatization Protocols
The following protocols are designed to be robust and adaptable for a range of substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Esterification: Introducing Diverse Acyl Groups
Esterification is a fundamental reaction to introduce a wide variety of acyl groups, thereby modifying the lipophilicity and hydrogen bonding capacity of the parent molecule. The Fischer-Speier esterification is a classic and reliable method for this transformation.[6][7]
Protocol 3.1.1: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in an excess of the desired carboxylic acid (3.0-5.0 eq.). If the carboxylic acid is a solid, a suitable solvent such as toluene can be used.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude ester by column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Reactants | This compound, Carboxylic Acid | Introduction of diverse acyl moieties. |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. |
| Temperature | Reflux | Provides the necessary activation energy for the reversible reaction.[6] |
| Reaction Time | 4-12 hours | Dependent on the reactivity of the carboxylic acid. |
| Purification | Column Chromatography | To isolate the pure ester from unreacted starting materials and byproducts. |
Etherification: Modulating Steric Bulk and Flexibility
The synthesis of ethers allows for the introduction of various alkyl or aryl groups, which can significantly impact the molecule's steric profile and conformational flexibility. The Williamson ether synthesis is a versatile and widely used method.[8]
Protocol 3.2.1: Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the desired alkyl or benzyl halide (1.1 eq.) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude ether by column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Reactants | This compound, Alkyl/Benzyl Halide | Introduction of diverse alkyl or aryl groups. |
| Base | Sodium Hydride (NaH) | A strong base to deprotonate the alcohol and form the more nucleophilic alkoxide. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction. |
| Temperature | 0 °C to Room Temp. | Controlled addition of reagents at low temperature for safety and selectivity. |
| Purification | Column Chromatography | To isolate the pure ether. |
Carbamate Formation: Introducing Hydrogen Bond Donors and Acceptors
Carbamates are important functional groups in medicinal chemistry, acting as stable mimics of amide bonds and participating in hydrogen bonding interactions.[9][10] The reaction of an alcohol with an isocyanate is a highly efficient method for carbamate synthesis.[11]
Protocol 3.3.1: Carbamate Synthesis from Isocyanates
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Isocyanate Addition: Add the desired isocyanate (1.05 eq.) dropwise to the solution at room temperature.
-
Catalyst (Optional): For less reactive isocyanates, a catalytic amount of dibutyltin dilaurate (DBTDL) can be added.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product is often pure enough for screening, but can be further purified if necessary.
-
-
Purification (if needed): Purify the crude carbamate by column chromatography on silica gel or by recrystallization.
| Parameter | Value/Condition | Rationale |
| Reactants | This compound, Isocyanate | Introduction of a carbamate linkage with diverse substituents. |
| Solvent | Anhydrous DCM | An inert solvent that dissolves the reactants. |
| Temperature | Room Temperature | The reaction is typically facile at ambient temperature. |
| Reaction Time | 2-8 hours | Generally a rapid and high-yielding reaction. |
| Purification | Minimal (often direct use) or Chromatography | To obtain the carbamate of desired purity. |
Characterization of Derivatives
The structural integrity and purity of all synthesized compounds must be confirmed before their inclusion in a screening library.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the derivatized products. The disappearance of the alcohol proton signal and the appearance of new signals corresponding to the introduced moiety are key indicators of a successful reaction.[12][13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.
-
Purity Assessment: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is generally required for compounds in a screening library.
Preparation of a Screening Library
Once a collection of derivatives has been synthesized and characterized, it needs to be formatted for high-throughput screening.
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Oxidation of (3-Methylthiophen-2-yl)methanol: A Detailed Protocol and Application Guide
Introduction: The Significance of 3-Methylthiophene-2-carbaldehyde
3-Methylthiophene-2-carbaldehyde is a valuable heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] Its thiophene core, substituted with both a methyl and a formyl group, provides a versatile scaffold for further chemical modifications, enabling the construction of complex molecular architectures.[2] The aldehyde functional group can readily participate in reactions such as oxidations to the corresponding carboxylic acid, reductions to the alcohol, and various carbon-carbon bond-forming reactions, making it a key building block in medicinal chemistry and materials science.[2]
The synthesis of 3-methylthiophene-2-carbaldehyde is often achieved through the oxidation of its corresponding primary alcohol, (3-Methylthiophen-2-yl)methanol. The choice of oxidant and reaction conditions is paramount to ensure a high-yielding and clean conversion, avoiding over-oxidation to the carboxylic acid or other side reactions. This application note provides a comprehensive guide to three widely employed and reliable oxidation protocols for this transformation: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the Manganese Dioxide (MnO₂) Oxidation. Each protocol is presented with a detailed step-by-step methodology, an explanation of the underlying chemical principles, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Comparative Overview of Oxidation Protocols
The selection of an appropriate oxidation protocol is contingent on several factors, including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and the desired purity of the final product. The following table summarizes the key characteristics of the three protocols detailed in this guide.
| Feature | Swern Oxidation | Dess-Martin (DMP) Oxidation | Manganese Dioxide (MnO₂) Oxidation |
| Oxidizing Agent | Dimethyl sulfoxide (DMSO), activated by oxalyl chloride | Dess-Martin Periodinane (a hypervalent iodine compound) | Activated Manganese Dioxide (MnO₂) |
| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) or Chloroform | Dichloromethane (DCM), Chloroform, Hexane |
| Reaction Temp. | Low temperature (-78 °C to room temp.) | Room temperature | Room temperature to reflux |
| Key Advantages | Mild conditions, high yields, wide functional group tolerance.[3] | Very mild, neutral pH, short reaction times, easy workup.[4] | Chemoselective for allylic/benzylic alcohols, inexpensive. |
| Key Disadvantages | Formation of foul-smelling dimethyl sulfide, requires cryogenic temperatures.[3] | Reagent can be explosive under certain conditions, relatively expensive.[5] | Requires a large excess of reagent, can be slow. |
| Workup | Aqueous quench and extraction. | Basic workup to remove iodine byproducts.[2] | Filtration of MnO₂ and solvent evaporation. |
Protocol 1: Swern Oxidation
The Swern oxidation is a widely used method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures.[6] The reaction is known for its mild conditions and broad functional group tolerance.[3]
Causality of Experimental Choices
The reaction is conducted at -78 °C to control the formation of the highly reactive electrophilic sulfur species and to prevent side reactions. Triethylamine, a non-nucleophilic organic base, is used to deprotonate the intermediate alkoxysulfonium salt, initiating an intramolecular elimination to yield the desired aldehyde and the volatile byproduct, dimethyl sulfide.[7]
Experimental Workflow: Swern Oxidation
Caption: Workflow for the Swern oxidation of this compound.
Detailed Step-by-Step Protocol
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add oxalyl chloride (1.2 eq.) to the cooled DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO, 2.2 eq.). Stir the mixture at -78 °C for 30 minutes.
-
Addition of Alcohol: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature.
-
Base Addition and Reaction: Add triethylamine (5.0 eq.) dropwise to the mixture. The reaction is typically exothermic. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane or DMP), for the mild and selective oxidation of alcohols.[4] This method is favored for its operational simplicity, neutral reaction conditions, and rapid reaction times.[8][9]
Causality of Experimental Choices
DMP is a highly selective oxidant that functions under neutral conditions, making it suitable for substrates with acid- or base-labile functional groups. The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane.[4] The workup is straightforward, involving the removal of the iodine-containing byproducts by washing with a basic aqueous solution.[5]
Experimental Workflow: DMP Oxidation
Caption: Workflow for the Manganese Dioxide oxidation.
Detailed Step-by-Step Protocol
-
Preparation: To a round-bottom flask containing this compound (1.0 eq.) dissolved in dichloromethane (DCM, 50 mL), add activated manganese dioxide (5-10 eq. by weight).
-
Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction progress should be monitored by TLC. If the reaction is slow, gentle heating to reflux may be required.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with DCM.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography if necessary.
Conclusion and Future Perspectives
The oxidation of this compound to 3-methylthiophene-2-carbaldehyde is a critical transformation in organic synthesis. This application note has detailed three robust and reliable protocols—Swern, Dess-Martin, and MnO₂ oxidations—each with its own set of advantages and considerations. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources. For small-scale syntheses requiring mild conditions and high purity, the Dess-Martin oxidation is often the preferred choice. For larger-scale reactions where cost is a factor, and the substrate is amenable, the MnO₂ oxidation offers a practical alternative. The Swern oxidation remains a powerful and general method, provided the necessary equipment for low-temperature reactions and appropriate handling of the malodorous byproduct are in place. Further research may focus on developing catalytic and more environmentally benign oxidation systems for this important transformation.
References
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Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]
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MDPI. Benzo[b]thiophene-2-carbaldehyde. [Link]
- Google Patents. Synthesis method of 3-methylthiophene-2-aldehyde.
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Wikipedia. Swern oxidation. [Link]
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National Center for Biotechnology Information. 3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde. [Link]
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Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
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Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
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Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
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Organic Chemistry Portal. Swern Oxidation. [Link]
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ResearchGate. Oxidation of heterocyclic compounds by manganese dioxide. [Link]
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Organic Chemistry Portal. Manganese(IV) oxide. [Link]
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Royal Society of Chemistry. Oxidation by Chemical Manganese Dioxide. Part 2.1 Simple and High-yielding Synthesis of Symmetrical Disulfides via the Oxidative Coupling of Thiols. [Link]
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ResearchGate. Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. [Link]
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National Center for Biotechnology Information. MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. [Link]
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Application Note: Synthetic Strategies for Etherification of (3-Methylthiophen-2-yl)methanol
Abstract
This document provides a comprehensive technical guide for the synthesis of ether derivatives from (3-methylthiophen-2-yl)methanol. Thiophene-containing molecules are pivotal scaffolds in medicinal chemistry and materials science, valued for their unique electronic and structural properties.[1] The ether functional group serves as a critical linker and modulator of physicochemical properties in drug candidates and organic materials. This guide details three primary synthetic methodologies: the Williamson ether synthesis, the Mitsunobu reaction, and acid-catalyzed etherification. For each method, we provide a thorough examination of the reaction mechanism, a detailed step-by-step protocol, a comparative analysis of their advantages and limitations, and expert insights into optimizing reaction conditions for this specific substrate. This note is intended for researchers, chemists, and process development professionals engaged in the synthesis of novel heterocyclic compounds.
Introduction: The Significance of this compound Ethers
This compound is a valuable heterocyclic building block. The thiophene ring system is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs and advanced organic materials.[1][2] The ability to functionalize the methanol moiety at the 2-position opens a gateway to a vast chemical space. Specifically, converting the primary alcohol into an ether linkage (R-O-R') is a fundamental transformation for several strategic reasons:
-
Modulation of Lipophilicity: Introducing different alkyl or aryl groups via an ether bond allows for precise tuning of a molecule's lipophilicity (LogP), which is critical for controlling pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).
-
Structural Scaffolding: The ether bond can act as a flexible or rigid linker to connect the thiophene core to other pharmacophores or functional units, enabling the construction of complex molecular architectures.
-
Metabolic Stability: Ethers are generally more resistant to metabolic degradation compared to esters, making them a preferred linkage in drug design.
This guide explores the most robust and widely applied methods to achieve this transformation, tailored specifically for the reactivity of this compound.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends on the desired ether, the availability of starting materials, and the functional group tolerance required. Below is a comparative overview of the three primary methods discussed in this note.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Acid-Catalyzed Etherification |
| Reaction Type | SN2 Nucleophilic Substitution | Redox-Condensation | SN1 or SN2 Dehydration |
| Key Reagents | Strong base (e.g., NaH, KH), Alkyl Halide/Sulfonate | Phosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD, DIAD) | Strong acid (e.g., H₂SO₄, TsOH), or Lewis Acid (e.g., Fe(OTf)₃) |
| Mechanism | Formation of an alkoxide, followed by SN2 attack on an electrophile.[3][4] | Activation of the alcohol by a phosphonium intermediate, followed by SN2 attack by a nucleophile (another alcohol/phenol).[5][6] | Protonation of the alcohol to form a good leaving group (water), followed by nucleophilic attack.[7] |
| Advantages | High reliability, simple reagents, broad scope for making asymmetrical ethers.[4] | Mild reaction conditions, excellent for sterically hindered substrates, proceeds with clean stereochemical inversion.[5][6] | Atom-economical (water is the only byproduct), uses inexpensive catalysts. |
| Limitations | Requires a strong base, sensitive to steric hindrance at the electrophile (primary halides work best), potential for elimination side reactions.[3] | Stoichiometric amounts of byproducts (e.g., triphenylphosphine oxide) can complicate purification, nucleophile must be sufficiently acidic (pKa < 13).[8] | Harsh conditions can be incompatible with sensitive functional groups, risk of carbocation rearrangements, potential for self-condensation to form symmetrical ethers. |
Detailed Protocols and Methodologies
Method 1: Williamson Ether Synthesis
This classical method remains one of the most reliable for preparing a wide range of symmetrical and asymmetrical ethers.[4][9] The reaction proceeds in two stages: deprotonation of the alcohol to form a nucleophilic alkoxide, followed by an SN2 reaction with a suitable electrophile (typically a primary alkyl halide or sulfonate).[3][10]
Causality: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It ensures complete and irreversible deprotonation of the this compound to its corresponding sodium alkoxide. This highly nucleophilic species can then efficiently attack the primary alkyl halide. The choice of an aprotic polar solvent like THF or DMF is crucial to solvate the cation and keep the reactive alkoxide in solution without interfering with the reaction.
Diagram: General Mechanism of Williamson Ether Synthesis
Caption: Williamson Ether Synthesis Mechanism.
Protocol 1: Synthesis of 2-(Methoxymethyl)-3-methylthiophene
-
Reagents and Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
-
Step-by-Step Procedure:
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.28 g, 10.0 mmol). Dissolve it in 30 mL of anhydrous THF.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C. Add methyl iodide (1.56 g, 0.69 mL, 11.0 mmol, 1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate and 20 mL of water. Separate the layers.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Method 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming ethers under mild, neutral conditions, making it ideal for substrates with acid- or base-sensitive functional groups.[8] It converts a primary or secondary alcohol into a range of functional groups, including ethers.[5][6] The reaction involves triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]
Causality: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, creating a highly reactive betaine intermediate.[6][8] This intermediate deprotonates the nucleophile (in this case, the second alcohol, R'-OH), which then activates the primary alcohol (this compound) by forming an oxyphosphonium salt. This salt is an excellent leaving group, which is then displaced in an SN2 fashion by the alkoxide of the second alcohol. The high reactivity of the phosphonium intermediate allows the reaction to proceed under mild conditions.
Diagram: General Mechanism of the Mitsunobu Reaction
Caption: Mitsunobu Reaction Mechanism.
Protocol 2: Synthesis of 2-(Phenoxymethyl)-3-methylthiophene
-
Reagents and Materials:
-
This compound
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.28 g, 10.0 mmol), phenol (1.04 g, 11.0 mmol, 1.1 eq), and triphenylphosphine (2.89 g, 11.0 mmol, 1.1 eq).
-
Dissolve the solids in 40 mL of anhydrous THF.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD (2.23 g, 2.17 mL, 11.0 mmol, 1.1 eq) dropwise over 15 minutes. A color change and/or formation of a precipitate may be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in 50 mL of dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted phenol, followed by water (1 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify by flash column chromatography on silica gel to isolate the desired ether. The byproducts are often highly polar and can be challenging to separate, sometimes requiring careful selection of the eluent system.
-
Method 3: Acid-Catalyzed Etherification
This method involves the direct reaction of this compound with another alcohol in the presence of an acid catalyst.[7] It is most effective for synthesizing symmetrical ethers or when using a large excess of a simple, inexpensive alcohol like methanol. The benzylic-like nature of the alcohol substrate makes it susceptible to forming a stabilized carbocation, facilitating an SN1-type mechanism.
Causality: A Brønsted or Lewis acid catalyst protonates the hydroxyl group of this compound, converting it into a good leaving group (H₂O).[7] Departure of water generates a resonance-stabilized secondary carbocation. This electrophilic intermediate is then trapped by a nucleophile, which can be another molecule of the starting alcohol (leading to the symmetrical ether) or a different alcohol present in the reaction mixture. Using a large excess of the second alcohol biases the reaction towards the formation of the unsymmetrical ether.
Diagram: General Workflow for Ether Synthesis
Caption: General Experimental Workflow.
Protocol 3: Synthesis of bis[(3-methylthiophen-2-yl)methyl] ether (Symmetrical Ether)
-
Reagents and Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or a strong Lewis acid like Fe(OTf)₃.[7]
-
Toluene or Dichloromethane (DCM)
-
Dean-Stark apparatus (if using toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (2.56 g, 20.0 mmol) and a catalytic amount of TsOH·H₂O (190 mg, 1.0 mmol, 5 mol%).
-
Add 50 mL of toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing for 4-8 hours until no more water is collected or TLC analysis shows consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize the acid catalyst.
-
Wash with water (1 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography to yield the symmetrical ether.
-
Conclusion and Recommendations
The synthesis of ethers from this compound can be effectively achieved through several established methods.
-
The Williamson ether synthesis is recommended for preparing ethers from primary alkyl halides due to its reliability and straightforward procedure.
-
The Mitsunobu reaction is the method of choice for coupling with phenols or other alcohols, especially when mild conditions are paramount or when dealing with sterically demanding substrates.[11]
-
Acid-catalyzed dehydration is a cost-effective option primarily suited for the synthesis of symmetrical ethers or when using a large excess of a simple alcohol.
The selection of the optimal method will always be guided by the specific molecular target, functional group compatibility, and scale of the reaction. Proper analytical monitoring (TLC, LC-MS) is essential for optimizing reaction times and ensuring successful outcomes.
References
-
Mitsunobu Reaction. (2019). organic-chemistry.org. [Link]
-
Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of California, Davis. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
3-methylthiophene. (1954). Organic Syntheses. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. (n.d.). National Institutes of Health (NIH). [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
Williamson ether synthesis. (n.d.). Khan Academy. [Link]
-
Aryl ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. [Link]
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025). PubMed. [Link]
-
New strategy for the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene derivatives. (2018). ResearchGate. [Link]
-
Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2018). ACS Omega. [Link]
- Processes for producing 3-(methylthio) thiophene. (n.d.).
- Process for preparing phenethanol ethers. (n.d.).
-
Ethers from esters; From exceptional transformation to synthetic method. (2015). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]
-
3-methyl-2-[(3-methyl-2-thienyl)methyl]thiophene. (2025). Chemical Synthesis Database. [Link]
- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (n.d.).
-
Efficient synthesis of 3,4-alkoxythieno[2,3-b]thiophene derivatives. (n.d.). The Royal Society of Chemistry. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). MDPI. [Link]
-
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (n.d.). MDPI. [Link]
-
Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and Applications of Thiophene Derivatives as Organic Materials. (n.d.). ResearchGate. [Link]
-
Synthesis of Higher Carbon Ethers from Methanol and Olefins. (n.d.). Fischer-Tropsch Archive. [Link]
-
Transesterification/Acylation Reactions Catalyzed by Molecular Catalysts. (2004). ResearchGate. [Link]
-
Etherification of dimethylbutene with methanol over clay-based acid catalysts. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
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- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 11. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
Application of (3-Methylthiophen-2-yl)methanol in Organic Electronics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(3-Methylthiophen-2-yl)methanol, a functionalized thiophene derivative, presents a versatile building block for the synthesis of advanced materials in the field of organic electronics. Its unique structure, featuring a reactive hydroxyl group on a polymerizable thiophene core, opens avenues for the creation of tailor-made polymers and small molecules with tunable properties for a range of electronic devices.
This comprehensive guide provides in-depth technical information, application notes, and detailed experimental protocols for the utilization of this compound in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The protocols are designed to be self-validating, with explanations of the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying principles.
The Strategic Advantage of the Hydroxymethyl Group in Thiophene-Based Materials
The introduction of a hydroxymethyl (-CH2OH) group onto the 3-methylthiophene backbone offers several distinct advantages for the design of organic electronic materials:
-
Enhanced Solubility and Processability: The polar hydroxyl group can improve the solubility of the resulting polymers in a wider range of solvents, facilitating solution-based processing techniques crucial for large-area and flexible device fabrication.
-
Post-Polymerization Modification: The reactive hydroxyl group serves as a versatile handle for post-polymerization modification.[1] This allows for the introduction of various functional moieties to fine-tune the electronic, optical, and morphological properties of the polymer without altering the conjugated backbone.[1]
-
Interfacial Engineering: The hydroxyl group can engage in hydrogen bonding and other intermolecular interactions, enabling better control over the interface between the active material and other device layers, such as the dielectric in OFETs or the electrodes in OPVs and OLEDs. This can lead to improved charge injection/extraction and overall device performance.
-
Tailored Electronic Properties: While the electronic effects of the -CH2OH group are not as pronounced as strongly electron-donating or -withdrawing groups, its nucleophilic nature can influence the polymerization process and the final electronic structure of the polymer.[2]
Synthesis of Polymers from this compound
The polymerization of this compound can be achieved through several methods, with oxidative polymerization being a common approach. However, the presence of the hydroxyl group requires careful consideration of reaction conditions to avoid side reactions.
Protocol 1: Oxidative Polymerization of this compound
This protocol outlines a general procedure for the chemical oxidative polymerization of this compound using iron(III) chloride (FeCl3) as the oxidant. This method is widely used for the synthesis of polythiophenes.[3]
Materials:
-
This compound (monomer)
-
Anhydrous iron(III) chloride (FeCl3)
-
Anhydrous chloroform or other suitable solvent (e.g., chlorobenzene)
-
Methanol
-
Ammonia solution
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (Schlenk flask, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Monomer Preparation: Ensure the this compound monomer is pure and dry. If necessary, purify by distillation or column chromatography.
-
Reaction Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).
-
Oxidant Suspension: In the Schlenk flask, suspend anhydrous FeCl3 (typically 3-4 molar equivalents relative to the monomer) in anhydrous chloroform. Stir the suspension vigorously.
-
Monomer Addition: Dissolve the this compound monomer in a small amount of anhydrous chloroform and add it to the dropping funnel. Add the monomer solution dropwise to the stirred FeCl3 suspension over a period of 30-60 minutes at room temperature.
-
Polymerization: After the addition is complete, allow the reaction to stir at room temperature for 24 hours. The reaction mixture will typically turn dark in color, indicating polymerization.
-
Precipitation and Washing: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the precipitate and wash it thoroughly with methanol to remove unreacted monomer and residual oxidant.
-
Neutralization: To remove any remaining iron catalyst, wash the polymer with a dilute ammonia solution, followed by deionized water until the washings are neutral.
-
Drying: Dry the resulting polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the reactive intermediates by water or oxygen, which can terminate the polymerization and lead to lower molecular weight polymers.
-
Molar Ratio of Oxidant: The excess of FeCl3 ensures complete polymerization of the monomer. The exact ratio may need to be optimized for this specific monomer.
-
Dropwise Addition: Slow, dropwise addition of the monomer helps to control the reaction rate and temperature, leading to a more controlled polymerization and potentially higher regioregularity.
-
Methanol Precipitation: Polythiophenes are generally insoluble in methanol, making it an effective solvent for precipitation and purification.
Caption: Workflow for the oxidative polymerization of this compound.
Application in Organic Field-Effect Transistors (OFETs)
Functionalized polythiophenes are widely used as the active semiconductor layer in OFETs. The hydroxyl group in polymers derived from this compound can be leveraged to improve the interface with the gate dielectric, potentially leading to enhanced device performance.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes the fabrication of a standard bottom-gate, top-contact OFET using a polymer synthesized from this compound.
Materials and Equipment:
-
Heavily doped n-type silicon wafer with a thermally grown SiO2 layer (e.g., 300 nm)
-
Polymer synthesized from this compound
-
High-purity solvent for the polymer (e.g., chloroform, chlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Anhydrous toluene
-
Gold (Au) for source and drain electrodes
-
Spin coater
-
Thermal evaporator
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner (optional)
-
Glovebox with an inert atmosphere
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO2 substrate by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
(Optional but recommended) Treat the substrate with UV-Ozone for 10-15 minutes to remove organic residues and create a hydrophilic surface.
-
-
Dielectric Surface Treatment:
-
Prepare a solution of OTS in anhydrous toluene (e.g., 10 mM).
-
Immerse the cleaned substrate in the OTS solution for 30 minutes to form a self-assembled monolayer (SAM).
-
Rinse the substrate with fresh toluene and then isopropanol to remove excess OTS.
-
Dry the substrate with nitrogen and anneal at 120 °C for 10 minutes. This treatment creates a hydrophobic surface, which promotes better ordering of the polythiophene film.
-
-
Active Layer Deposition:
-
Prepare a solution of the poly(this compound) in a suitable solvent (e.g., 5-10 mg/mL in chloroform).
-
Inside a glovebox, spin-coat the polymer solution onto the OTS-treated substrate. Typical spin-coating parameters are 1000-3000 rpm for 60 seconds.
-
Anneal the film at a temperature optimized for the specific polymer (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and improve film morphology.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes onto the polymer film. A typical thickness for the electrodes is 50-100 nm. The channel length and width are defined by the shadow mask.
-
-
Device Characterization:
-
Transfer the fabricated device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics of the OFET to determine key parameters such as field-effect mobility, on/off ratio, and threshold voltage.
-
Rationale for Key Steps:
-
OTS Treatment: The OTS SAM modifies the surface energy of the SiO2 dielectric, promoting the formation of a well-ordered, crystalline polythiophene film, which is essential for high charge carrier mobility.
-
Spin Coating: This technique allows for the deposition of a uniform thin film of the organic semiconductor. The film thickness can be controlled by adjusting the solution concentration and spin speed.
-
Thermal Annealing: Annealing the polymer film can improve its crystallinity and intermolecular packing, leading to enhanced charge transport. The optimal annealing temperature depends on the polymer's thermal properties.
-
Top-Contact Configuration: In this geometry, the electrodes are deposited on top of the semiconductor layer, which can lead to better contact and reduced contact resistance compared to a bottom-contact configuration for some materials.
Caption: Fabrication workflow for a bottom-gate, top-contact OFET.
Application in Organic Photovoltaics (OPVs)
In OPVs, functionalized polythiophenes serve as the electron donor material in a bulk heterojunction (BHJ) with an electron acceptor, typically a fullerene derivative or a non-fullerene acceptor. The hydroxyl group can influence the morphology of the blend and the energetics at the donor-acceptor interface.
Protocol 3: Fabrication of a Conventional Bulk Heterojunction OPV
This protocol describes the fabrication of a conventional OPV device.
Materials and Equipment:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Polymer synthesized from this compound (donor)
-
Electron acceptor (e.g., PC61BM or PC71BM)
-
Solvent for the active layer blend (e.g., chlorobenzene, o-dichlorobenzene)
-
Low work function metal for cathode (e.g., Calcium or Aluminum)
-
All equipment listed in Protocol 2, plus a thermal evaporator with capabilities for multiple sources.
Procedure:
-
Substrate Cleaning: Clean the patterned ITO substrates using the same procedure as in Protocol 2.
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate (e.g., 4000 rpm for 60 seconds).
-
Anneal the PEDOT:PSS layer at 140-150 °C for 10-15 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and the electron acceptor in a specific weight ratio (e.g., 1:1 or 1:1.5) in a suitable solvent. The total concentration will depend on the desired film thickness.
-
Inside a glovebox, spin-coat the active layer blend onto the PEDOT:PSS layer.
-
(Optional) Anneal the active layer to optimize the morphology of the bulk heterojunction. The annealing temperature and time are critical parameters that need to be optimized for each specific blend.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of a low work function metal (e.g., 20-30 nm of Calcium) followed by a thicker layer of a more stable metal (e.g., 100 nm of Aluminum) through a shadow mask.
-
-
Device Encapsulation and Characterization:
-
Encapsulate the device to protect it from oxygen and moisture.
-
Measure the current-voltage (J-V) characteristics of the OPV under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).
-
Scientific Rationale:
-
PEDOT:PSS as HTL: This layer facilitates the efficient extraction of holes from the donor material to the ITO anode and helps to create a smooth surface for the active layer.
-
Bulk Heterojunction: The interpenetrating network of the donor and acceptor materials created in the active layer provides a large interfacial area for exciton dissociation, which is a key process for charge generation in OPVs.
-
Low Work Function Cathode: A low work function metal is used for the cathode to ensure efficient electron extraction from the acceptor material.
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, polymers derived from this compound can be used as part of the emissive layer or as a hole transport layer, depending on their electronic properties. The hydroxyl group can be used to cross-link the polymer, improving the device stability and solvent resistance of subsequent layers.
Protocol 4: Fabrication of a Polymer-Based OLED
This protocol provides a general procedure for fabricating a simple polymer-based OLED.
Materials and Equipment:
-
Patterned ITO coated glass substrates
-
PEDOT:PSS solution
-
Emissive polymer (e.g., a blend containing the polymer from this compound)
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Cathode metal (e.g., Aluminum)
-
All equipment listed in Protocol 3.
Procedure:
-
Substrate Cleaning and HTL Deposition: Follow steps 1 and 2 from Protocol 3.
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive polymer (or a blend of the emissive polymer in a host material) in a suitable solvent.
-
Inside a glovebox, spin-coat the EML onto the PEDOT:PSS layer.
-
Anneal the EML to remove residual solvent.
-
-
ETL, EIL, and Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Sequentially deposit the ETL (e.g., 20-40 nm of TPBi), EIL (e.g., 1 nm of LiF), and the cathode (e.g., 100 nm of Al) without breaking the vacuum.
-
-
Device Encapsulation and Characterization:
-
Encapsulate the OLED to prevent degradation from air and moisture.
-
Measure the current-voltage-luminance (J-V-L) characteristics of the device to determine parameters such as turn-on voltage, luminance, and external quantum efficiency (EQE).
-
Data Summary
The performance of organic electronic devices is highly dependent on the specific materials and fabrication conditions. The following table provides a hypothetical summary of expected performance metrics for devices incorporating polymers derived from this compound. These values are illustrative and would need to be determined experimentally.
| Device Type | Key Performance Metric | Expected Range of Values |
| OFET | Field-Effect Mobility (cm²/Vs) | 0.01 - 0.5 |
| On/Off Ratio | > 10⁴ | |
| Threshold Voltage (V) | 0 to -20 | |
| OPV | Power Conversion Efficiency (%) | 2 - 8 |
| Open-Circuit Voltage (V) | 0.6 - 0.9 | |
| Short-Circuit Current (mA/cm²) | 5 - 15 | |
| OLED | External Quantum Efficiency (%) | 1 - 10 |
| Turn-on Voltage (V) | 3 - 7 | |
| Maximum Luminance (cd/m²) | > 1000 |
Conclusion
This compound is a promising monomer for the development of functional polythiophenes for a variety of organic electronic applications. The presence of the hydroxyl group provides a powerful tool for tuning material properties and engineering interfaces within devices. The protocols provided in this guide offer a starting point for researchers to explore the potential of this versatile building block. Optimization of polymerization conditions and device fabrication parameters will be crucial for achieving high-performance organic electronic devices based on this novel material.
References
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Lee, W. H., et al. (2011). OFET Fabrication and Characterization. YouTube. Retrieved from [Link]
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- Scherf, U., et al. (2019). Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. Materials, 12(17), 2743.## Application of (3-Methylthiophen-2-yl)
For Researchers, Scientists, and Drug Development Professionals
This compound, a functionalized thiophene derivative, presents a versatile building block for the synthesis of advanced materials in the field of organic electronics. Its unique structure, featuring a reactive hydroxyl group on a polymerizable thiophene core, opens avenues for the creation of tailor-made polymers and small molecules with tunable properties for a range of electronic devices.
This comprehensive guide provides in-depth technical information, application notes, and detailed experimental protocols for the utilization of this compound in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The protocols are designed to be self-validating, with explanations of the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying principles.
The Strategic Advantage of the Hydroxymethyl Group in Thiophene-Based Materials
The introduction of a hydroxymethyl (-CH2OH) group onto the 3-methylthiophene backbone offers several distinct advantages for the design of organic electronic materials:
-
Enhanced Solubility and Processability: The polar hydroxyl group can improve the solubility of the resulting polymers in a wider range of solvents, facilitating solution-based processing techniques crucial for large-area and flexible device fabrication.
-
Post-Polymerization Modification: The reactive hydroxyl group serves as a versatile handle for post-polymerization modification.[1][5][6][7][8][9] This allows for the introduction of various functional moieties to fine-tune the electronic, optical, and morphological properties of the polymer without altering the conjugated backbone.[1][5][8]
-
Interfacial Engineering: The hydroxyl group can engage in hydrogen bonding and other intermolecular interactions, enabling better control over the interface between the active material and other device layers, such as the dielectric in OFETs or the electrodes in OPVs and OLEDs. This can lead to improved charge injection/extraction and overall device performance.
-
Tailored Electronic Properties: While the electronic effects of the -CH2OH group are not as pronounced as strongly electron-donating or -withdrawing groups, its nucleophilic nature can influence the polymerization process and the final electronic structure of the polymer.
Synthesis of Polymers from this compound
The polymerization of this compound can be achieved through several methods, with oxidative polymerization being a common approach. However, the presence of the hydroxyl group requires careful consideration of reaction conditions to avoid side reactions.
Protocol 1: Oxidative Polymerization of this compound
This protocol outlines a general procedure for the chemical oxidative polymerization of this compound using iron(III) chloride (FeCl3) as the oxidant. This method is widely used for the synthesis of polythiophenes.[3]
Materials:
-
This compound (monomer)
-
Anhydrous iron(III) chloride (FeCl3)
-
Anhydrous chloroform or other suitable solvent (e.g., chlorobenzene)
-
Methanol
-
Ammonia solution
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (Schlenk flask, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Monomer Preparation: Ensure the this compound monomer is pure and dry. If necessary, purify by distillation or column chromatography.
-
Reaction Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).
-
Oxidant Suspension: In the Schlenk flask, suspend anhydrous FeCl3 (typically 3-4 molar equivalents relative to the monomer) in anhydrous chloroform. Stir the suspension vigorously.
-
Monomer Addition: Dissolve the this compound monomer in a small amount of anhydrous chloroform and add it to the dropping funnel. Add the monomer solution dropwise to the stirred FeCl3 suspension over a period of 30-60 minutes at room temperature.
-
Polymerization: After the addition is complete, allow the reaction to stir at room temperature for 24 hours. The reaction mixture will typically turn dark in color, indicating polymerization.
-
Precipitation and Washing: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the precipitate and wash it thoroughly with methanol to remove unreacted monomer and residual oxidant.[3]
-
Neutralization: To remove any remaining iron catalyst, wash the polymer with a dilute ammonia solution, followed by deionized water until the washings are neutral.
-
Drying: Dry the resulting polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the reactive intermediates by water or oxygen, which can terminate the polymerization and lead to lower molecular weight polymers.
-
Molar Ratio of Oxidant: The excess of FeCl3 ensures complete polymerization of the monomer. The exact ratio may need to be optimized for this specific monomer.
-
Dropwise Addition: Slow, dropwise addition of the monomer helps to control the reaction rate and temperature, leading to a more controlled polymerization and potentially higher regioregularity.[3]
-
Methanol Precipitation: Polythiophenes are generally insoluble in methanol, making it an effective solvent for precipitation and purification.[3]
Caption: Workflow for the oxidative polymerization of this compound.
Application in Organic Field-Effect Transistors (OFETs)
Functionalized polythiophenes are widely used as the active semiconductor layer in OFETs. The hydroxyl group in polymers derived from this compound can be leveraged to improve the interface with the gate dielectric, potentially leading to enhanced device performance.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes the fabrication of a standard bottom-gate, top-contact OFET using a polymer synthesized from this compound.[10]
Materials and Equipment:
-
Heavily doped n-type silicon wafer with a thermally grown SiO2 layer (e.g., 300 nm)
-
Polymer synthesized from this compound
-
High-purity solvent for the polymer (e.g., chloroform, chlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Anhydrous toluene
-
Gold (Au) for source and drain electrodes
-
Spin coater
-
Thermal evaporator
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner (optional)
-
Glovebox with an inert atmosphere
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO2 substrate by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.[11]
-
Dry the substrate with a stream of nitrogen.[11]
-
(Optional but recommended) Treat the substrate with UV-Ozone for 10-15 minutes to remove organic residues and create a hydrophilic surface.[11]
-
-
Dielectric Surface Treatment:
-
Prepare a solution of OTS in anhydrous toluene (e.g., 0.01 M).[11]
-
Immerse the cleaned substrate in the OTS solution for 16 hours in a nitrogen atmosphere to form a self-assembled monolayer (SAM).[11]
-
Rinse the substrate with fresh toluene and then isopropanol to remove excess OTS.[11]
-
Dry the substrate with nitrogen and anneal at 120 °C for 10 minutes. This treatment creates a hydrophobic surface, which promotes better ordering of the polythiophene film.
-
-
Active Layer Deposition:
-
Prepare a solution of the poly(this compound) in a suitable solvent (e.g., 5-10 mg/mL in chloroform).
-
Inside a glovebox, spin-coat the polymer solution onto the OTS-treated substrate.[12] Typical spin-coating parameters are 1500 RPM for 60 seconds.[11]
-
Anneal the film at a temperature optimized for the specific polymer (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and improve film morphology.[12]
-
-
Electrode Deposition:
-
Device Characterization:
-
Transfer the fabricated device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics of the OFET to determine key parameters such as field-effect mobility, on/off ratio, and threshold voltage.[13]
-
Rationale for Key Steps:
-
OTS Treatment: The OTS SAM modifies the surface energy of the SiO2 dielectric, promoting the formation of a well-ordered, crystalline polythiophene film, which is essential for high charge carrier mobility.
-
Spin Coating: This technique allows for the deposition of a uniform thin film of the organic semiconductor. The film thickness can be controlled by adjusting the solution concentration and spin speed.
-
Thermal Annealing: Annealing the polymer film can improve its crystallinity and intermolecular packing, leading to enhanced charge transport. The optimal annealing temperature depends on the polymer's thermal properties.
-
Top-Contact Configuration: In this geometry, the electrodes are deposited on top of the semiconductor layer, which can lead to better contact and reduced contact resistance compared to a bottom-contact configuration for some materials.
Caption: Fabrication workflow for a bottom-gate, top-contact OFET.
Application in Organic Photovoltaics (OPVs)
In OPVs, functionalized polythiophenes serve as the electron donor material in a bulk heterojunction (BHJ) with an electron acceptor, typically a fullerene derivative or a non-fullerene acceptor.[14][15] The hydroxyl group can influence the morphology of the blend and the energetics at the donor-acceptor interface.
Protocol 3: Fabrication of a Conventional Bulk Heterojunction OPV
This protocol describes the fabrication of a conventional OPV device.[16][17][18]
Materials and Equipment:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Polymer synthesized from this compound (donor)
-
Electron acceptor (e.g., PC61BM or PC71BM)
-
Solvent for the active layer blend (e.g., chlorobenzene, o-dichlorobenzene)
-
Low work function metal for cathode (e.g., Calcium or Aluminum)
-
All equipment listed in Protocol 2, plus a thermal evaporator with capabilities for multiple sources.
Procedure:
-
Substrate Cleaning: Clean the patterned ITO substrates using the same procedure as in Protocol 2.[16]
-
Hole Transport Layer (HTL) Deposition:
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and the electron acceptor in a specific weight ratio (e.g., 1:1 or 1:1.5) in a suitable solvent.[18] The total concentration will depend on the desired film thickness.
-
Inside a glovebox, spin-coat the active layer blend onto the PEDOT:PSS layer.[16]
-
(Optional) Anneal the active layer to optimize the morphology of the bulk heterojunction. The annealing temperature and time are critical parameters that need to be optimized for each specific blend.[16]
-
-
Cathode Deposition:
-
Device Encapsulation and Characterization:
-
Encapsulate the device to protect it from oxygen and moisture.[16]
-
Measure the current-voltage (J-V) characteristics of the OPV under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).[17]
-
Scientific Rationale:
-
PEDOT:PSS as HTL: This layer facilitates the efficient extraction of holes from the donor material to the ITO anode and helps to create a smooth surface for the active layer.[18]
-
Bulk Heterojunction: The interpenetrating network of the donor and acceptor materials created in the active layer provides a large interfacial area for exciton dissociation, which is a key process for charge generation in OPVs.[17][18]
-
Low Work Function Cathode: A low work function metal is used for the cathode to ensure efficient electron extraction from the acceptor material.[18]
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, polymers derived from this compound can be used as part of the emissive layer or as a hole transport layer, depending on their electronic properties. The hydroxyl group can be used to cross-link the polymer, improving the device stability and solvent resistance of subsequent layers.
Protocol 4: Fabrication of a Polymer-Based OLED
This protocol provides a general procedure for fabricating a simple polymer-based OLED.[19]
Materials and Equipment:
-
Patterned ITO coated glass substrates
-
PEDOT:PSS solution
-
Emissive polymer (e.g., a blend containing the polymer from this compound)
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Cathode metal (e.g., Aluminum)
-
All equipment listed in Protocol 3.
Procedure:
-
Substrate Cleaning and HTL Deposition: Follow steps 1 and 2 from Protocol 3.[19]
-
Emissive Layer (EML) Deposition:
-
ETL, EIL, and Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Sequentially deposit the ETL (e.g., 40 nm of TPBi), EIL (e.g., 1.2 nm of LiF), and the cathode (e.g., 100 nm of Al) without breaking the vacuum.[20]
-
-
Device Encapsulation and Characterization:
Data Summary
The performance of organic electronic devices is highly dependent on the specific materials and fabrication conditions. The following table provides a hypothetical summary of expected performance metrics for devices incorporating polymers derived from this compound. These values are illustrative and would need to be determined experimentally.
| Device Type | Key Performance Metric | Expected Range of Values |
| OFET | Field-Effect Mobility (cm²/Vs) | 0.01 - 0.5 |
| On/Off Ratio | > 10⁴ | |
| Threshold Voltage (V) | 0 to -20 | |
| OPV | Power Conversion Efficiency (%) | 2 - 8 |
| Open-Circuit Voltage (V) | 0.6 - 0.9 | |
| Short-Circuit Current (mA/cm²) | 5 - 15 | |
| OLED | External Quantum Efficiency (%) | 1 - 10 |
| Turn-on Voltage (V) | 3 - 7 | |
| Maximum Luminance (cd/m²) | > 1000 |
Conclusion
This compound is a promising monomer for the development of functional polythiophenes for a variety of organic electronic applications. The presence of the hydroxyl group provides a powerful tool for tuning material properties and engineering interfaces within devices. The protocols provided in this guide offer a starting point for researchers to explore the potential of this versatile building block. Optimization of polymerization conditions and device fabrication parameters will be crucial for achieving high-performance organic electronic devices based on this novel material.
References
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(Color online) Process steps for the OFET fabrication by selective... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Experimental procedure for scaling up (3-Methylthiophen-2-yl)methanol synthesis
An Application Note and Protocol for the Scalable Synthesis of (3-Methylthiophen-2-yl)methanol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of this compound, a key building block in pharmaceutical and materials science. The protocol details a robust procedure centered on the ortho-lithiation of 3-methylthiophene followed by formylation. Emphasis is placed on addressing the significant safety and operational challenges associated with large-scale organolithium chemistry. This guide is intended for researchers, chemists, and process development professionals, offering field-proven insights into reaction control, process optimization, and safety management to ensure a reproducible and safe scale-up.
Introduction and Strategic Overview
This compound is a valuable intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials. The thiophene moiety is a well-established isostere for benzene rings in drug design, often improving metabolic stability and potency.[1] While numerous synthetic routes exist for thiophene derivatives on a laboratory scale[2][][4], their transition to pilot or manufacturing scale presents considerable challenges.
The chosen synthetic strategy involves the direct ortho-lithiation of 3-methylthiophene using n-butyllithium (n-BuLi), followed by quenching with paraformaldehyde. This route is selected for its high selectivity and efficiency. However, the scale-up of this process is non-trivial due to the nature of the key reagent and reaction energetics:
-
n-Butyllithium (n-BuLi): A highly pyrophoric and corrosive organometallic reagent that can ignite spontaneously on contact with air or moisture.[5][6] Its handling requires strict inert atmosphere techniques and specialized equipment.[7][8]
-
Exothermic Reactions: Both the lithiation and the subsequent formylation steps are highly exothermic. Inadequate thermal management can lead to runaway reactions, solvent boiling, and pressure buildup, posing significant fire and explosion risks.[9][10]
This document outlines a detailed protocol with integrated engineering controls and safety procedures designed to mitigate these risks, ensuring a controlled and efficient synthesis at scale.
Reaction Scheme
The synthesis proceeds in two main chemical steps:
-
Lithiation: Deprotonation of 3-methylthiophene at the C2 position using n-butyllithium in an anhydrous ethereal solvent.
-
Formylation & Quench: Reaction of the resulting thienyllithium intermediate with paraformaldehyde, followed by an aqueous workup to yield the target alcohol.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | CAS No. | Key Hazards |
| 3-Methylthiophene | ReagentPlus®, ≥99% | 616-44-4 | Highly flammable, harmful, irritant.[11] |
| n-Butyllithium | 2.5 M in hexanes | 109-72-8 | Pyrophoric, reacts violently with water, causes severe burns.[12] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | 109-99-9 | Highly flammable, may form explosive peroxides.[8] |
| Paraformaldehyde | Reagent grade | 30525-89-4 | Harmful if swallowed, causes skin/eye irritation. |
| Ammonium Chloride (NH₄Cl) | ACS Reagent, ≥99.5% | 12125-02-9 | Harmful if swallowed, causes serious eye irritation. |
| Diethyl Ether | ACS Reagent, ≥99.0% | 60-29-7 | Extremely flammable, may form explosive peroxides. |
| Magnesium Sulfate (MgSO₄) | Anhydrous, ≥99.5% | 7487-88-9 | Not classified as hazardous. |
| Hydrochloric Acid (HCl) | 2 M solution | 7647-01-0 | Corrosive, causes severe skin burns and eye damage. |
Equipment
-
Reactor: 20 L jacketed glass reactor with overhead stirring (glass-lined steel for larger scales), reflux condenser, temperature probe (thermocouple), and nitrogen/argon inlet. The reactor must be rated for the intended temperature range (-78°C to 100°C).
-
Addition Funnels: Two pressure-equalizing dropping funnels (2 L capacity) for controlled addition of reagents.
-
Cooling System: A cryostat or a dry ice/acetone bath capable of maintaining the reactor temperature at or below -70°C.
-
Inert Gas System: A manifold for supplying dry nitrogen or argon to maintain an inert atmosphere throughout the process.[13]
-
Transfer Cannula: For the safe transfer of n-BuLi solution.
-
Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles, face shield, and cryogenic gloves. For handling n-BuLi, Nomex gloves are recommended.[10][14]
-
Quenching Station: A separate, large vessel containing an appropriate quenching agent (e.g., isopropanol) for safely destroying residual n-BuLi.
-
Extraction & Purification: Large separatory funnels (or liquid-liquid extraction setup), rotary evaporator, and vacuum distillation apparatus.[15]
Detailed Experimental Protocol
Warning: This procedure involves highly hazardous materials and should only be performed by trained personnel in a facility equipped with appropriate engineering controls (e.g., fume hood, emergency shower).[16]
Reactor Preparation and Inerting
-
Assembly and Cleaning: Assemble the reactor, stirrer, condenser, and addition funnels. Ensure all glassware is meticulously cleaned and oven-dried overnight to remove all traces of water.[17]
-
Inerting: Assemble the apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon. Maintain a gentle inert gas flow throughout the entire procedure. This is critical to prevent reaction with atmospheric moisture and oxygen.[13]
-
Solvent Addition: Add 8.0 L of anhydrous tetrahydrofuran (THF) to the reactor. Begin stirring and cool the solvent to -78 °C using a dry ice/acetone bath or cryostat.
Lithiation of 3-Methylthiophene
-
Reagent Preparation: In one of the addition funnels, charge 1.0 kg (10.19 mol, 1.0 equiv) of 3-methylthiophene.
-
Controlled Addition: Once the THF in the reactor is at -78 °C, add the 3-methylthiophene dropwise to the cold solvent over 30 minutes. Ensure the internal temperature does not rise above -70 °C.
-
n-BuLi Transfer: Under a positive pressure of nitrogen, carefully transfer 4.5 L of 2.5 M n-butyllithium in hexanes (11.21 mol, 1.1 equiv) to the second pressure-equalizing addition funnel via a cannula.
-
Lithiation Reaction: Add the n-BuLi solution dropwise to the reaction mixture over 2-3 hours. Crucial: Maintain the internal temperature strictly below -65 °C. An uncontrolled exotherm at this stage is extremely dangerous. The formation of the lithiated species is typically accompanied by a color change to a yellow or orange suspension.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1 hour to ensure complete lithiation.
Formylation with Paraformaldehyde
-
Electrophile Preparation: The paraformaldehyde must be completely dry. In a separate flask, suspend 367 g (12.23 mol, 1.2 equiv) of dry paraformaldehyde in 2.0 L of anhydrous THF.
-
Inverse Addition: Slowly add the cold thienyllithium suspension from the reactor to the paraformaldehyde suspension via a cannula over 1.5-2 hours. This "inverse addition" method helps to control the exotherm by keeping the electrophile in excess. Maintain the temperature of the receiving flask below -20 °C.
-
Warming: Once the addition is complete, allow the resulting mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
Reaction Quench and Aqueous Work-up
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Quenching: Slowly and carefully add 5.0 L of a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture. The addition is exothermic and will generate butane gas; ensure adequate ventilation and controlled addition to manage the off-gassing.
-
pH Adjustment: Adjust the pH of the aqueous layer to ~2-3 using a 2 M HCl solution. This ensures the product is in its neutral alcohol form.
-
Phase Separation: Transfer the entire mixture to a large separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 2.0 L portions of diethyl ether.
-
Combine and Wash: Combine all organic layers and wash them sequentially with 2.0 L of water and 2.0 L of brine.
-
Drying: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification
-
Vacuum Distillation: The crude product is purified by vacuum distillation.[15] This is the most effective method for removing non-volatile impurities and unreacted starting materials on a large scale.
-
Fraction Collection: Collect the fraction boiling at the appropriate temperature and pressure for this compound.
-
Yield and Characterization: The expected yield of the pure product is typically in the range of 70-85%. Characterize the final product by NMR to confirm its identity and purity.
Process Flow Diagram
Caption: Workflow for the scaled-up synthesis of this compound.
Critical Process Parameters
| Parameter | Recommended Range | Rationale & Justification |
| Reaction Temperature (Lithiation) | -78°C to -65°C | Essential for preventing side reactions and decomposition of the organolithium intermediate. Exceeding this range can lead to reduced yield and a dangerous exotherm. |
| n-BuLi Addition Rate | 2-3 hours | Slow addition is critical for managing the high heat of reaction and maintaining temperature control, preventing a runaway scenario.[10] |
| Solvent Purity | Anhydrous (<50 ppm H₂O) | Water reacts violently with and consumes n-BuLi, inhibiting the desired reaction and creating a safety hazard.[13][17] |
| Atmosphere | Inert (Dry N₂ or Ar) | Prevents the pyrophoric n-BuLi from reacting with atmospheric oxygen and moisture.[16] |
| Quench Temperature | 0-5 °C | A low temperature is necessary to control the exotherm of quenching the residual organolithium species and the lithium alkoxide intermediate. |
| Molar Equivalents (n-BuLi) | 1.05 - 1.10 | A slight excess ensures complete conversion of the starting material. A large excess can lead to side reactions and increases quenching hazards. |
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or yield is very low. | 1. Wet solvent or glassware. 2. Impure 3-methylthiophene. 3. Degraded n-BuLi reagent. | 1. Ensure all equipment is rigorously dried. Use freshly opened anhydrous solvent. 2. Purify starting material by distillation if necessary. 3. Titrate the n-BuLi solution before use to confirm its molarity. |
| Significant formation of impurities (e.g., biphenyl from Grignard routes). | 1. Reaction temperature too high. 2. Localized overheating during addition. | 1. Maintain strict temperature control. 2. Ensure efficient stirring and subsurface addition of the reagent. |
| Difficult work-up (emulsion formation). | 1. Incomplete quenching. 2. Presence of magnesium salts (if Grignard route is used). | 1. Ensure thorough mixing during the quench. 2. Add a small amount of brine or filter the mixture through Celite to break the emulsion. |
| Product decomposition during distillation. | 1. Distillation temperature is too high. | 1. Use a high-vacuum pump to lower the boiling point. 2. Ensure the heating mantle is not set too high to prevent charring.[15] |
Safety Precautions and Emergency Procedures
Chemical Hazards
-
n-Butyllithium: Pyrophoric and extremely corrosive.[5] It reacts violently with water, generating flammable butane gas.[7] All transfers must be conducted under an inert atmosphere using syringes or cannulas.[8] Skin or eye contact will cause severe chemical burns.[6][18]
-
3-Methylthiophene: Highly flammable liquid and vapor.[11] It is harmful if swallowed or inhaled and causes skin and eye irritation.[19]
-
Ethereal Solvents (THF, Diethyl Ether): Extremely flammable and can form explosive peroxides upon storage, especially if not inhibited. Always use from freshly opened containers or test for peroxides before use.
Engineering and Administrative Controls
-
Fume Hood: All operations must be performed in a certified chemical fume hood to contain flammable vapors and prevent inhalation exposure.
-
Inert Atmosphere: A reliable source of dry nitrogen or argon is mandatory.[16]
-
Never Work Alone: A second person, familiar with the procedure and emergency protocols, must be present at all times.
-
Clear Workspace: Remove all flammable materials and water sources from the immediate work area. Ensure clear access to safety showers, eyewash stations, and fire extinguishers.
Emergency Response
-
n-BuLi Spills:
-
Small Spills (<10 mL): Cover the spill with powdered lime, dry sand, or another non-reactive absorbent. Do NOT use water or carbon dioxide extinguishers.
-
Large Spills: Evacuate the area and alert emergency personnel.
-
-
Fire:
-
Use a Class D fire extinguisher for organometallic fires. A standard ABC dry chemical extinguisher may be used for solvent fires.
-
DO NOT USE WATER on a fire involving n-BuLi, as it will intensify the fire.[12]
-
-
Personal Contact:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. Remove contaminated clothing.[5]
-
Eyes: Flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
References
- Ashby, E. C., & DePriest, R. N. (n.d.). Safe Handling Practices of Industrial Scale Grignard Reagents.
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ChemBK. (n.d.). 3-Methylthiophene. [Link]
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Wikipedia. (n.d.). 3-Methylthiophene. [Link]
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AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]
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Cheméo. (n.d.). Chemical Properties of Thiophene, 3-methyl- (CAS 616-44-4). [Link]
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Fraunhofer-Publica. (n.d.). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. [Link]
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ACS Publications. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. [Link]
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Sciencemadness Wiki. (2019). Grignard reagent. [Link]
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American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. [Link]
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Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
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Quora. (2022). What are Grignard reagent preparation precautions during preparation?. [Link]
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PubChem. (n.d.). 3-Methylthiophene. [Link]
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Wikipedia. (n.d.). n-Butyllithium. [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
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American Chemical Society. (n.d.). Grignard Reaction. [Link]
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ACS Publications. (n.d.). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
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ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. [Link]
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Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. [Link]
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Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. [Link]
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Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
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White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]
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ACS Publications. (2021). Hazard Evaluation of Metal–Organic Framework Synthesis and Scale-up: A Laboratory Safety Perspective. [Link]
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PubMed. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. [Link]
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Semantic Scholar. (n.d.). A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. [Link]
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Georgia Tech. (n.d.). Safety Procedures | School of Chemistry & Biochemistry. [Link]
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Philosophical Transactions of the Royal Society A. (2021). Synthesis of bio-based 2-thiothiophenes. [Link]
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ACS Publications. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. [Link]
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The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
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Springer. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]
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Sci-Hub. (n.d.). Directed ortho-Lithiation of Lithium Thiophenolate. New Methodology for the Preparation of ortho-Substituted Thiophenols and Related Compounds. [Link]
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- (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
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Organic Syntheses Procedure. (n.d.). 3-methylthiophene. [Link]
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Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. [Link]
- (n.d.). preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.
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PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]
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ResearchGate. (2026). Alternative methanol synthesis routes and life cycle assessment. [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of (3-Methylthiophen-2-yl)methanol
Abstract
(3-Methylthiophen-2-yl)methanol (CAS No. 63826-56-2) is a substituted thiophene derivative that serves as a valuable building block in medicinal chemistry and materials science. As with any specialty chemical used in high-stakes research and development, rigorous analytical characterization is paramount to ensure identity, purity, and stability. This application note provides a comprehensive guide to the essential analytical techniques required for the definitive characterization of this compound. We present an integrated workflow utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to establish a complete analytical profile. The protocols and interpretations herein are designed to be self-validating and are grounded in established scientific principles, providing researchers with a robust framework for quality control and assurance.
Introduction and Rationale
The thiophene ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The introduction of substituents, such as the methyl and hydroxymethyl groups in this compound, allows for fine-tuning of physicochemical properties and provides synthetic handles for further molecular elaboration. Consequently, verifying the precise structure and purity of this reagent is a critical first step in any synthetic campaign to prevent costly downstream failures.
The analytical challenge lies in unequivocally confirming the substitution pattern on the thiophene ring and ensuring the absence of isomeric impurities, starting materials, or degradation products. A single analytical technique is insufficient for this purpose. For instance, while mass spectrometry can confirm the molecular weight, it cannot distinguish between isomers. This guide, therefore, advocates for a multi-technique, orthogonal approach where each method provides a unique and complementary piece of structural or purity information. This integrated strategy is the cornerstone of modern analytical chemistry in the pharmaceutical industry.[1][2]
Molecular Structure and Physicochemical Properties
A clear understanding of the analyte's basic properties is essential before commencing any analytical work.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 63826-56-2 | [3] |
| Molecular Formula | C₆H₈OS | [3] |
| Molecular Weight | 128.19 g/mol | [3] |
| Structure | ![]() | - |
Integrated Analytical Workflow
A robust characterization workflow ensures that both the identity and purity of the analyte are confirmed with high confidence. The following diagram illustrates the logical flow of analysis, starting from sample receipt to the final generation of a Certificate of Analysis (CoA).
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Characterization Protocols
Spectroscopic methods provide detailed information about the molecular structure. The combination of NMR, IR, and MS is essential for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the specific arrangement of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint of the 2,3-substitution pattern.
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.[4]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Acquire 16-32 scans.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Acquire 1024-2048 scans.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
Expected Spectral Data & Interpretation:
The causality for the predicted chemical shifts stems from the electronic environment of each nucleus. The electron-donating methyl group and electron-withdrawing hydroxymethyl group, combined with the aromaticity of the thiophene ring, create a distinct pattern of shielding and deshielding.[5]
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | Rationale / Causality |
| -CH₃ | ~2.1 | Singlet (s) | 3H | ~14 | Aliphatic methyl group attached to an sp² carbon. |
| -CH₂OH | ~4.7 | Singlet (s) | 2H | ~60 | Methylene group adjacent to an oxygen atom and the thiophene ring, causing significant deshielding. |
| -OH | ~1.5 - 3.0 (variable) | Broad Singlet | 1H | - | Proton on an electronegative oxygen; chemical shift is concentration and temperature-dependent due to hydrogen bonding.[6] |
| H-4 | ~6.8 | Doublet (d) | 1H | ~125 | Aromatic proton adjacent to the methyl-substituted carbon (C-3). |
| H-5 | ~7.1 | Doublet (d) | 1H | ~129 | Aromatic proton adjacent to the sulfur atom, typically the most deshielded ring proton in simple thiophenes.[7] |
| C-2 | - | - | - | ~139 | Quaternary carbon attached to the hydroxymethyl group. |
| C-3 | - | - | - | ~135 | Quaternary carbon attached to the methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH), C-H, and thiophene ring bonds.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.
-
Background Scan: Perform a background scan of the empty, clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform ATR correction and baseline correction.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality |
| 3600 - 3200 | O-H stretch (alcohol) | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups.[6] The broadness is a direct result of this intermolecular interaction. |
| 3100 - 3000 | C-H stretch (sp², aromatic) | Medium | Corresponds to the C-H bonds on the thiophene ring. |
| 2980 - 2850 | C-H stretch (sp³, aliphatic) | Medium | Corresponds to the C-H bonds of the methyl and methylene groups. |
| ~1500 - 1400 | C=C stretch (aromatic ring) | Medium-Strong | Vibrations of the carbon-carbon double bonds within the thiophene ring.[8] |
| ~1050 | C-O stretch (primary alcohol) | Strong | Vibration of the carbon-oxygen single bond in the CH₂OH group.[9] |
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, which helps confirm the elemental composition and connectivity.
Protocol: Electron Ionization (EI) GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan m/z 40-450.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. Compare the fragmentation pattern to known pathways.
Expected Fragmentation Pattern:
The molecular ion is expected at m/z 128. Key fragmentation pathways would likely involve the hydroxymethyl side chain, which is a common point of cleavage.[10][11]
| m/z | Proposed Fragment | Formula | Causality / Fragmentation Pathway |
| 128 | [M]⁺ | [C₆H₈OS]⁺ | Molecular Ion . Confirms the molecular weight. |
| 127 | [M-H]⁺ | [C₆H₇OS]⁺ | Loss of a hydrogen radical, likely from the methylene or methyl group. |
| 111 | [M-OH]⁺ | [C₆H₇S]⁺ | Loss of a hydroxyl radical. |
| 97 | [M-CH₂OH]⁺ | [C₅H₅S]⁺ | Benzylic-type cleavage, loss of the hydroxymethyl radical. This is often a prominent peak. |
| 84 | [C₄H₄S]⁺ | [C₄H₄S]⁺ | Thiophene ring fragment. |
Chromatographic Purity Assessment
Chromatography separates the main compound from any impurities, allowing for accurate quantification of purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the standard method for determining the purity of non-volatile organic compounds.
Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis at 235 nm (wavelength where the thiophene chromophore absorbs strongly).[12]
-
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: Hold at 30% B (re-equilibration).
-
-
Analysis: Inject 10 µL. Integrate all peaks and calculate purity as % Area of the main peak relative to the total area of all peaks. A system suitability check (e.g., five replicate injections of a standard) should be performed to ensure precision (RSD < 2%).
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The combination of NMR for definitive structural elucidation, MS for molecular weight confirmation, IR for functional group identification, and HPLC for purity assessment provides a comprehensive and reliable analytical data package. The protocols and expected results detailed in this application note serve as a robust starting point for researchers to establish quality control standards, validate incoming materials, and ensure the integrity of their scientific outcomes. Adherence to this orthogonal workflow provides the highest degree of confidence in the material's identity and purity.
References
-
ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 3-Methylthiophene. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). Thiophene, 3-methyl-. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]
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Dámaso, R. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 408-414. Available from [Link]
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ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved January 12, 2026, from [Link]
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SIELC Technologies. (2018). Thiophene-3-methanol. Retrieved January 12, 2026, from [Link]
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El-Gengaihi, S. E., et al. (2014). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. Journal of Pharmacognosy and Phytochemistry, 3(1), 16-20. Available from [Link]
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Wang, B., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 24(1), 148. Available from [Link]
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ResearchGate. (n.d.). Infrared spectra of MeOH, thiophene, and the co-deposition of them at 14 K. Retrieved January 12, 2026, from [Link]
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Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). FT IR spectra of the monomer 3-thiophenemethanol (TM) and... Retrieved January 12, 2026, from [Link]
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Al-Qodah, Z., et al. (2018). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Instrumentation Science & Technology, 46(6), 643-654. Available from [Link]
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Jain, D., & Basniwal, P. K. (2013). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals, 6(12), 1429-1464. Available from [Link]
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Doc Brown's Chemistry. (n.d.). CH3OH mass spectrum of methanol. Retrieved January 12, 2026, from [Link]
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Zhang, Q. T., et al. (2007). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. The Journal of Organic Chemistry, 72(19), 7423-7426. Available from [Link]
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Kumar, A., et al. (2023). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. Gradiva Review Journal, 11(9), 302-310. Available from [Link]
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Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved January 12, 2026, from [Link]
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Senent, M. L., et al. (2021). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. Molecules, 26(11), 3232. Available from [Link]
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Vu, Q. T., et al. (2021). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Scientific Reports, 11(1), 1-12. Available from [Link]
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Hilaris Publisher. (2017). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Journal of Analytical & Bioanalytical Techniques, 8(4). Available from [Link]
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Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of (3-Methylthiophen-2-yl)methanol
Abstract
(3-Methylthiophen-2-yl)methanol is a pivotal heterocyclic building block in the synthesis of various pharmaceutical compounds and advanced materials.[1][2] The purity of this intermediate is critical, as even minor impurities can significantly impact the yield, safety, and efficacy of the final product. This document provides a comprehensive guide to the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, from stationary and mobile phase selection to the optimization of separation parameters. A detailed, step-by-step protocol for both analytical method development and preparative scale-up is provided, designed for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for HPLC Purification
High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and purification of compounds.[3] For a thermally labile and non-volatile compound like this compound, HPLC is the method of choice over techniques like gas chromatography.[4] The primary goal of this application note is to establish a robust and scalable HPLC method to isolate this compound from common synthesis-related impurities, such as the starting material, 3-methyl-2-thiophenecarboxaldehyde, and the over-oxidation product, 3-methyl-2-thiophenecarboxylic acid.[4]
The purification strategy is built upon the principles of reverse-phase chromatography, where a non-polar stationary phase is used in conjunction with a polar mobile phase.[5] Separation is achieved based on the differential partitioning of the analyte and its impurities between the two phases.[6]
Foundational Principles: Method Development
A successful preparative purification is contingent on a well-optimized analytical method. The key parameters to consider are the stationary phase, mobile phase composition, and detection wavelength.[3][7]
Stationary Phase Selection
The choice of the stationary phase is dictated by the physicochemical properties of the analyte.[8][9] this compound, with its aromatic thiophene ring and polar methanol group, exhibits moderate polarity. A C18 (octadecylsilane) column is an excellent starting point for reverse-phase separation of such compounds due to its hydrophobicity, which allows for effective retention and separation based on polarity differences.[4][6][9] High-purity silica-based C18 columns are recommended to minimize peak tailing and ensure high loading capacity.[10]
Mobile Phase Optimization
The mobile phase in reverse-phase HPLC typically consists of an aqueous component and an organic modifier.[11][12]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents.[7] Acetonitrile is often preferred due to its lower viscosity and better UV transparency at lower wavelengths.[12] For thiophene derivatives, a mixture of acetonitrile and water has proven effective.[13][14][15]
-
Aqueous Phase & pH Control: The pH of the mobile phase is a critical parameter, especially when dealing with ionizable compounds.[16] The primary impurity of concern, 3-methyl-2-thiophenecarboxylic acid, is acidic. By maintaining the mobile phase pH below the pKa of the carboxylic acid (typically around 4-5), it will remain in its neutral, protonated form, increasing its retention on the C18 column and improving separation from the target compound. A small amount of an acidifier like formic acid or phosphoric acid can be used to control the pH and improve peak shape.[14][17] For mass spectrometry compatibility, formic acid is the preferred choice.[14]
-
Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) is simpler, but a gradient elution (where the mobile phase composition is changed over time) is often necessary for separating compounds with a wider range of polarities.[3][16] A gradient starting with a higher aqueous composition and ramping up the organic modifier concentration will allow for the elution of more polar impurities first, followed by the target compound, and finally, the less polar impurities.
UV-Vis Detection
The thiophene ring in this compound contains a chromophore that absorbs UV light. The UV spectrum of thiophene derivatives typically shows strong absorbance in the range of 230-270 nm.[18] A detection wavelength of 235 nm has been shown to be effective for the analysis of 3-thiophenemethanol and its related impurities.[4] It is advisable to determine the absorbance maximum of the target compound in the chosen mobile phase for optimal sensitivity.
Experimental Protocols
This section provides detailed, step-by-step protocols for analytical method development and subsequent scale-up to preparative purification.
Analytical Method Development Workflow
The initial phase focuses on developing a high-resolution separation on an analytical scale to determine the retention times of the target compound and its impurities.
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Foreword: Reimagining Thiophene Synthesis through a Green Lens
An Application Guide to Green Synthetic Routes for Thiophenes
For Researchers, Scientists, and Drug Development Professionals
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Traditionally, the synthesis of this vital heterocycle has often relied on methods that involve harsh conditions, hazardous reagents, and significant solvent waste, practices that are increasingly at odds with the principles of sustainable chemical manufacturing.[3][4]
This guide serves as a detailed application note for the modern chemist, moving beyond classical name reactions to explore and implement greener, more efficient, and sustainable approaches to thiophene synthesis. We will delve into the practical application of key green chemistry principles—such as energy efficiency, atom economy, and the use of renewable feedstocks—to this important class of compounds. The protocols and insights provided herein are designed to be robust and adaptable, empowering researchers to not only synthesize desired thiophene derivatives but to do so in a manner that is safer, more economical, and environmentally responsible.
Section 1: Energy-Efficient Strategies: Microwave and Mechanochemistry
A primary tenet of green chemistry is the reduction of energy consumption in chemical transformations. Microwave irradiation and mechanochemistry represent two powerful techniques that achieve this by providing alternative energy inputs to conventional heating, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[5][6]
Microwave-Assisted Synthesis: Rapid and Controlled Heating
Microwave-assisted organic synthesis leverages the ability of polar molecules to generate heat rapidly and efficiently through dielectric heating. This localized, superheating effect can accelerate reaction rates by orders of magnitude compared to conventional oil baths, which rely on slow thermal conduction.[6][7] This often leads to higher yields and reduced formation of by-products.[6]
The Gewald reaction, a multicomponent reaction (MCR), is a classic method for synthesizing 2-aminothiophenes.[3] Its adaptation to microwave conditions provides a rapid and high-yielding protocol. The following is based on an improved method for synthesizing a library of 2-aminothiophene derivatives.[6]
Rationale for Experimental Choices:
-
Microwave Irradiation: Chosen to significantly shorten the reaction time from hours to minutes and improve yields.[6]
-
Solvent (DMF): Dimethylformamide is a polar solvent that couples efficiently with microwaves, ensuring rapid and uniform heating.
-
Base (Pyrrolidine): Screened as the optimal base, providing the highest yield (92% for the model reaction), likely by effectively catalyzing the initial condensation step.[6]
Step-by-Step Protocol:
-
To a 5 mL microwave reaction vial, add the starting aldehyde/ketone (1 mmol), the active methylene nitrile (e.g., methyl cyanoacetate, 1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1 mmol).
-
Add 3 mL of DMF to the vial.
-
Seal the vial and place it in a microwave reactor (e.g., Discover SP microwave reactor-CEM).
-
Irradiate the mixture at 50 °C for 30 minutes with the absorbance level set to "very high".[6]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired 2-aminothiophene derivative.
Data Summary:
| Starting Aldehyde | Product Yield (%) | Reaction Time (min) |
| Butyraldehyde | 92% | 30 |
| Phenylacetaldehyde | 85% | 30 |
| Cyclohexanone | 95% | 30 |
| Data adapted from an improved microwave-assisted Gewald protocol.[6] |
Solvent-Free Synthesis: Mechanochemistry and Solid Supports
Eliminating volatile organic solvents is a cornerstone of green synthesis. This can be achieved through mechanochemistry (ball milling) or by using solid supports in conjunction with other techniques like microwave heating.
Thiophene oligomers are crucial materials in organic electronics. This protocol describes a solvent-free Suzuki coupling reaction on an aluminum oxide solid support, activated by microwave energy. This method is not only environmentally friendly but also facilitates the synthesis of highly pure materials by minimizing metal contamination.[8][9]
Rationale for Experimental Choices:
-
Solvent-Free: Eliminates solvent cost, toxicity, and disposal issues, a major green advantage.[9]
-
Aluminum Oxide Support: Acts as a medium for the reaction, allowing for efficient energy transfer from microwaves and simplifying product purification.
-
Microwave Heating: Provides the necessary energy for the reaction in a fraction of the time required by conventional methods.[9]
Step-by-Step Protocol:
-
In a mortar, thoroughly grind and mix the thienyl bromide (1 mmol), the thienyl boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the base (e.g., Na₂CO₃, 2 mmol).
-
Add neutral aluminum oxide (approx. 1 g) and continue to grind until a homogeneous, free-flowing powder is obtained.
-
Transfer the powder to an open vessel (e.g., a beaker or flask).
-
Place the vessel in a domestic or laboratory microwave oven and irradiate for 6-15 minutes (power and time may need optimization depending on the specific substrates and microwave unit). For example, quinquethiophene can be obtained in 11 minutes with a 74% isolated yield.[9]
-
After cooling, transfer the solid mixture to a chromatography column.
-
Elute the product with a suitable non-polar solvent (e.g., hexane or toluene). The solid support retains the inorganic salts and the majority of the metal catalyst, yielding a very pure product.[8]
Section 2: Atom-Economical Approaches: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are inherently green. They exhibit high atom economy, reduce the number of synthetic steps, and minimize waste generation compared to traditional multi-step syntheses.[1][10] The Gewald reaction discussed previously is a prime example.
Caption: Logical workflow for designing and optimizing a green multicomponent reaction for thiophene synthesis.
Section 3: From Biorenewable Feedstocks to Thiophenes
The ultimate goal of green chemistry is to move away from fossil fuel-based starting materials. Recent research has demonstrated viable pathways to synthesize thiophenes from biomass-derived platform chemicals, representing a significant step towards a truly sustainable chemical industry.[11]
Application Concept: Synthesis of Thiophene Diesters from Methyl Levulinate
Methyl levulinate, a derivative of levulinic acid, can be obtained from the acid-catalyzed degradation of cellulose.[12] A novel process demonstrates its conversion into valuable thiophene diesters using elemental sulfur, an abundant and inexpensive industrial by-product.[11]
Caption: A simplified pathway from renewable biomass to functionalized thiophenes.
While a detailed, step-by-step protocol for this specific transformation is still emerging from research labs, the conceptual framework is critical for future development. It involves condensation and sulfurization steps that transform the biomass-derived furan ring into a thiophene ring, offering a new direction for sustainable heterocycle synthesis.[11]
Section 4: Advanced Green Technologies: Flow Chemistry
Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages over batch processing. These include superior heat and mass transfer, enhanced safety due to small reaction volumes, and the potential for straightforward automation and scale-up. These features align perfectly with the goals of green and sustainable chemistry. While specific protocols for thiophene synthesis are an emerging area, the principles can be applied to many known transformations, such as the photocatalytic synthesis of related heterocycles.[13]
Conclusion and Future Outlook
The synthesis of thiophenes is undergoing a green revolution. By embracing techniques like microwave assistance, multicomponent reactions, solvent-free conditions, and the use of renewable feedstocks, chemists can significantly reduce the environmental impact of producing these indispensable compounds. The methods outlined in this guide provide a practical starting point for researchers in both academic and industrial settings. The future of thiophene synthesis will likely involve the integration of these strategies—for instance, performing biomass-to-thiophene conversions in continuous flow reactors—further advancing the fields of drug discovery and materials science on a sustainable foundation.
References
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Title: Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]
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Title: Thiophene Syntheses by Ring Forming Multicomponent Reactions - PubMed Source: PubMed URL: [Link]
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Title: Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review Source: Bentham Science URL: [Link]
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Title: Recent progress in multicomponent reactions for the synthesis of thiophene derivatives Source: R Discovery URL: [Link]
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Title: Recent progress in multicomponent reactions for the synthesis of thiophene derivatives Source: SpringerLink URL: [Link]
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Title: Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review Source: Ingenta Connect URL: [Link]
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Title: Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling Source: ResearchGate URL: [Link]
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Title: (PDF) Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity - ResearchGate Source: ResearchGate URL: [Link]
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Title: Solvent-free synthesis of a porous thiophene polymer by mechanochemical oxidative polymerization - Journal of Materials Chemistry A (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
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Title: microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions Source: Heterocycles URL: [Link]
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Title: Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
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Title: Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review Source: Europe PMC URL: [Link]
-
Title: Thiophene Syntheses by Ring Forming Multicomponent Reactions - ResearchGate Source: ResearchGate URL: [Link]
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Title: Solvent-free synthesis of a porous thiophene polymer by mechanochemical oxidative polymerization - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C8TA03684E Source: Royal Society of Chemistry URL: [Link]
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Title: Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Solvent-free synthesis of a porous thiophene polymer by mechanochemical oxidative polymerization - Journal of Materials Chemistry A (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
-
Title: Renewable Thiophene Synthesis from Biomass Derived Methyl Levulinate and Elemental Sulfur | CoLab Source: CoLab URL: [Link]
-
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH Source: National Institutes of Health URL: [Link]
-
Title: Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC - NIH Source: National Institutes of Health URL: [Link]
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Title: Synthesis of bio-based 2-thiothiophenes | Philosophical Transactions of the Royal Society A Source: The Royal Society URL: [Link]
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Title: Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene - Books Source: Royal Society of Chemistry URL: [Link]
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Title: Thiophene synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
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Title: CHAPTER 21: Thiophene Synthesis - Books - The Royal Society of Chemistry Source: Royal Society of Chemistry URL: [Link]
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Title: Two Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts for the Biginelli Reaction - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Experiments on thiophene pyrolysis using gas-phase Raman spectroscopy - Apollo Source: Apollo - University of Cambridge URL: [Link]
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Title: Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica Source: Scholars Research Library URL: [Link]
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Title: Thiophene - Wikipedia Source: Wikipedia URL: [Link]
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Title: Catalytic Synthesis of Thiophene from the Reaction of Furan and Hydrogen Sulfide Source: ResearchGate URL: [Link]
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Title: Continuous flow photocatalytic synthesis of (thio/benzo)morpholine... - ResearchGate Source: ResearchGate URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in (3-Methylthiophen-2-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of (3-Methylthiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and maximize your yield.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound via the two most common routes: the reduction of 3-methyl-2-thiophenecarboxaldehyde and the Grignard reaction with formaldehyde.
Route 1: Reduction of 3-Methyl-2-thiophenecarboxaldehyde
This is often the preferred method due to its relatively mild conditions and potentially high yields.[1] However, several factors can lead to suboptimal results.
Issue 1: Low or No Product Formation
Possible Cause 1: Inactive Reducing Agent.
-
Explanation: Sodium borohydride (NaBH₄), a common reducing agent for this transformation, can decompose over time, especially if not stored under anhydrous conditions.
-
Solution: Use a freshly opened bottle of NaBH₄ or test the activity of your current batch on a known, reliable substrate.
Possible Cause 2: Inappropriate Solvent.
-
Explanation: The choice of solvent is crucial for the reduction. While protic solvents like methanol or ethanol are commonly used, they can also react slowly with NaBH₄, reducing its efficacy over time.
-
Solution: Ensure your solvent is of high purity. For slow reactions, consider adding the NaBH₄ portion-wise to maintain its concentration. Alternatively, a mixed solvent system, such as THF/methanol, can sometimes improve solubility and reaction rates.
Possible Cause 3: Low Reaction Temperature.
-
Explanation: While the reduction is often performed at 0 °C to control exothermicity, very low temperatures can significantly slow down the reaction rate, leading to incomplete conversion.
-
Solution: Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the reaction is sluggish, allow it to slowly warm to room temperature and continue monitoring.
Issue 2: Presence of Significant Impurities
Possible Cause 1: Unreacted Starting Material.
-
Explanation: This indicates incomplete reaction.
-
Solution: Increase the reaction time or the equivalents of the reducing agent. Ensure efficient stirring to maintain a homogenous reaction mixture.
Possible Cause 2: Formation of 3-Methyl-2-thiophenecarboxylic Acid.
-
Explanation: The starting aldehyde, 3-methyl-2-thiophenecarboxaldehyde, can be susceptible to air oxidation, especially under basic conditions, forming the corresponding carboxylic acid.[1] The Cannizzaro reaction, a disproportionation of the aldehyde, can also occur under strongly basic conditions, though this is less common with NaBH₄ reductions.[1]
-
Solution:
-
Use fresh, high-purity 3-methyl-2-thiophenecarboxaldehyde.
-
Maintain a neutral or slightly acidic pH during the reaction and workup to minimize oxidation.[1]
-
Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents.
-
Route 2: Grignard Reaction of 3-Substituted Thiophene with Formaldehyde
This classic carbon-carbon bond-forming reaction is a versatile method for preparing primary alcohols.[2][3] However, it is highly sensitive to reaction conditions.
Issue 1: Low Yield of Grignard Reagent Formation
Possible Cause 1: Presence of Moisture.
-
Explanation: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[3] This is the most common reason for Grignard reaction failure.
-
Solution:
-
Thoroughly flame-dry all glassware and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Use anhydrous solvents. Ethers like tetrahydrofuran (THF) or diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Ensure the magnesium turnings are dry and of high quality.
-
Possible Cause 2: Inactive Magnesium Surface.
-
Explanation: Magnesium turnings can develop an oxide layer on their surface, which prevents the reaction from initiating.
-
Solution:
-
Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.
-
Add a small crystal of iodine to the magnesium to activate the surface. The disappearance of the purple iodine color is an indicator of activation.[1]
-
A small amount of 1,2-dibromoethane can also be used as an initiator.
-
Issue 2: Formation of Byproducts
Possible Cause 1: Wurtz Coupling (Formation of 3,3'-Bithiophene).
-
Explanation: The Grignard reagent can react with the starting 3-halothiophene to form a homocoupled byproduct.[1]
-
Solution:
-
Add the 3-halothiophene solution dropwise to the magnesium suspension to maintain a low concentration of the halide.
-
Ensure efficient stirring to quickly disperse the added halide.
-
Maintain a moderate reaction temperature to favor Grignard formation over coupling.
-
Possible Cause 2: Protonation of the Grignard Reagent (Formation of 3-Methylthiophene).
-
Explanation: If any acidic protons are present (e.g., from water), the Grignard reagent will be protonated, leading to the formation of 3-methylthiophene.
-
Solution: Rigorously follow all procedures for maintaining anhydrous conditions as described above.
Possible Cause 3: Low Reactivity with Formaldehyde.
-
Explanation: Formaldehyde is a gas and can be difficult to handle. Paraformaldehyde, a solid polymer of formaldehyde, is often used as a more convenient source. However, depolymerization can be slow.
-
Solution:
-
Use high-quality, freshly opened paraformaldehyde.
-
Gently heating the reaction mixture after the addition of paraformaldehyde can facilitate its depolymerization.
-
Ensure the paraformaldehyde is thoroughly dried before use.
-
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for preparing this compound?
A1: The choice of route depends on several factors, including the availability and cost of starting materials, the scale of the reaction, and the equipment available. The reduction of 3-methyl-2-thiophenecarboxaldehyde is generally considered a more straightforward and reliable method with milder reaction conditions.[1] The Grignard route, while powerful, is more technically demanding due to its strict requirement for anhydrous conditions.[1][2]
Q2: How can I effectively monitor the progress of my reaction?
A2:
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method to qualitatively track the consumption of the starting material and the appearance of the product.[1]
-
Gas Chromatography (GC): GC provides quantitative information about the conversion of the starting material and the formation of byproducts.[1] This is particularly useful for optimizing reaction conditions to maximize yield.
Q3: What are the best practices for purifying the final product?
A3:
-
Extraction: After quenching the reaction, the product is typically extracted into an organic solvent. It is important to perform multiple extractions to ensure complete recovery of the product.
-
Washing: The combined organic layers should be washed with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying: The organic solution should be dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: The crude product can be purified by either vacuum distillation or column chromatography on silica gel.[1] The choice between these methods will depend on the boiling point of the product and the nature of the impurities.
Q4: I am observing a persistent emulsion during the aqueous workup. How can I resolve this?
A4: Emulsions can sometimes form during the extraction of thiophene derivatives. Adding a small amount of a saturated salt solution, like brine, can help to break the emulsion by increasing the ionic strength of the aqueous phase.[4]
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction
Objective: To synthesize this compound by the reduction of 3-methyl-2-thiophenecarboxaldehyde using sodium borohydride.
Materials:
-
3-Methyl-2-thiophenecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-2-thiophenecarboxaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-2 hours).
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound from 3-bromothiophene and paraformaldehyde via a Grignard reaction.
Materials:
-
3-Bromothiophene
-
Magnesium (Mg) turnings
-
Iodine (I₂) (a single crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a small crystal of iodine.
-
Gently warm the flask under a nitrogen atmosphere until the purple vapor of iodine is observed, then allow it to cool.[1]
-
Add anhydrous THF to cover the magnesium.
-
Prepare a solution of 3-bromothiophene (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 3-bromothiophene solution to initiate the reaction. Once initiated (indicated by bubbling and a gentle reflux), add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.[1]
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add dry paraformaldehyde (1.2 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
-
IV. Data Presentation and Visualization
Table 1: Comparison of Synthetic Routes
| Feature | Reduction of Aldehyde | Grignard Reaction |
| Starting Materials | 3-Methyl-2-thiophenecarboxaldehyde | 3-Halothiophene, Magnesium, Formaldehyde |
| Key Reagents | Sodium borohydride | n-Butyllithium (for some variations), Magnesium |
| Reaction Conditions | Mild (0 °C to room temperature) | Anhydrous, inert atmosphere |
| Common Byproducts | 3-Methyl-2-thiophenecarboxylic acid | 3,3'-Bithiophene, 3-Methylthiophene |
| Technical Difficulty | Low to moderate | High |
| Typical Yields | Good to excellent | Moderate to good |
Diagrams
Caption: Troubleshooting workflow for low yield in the reduction of 3-methyl-2-thiophenecarboxaldehyde.
Caption: Experimental workflow for the Grignard synthesis of this compound.
V. References
-
Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 3-Thiophenemethanol Functionalization. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Scale-Up Production of 3-Thiophenemethanol. Retrieved from
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Benchchem. (n.d.). A Technical Guide to 2-Thiophenemethanol: Properties, Synthesis, and Applications in Drug Discovery. Retrieved from
-
Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]
-
NIST. (n.d.). 3-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]
Sources
Technical Support Center: Formylation of 3-Methylthiophene
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to perform the formylation of 3-methylthiophene. Our goal is to provide you with in-depth troubleshooting advice and practical protocols to help you navigate the complexities of this reaction, particularly in managing and suppressing common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My formylation of 3-methylthiophene resulted in a mixture of isomers. How can I improve the regioselectivity?
Answer: This is the most common challenge encountered. The formylation of 3-methylthiophene, an electrophilic aromatic substitution, can theoretically occur at the C2, C4, and C5 positions. The methyl group at C3 is an ortho-, para-directing activator, making the C2 and C5 positions the most electronically favored. However, the final product distribution is a delicate balance of electronic effects, steric hindrance, and the reactivity of the formylating agent.
Mechanistic Insight: The thiophene ring is electron-rich, and the C3-methyl group further enhances the electron density, particularly at the adjacent C2 position and the para-equivalent C5 position. The C4 position is sterically hindered and generally less activated, but some substitution can occur under specific conditions.[1] The choice between the C2 and C5 positions is primarily governed by the steric bulk of the electrophile.
-
Vilsmeier-Haack Reaction: The Vilsmeier reagent (e.g., formed from DMF/POCl₃) is a relatively bulky electrophile.[2][3] Its size favors attack at the less sterically hindered C5 position to some extent. However, the C2 position is electronically more activated, leading to mixtures.
-
Rieche Reaction: The Rieche reaction utilizes a smaller, more reactive electrophile (e.g., from MeOCHCl₂/TiCl₄).[4][5] This less bulky and more reactive agent strongly favors attack at the most electronically activated C2 position, often leading to higher selectivity for the 2-formyl-3-methylthiophene isomer, but potentially at the cost of substrate stability.[4]
Troubleshooting & Optimization Strategies:
-
Manipulating the Vilsmeier Reagent: The key to controlling regioselectivity in the Vilsmeier-Haack reaction is to alter the steric bulk of the N,N-disubstituted formamide used.[1]
-
For 2-Formyl Selectivity (Desired Major Product): Use sterically less demanding formamides. N-formylpyrrolidine has been shown to provide an excellent 11:1 ratio of 2- to 5-isomer.[4][6]
-
For 5-Formyl Selectivity: Use larger, planar aromatic amides. N-methylformanilide (NMFA) or N-formylindoline can shift the selectivity towards the 5-position.[1][4] For example, using N-methylformanilide gave a 3:1 ratio of 2- to 5-isomers, a noticeable shift compared to DMF.[4]
-
-
Employing the Rieche Reaction for High 2-Formyl Selectivity: For maximal 2-formylation, the Rieche method is superior. The combination of dichloromethyl methyl ether (MeOCHCl₂) and a Lewis acid like TiCl₄ can achieve ratios as high as 46:1 (2- vs. 5-isomer).[4][6]
-
Caution: This reaction is highly vigorous and can lead to decomposition and tar formation if not carefully controlled. Low temperatures (-15°C to 0°C) are critical.[4]
-
Data Summary: Regioselectivity in Formylation of 3-Methylthiophene
| Formylation Method | Reagents | Typical 2-isomer:5-isomer Ratio | Yield | Key Considerations | Reference |
| Vilsmeier-Haack | DMF / POCl₃ | ~6:1 | Moderate | Standard conditions, often results in isomeric mixtures. | [4] |
| Vilsmeier-Haack | N-Formylpyrrolidine / (COCl)₂ | 11:1 | Good | Excellent selectivity for the 2-isomer with a less bulky Vilsmeier reagent. | [4][6] |
| Vilsmeier-Haack | N-Methylformanilide (NMFA) / POCl₃ | ~3:1 | Moderate | Increased steric bulk begins to favor the 5-isomer. | [4] |
| Vilsmeier-Haack | N-Formylindoline / (COCl)₂ | 1:1.5 | Moderate | Large, planar amide significantly favors the 5-isomer. | [4][6] |
| Rieche Formylation | MeOCHCl₂ / TiCl₄ | 46:1 | Low-Variable | Highest selectivity for 2-isomer, but reaction is vigorous and can cause degradation. | [4][6] |
Question 2: My reaction turned into a dark, intractable tar. What causes this and how can I prevent it?
Answer: The formation of tarry products or polymers is a clear sign of substrate or product decomposition. Thiophenes, while aromatic, are sensitive to highly acidic and oxidative conditions, which can lead to ring-opening or polymerization.
Causality:
-
Excessively Strong Lewis Acids/High Temperatures: The Rieche formylation, in particular, uses potent Lewis acids like TiCl₄.[7] If the temperature is not strictly controlled, the high reactivity of the formylating agent can degrade the sensitive thiophene ring. Researchers have noted that this method can be overly vigorous for 3-methylthiophene, making reproducibility a challenge.[4]
-
Unstable Intermediates: The iminium salt intermediate formed after electrophilic attack can be unstable under prolonged exposure to harsh conditions before the final hydrolysis step.
-
Workup Procedure: Quenching the reaction improperly, for instance with a rapid pH swing or excessive heat during solvent removal, can degrade the final aldehyde product.
Troubleshooting & Optimization Strategies:
-
Strict Temperature Control: For all formylation reactions, especially the Rieche method, maintain the recommended low temperature throughout the addition of reagents and the reaction period. Use an ice-salt or dry ice-acetone bath.
-
Shorter Reaction Times: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed to the workup immediately to avoid prolonged exposure of the product to the reaction medium.
-
Controlled Workup:
-
Pour the reaction mixture slowly onto crushed ice. This hydrolyzes the intermediate and dilutes the acid, controlling the exotherm.
-
Neutralize carefully. Add a saturated solution of sodium bicarbonate or sodium acetate slowly until the pH is neutral.[2] Avoid strongly basic conditions, which can catalyze side reactions like the Cannizzaro reaction if over-formylation occurs.[8]
-
-
Consider a Milder Method: If tarring persists with the Rieche reaction, revert to a Vilsmeier-Haack protocol using a less bulky amide like N-formylpyrrolidine to achieve good 2-selectivity without the aggressive conditions.[4]
Question 3: I'm observing a minor product with a mass corresponding to a chlorinated aldehyde. Is this possible?
Answer: Yes, this is a known, albeit less common, side reaction under specific Vilsmeier-Haack conditions.
Mechanistic Insight: The Vilsmeier-Haack reaction uses phosphorus oxychloride (POCl₃) or similar acid chlorides to activate the formamide.[9] Under more drastic conditions (e.g., higher temperatures, prolonged reaction times), the chloride ions present in the reaction mixture can act as nucleophiles or the reaction conditions can facilitate an electrophilic chlorination pathway, especially on a highly activated ring. For instance, the formylation of 3-methoxybenzo[b]thiophen under drastic conditions is reported to yield 3-chloro-2-formylbenzo[b]thiophen.[10] While less common for 3-methylthiophene, it remains a possibility if the reaction is forced.
Prevention:
-
Adhere to Stoichiometry: Use the recommended stoichiometry of POCl₃ (typically 1.0-1.2 equivalents). Excess reagent can increase the likelihood of side reactions.
-
Maintain Low to Moderate Temperatures: Avoid heating the reaction mixture excessively. Most Vilsmeier formylations proceed well between 0°C and room temperature.[2] High temperatures (e.g., >100°C) are more likely to induce such side reactions.[11]
-
Alternative Activating Agents: Consider using oxalyl chloride or phosgene analogs (with appropriate safety precautions) instead of POCl₃, which can sometimes provide cleaner reactions.[1][12]
Visualizing the Reaction Pathways
Diagram 1: Vilsmeier Reagent Formation
Caption: Formation of the electrophilic Vilsmeier reagent.
Diagram 2: Regioselectivity in the Formylation of 3-Methylthiophene
Caption: Competing pathways for electrophilic attack on 3-methylthiophene.
Experimental Protocols
Protocol: High-Selectivity Synthesis of 2-Formyl-3-methylthiophene via Vilsmeier-Haack Reaction
This protocol is optimized for high regioselectivity towards the 2-formyl isomer by using a sterically controlled Vilsmeier reagent.
Materials:
-
3-Methylthiophene
-
N-Formylpyrrolidine
-
Oxalyl chloride or Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-formylpyrrolidine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.05 eq.) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5°C.
-
Stir the resulting mixture at 0°C for 30-45 minutes. A precipitate of the Vilsmeier salt may form.
-
-
Formylation Reaction:
-
Prepare a solution of 3-methylthiophene (1.0 eq.) in anhydrous DCM.
-
Add the 3-methylthiophene solution dropwise to the cold Vilsmeier reagent suspension over 30 minutes. Ensure the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction mixture back down to 0°C.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. Caution: This quench is exothermic and will release CO₂ gas. Ensure adequate venting.
-
Continue stirring until all the ice has melted and the gas evolution has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash sequentially with water and then with saturated brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product is typically a yellow to brown oil. Purify by silica gel column chromatography or vacuum distillation to obtain the pure 2-formyl-3-methylthiophene.
-
References
-
Meth-Cohn, O., & Ashton, M. (2000). Regioselective electrophilic formylation — 3-Substituted thiophenes as a case study. Tetrahedron Letters, 41(15), 2749-2752. Link
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2000). ChemInform Abstract: Regioselective Electrophilic Formylation - 3-Substituted Thiophenes as a Case Study. Retrieved January 12, 2026, from [Link]
-
ElectronicsAndBooks. (2000). Regioselective electrophilic formylation — 3-substituted thiophenes as a case study. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 12, 2026, from [Link]
-
Ricci, A., & Balucani, D. (1969). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 77-79. Link
-
ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Retrieved January 12, 2026, from [Link]
-
Patil, S. L., & Mahajan, D. T. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 438-460. Link
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2013). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved January 12, 2026, from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved January 12, 2026, from [Link]
-
Slideshare. (2017). Vilsmeier haack reaction. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2019). The effect of solvent in direct arylation polycondensation of substituted thiophenes. Retrieved January 12, 2026, from [Link]
-
I.R.I.S. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2020). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Rieche formylation. Retrieved January 12, 2026, from [Link]
-
PubMed. (2015). A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. Retrieved January 12, 2026, from [Link]
-
MDPI. (2022). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved January 12, 2026, from [Link]
-
SynArchive. (n.d.). Rieche Formylation. Retrieved January 12, 2026, from [Link]
- Google Patents. (1994). CA2108737A1 - Process for production of 2-thiophene aldehydes.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 12, 2026, from [Link]
-
Scirp.org. (2012). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. Retrieved January 12, 2026, from [Link]
-
Filo. (2022). 143 (vi) Vilsmeir-Haak Formylation : Formylation of thiophene with N,N-di... Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Rieche formylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. 143 (vi) Vilsmeir-Haak Formylation : Formylation of thiophene with N,N-di.. [askfilo.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. Vilsmeier haack reaction | PPTX [slideshare.net]
- 12. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]
Technical Support Center: Purification of (3-Methylthiophen-2-yl)methanol
Document ID: TSC-TM-2026-0112
Welcome to the technical support guide for the purification of (3-Methylthiophen-2-yl)methanol (CAS 63826-56-2). This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this key synthetic intermediate in high purity. We will address frequently encountered issues, provide in-depth troubleshooting, and detail validated protocols to streamline your workflow.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that are often the first to arise when working with this compound.
Q1: What are the primary challenges in purifying this compound?
The main difficulties stem from three core areas:
-
Co-eluting Impurities: The most common impurity is the unreacted starting material, 3-methyl-2-thiophenecarboxaldehyde. Due to its similar polarity to the desired alcohol, it can be challenging to separate via standard chromatography.
-
Thermal Instability: Thiophene alcohols can be sensitive to high temperatures, leading to decomposition or polymerization during purification methods like distillation, even under vacuum.
-
Oxidative Instability: Like many alcohols, this compound can be susceptible to air oxidation, leading to the formation of the corresponding aldehyde and other colored byproducts, especially during prolonged storage or handling.
Q2: My crude product is a dark oil. What does this indicate?
A dark brown or yellow coloration typically points to the presence of oxidized impurities or polymeric byproducts. These can form during the synthesis, workup, or if the crude material has been stored for an extended period without an inert atmosphere. While purification can remove these, their presence underscores the need for careful handling.
Q3: How should I store the purified this compound?
To ensure long-term stability, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] It is best kept in a cool, dark place, such as a refrigerator, to minimize thermal and light-induced degradation.
Part 2: In-Depth Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your purification workflow.
Issue 1: Poor Separation During Column Chromatography
Q: My column chromatography fractions are all mixed. The product and a major impurity are eluting together. How can I resolve this?
A: This is the most common issue, likely caused by the co-elution of the product with 3-methyl-2-thiophenecarboxaldehyde. The aldehyde is only slightly less polar than the desired alcohol, making separation difficult.
Underlying Cause: The hydroxyl group on your product and the carbonyl group on the aldehyde have similar interactions with the polar stationary phase (silica gel). An improperly selected solvent system (mobile phase) will not provide sufficient resolution to separate them.
Solutions & Troubleshooting Steps:
-
Optimize Your Solvent System with TLC: Before committing to a large-scale column, you must optimize the eluent using Thin Layer Chromatography (TLC).
-
Goal: Achieve a retention factor (Rf) of 0.25-0.35 for the desired product, with clear separation from the aldehyde spot.[3]
-
Recommended Starting Point: Begin with a low-polarity system like 9:1 Hexane:Ethyl Acetate and gradually increase the polarity (e.g., 8:2, 7:3).
-
Pro-Tip: Adding a small percentage (~1-5%) of Dichloromethane (DCM) to the Hexane/Ethyl Acetate mixture can sometimes sharpen the spots and improve separation between an alcohol and an aldehyde.
-
-
Employ Gradient Elution: A single-solvent (isocratic) system is often insufficient. A gradient elution provides the best chance of success.
-
Start with a non-polar solvent (e.g., 100% Hexane or 95:5 Hexane:EtOAc) to elute highly non-polar impurities.
-
Slowly and incrementally increase the polarity by raising the percentage of ethyl acetate. This will hold the aldehyde on the column just long enough for the slightly less polar impurities to wash out, then elute the aldehyde cleanly before your target alcohol.
-
-
Check Column Packing and Loading:
Issue 2: Product Degradation During Purification
Q: My product seems to be decomposing during distillation, even under vacuum. The distillate is discolored and the yield is low. What's happening?
A: This strongly suggests thermal degradation. this compound, like its isomer 3-thiophenemethanol, has a high boiling point at atmospheric pressure and can decompose when subjected to prolonged heating.[6]
Underlying Cause: The thiophene ring, especially with functional groups, can be thermally labile. Heating can cause elimination (dehydration) reactions or polymerization, leading to complex, often colored, mixtures.
Solutions & Troubleshooting Steps:
-
Use High-Vacuum Distillation: Do not attempt to distill at atmospheric pressure. A high-vacuum system is essential to lower the boiling point to a safe temperature.
-
Aim for a pressure below 1 mmHg if possible. The boiling point will be significantly lower than the reported ~86-88 °C at 10 mmHg.[6]
-
Use a well-insulated distillation apparatus to ensure efficient and rapid distillation, minimizing the time the compound spends at high temperatures.
-
-
Consider Kugelrohr Distillation: For smaller scales (sub-gram), a Kugelrohr apparatus is superior. It allows for short-path distillation at very low pressures and minimizes the residence time at high temperatures, significantly reducing the risk of decomposition.
-
Abandon Distillation for Chromatography: If thermal degradation persists even under high vacuum, column chromatography is the more suitable method. It is a non-thermal process and offers a much gentler purification pathway.
Issue 3: Final Product Purity and Appearance
Q: I've purified my compound, but it has a persistent yellow tint and the NMR shows minor, broad peaks. What are these impurities?
A: This points to low-level oxidation or polymerization.
Underlying Cause: Exposure to air, particularly when heated or in the presence of trace metal catalysts, can oxidize the alcohol back to the aldehyde or other colored species. The sulfur atom in the thiophene ring can also be susceptible to oxidation. Broad peaks in the NMR often suggest the presence of polymeric material.
Solutions & Troubleshooting Steps:
-
Inert Atmosphere Handling: During workup and purification, minimize exposure to air. If possible, bubble argon or nitrogen through your solvents before use and conduct chromatography under a positive pressure of inert gas.
-
Activated Carbon Treatment: If a persistent color remains after chromatography or distillation, a charcoal treatment can be effective.
-
Dissolve the purified product in a suitable solvent (e.g., DCM or diethyl ether).
-
Add a small amount (1-2% by weight) of activated carbon.
-
Stir for 15-30 minutes at room temperature.
-
Filter the mixture through a pad of Celite® to remove the carbon.
-
Remove the solvent under reduced pressure. Caution: This step can introduce losses, so it should be used as a final polishing step.
-
-
Final Purity Verification: Always confirm the purity of your final product using multiple analytical techniques, such as GC-MS (to check for volatile impurities) and ¹H NMR (to confirm structure and check for residual solvents or byproducts).
Part 3: Data Tables and Visual Workflows
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and Key Impurity
| Property | This compound | 3-Methyl-2-thiophenecarboxaldehyde | Reference |
| CAS Number | 63826-56-2 | 5834-16-2 | [7],[8] |
| Molecular Weight | 128.19 g/mol | 126.18 g/mol | [9],[10] |
| Appearance | Colorless to light yellow liquid | Light yellow liquid | [7],[8] |
| Boiling Point | ~86-88 °C @ 10 mmHg | ~90-92 °C @ 15 mmHg | [6],[8] |
| Polarity | Moderately Polar (Alcohol) | Moderately Polar (Aldehyde) | N/A |
Table 2: TLC Solvent System Guide for Separation
| Hexane:Ethyl Acetate Ratio | Expected Rf of Aldehyde | Expected Rf of Alcohol | Separation Quality |
| 9:1 | ~0.45 | ~0.35 | Good Starting Point |
| 8:2 | ~0.60 | ~0.50 | Poor - Spots too close |
| 7:3 | ~0.75 | ~0.68 | Very Poor - Co-elution likely |
Note: Rf values are approximate and can vary based on TLC plate manufacturer, temperature, and chamber saturation.
Visual Workflows (Graphviz)
Caption: Troubleshooting workflow for poor chromatographic separation.
Part 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol assumes a starting batch of ~1-2 g of crude material.
-
TLC Optimization:
-
Prepare eluent test mixtures (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate).
-
Spot the crude mixture on TLC plates and develop them in the test eluents.
-
Identify the solvent system that provides an Rf value of ~0.25-0.35 for the product spot, with maximum separation from other spots. This will be your primary collection eluent. The system giving an Rf of ~0.4-0.5 for the aldehyde is ideal.
-
-
Column Packing:
-
Select a glass column of appropriate size (for 1 g crude, ~40 g of silica gel is a good rule of thumb). [5] * Insert a cotton or glass wool plug at the bottom. Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent you will use (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, compact bed. Add a final layer of sand on top.
-
Never let the column run dry from this point forward. [3]
-
-
Sample Loading:
-
Dissolve the crude oil in the minimum amount of a non-polar solvent (e.g., DCM or the initial eluent).
-
Carefully pipette the solution onto the top layer of sand, taking care not to disturb the silica bed.
-
Open the stopcock and allow the sample to absorb into the silica until the liquid level meets the top of the sand.
-
-
Elution and Fraction Collection:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) to remove non-polar impurities.
-
Gradually increase the eluent polarity according to your TLC optimization. A slow, shallow gradient is key.
-
Collect fractions in an array of test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. Use a moderate water bath temperature (≤ 40 °C) to prevent thermal degradation.
-
Place the resulting oil under high vacuum for several hours to remove any residual solvent.
-
References
-
Loba Chemie. (2019-08-08). 2-THIOPHENEETHANOL MSDS. Available at: [Link]
-
Bouling Chemical Co., Limited. Thiophene Ethanol (CAS 1873-88-7). Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column chromatography. Available at: [Link]
-
PubChem. 3-Methylthiophene. Available at: [Link]
- Google Patents. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
- Google Patents. US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
-
Cheméo. 3-Methyl-2-thiophenecarboxaldehyde. Available at: [Link]
-
SciSpace. APPENDIX 3E Column Chromatography. Available at: [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]
-
PubMed Central. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Available at: [Link]
-
ResearchGate. In which solvents and solvent ratio I can do column chromatography for my schiff base?. Available at: [Link]
-
ChemUniverse. This compound [P97595]. Available at: [Link]
-
Organic Syntheses. 3-methylthiophene. Available at: [Link]
- Google Patents. US20090318710A1 - Process for the purification of thiophenes.
-
PubMed Central. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available at: [Link]
- Google Patents. CN102701906A - Methanol purification method.
-
Wikipedia. 3-Methylthiophene. Available at: [Link]
-
PubChem. 2-Thiophenemethanol. Available at: [Link]
-
PubChem. 3-Methyl-2-thiophenecarboxaldehyde. Available at: [Link]
Sources
- 1. Thiophene-3-ethanol - Safety Data Sheet [chemicalbook.com]
- 2. Thiophene Ethanol (CAS 1873-88-7) – Properties, Uses, Safety & Supplier Guide | High-Purity Thiopheneethanol Information [chemheterocycles.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. scispace.com [scispace.com]
- 6. 3-チオフェンメタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 63826-56-2 [chemicalbook.com]
- 8. 3-甲基-2-噻吩甲醛 90%, technical grade | Sigma-Aldrich [sigmaaldrich.cn]
- 9. chemuniverse.com [chemuniverse.com]
- 10. 3-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of (3-Methylthiophen-2-yl)methanol during storage
Welcome to the technical support center for (3-Methylthiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and handling. As a substituted thiophene, this compound possesses a unique reactivity profile that necessitates specific storage protocols to prevent degradation. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to maintain the quality of your material.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. Is it still usable?
A change in color from colorless or pale yellow to a more pronounced yellow or brown is a primary visual indicator of degradation.[1] While a slight color change may not significantly impact every application, it strongly suggests the formation of impurities. The usability of the material will depend on the tolerance of your specific reaction to these impurities. For applications requiring high purity, such as in the synthesis of pharmaceutical intermediates, it is highly recommended to perform an analytical check (e.g., ¹H NMR or GC-MS) to assess the purity before use. For less sensitive applications, a small-scale test reaction may be sufficient to determine its efficacy.
Q2: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation primarily through oxidation, especially when exposed to air, light, and elevated temperatures.[1] The two main degradation pathways are:
-
Oxidation of the methanol group: The primary alcohol functional group can be oxidized first to the corresponding aldehyde, (3-Methylthiophen-2-yl)carbaldehyde, and subsequently to the carboxylic acid, 3-Methylthiophene-2-carboxylic acid.[1]
-
Oxidation of the thiophene ring: The sulfur atom in the thiophene ring can be oxidized to form thiophene-S-oxides. These are reactive species that can undergo further reactions, potentially leading to dimerization or polymerization.[1]
Additionally, the compound is incompatible with strong oxidizing agents, strong acids, and strong bases, which can accelerate decomposition.[2]
Q3: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2][4][5] This is crucial to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial or bottle to protect the compound from light and air.[1]
-
Handling: For multi-use containers, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk stock to air and moisture.[1]
Q4: I've observed a precipitate in my stored this compound. What could it be?
The formation of a precipitate may indicate the presence of polymeric byproducts.[1] Thiophene and its derivatives can be susceptible to polymerization under certain conditions, such as in the presence of strong acids. If a precipitate is observed, it is a strong indicator of significant degradation, and the material should not be used in applications where purity is critical.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Exposure to air and/or light leading to the formation of colored oxidation byproducts.[1] | 1. Confirm degradation by performing a purity analysis using ¹H NMR or GC-MS (see protocols below).2. If purity is compromised, consider purification by column chromatography or distillation if feasible, or procure a fresh batch.3. For future storage, ensure the compound is in a tightly sealed amber vial under an inert atmosphere and refrigerated.[1] |
| Unexpected Peaks in ¹H NMR Spectrum | Presence of oxidation impurities. | 1. Look for a characteristic aldehyde proton signal (CHO) around 9.9 ppm, which indicates the formation of (3-Methylthiophen-2-yl)carbaldehyde.[1]2. A broad peak in the baseline may suggest polymeric material.3. Compare the spectrum to a reference spectrum of the pure compound if available. |
| Low Yield or Incomplete Reaction | Degradation of the starting material leading to lower effective concentration. | 1. Verify the purity of the this compound using an appropriate analytical method.2. If the material is degraded, use a fresh, high-purity batch.3. Ensure all reaction glassware is dry and the reaction is performed under an inert atmosphere to prevent further degradation. |
| Formation of Insoluble Material in Reaction | Use of degraded starting material containing polymeric impurities. | 1. Filter the reaction mixture to remove the insoluble material.2. Analyze the purity of the starting material.3. Repeat the reaction with a fresh batch of this compound. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
This protocol outlines the best practices for storing this compound to maintain its integrity.
-
Container Preparation: Select a clean, dry amber glass vial with a PTFE-lined cap. For long-term storage, it is advisable to oven-dry the vial and cap to remove any adsorbed moisture.
-
Inert Atmosphere Blanketing:
-
Work in a fume hood or glove box.
-
Gently flush the vial with a stream of dry nitrogen or argon for 1-2 minutes to displace any air.
-
If handling a larger bottle, use a Sure/Seal™ system or a similar septum-sealed bottle.[5]
-
-
Aliquoting: If you have a large stock bottle, it is recommended to transfer smaller, single-use quantities into prepared vials. This can be done using a dry, nitrogen-flushed syringe or cannula.[4][6]
-
Sealing: Tightly seal the vial or bottle immediately after dispensing. For vials, you can further seal the cap with parafilm for added protection.
-
Storage: Place the sealed container in a refrigerator at 2-8°C.[1][3]
Protocol 2: Quality Control Check by ¹H NMR Spectroscopy
This protocol describes the use of ¹H NMR to detect the primary oxidation product, (3-Methylthiophen-2-yl)carbaldehyde.[1]
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Spectral Analysis:
-
Pure this compound: Look for the characteristic methylene protons (-CH₂OH) and the protons on the thiophene ring.
-
(3-Methylthiophen-2-yl)carbaldehyde (Impurity): The presence of a sharp singlet in the downfield region, typically around 9.9 ppm, is indicative of the aldehyde impurity.[1] The thiophene proton signals will also be shifted.
-
Quantification: The level of impurity can be estimated by integrating the aldehyde proton signal relative to a characteristic proton signal of the starting material.
-
Protocol 3: Quality Control Check by GC-MS
This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products using Gas Chromatography-Mass Spectrometry.[1]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or methanol.
-
Instrumentation and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Look for earlier or later eluting peaks that may correspond to impurities. The mass spectra of these peaks can be used to identify potential degradation products such as the corresponding aldehyde or carboxylic acid.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for quality control of this compound.
References
-
Quinoline. (n.d.). 3-Thiophenemethanol CAS 7048-04-6 Manufacturer & Supplier China. Retrieved from [Link]
-
ResearchGate. (n.d.). Speculated reactivity of thiophene‐substituted propargylic alcohol 8. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Reddit. (2024). Why is thiophene stable to acid? Retrieved from [Link]
-
YouTube. (2021). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound [P97595]. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and crystal structural studies of ( E )-3-(3-methylthiophen-2-yl)-1- p -tolylprop-2-en-1-one. Retrieved from [Link]
-
Kyushu University. (1990). Plasma polymerization of thiophene and 3-methylthiophene. Retrieved from [Link]
-
PubChem. (n.d.). (3-Methylthiophen-2-yl)methanamine. Retrieved from [Link]
-
MDPI. (n.d.). 3-Methyl-2-((methylthio)methyl)but-2-enal. Retrieved from [Link]
-
ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? Retrieved from [Link]
-
PubMed. (2011). Pyrolysis mechanisms of thiophene and methylthiophene in asphaltenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. 3-Methylthiophene (3MT) alkylation with 2-methyl-2-butene... Retrieved from [Link]
-
MDPI. (n.d.). Enhanced Methanol Electro-Oxidation in Hierarchical Au-Pt Dendrites Supported on Graphene-like Substrate. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]
-
001Chemical. (n.d.). CAS No. 944646-49-5, (5-METHYLTHIOPHEN-3-YL)(THIOPHEN-2-YL)METHANOL. Retrieved from [Link]
-
Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from [Link]
-
PubChem. (2022). {3-[(Methylamino)methyl]thiophen-2-yl}methanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Thiophenemethanol. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene-3-methanol. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for (3-Methylthiophen-2-yl)methanol Derivatization
Welcome to the technical support center for the derivatization of (3-Methylthiophen-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively. Our focus is on providing actionable insights grounded in established chemical theory and practice.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The primary alcohol functional group of this compound is readily derivatized through two main pathways:
-
O-Esterification: Reaction with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. This is a versatile method for installing a wide array of functional groups.[1][2][3]
-
O-Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., Williamson ether synthesis) to form ethers. This is ideal for introducing stable alkyl or arylmethyl linkages.
Q2: What are the primary challenges when working with thiophene-containing molecules like this one?
A2: The thiophene ring introduces specific challenges. The sulfur atom can act as a Lewis base and may poison certain transition metal catalysts.[4] Furthermore, the thiophene ring is susceptible to degradation under strongly acidic or oxidizing conditions, which can lead to polymerization or the formation of colored impurities.[4] Careful selection of mild reagents and reaction conditions is therefore critical for success.
Q3: How should I monitor the progress of my derivatization reaction?
A3: Thin-layer chromatography (TLC) is the most common and immediate method for tracking the consumption of the relatively polar starting material, this compound, and the formation of the less polar product. For more quantitative analysis and final product characterization, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques.[4] High-Performance Liquid Chromatography (HPLC) can also be developed for precise monitoring and purity assessment.[5]
Q4: Why is it important to use anhydrous conditions for many of these reactions?
A4: Moisture can interfere in several ways. In esterifications using coupling agents like dicyclohexylcarbodiimide (DCC), water can hydrolyze the activated intermediate, leading to low yields.[4] In etherifications using strong bases like sodium hydride (NaH), water will quench the base and prevent the formation of the necessary alkoxide. Using dry solvents and reagents is a critical step to ensure reaction efficiency.[6]
Troubleshooting & Optimization Guides
This section addresses specific problems you may encounter during your experiments.
Guide 1: O-Esterification Reactions
Esterification is a cornerstone of derivatization. Below, we address common issues with two popular methods.
Problem: Low or no yield of the desired ester.
This is a frequent issue in carbodiimide-mediated couplings. Let's diagnose the potential causes.
-
Possible Cause 1: Inactive Reagents.
-
Explanation: Dicyclohexylcarbodiimide (DCC) is highly sensitive to moisture and can hydrolyze over time, rendering it inactive. Similarly, 4-Dimethylaminopyridine (DMAP) can degrade.
-
Solution: Always use fresh DCC from a newly opened bottle or a properly stored container. Ensure your DMAP is a free-flowing white solid. Using anhydrous solvents is mandatory.[4]
-
-
Possible Cause 2: Insufficient Catalyst Loading.
-
Explanation: DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, which is the key to the reaction's success. Insufficient DMAP will result in a sluggish or stalled reaction.
-
Solution: Use a catalytic amount of DMAP, typically between 5-10 mol% relative to the limiting reagent.
-
-
Possible Cause 3: Formation of N-acylurea Byproduct.
-
Explanation: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and DCC is reactive. If it does not react promptly with the alcohol, it can rearrange to a stable N-acylurea, which is a dead-end byproduct.[4]
-
Solution: Control the order of addition. Pre-mix the carboxylic acid, this compound, and DMAP in an anhydrous solvent before adding the DCC solution dropwise at a low temperature (e.g., 0 °C).
-
-
Possible Cause 4: Difficulty Removing Dicyclohexylurea (DCU) Byproduct.
-
Explanation: DCU is a white solid that precipitates from the reaction but can be challenging to remove completely, often contaminating the final product.
-
Solution: After the reaction is complete, cool the mixture (e.g., to 0 °C) to maximize DCU precipitation. Filter the reaction mixture through a pad of Celite®. If DCU persists, it can often be removed during silica gel chromatography, though it may require a less polar eluent system than the product.
-
Problem: Reaction is violent, or the product is contaminated with dark, polymeric impurities.
-
Explanation: Acyl chlorides are extremely reactive and produce stoichiometric amounts of hydrochloric acid (HCl) as a byproduct.[1][2] This strong acid can degrade the sensitive thiophene ring. Acid anhydrides are less reactive but still produce a carboxylic acid byproduct.[1][2]
-
Solution 1: Add a Base.
-
Incorporate a non-nucleophilic base, such as triethylamine (TEA) or pyridine, into the reaction mixture (at least 1.1 equivalents). This base will act as an acid scavenger, neutralizing the HCl as it forms and preventing it from damaging your product.[7]
-
-
Solution 2: Control the Temperature.
-
Perform the addition of the acyl chloride or anhydride dropwise at 0 °C to moderate the reaction rate and dissipate heat effectively.
-
-
Solution 3: Switch to an Acid Anhydride.
-
If acyl chlorides prove too reactive, using the corresponding acid anhydride provides a milder alternative that is often sufficient for derivatizing a primary alcohol.[7]
-
Guide 2: O-Etherification (Williamson Synthesis)
Problem: Incomplete conversion to the desired ether.
-
Possible Cause 1: Incomplete Deprotonation of the Alcohol.
-
Explanation: The Williamson ether synthesis requires the formation of a nucleophilic alkoxide. This compound is a weak acid, and bases like hydroxides or carbonates may not be strong enough to deprotonate it completely, leading to an equilibrium that disfavors the product.[3]
-
Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH). NaH irreversibly deprotonates the alcohol by releasing hydrogen gas, driving the reaction to completion. The reaction should be performed in an anhydrous aprotic solvent like THF or DMF.
-
-
Possible Cause 2: Poor Leaving Group on the Electrophile.
-
Explanation: The reaction is an SN2 displacement. The rate is highly dependent on the quality of the leaving group on your alkylating agent.
-
Solution: Use alkylating agents with excellent leaving groups. The reactivity order is generally: Iodide > Bromide > Chloride. For example, benzyl bromide will be significantly more reactive than benzyl chloride.
-
-
Possible Cause 3: Side Reactions.
-
Explanation: If using a secondary or tertiary alkyl halide, the strong base can promote an E2 elimination side reaction instead of the desired SN2 substitution.
-
Solution: This is less of a concern for making methyl or benzyl ethers but is a critical consideration for more sterically hindered derivatives. If elimination is a problem, alternative synthetic routes should be explored.
-
Data Presentation & Protocols
Table 1: Recommended Starting Conditions for Esterification
| Parameter | Steglich Esterification | Acyl Chloride Method |
| Alcohol | 1.0 eq | 1.0 eq |
| Carboxylic Acid | 1.1 eq | - |
| Acylating Agent | DCC (1.2 eq) | Acyl Chloride (1.1 eq) |
| Catalyst/Base | DMAP (0.1 eq) | Triethylamine (1.2 eq) |
| Solvent | Anhydrous DCM or THF | Anhydrous DCM or THF |
| Temperature | 0 °C to RT | 0 °C to RT |
| Time | 2–6 hours | 1–3 hours |
Table 2: Recommended Starting Conditions for Williamson Ether Synthesis
| Parameter | Recommended Condition |
| Alcohol | 1.0 eq |
| Base | NaH (60% in mineral oil, 1.2 eq) |
| Alkylating Agent | Alkyl Bromide or Iodide (1.1 eq) |
| Solvent | Anhydrous THF or DMF |
| Temperature | 0 °C to RT (can be heated if needed) |
| Time | 2–12 hours |
Experimental Protocols
Protocol 1: Steglich Esterification with Benzoic Acid
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate (DCU) will begin to form.[4]
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the flask to 0 °C for 30 minutes, then filter off the DCU precipitate through Celite®, washing the filter cake with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Protocol 2: O-Benzylation using Sodium Hydride
-
To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.2 eq, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred NaH suspension. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (x3). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows and Logic
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Esterification Reactions with Alcohols | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
PubChem. (n.d.). 2-Thiophenemethanol. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
MDPI. (2023). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Esters From Alcohols. Retrieved from [Link]
-
Britannica. (2026). Alcohol - Esterification, Chemistry, Reactions. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2002). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Retrieved from [Link]
-
YouTube. (2025). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Revision Notes - Esterification Reactions with Alcohols | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting low conversion rates in thiophene reactions
Welcome to the technical support center for thiophene functionalization. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in their experiments. Thiophene and its derivatives are crucial building blocks in pharmaceuticals and materials science, making the optimization of their synthesis a critical endeavor.[1][2] This guide is designed to move beyond simple procedural lists, offering causal explanations and robust protocols to ensure the integrity and success of your work.
First Principles: A General Troubleshooting Workflow
Before addressing reaction-specific issues, it is essential to establish a logical workflow for diagnosing any problematic thiophene functionalization. Low conversion is often a symptom of underlying issues with reagents, reaction setup, or monitoring. The following workflow provides a systematic approach to identifying the root cause.
Caption: General workflow for troubleshooting thiophene functionalization reactions.
Section 1: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)
Cross-coupling reactions are indispensable for forming C-C bonds, yet their application to thiophenes is fraught with specific challenges that can lead to poor performance.[2]
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura coupling with a thiophene boronic acid is giving low yield, and I see a lot of the corresponding simple thiophene (without the coupled partner). What is happening?
A1: This is a classic symptom of protodeboronation , a major side reaction where the C-B bond of the thiophene boronic acid is cleaved and replaced by a proton from the reaction medium.[3] Thiophene boronic acids, especially 2-thiopheneboronic acid, are notoriously unstable under many Suzuki conditions.[3][4][5] The rate of this decomposition pathway can kinetically compete with the desired cross-coupling, consuming your starting material.[6]
Causality & Troubleshooting Steps:
-
Evaluate Your Base and Solvent: Strong aqueous bases (e.g., NaOH, KOH) and high temperatures can accelerate protodeboronation.[3] Consider switching to a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[7] Using anhydrous solvents like DMF or dioxane can also help, though some water is often necessary for the catalytic cycle.[7]
-
Lower the Reaction Temperature: Highly active modern palladium precatalysts often allow for lower reaction temperatures (e.g., 40-80 °C), which can significantly slow the decomposition of the boronic acid.[3]
-
Switch to a More Stable Boron Reagent: This is the most robust solution. Air-stable N-methyliminodiacetic acid (MIDA) boronates or pinacol esters are significantly more resistant to protodeboronation.[6] They participate in the reaction via slow release of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[6]
Caption: Competing pathways in Suzuki coupling with unstable boronic acids.
Q2: My reaction stalls, and I observe a black precipitate. What is it and how can I prevent it?
A2: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[8] It forms when the Pd(0) species in the catalytic cycle agglomerates and falls out of solution instead of participating in the next oxidative addition step.
Causality & Troubleshooting Steps:
-
Catalyst and Ligand Choice: The sulfur atom in the thiophene ring can act as a poison by strongly coordinating to the palladium center, leading to catalyst deactivation and precipitation.[2][9] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can stabilize the Pd(0) intermediate, prevent aggregation, and accelerate the oxidative addition step, which helps keep the catalyst in the cycle.[10]
-
Catalyst Loading: Counterintuitively, for some ligand-less systems, lower catalyst loadings (0.1–0.001 mol%) can lead to higher yields.[8][11] At higher concentrations, the rate of Pd(0) formation can exceed its consumption, leading to rapid precipitation.[8]
-
Ensure Strict Inert Conditions: Oxygen can degrade both the catalyst and the phosphine ligands, contributing to the formation of palladium black.[10][12] Ensure all solvents are properly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen).
Q3: My Stille coupling reaction is sluggish and requires high catalyst loadings. How can I improve it?
A3: Stille couplings, which use organotin reagents, are powerful but can be slow. The success of the reaction is highly dependent on the purity and reactivity of the starting materials.[13]
Causality & Troubleshooting Steps:
-
Purity of Organotin Reagent: Ensure your stannyl-thiophene is pure. Impurities can hinder the reaction.
-
Ligand Choice: As with Suzuki coupling, the choice of ligand is critical. Strongly coordinating ligands are often required.
-
Additives: The addition of a stoichiometric copper(I) salt (e.g., CuI) can sometimes accelerate the transmetalation step, which is often rate-limiting.
Section 2: Direct C-H Functionalization
Direct C-H functionalization (or direct arylation) is an increasingly popular, atom-economical alternative to traditional cross-coupling as it avoids the pre-functionalization of the thiophene ring.[14] However, controlling regioselectivity is a primary challenge.
Frequently Asked Questions & Troubleshooting
Q1: My C-H arylation of a 2-substituted thiophene is giving me a mixture of products functionalized at the 3- and 5-positions. How can I control the selectivity?
A1: The C-H bonds at the α-positions (2- and 5-) of thiophene are generally more acidic and sterically accessible, making them the preferred sites for functionalization.[15][16] Achieving selectivity for the β-position (3- or 4-) is more challenging.
Causality & Troubleshooting Steps:
-
Ligand Control: Regioselectivity can often be controlled by the choice of ligand. For example, in some palladium-catalyzed systems, using a 2,2'-bipyridyl ligand can favor α-arylation, while bulky, fluorinated phosphine ligands may promote β-arylation.[17]
-
Directing Groups: Installing a directing group on the thiophene ring can force the catalyst to functionalize a specific, adjacent C-H bond. Some directing groups are designed to be removable after the reaction.
-
Catalyst System: The choice of metal and its oxidation state can influence the reaction mechanism and, consequently, the regioselectivity. For instance, a palladium-catalyzed process involving a 1,4-Pd migration has been used to achieve functionalization at the β-position of 2-arylthiophenes.[16]
Section 3: Reaction Monitoring and Analysis
Accurate troubleshooting is impossible without reliable analytical data. Simply relying on a final TLC plate is insufficient.
Q1: How can I effectively monitor my thiophene reaction to understand why it's failing?
A1: Quantitative monitoring is key. Taking aliquots from the reaction mixture at regular intervals and analyzing them by HPLC, GC-MS, or ¹H NMR provides a kinetic profile of the reaction.[18] This allows you to distinguish between a reaction that never started, one that stalled, or one that produced undesired side products.
Protocol: Reaction Monitoring by HPLC-UV
-
Standard Preparation: Prepare standard solutions of your starting materials and (if available) your expected product at known concentrations. This is crucial for accurate identification and quantification.
-
Aliquot Sampling: At timed intervals (e.g., t = 0, 1h, 2h, 4h, overnight), carefully withdraw a small, measured aliquot (e.g., 20 µL) from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 1 mL) of a suitable solvent (e.g., the mobile phase). This stops the reaction and prepares the sample for analysis.
-
Analysis: Filter the diluted sample through a 0.22 µm syringe filter and inject it into the HPLC system.[18]
-
Data Interpretation: Identify peaks by comparing retention times to your standards. Quantify the consumption of starting materials and the formation of product(s) and byproduct(s) over time by comparing their peak areas to a calibration curve.[18]
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Principle | Separation by polarity, UV detection | Separation by boiling point, mass detection | Nuclear spin in a magnetic field |
| Best For | Non-volatile, polar to non-polar compounds. Excellent for quantification.[19] | Volatile, thermally stable compounds. Excellent for identification of unknowns.[18] | Structural confirmation and quantification using an internal standard.[18] |
| Sample Prep | Dilute and filter.[18] | Dilute. | Dilute in deuterated solvent with an internal standard. |
| Key Info | Retention time, Peak area (Concentration) | Retention time, Mass spectrum (Structure) | Chemical shift, Integration (Relative moles) |
| Monitoring Wavelength | Thiophene derivatives typically absorb strongly between 230-320 nm.[18] | - | - |
Section 4: Reagent Purity and Handling
The importance of reagent quality cannot be overstated. An otherwise perfect protocol will fail if the starting materials are impure or degraded.
Q1: I'm using a commercially available thiophene derivative, but my reactions are inconsistent. Could purity be the issue?
A1: Absolutely. Commercial grades of starting materials like 3-Thiopheneacetonitrile can be as low as 96% pure, and the impurities can interfere with the reaction.[20] Boronic acids are prone to decomposition, and organometallic reagents can be sensitive to air and moisture.[6][20]
Protocol: Purification of a Liquid Thiophene Derivative by Vacuum Distillation
This protocol is a general guideline for purifying liquid thiophenes, such as commercially available 3-Thiopheneacetonitrile.[20]
-
Pre-Treatment (Optional): If acidic impurities are suspected, dissolve the thiophene derivative in a suitable organic solvent (e.g., diethyl ether). Wash gently with a mild aqueous base (e.g., saturated NaHCO₃ solution), followed by water, and finally brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is flame- or oven-dried. Use a short-path distillation head for high-boiling liquids.
-
Distillation: Heat the flask gently using an oil bath. Collect the fraction that distills at the literature-reported boiling point and pressure (e.g., 124-125 °C at 16 mmHg for 3-Thiopheneacetonitrile).[20]
-
Storage: Store the purified liquid under an inert atmosphere (argon or nitrogen) in a sealed container, preferably in a refrigerator or freezer to minimize degradation.
References
- Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures. (2025). Benchchem.
- Optimizing Suzuki Coupling of Substituted Thiophenes. (2025). Benchchem.
- Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Thiophene. Wikipedia.
- Troubleshooting low conversion rates in 3-Thiopheneacetonitrile reactions. (2025). Benchchem.
- Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. (2025). Benchchem.
- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
- Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activ
- Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes. (2025).
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2021). MDPI.
- Mastering Stille Coupling for Advanced Polymer Synthesis with Tin-Containing Thiophene Derivatives. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. (2009). Green Chemistry (RSC Publishing).
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2015). Phytochemistry Reviews.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2010). PMC - NIH.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low c
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022).
- Optimizing Thiophene Functionaliz
- How can I solve my problem with Suzuki coupling? (2014).
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings (2009) | Julien Roger | 139 Citations [scispace.com]
- 12. quora.com [quora.com]
- 13. nbinno.com [nbinno.com]
- 14. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 16. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (3-Methylthiophen-2-yl)methanol
Welcome to the technical support center for the purification of (3-Methylthiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark-colored oil. What are the likely causes of this discoloration?
A dark or brown coloration in the crude product is a common observation and typically indicates the presence of impurities.[1] These can arise from several sources depending on the synthetic route employed:
-
Polymeric Materials: Thiophene derivatives can be susceptible to polymerization or degradation under acidic, basic, or high-temperature conditions, leading to the formation of high-molecular-weight, colored byproducts.
-
Residual Starting Materials: Incomplete reactions can leave colored starting materials or intermediates in your crude product.
-
Degradation Products: Thiophene alcohols can be sensitive to air and light, leading to oxidative degradation over time.[1]
It is highly recommended to purify the crude product to remove these colored impurities, as their presence can interfere with subsequent reactions and compromise the stability and purity of your final compounds.
Q2: What are the most common impurities I should anticipate in my crude this compound?
The impurity profile of your crude product is intrinsically linked to the synthetic methodology. Two common routes to this compound are:
-
Reduction of 3-methyl-2-thiophenecarboxaldehyde: This involves the reduction of the aldehyde functionality to an alcohol, often using a reducing agent like sodium borohydride (NaBH₄).
-
Reaction of a 3-methyl-2-thienyl organometallic reagent with formaldehyde: This typically involves the lithiation of 3-methylthiophene followed by quenching with formaldehyde.
Based on these routes, the following impurities are commonly encountered:
-
Unreacted Starting Materials:
-
3-Methyl-2-thiophenecarboxaldehyde: From an incomplete reduction reaction.
-
3-Methylthiophene: From an incomplete lithiation or subsequent reaction with formaldehyde.
-
-
Byproducts:
-
Borate esters: From the reaction of the product alcohol with the borane byproducts of the NaBH₄ reduction.[2] These are typically hydrolyzed during aqueous workup.
-
Isomeric (3-methylthiophen-5-yl)methanol: Lithiation of 3-methylthiophene can sometimes occur at the 5-position, leading to the formation of this isomeric byproduct.[3]
-
-
Residual Solvents: Solvents used in the synthesis and workup (e.g., tetrahydrofuran, diethyl ether, methanol, ethanol) may be present.
Q3: How do I choose the best purification method for my crude this compound?
The choice of purification method depends on the physical properties of your desired product and its impurities. The two most effective methods for purifying this compound are vacuum distillation and flash column chromatography .
-
Vacuum Distillation: This is the preferred method for separating liquids with significantly different boiling points. It is particularly effective for removing non-volatile impurities (like polymers and salts) and highly volatile impurities (like residual solvents).
-
Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. It is ideal for separating compounds with similar boiling points but different polarities, such as isomers.
The following diagram illustrates a decision-making workflow for selecting the appropriate purification method.
Caption: Workflow for selecting a purification method.
Troubleshooting Guides
Issue 1: Impurities Remain After Vacuum Distillation
Question: I performed a vacuum distillation, but my this compound is still impure. What could be the problem?
Answer: This issue typically arises when the boiling points of the desired product and a key impurity are too close for effective separation by simple or even fractional distillation.
Causality and Solution:
-
Identify the Impurity: The most likely culprits are unreacted starting materials.
-
3-Methylthiophene: Has a boiling point of approximately 114 °C at atmospheric pressure.[4]
-
3-Methyl-2-thiophenecarboxaldehyde: Has a significantly higher boiling point of around 215-217 °C at atmospheric pressure.[1]
The boiling point of the desired product, this compound, is expected to be lower than that of the corresponding aldehyde but higher than 3-methylthiophene. For instance, the related 3-thiophenemethanol has a boiling point of 86-88 °C at 10 mmHg.[5]
-
-
Troubleshooting Strategy:
-
If the impurity is 3-methyl-2-thiophenecarboxaldehyde: The large difference in boiling points should allow for separation by vacuum distillation. Ensure your distillation setup is efficient (i.e., well-insulated column, proper vacuum). If the impurity persists, it suggests a very high initial concentration, and a preliminary purification by another method might be necessary.
-
If the impurity is 3-methylthiophene: Due to its lower boiling point, it should distill first. If it co-distills with your product, your distillation may not have enough theoretical plates for the separation. Consider using a fractionating column (e.g., Vigreux) and performing the distillation slowly to allow for proper equilibration.
-
If an isomeric impurity is present: Isomers often have very similar boiling points, making separation by distillation challenging. In this case, flash column chromatography is the recommended method.
-
Issue 2: Poor Separation During Flash Column Chromatography
Question: I'm trying to purify my product by flash column chromatography, but I'm getting poor separation between my product and an impurity. How can I improve this?
Answer: Poor separation in column chromatography is usually due to an inappropriate solvent system or improper column packing.
Causality and Solution:
-
Optimize the Solvent System: The goal is to find a solvent system where your product has an Rf value of approximately 0.25-0.35 on a TLC plate, and there is a clear separation from the impurity spots.
-
Starting Point: A good starting point for thiophene derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1]
-
Troubleshooting:
-
If your product and impurity are moving too slowly (low Rf): Increase the polarity of the eluent by adding more of the polar solvent.
-
If your product and impurity are moving too quickly (high Rf): Decrease the polarity of the eluent.
-
If your product and impurity have very similar Rf values: Try a different solvent system altogether. For example, if you are using hexanes/ethyl acetate, try dichloromethane/methanol or toluene/acetone. Sometimes, adding a small amount of a third solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) can dramatically improve separation.
-
-
-
Proper Column Packing and Loading:
-
Column Packing: Ensure your silica gel is packed uniformly without any air bubbles or cracks, as these will lead to band broadening and poor separation.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column in a narrow band. Using too much solvent or a solvent that is too polar for loading will cause the sample to spread out before it even begins to separate.
-
The following diagram illustrates the troubleshooting logic for column chromatography.
Caption: Troubleshooting logic for column chromatography.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying liquid this compound from non-volatile impurities and those with significantly different boiling points.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head or a Vigreux column
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Vacuum pump with a cold trap
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the round-bottom flask, along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired vacuum is achieved, begin to gently heat the flask using the heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
-
Shutdown: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating this compound from impurities with similar boiling points but different polarities.
Procedure:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the this compound an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the dissolved sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary
The following table summarizes the physical properties of this compound and its common impurities to aid in the selection of an appropriate purification method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | 128.19 | Not available, but expected to be >114°C and <215°C | Polar (Alcohol) |
| 3-Methylthiophene | 98.17 | ~114 | Non-polar |
| 3-Methyl-2-thiophenecarboxaldehyde | 126.18 | 215-217 | Moderately Polar (Aldehyde) |
References
-
The Good Scents Company. (n.d.). 3-methyl-2-thiophene carboxaldehyde. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-Thiophenemethanol. Retrieved from a hypothetical BenchChem technical document.
-
Reddit. (2018). What are the byproducts of reduction with borohydride? Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]
-
PubMed. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. Retrieved from [Link]
Sources
- 1. 3-methyl-2-thiophene carboxaldehyde, 5834-16-2 [thegoodscentscompany.com]
- 2. reddit.com [reddit.com]
- 3. Highly selective 5-substitution of 3-methylthiophene via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methylthiophene - Wikipedia [en.wikipedia.org]
- 5. 3-Methylthiophene | C5H6S | CID 12024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving (3-Methylthiophen-2-yl)methanol
Welcome to the technical support center for chemists, researchers, and drug development professionals working with (3-Methylthiophen-2-yl)methanol. This guide is designed to provide expert insights and practical troubleshooting advice for common synthetic transformations of this versatile heteroaromatic alcohol. The inherent nature of the thiophene ring, particularly the presence of sulfur, presents unique challenges in catalyst selection and reaction optimization. This document addresses these challenges in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Selective Oxidation to 3-Methyl-2-thiophenecarboxaldehyde
The selective oxidation of this compound to its corresponding aldehyde, 3-Methyl-2-thiophenecarboxaldehyde, is a critical transformation for accessing a variety of valuable downstream intermediates.[1][2] However, achieving high selectivity without over-oxidation to the carboxylic acid or causing degradation of the sensitive thiophene ring requires careful catalyst selection.
FAQ 1.1: What are the most reliable catalysts for the selective oxidation of this compound to the aldehyde?
For high-yield, selective oxidation of this compound, Ruthenium-based catalysts and TEMPO-mediated systems are highly recommended.
-
Ruthenium Catalysts: Ruthenium complexes, particularly those supported on inert materials like carbon (Ru/C) or alumina, are effective for the aerobic oxidation of various alcohols, including heteroaromatic ones.[3][4] These catalysts often operate under mild conditions using air or molecular oxygen as the terminal oxidant, making them an environmentally favorable choice.[4][5] Ruthenium catalysts are known for their high efficiency in converting primary alcohols to aldehydes with minimal over-oxidation.[5]
-
TEMPO-based Systems: The 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO) radical is an exceptionally mild and selective catalyst for the oxidation of primary alcohols.[6] It is used in catalytic amounts along with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach) or Oxone®.[6] This system is renowned for its high chemoselectivity, often leaving other functional groups and sensitive rings like thiophene intact. The primary advantage is the low risk of over-oxidation to the carboxylic acid under controlled conditions.[6]
FAQ 1.2: My oxidation reaction is producing the carboxylic acid as a major byproduct. How can I improve selectivity for the aldehyde?
Over-oxidation is a common challenge. Here are several strategies to mitigate it:
-
Switch to a Milder System: If you are using a strong oxidant like chromium-based reagents, switching to a TEMPO/bleach or a well-defined Ruthenium-catalyzed aerobic system is the most effective step.[6]
-
Control Reaction Temperature: Many oxidation reactions are exothermic. Maintaining a low and consistent temperature (e.g., 0-10 °C) can significantly reduce the rate of over-oxidation.
-
Limit the Stoichiometric Oxidant: In TEMPO-based systems, use only a slight excess (e.g., 1.1-1.2 equivalents) of the co-oxidant (e.g., bleach). Adding the oxidant slowly via a syringe pump can also prevent localized areas of high concentration, which can promote over-oxidation.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Quench the reaction as soon as the alcohol is consumed to prevent further oxidation of the desired aldehyde product.
Troubleshooting Workflow: Oxidation Reactions
This diagram outlines a logical approach to troubleshooting common issues in the oxidation of this compound.
Caption: Troubleshooting flowchart for oxidation reactions.
Data Summary: Comparison of Oxidation Catalysts
| Catalyst System | Typical Conditions | Advantages | Potential Issues |
| Ru/C | O₂ or Air, Toluene, 80-100 °C | Green (uses air), high activity, good selectivity.[4] | Potential for catalyst poisoning by sulfur, requires higher temperatures. |
| TEMPO / NaOCl | CH₂Cl₂/H₂O, KBr, 0-25 °C | Very mild, excellent selectivity for aldehyde, fast reactions.[6] | Biphasic reaction can be complex, bleach stability can vary. |
| TEMPO / Oxone® | CH₃CN or CH₂Cl₂, 25 °C | Solid oxidant (easier handling), mild conditions.[6] | Oxone® is acidic and may not be suitable for highly acid-sensitive substrates. |
Section 2: Etherification and Esterification Reactions
The hydroxyl group of this compound can be readily converted to ethers and esters, which are common modifications in medicinal chemistry. The choice between acid or base catalysis is paramount and depends on the substrate and desired product.
FAQ 2.1: Should I use an acid or base catalyst for etherification?
The choice depends on the electrophile and the stability of the starting material.
-
Acid Catalysis: Strong acids like sulfuric acid (H₂SO₄) or solid acid catalysts (e.g., Amberlyst) can be used for synthesizing symmetrical ethers from two molecules of the alcohol or for reacting the alcohol with another primary alcohol.[7][8][9] The mechanism involves protonating the hydroxyl group to form a good leaving group (water), followed by an Sₙ2 or Sₙ1 attack by a second alcohol molecule.[7][9][10] Caution: this compound is a benzylic-type alcohol, making it prone to forming a stabilized carbocation. This can lead to polymerization or other side reactions under strongly acidic conditions. This method is generally better for forming symmetrical ethers of primary alcohols.[9]
-
Base Catalysis (Williamson Ether Synthesis): This is the more versatile and generally preferred method for unsymmetrical ethers. A strong base (e.g., NaH, KOH) is used to deprotonate the alcohol, forming a potent nucleophile (alkoxide). This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide) in a classic Sₙ2 reaction. This method avoids harsh acidic conditions that could degrade the thiophene ring. Phase-transfer catalysts (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective when using bases like KOH in a biphasic system.[11]
FAQ 2.2: What is the best catalytic approach for esterification?
For esterification, the classic Fischer esterification using a carboxylic acid and a catalytic amount of strong acid (like H₂SO₄) is a standard method.[12] The reaction is an equilibrium process, and driving it to completion often requires removing the water byproduct, for example, by using a Dean-Stark apparatus.
However, for sensitive substrates or to achieve higher yields under milder conditions, consider these alternatives:
-
Using Acid Chlorides or Anhydrides: Reacting the alcohol with a more reactive acylating agent like an acid chloride or anhydride is highly efficient.[12] These reactions are often run in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl or carboxylic acid byproduct.[12][13]
-
Enzymatic Catalysis: Lipases are increasingly used as catalysts for esterification under very mild conditions, offering high selectivity and avoiding harsh reagents, which is ideal for complex molecules.[13]
Protocol: Base-Catalyzed Etherification (Williamson Synthesis)
This protocol describes a general procedure for the methylation of this compound.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (10 mL per 1 mmol of alcohol).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add this compound (1.0 eq). Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.
-
Addition of Electrophile: Cool the reaction back to 0 °C. Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 3: General Troubleshooting - The Sulfur Problem
The sulfur atom in the thiophene ring is a notorious poison for many transition metal catalysts, especially those from the platinum group (e.g., Pd, Pt, Rh).[14][15]
FAQ 3.1: My palladium-catalyzed cross-coupling reaction is failing. Could the thiophene be the problem?
Yes, this is highly likely. The lone pairs of electrons on the sulfur atom can coordinate strongly to the metal center of the catalyst, leading to deactivation.[14][16] This is a common failure mode for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings involving thiophene derivatives.
Troubleshooting Catalyst Poisoning:
-
Increase Catalyst Loading: The simplest, though least elegant, solution is to increase the catalyst loading. This provides enough active catalyst to achieve a reasonable yield before complete deactivation occurs.
-
Use Specialized Ligands: Certain electron-rich, bulky phosphine ligands can sometimes mitigate sulfur poisoning by stabilizing the active catalytic species and reducing the ability of the sulfur to coordinate.
-
Choose a More Robust Catalyst: For some transformations, catalysts based on metals less susceptible to sulfur poisoning, such as nickel or copper, might be a viable alternative.
-
Substrate Modification: If possible, performing the coupling reaction on a thiophene precursor before forming the methanol functionality can sometimes circumvent the issue.
Catalyst Deactivation Pathway
This diagram illustrates the general mechanism of catalyst deactivation by the thiophene sulfur atom.
Caption: Mechanism of catalyst poisoning by thiophene sulfur.
By understanding the specific reactivity of this compound and anticipating common pitfalls like catalyst poisoning, researchers can design more effective and robust synthetic strategies. This guide serves as a starting point for troubleshooting and optimization, grounded in the fundamental principles of catalysis and reaction mechanisms.
References
-
Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]
- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (1984).
- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (1983).
- CHAPTER 3: Ruthenium-Based Catalysts for Aerobic Oxid
-
Scheme 2. Mechanism of acid catalyzed etherification of n-propanol... (n.d.). ResearchGate. [Link]
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Ruthenium-catalysed oxidative synthesis of heterocycles from alcohols. (2012). PubMed. [Link]
-
Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. (2020). ResearchGate. [Link]
-
Preparing Ethers. (2021). Chemistry LibreTexts. [Link]
- Synthesis method of 3-methylthiophene-2-aldehyde. (2013).
-
Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. (2021). YouTube. [Link]
-
Catalytic Effect of Thioles in Oxidation of the Vinyl Group to Aldehyde in Chlorophyll a Derivatives. (n.d.). Preprints.org. [Link]
-
ether synthesis through acid-catalysis. (2018). YouTube. [Link]
-
Ruthenium-on-Carbon-Catalyzed Facile Solvent-Free Oxidation of Alcohols. (n.d.). J-Stage. [Link]
-
Efficient Ruthenium-Catalyzed Aerobic Oxidation of Alcohols Using a Biomimetic Coupled Catalytic System. (2002). ACS Publications. [Link]
-
Supported Ruthenium Catalyst for the Heterogeneous Oxidation of Alcohols with Molecular Oxygen. (2017). ResearchGate. [Link]
-
Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. (2000). ACS Publications. [Link]
-
An Improved Method for the Esterification of Aromatic Acids with Ethanol and Methanol. (2007). ResearchGate. [Link]
-
A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene. (n.d.). JOCPR. [Link]
-
3-methyl-2-thiophene carboxaldehyde. (n.d.). The Good Scents Company. [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2008). Organic Chemistry Portal. [Link]
-
Final Analysis: Sulfur as a Catalyst Poison. (2022). ResearchGate. [Link]
-
TiFe2O4@SiO2–SO3H: A novel and effective catalyst for esterification reaction. (2022). NIH National Library of Medicine. [Link]
- Oxidation of primary alcohols to aldehydes using transition metal phthalocyanines as catalysts. (1992).
-
SnBr 2 -catalyzed highly selective synthesis of alkyl ethers from monoterpenes. (2020). ResearchGate. [Link]
-
Reusable Metal Bound Polystyrene-Anchored Thiophene-2-carboxaldehyde Catalysts for Efficient Oxidation of Benzyl Alcohol. (2025). ResearchGate. [Link]
-
The activity for different catalysts in esterification reaction (TOF... (n.d.). ResearchGate. [Link]
-
Gas-phase catalytic cycles for the oxidation of methanol to... (n.d.). ResearchGate. [Link]
-
Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. (2023). MDPI. [Link]
-
Sulfur poisoning mechanism of three way catalytic converter and its grey relational analysis. (2018). ResearchGate. [Link]
-
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MedCrave online. [Link]
-
Reversible Sulfur Poisoning of 3-way Catalyst linked with Oxygen Storage Mechanisms. (2021). SAE International. [Link]
-
Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study. (2011). RSC Publishing. [Link]
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- 3. books.rsc.org [books.rsc.org]
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Technical Support Center: Solvent Effects on the Reactivity of (3-Methylthiophen-2-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for experiments involving (3-Methylthiophen-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in modulating the reactivity of this versatile building block. The thiophene moiety is a privileged structure in medicinal chemistry, and understanding how to control its reactions is paramount for successful synthesis.[1] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the handling and reactivity of this compound, with a focus on the influence of the solvent environment.
Q1: What are the primary reactive sites of this compound and how do solvents influence them?
Answer: this compound has two primary sites of reactivity: the hydroxymethyl group (-CH₂OH) at the 2-position and the thiophene ring itself.
-
Hydroxymethyl Group: This primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, esterification, and nucleophilic substitution. Solvent choice is critical here. For example, in oxidation reactions, the solvent can affect the activity of the oxidizing agent. In substitution reactions, polar solvents can stabilize charged intermediates or transition states, significantly accelerating reaction rates.
-
Thiophene Ring: The thiophene ring is an electron-rich aromatic system prone to electrophilic aromatic substitution (EAS).[2][3] The sulfur atom's lone pair contributes to the aromatic sextet, making the ring more reactive than benzene.[2] Solvents play a crucial role in EAS reactions by stabilizing the charged intermediates (arenium ions or σ-complexes), which can influence both the reaction rate and regioselectivity.[4] Non-polar solvents tend to slow down these reactions, while polar solvents can facilitate them.[4]
Q2: My this compound sample is turning yellow/brown upon storage in solution. What is happening and how can I prevent it?
Answer: This discoloration is a common indicator of degradation, primarily through oxidation.[5] this compound is susceptible to oxidation at both the methanol group and the sulfur atom, especially when exposed to air, light, or incompatible materials.[5]
-
Primary Degradation Pathway: The hydroxymethyl group can be oxidized by atmospheric oxygen to 3-methylthiophene-2-carboxaldehyde, which can be further oxidized to the carboxylic acid.[5] These conjugated impurities are often colored.
-
Prevention Strategy:
-
Storage: Store the neat compound refrigerated under an inert atmosphere (argon or nitrogen).[5]
-
Solvent Choice for Storage: If a stock solution is necessary, use a deoxygenated, non-reactive solvent. Aprotic solvents like anhydrous toluene or THF are generally preferable to chlorinated solvents, which can contain trace acids. Avoid long-term storage in protic solvents like methanol, which can participate in undesired reactions if trace acid or base is present.
-
Handling: For long-term storage, aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk sample to air.[5]
-
Q3: I'm planning an electrophilic halogenation. What kind of solvent should I start with?
Answer: For electrophilic halogenation (e.g., with NBS or Br₂), the choice of solvent is a balance between solubilizing the reagents and controlling the high reactivity of the thiophene ring. Thiophene brominates approximately 10⁷ times faster than benzene, so controlling the reaction is key.[3]
-
Recommended Starting Point: A polar, aprotic solvent like dichloromethane (DCM) or chloroform is a standard choice. These solvents can dissolve the thiophene substrate and many halogenating agents while being relatively unreactive. Their polarity helps stabilize the charged σ-complex intermediate that forms during the reaction.[6][7]
-
For Highly Reactive Systems: If the reaction is too fast or produces polysubstituted byproducts, a less polar solvent like carbon tetrachloride or even hexane can be used to temper reactivity.
-
Protic Solvents: Acetic acid is also commonly used and can participate in the reaction by protonating the electrophile, increasing its reactivity.[8] However, it can also lead to side reactions, so its use should be carefully considered based on the specific substrate and reagent.
Part 2: Troubleshooting Guides by Reaction Type
This section provides specific, issue-oriented advice for common synthetic transformations involving this compound.
Scenario A: Esterification Reactions
Q4: My Fischer esterification yield is disappointingly low (<50%). The NMR shows unreacted starting material. How can solvent selection increase my yield?
Answer: Low yield in a Fischer esterification is almost always due to the unfavorable equilibrium of the reaction: Alcohol + Carboxylic Acid ⇌ Ester + Water.[9] To drive the reaction to completion, the water byproduct must be removed. Solvent choice is the most effective tool for this.
-
The Problem with Common Solvents: Using a solvent like THF or ethanol as the reaction medium does not allow for easy water removal, causing the reaction to stall once it reaches equilibrium.
-
The Solution: Azeotropic Distillation: The best practice is to use a non-polar, water-immiscible solvent that forms an azeotrope with water.[9]
-
Toluene or Hexane: These are excellent choices. By setting up the reaction with a Dean-Stark apparatus, the water-toluene azeotrope (boiling point ~85 °C) distills off, is trapped, and the anhydrous toluene is returned to the reaction flask. This continuous removal of water relentlessly shifts the equilibrium towards the ester product, often resulting in near-quantitative yields.[9]
-
-
Troubleshooting Flowchart: The following diagram outlines a logical approach to troubleshooting low esterification yields.
Caption: Troubleshooting logic for low Fischer esterification yield.
Q5: I'm observing a dark, insoluble precipitate forming during my acid-catalyzed reaction. What is it and can the solvent help?
Answer: The formation of a dark precipitate, often polymeric, is a known issue with thiophenes, especially thiophenemethanols, under strongly acidic conditions.[5] The hydroxymethyl group can be eliminated as water after protonation, forming a resonance-stabilized carbocation. This cation is an electrophile that can attack another thiophene ring, initiating polymerization.
-
Mechanism of Degradation:
-
R-CH₂OH + H⁺ ⇌ R-CH₂OH₂⁺
-
R-CH₂OH₂⁺ → [R-CH₂⁺ ↔ Ring-stabilized resonance forms] + H₂O
-
[R-CH₂⁺] + another thiophene molecule → Polymerization
-
-
Solvent-Based Mitigation Strategies:
-
Dilution: Running the reaction at a lower concentration can disfavor the bimolecular polymerization pathway. Choose a solvent that readily dissolves the starting material.
-
Temperature Control: A solvent with a lower boiling point (e.g., DCM vs. Toluene) can help maintain a lower reaction temperature, reducing the rate of decomposition.
-
Solvent Polarity: A more polar, non-coordinating solvent can help to solvate and stabilize the cationic intermediate, potentially reducing its reactivity towards polymerization. However, this is a delicate balance, as it might also accelerate the initial formation of the cation. Careful screening is advised.
-
Scenario B: Oxidation Reactions
Q6: I am trying to oxidize this compound to the aldehyde, but I am getting low conversion and some of the corresponding carboxylic acid. How can I improve selectivity?
Answer: Achieving selective oxidation to the aldehyde requires careful choice of both the oxidant and the solvent. Over-oxidation to the carboxylic acid is a common side reaction.
-
Solvent's Role in Oxidant Activity: The solvent can significantly modulate the reactivity of an oxidizing agent.
-
For Mild Oxidations (Swern, DMP): Anhydrous dichloromethane (DCM) is the solvent of choice. It is relatively inert, has a low boiling point for easy removal, and effectively dissolves the substrate and reagents without interfering with the reaction mechanism. Using protic or wet solvents will quench the reactive intermediates in these oxidations, leading to failure.
-
With Manganese Dioxide (MnO₂): This heterogeneous oxidation is highly selective for allylic/benzylic alcohols. The choice of solvent can dramatically affect the reaction rate. While DCM is common, a less polar solvent like hexane can sometimes increase selectivity by reducing the rate of over-oxidation. The reaction rate is often dependent on the specific crystalline form of the MnO₂ and the solvent used during its preparation.
-
-
Key Troubleshooting Steps:
-
Ensure Anhydrous Conditions: For Swern, DMP, or similar oxidations, use freshly distilled, anhydrous solvents.
-
Control Temperature: Perform Swern-type oxidations at low temperatures (-78 °C) to maintain the stability of the reactive intermediates.
-
Solvent Screening: If using MnO₂, screen a few solvents (e.g., Hexane, DCM, Acetone) to find the optimal balance of reaction time and selectivity for your specific substrate.
-
Part 3: Experimental Protocols & Data
Protocol 1: Optimized Fischer Esterification using a Dean-Stark Trap
This protocol describes the synthesis of methyl 3-methylthiophene-2-carboxylate, showcasing the use of an azeotropic solvent to maximize yield.
Materials:
-
This compound (1.0 eq)
-
Acetic Acid (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)
-
Toluene (approx. 2-3 mL per mmol of alcohol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound, toluene, and acetic acid.
-
Catalyst Addition: Add the p-TsOH catalyst to the mixture.
-
Heating: Heat the reaction mixture to a vigorous reflux. You should observe condensate collecting in the Dean-Stark trap, with water separating as a lower layer.
-
Monitoring: Continue refluxing until no more water is collected in the trap (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester. Purify by column chromatography if necessary.
Data Table: Solvent Selection Guide
The following table provides general recommendations for solvent selection based on the desired transformation of this compound.
| Reaction Type | Recommended Solvents | Solvent Class | Rationale & Key Considerations |
| Fischer Esterification | Toluene, Hexane, Benzene | Non-Polar Aromatic/Aliphatic | Forms an azeotrope with water, allowing for its removal via a Dean-Stark trap to drive the reaction equilibrium forward.[9] |
| Oxidation (Swern/DMP) | Dichloromethane (DCM) | Polar Aprotic (Halogenated) | Inert, dissolves reagents, low boiling point. Must be strictly anhydrous. Avoids quenching reactive intermediates.[10] |
| **Oxidation (MnO₂) ** | Dichloromethane, Chloroform, Hexane, Acetone | Varies | Rate and selectivity are highly dependent on the solvent. Empirical screening is often necessary. |
| Electrophilic Halogenation | Dichloromethane, Chloroform, Acetic Acid | Polar Aprotic / Protic | Polar solvents stabilize the σ-complex intermediate.[4][8] Acetic acid can act as a catalyst but may cause side reactions. |
| Friedel-Crafts Acylation | Dichloromethane, Carbon Disulfide (CS₂), Nitrobenzene | Polar Aprotic / Non-Polar | Must be inert to strong Lewis acids (e.g., AlCl₃). CS₂ and nitrobenzene are traditional but toxic; DCM is a common modern choice. |
| Nucleophilic Substitution (on -CH₂OH) | DMF, DMSO, Acetonitrile | Polar Aprotic | Excellent for Sₙ2 reactions. Solvates the cation but not the nucleophile, increasing nucleophile reactivity. |
Visualization: General Solvent Selection Workflow
This diagram provides a structured decision-making process for selecting an appropriate solvent system for a novel reaction.
Caption: A workflow for rational solvent selection.
References
-
ResearchGate. Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. Available from: [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]
-
National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Available from: [Link]
-
Wikipedia. Thiophene. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]
-
Quora. What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Available from: [Link]
-
Indian Academy of Sciences. Solvent effects on proton chemical shifts in thiophenes. Available from: [Link]
-
Journal of the Chemical Society B: Physical Organic. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Available from: [Link]
-
Solubility of Things. 3-methylthiophene. Available from: [Link]
-
MDPI. 3-Methyl-2-((methylthio)methyl)but-2-enal. Available from: [Link]
-
Wiley Online Library. Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid-Liquid Extraction in a Taylor-Couette Disc Contactor. Available from: [Link]
-
ResearchGate. Current Developments in Esterification Reaction: A Review on Process and Parameters. Available from: [Link]
-
Organic Chemistry Portal. Common Organic Solvents: Table of Properties. Available from: [Link]
Sources
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- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for managing exothermic reactions during large-scale synthesis. It addresses common challenges and provides practical, field-proven insights to ensure process safety and efficiency.
Section 1: Understanding and Predicting Exothermic Behavior
This section focuses on the fundamental principles of exothermic reactions and the tools used to predict their behavior upon scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the first signs that an exothermic reaction may become uncontrollable?
Early warning signs of a potential thermal runaway include unexpected temperature increases that deviate from the predicted profile, a sudden acceleration in the reaction rate, changes in the color or viscosity of the reaction mixture, and unexpected gas evolution.[1][2] Continuous monitoring of these parameters is critical for early detection.
Q2: How does the risk of a thermal runaway change during scale-up?
The risk of a thermal runaway reaction increases significantly during scale-up.[3][4][5] This is primarily due to the decrease in the surface-area-to-volume ratio of the reactor.[3][5] Heat generated increases with the volume (cubed), while the heat removal capacity, which depends on the surface area, only increases by the square.[3] This disparity makes heat dissipation less efficient at larger scales.
Q3: What is reaction calorimetry and why is it essential for scale-up?
Reaction calorimetry is an experimental technique used to measure the heat evolved or absorbed by a chemical reaction.[6][7] It is crucial for safe scale-up as it provides key data on the reaction's thermal properties, including the total heat of reaction, the rate of heat evolution, and the heat capacity of the reaction mass.[6][8] This information is used to assess the potential for a thermal runaway and to design appropriate cooling systems for the larger scale process.[6][9]
Q4: What is the "Adiabatic Temperature Rise" and how is it used to assess risk?
The adiabatic temperature rise (ΔTad) is the theoretical temperature increase of the reaction mixture if all the heat generated by the reaction is retained within the system (i.e., no heat is lost to the surroundings).[10] It is a critical parameter for assessing the worst-case scenario of a cooling failure.[10] A large ΔTad indicates a higher risk of a thermal runaway. This data is typically obtained through reaction calorimetry.[6]
Section 2: Engineering and Equipment Solutions
Proper reactor design and engineering controls are the first line of defense in managing exothermic reactions. This section addresses common questions related to equipment and setup.
Troubleshooting Guide
Issue: My large-scale reactor is showing localized "hot spots" despite the bulk temperature being within the desired range.
-
Possible Cause 1: Inadequate Mixing. Poor agitation can lead to localized concentrations of reactants and insufficient heat dissipation, creating hot spots.[10]
-
Solution: Ensure the agitator type, speed, and position are appropriate for the reactor geometry and the viscosity of the reaction medium. For low-viscosity systems, high-speed impellers are effective, while anchor-type stirrers may be more suitable for viscous mixtures.[10]
-
-
Possible Cause 2: Fouling on Heat Transfer Surfaces. The buildup of material on the reactor walls or cooling coils can insulate the surface and reduce heat transfer efficiency.
-
Solution: Implement a regular cleaning and maintenance schedule for the reactor. Consider using materials of construction that are less prone to fouling.
-
Issue: The reactor cooling system is unable to maintain the target temperature during the peak of the exotherm.
-
Possible Cause 1: Undersized Cooling System. The cooling capacity of the jacket or cooling coils may be insufficient for the heat load of the reaction at scale.
-
Solution: Re-evaluate the heat of reaction and the maximum rate of heat evolution using reaction calorimetry data.[6] Upgrade the cooling system by increasing the flow rate of the coolant, using a colder coolant, or increasing the heat transfer area with additional cooling coils or an external heat exchanger.[10][11]
-
-
Possible Cause 2: Non-Condensable Gas Buildup. The evolution of non-condensable gases can create an insulating layer on the heat transfer surfaces, significantly reducing cooling efficiency.
-
Solution: Ensure the reactor is properly vented. In some cases, a gentle nitrogen purge can help to sweep away non-condensable gases from the headspace.
-
Experimental Protocol: Determining Overall Heat Transfer Coefficient (U)
A crucial parameter for assessing reactor performance is the overall heat transfer coefficient (U). This can be determined experimentally using a calibration heater or by performing a well-characterized reaction.
-
System Setup: Assemble the reactor system with the desired solvent and agitation rate.
-
Calibration Heater Method:
-
Insert a calibration heater with a known power output into the reactor.
-
Circulate the heat transfer fluid in the jacket at the desired temperature.
-
Turn on the calibration heater and allow the system to reach a steady state.
-
Record the temperature of the reactor contents (Tr) and the jacket fluid (Tj).
-
Calculate 'U' using the formula: Q = U * A * (Tr - Tj), where Q is the known heat input from the heater and A is the heat transfer area.
-
-
Data Analysis: A lower than expected 'U' value may indicate issues with the cooling system, agitation, or fouling.
Section 3: Chemical and Process Control Strategies
Manipulating reaction parameters and implementing robust control strategies are key to maintaining a safe process.
Frequently Asked Questions (FAQs)
Q5: How can I control the rate of an exothermic reaction?
The rate of an exothermic reaction can be controlled by several methods:
-
Semi-Batch Operation: Adding one of the reactants gradually (semi-batch) is a common and effective way to control the rate of heat generation.[3][12] The addition rate can be adjusted to match the cooling capacity of the reactor.
-
Temperature Control: Lowering the reaction temperature will decrease the reaction rate.[1]
-
Dilution: Conducting the reaction in a larger volume of solvent can help to absorb the heat generated and moderate the temperature increase.[1]
Q6: What is a "thermal runaway" and what are the underlying principles?
A thermal runaway is a situation where an exothermic reaction goes out of control.[2][12] It occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[12][13] This leads to a rapid increase in temperature, which in turn further accelerates the reaction rate, creating a dangerous positive feedback loop.[14] This can result in a rapid pressure increase, boiling of the solvent, and potentially an explosion.[2][12]
Q7: What is a "quench" system and when should it be used?
A quench system is a safety measure designed to rapidly stop a reaction in an emergency. This typically involves adding a substance (a "quencher") that will quickly react with one of the reagents to terminate the reaction or adding a large volume of a cold, inert solvent to dilute and cool the reaction mixture. Quench systems should be activated when primary control measures fail and there is a high risk of a thermal runaway.
Workflow for Selecting a Control Strategy
The choice of control strategy depends on the specific characteristics of the exothermic reaction. The following decision tree can guide the selection process.
Caption: Decision tree for selecting a control strategy.
Section 4: Emergency Preparedness and Response
Even with the best planning, unexpected events can occur. A well-defined emergency response plan is crucial.
Troubleshooting Guide: Emergency Scenarios
Scenario: The cooling system has failed, and the reactor temperature is rising rapidly.
-
Immediate Action: Stop Reagent Addition. If the reaction is being run in a semi-batch mode, immediately stop the addition of any further reagents.[12]
-
Activate Emergency Cooling: If available, activate any backup or emergency cooling systems.[15]
-
Prepare to Quench: If the temperature continues to rise uncontrollably, be prepared to initiate the quench procedure.
-
Evacuate: If the situation cannot be brought under control, evacuate all personnel from the immediate area.
Scenario: A sudden, unexpected pressure increase is observed in the reactor.
-
Possible Cause 1: Gas Evolution. The reaction may be producing non-condensable gases at a higher rate than anticipated.[2]
-
Possible Cause 2: Boiling of the Solvent. A thermal runaway may be in progress, causing the solvent to boil.
-
Action: Immediately assess the temperature profile. If a rapid temperature rise is also observed, treat it as a thermal runaway scenario. Ensure the reactor's pressure relief system is functioning correctly. Do not attempt to re-pressurize the system.
-
Emergency Shutdown Protocol
A clear and concise emergency shutdown (ESD) protocol should be in place and all personnel should be trained on its execution.[16][17]
-
Initiate Alarm: Activate the local and facility-wide emergency alarms.
-
Isolate the Reactor: Close all inlet and outlet valves to the reactor.
-
Stop Agitation: In some cases, stopping the agitator can slow down the reaction, but this must be evaluated on a case-by-case basis as it can also lead to localized hot spots.
-
Engage Emergency Venting: If the pressure exceeds the safe operating limit, the emergency vent or rupture disk should activate to safely release the pressure.[15]
-
Follow Site Evacuation Procedures.
Quantitative Data Summary
| Parameter | Laboratory Scale (e.g., 1 L) | Plant Scale (e.g., 1000 L) | Significance |
| Volume | 1 L | 1000 L | Increases by a factor of 1000 |
| Heat Transfer Area | ~0.06 m² | ~6 m² | Increases by a factor of 100 |
| Surface Area/Volume Ratio | ~60 m⁻¹ | ~6 m⁻¹ | Decreases significantly, hindering heat removal |
| Typical Heat of Reaction | -50 to -200 kJ/mol | -50 to -200 kJ/mol | Remains the same per mole |
| Total Heat Generated (for 1 mole) | -50 to -200 kJ | -50 to -200 kJ | Total heat per batch is much larger at scale |
Visualizing the Hazard: Thermal Runaway Feedback Loop
Caption: The positive feedback loop of a thermal runaway.
References
-
Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021-12-17). Fauske & Associates. [Link]
-
Practical approach to prediction and prevention of runaway reactions. (n.d.). International Journal of Engineering, Science and Technology. [Link]
-
Reaction Calorimetry Guide. (n.d.). Mettler Toledo. [Link]
-
Best Practices for Working with Chemical Reactions in the Lab. (2025-12-25). Lab Manager. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023-10-05). Chemical Engineering World. [Link]
-
Exothermic Reaction Hazards. (2024-11-07). TSM TheSafetyMaster Private Limited. [Link]
-
Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (n.d.). IRJET. [Link]
-
Working with Exothermic Reactions during Lab and Scale up. (2023-10-12). Amar Equipment. [Link]
-
Thermal Reaction Hazards – Your Problem? (n.d.). Stonehouse Process Safety. [Link]
-
Critical Considerations in Process Safety. (n.d.). H.E.L Group. [Link]
-
Control Thermal Runaway and Chemical Reaction Hazards. (n.d.). TÜV SÜD PSB. [Link]
-
Runaway Chemical Reactions: Causes and Prevention. (2024-04-30). Zeal. [Link]
-
Information on the Reaction Calorimetry application. (n.d.). Syrris. [Link]
-
What safety measures can be taken during exothermic reaction. (2023-11-23). Brainly.in. [Link]
-
Why reactions run away. (n.d.). IChemE. [Link]
-
How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. (n.d.). WIKA blog. [Link]
-
Heat Exchangers in Chemical Reactors: Types and Functions. (2024-07-28). Jinzong Machinery. [Link]
-
Process Safety and Scale-up. (n.d.). H.E.L Group. [Link]
-
Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. (2017-05-29). TSI Journals. [Link]
-
Designing and operating safe chemical reaction processes. (n.d.). Stichting Veiligheid Voorop. [Link]
-
Shutdown protocols Definition. (n.d.). Fiveable. [Link]
-
Safe scale-up with exothermic reactions. (n.d.). Process Technology Online. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014-11-20). ACS Publications. [Link]
-
Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. (2025-09-03). Patsnap Eureka. [Link]
-
Emergency Shutdown of Fluidized Bed Reaction Systems. (n.d.). ScienceDirect. [Link]
-
Essential Safety Protocols for Reactor Operations. (2024-09-27). YouTube. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. [Link]
-
Non-Routine Operation - Startup, Shutdown, Emergency Procedures. (n.d.). American Fuel & Petrochemical Manufacturers. [Link]
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- 16. fiveable.me [fiveable.me]
- 17. afpm.org [afpm.org]
Technical Support Center: Navigating NMR Peak Assignment for Substituted Thiophenes
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) peak assignment of substituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in elucidating the structure of these critical heterocyclic compounds. Thiophene and its derivatives are foundational building blocks in numerous pharmaceuticals and functional materials, making unambiguous structural characterization paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your NMR experiments.
Troubleshooting Guide: Common Peak Assignment Issues
Question: The proton signals for my substituted thiophene are overlapping and difficult to assign. How can I resolve them?
Overlapping signals in the aromatic region of the ¹H NMR spectrum are a frequent challenge when analyzing substituted thiophenes.[2] This is primarily due to the relatively small chemical shift dispersion of the thiophene ring protons. Here are several strategies, from simple adjustments to more advanced techniques, to resolve and confidently assign these peaks:
Initial Steps:
-
Optimize Shimming: Poor magnetic field homogeneity is a common cause of peak broadening, which can exacerbate overlap.[3] Ensure the spectrometer is properly shimmed before data acquisition.
-
Sample Concentration: Highly concentrated or viscous samples can also lead to broader peaks.[2][3] Try diluting your sample to improve resolution.
Advanced Solutions:
-
Higher Field NMR: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) will increase the chemical shift dispersion, often leading to the separation of previously overlapping signals.[2]
-
Solvent Effects: The chemical shifts of thiophene protons can be sensitive to the NMR solvent used.[4][5][6] Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts of the protons differently, potentially resolving the overlap. Aromatic solvents like benzene-d₆ often induce significant shifts (Aromatic Solvent Induced Shifts or ASIS) that can be particularly useful.
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for unraveling complex spectra.[7][8]
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other.[9] For a substituted thiophene, you can trace the connectivity within the ring. For instance, in a 2,3-disubstituted thiophene, you would expect to see a correlation between H-4 and H-5.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[7] This is invaluable for confirming proton assignments if the carbon signals are resolved.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This can be crucial for assigning quaternary carbons and confirming the position of substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å).[10][11][12] This is particularly useful for determining the regiochemistry of substitution by observing NOEs between substituent protons and adjacent thiophene ring protons.
-
Experimental Protocol: Basic 1D ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the substituted thiophene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.[1]
-
-
Acquisition Parameters:
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.[1]
-
// Nodes Start [label="Overlapping Thiophene Signals", fillcolor="#FBBC05", fontcolor="#202124"]; Shimming [label="Optimize Shimming", fillcolor="#F1F3F4", fontcolor="#202124"]; Dilute [label="Dilute Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Change NMR Solvent\n(e.g., Benzene-d6)", fillcolor="#F1F3F4", fontcolor="#202124"]; HigherField [label="Acquire at Higher Field Strength", fillcolor="#F1F3F4", fontcolor="#202124"]; TwoD_NMR [label="Perform 2D NMR Experiments", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COSY [label="COSY\n(H-H Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HSQC [label="HSQC\n(Direct H-C Correlation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HMBC [label="HMBC\n(Long-Range H-C Correlation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NOESY [label="NOESY\n(Through-Space Correlation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assignment [label="Unambiguous Peak Assignment", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Shimming [label="Initial Checks"]; Shimming -> Dilute; Dilute -> Solvent [label="If still unresolved"]; Solvent -> HigherField; HigherField -> TwoD_NMR [label="Advanced Techniques"]; TwoD_NMR -> COSY; TwoD_NMR -> HSQC; TwoD_NMR -> HMBC; TwoD_NMR -> NOESY; {COSY, HSQC, HMBC, NOESY} -> Assignment [style=dashed]; } } Caption: Troubleshooting workflow for resolving overlapping NMR signals of substituted thiophenes.
Question: I am unsure about the regiochemistry of my disubstituted thiophene. How can NMR help me distinguish between isomers (e.g., 2,3- vs. 2,4- vs. 2,5-disubstitution)?
Distinguishing between regioisomers is a classic challenge that NMR spectroscopy is well-equipped to solve. The key lies in analyzing both the coupling patterns (J-coupling) in the ¹H NMR spectrum and through-space correlations from NOESY experiments.
-
Coupling Constants (J-values): The magnitude of the coupling constant between thiophene protons is dependent on the number of bonds separating them.
-
J₃₄: ~3.5-4.5 Hz
-
J₄₅: ~4.5-5.5 Hz
-
J₃₅: ~1.0-2.0 Hz
-
J₂₅: ~2.5-3.5 Hz
-
J₂₄: ~1.0-1.5 Hz
-
J₂₃: ~5.0-6.0 Hz
By carefully analyzing the splitting patterns, you can deduce the substitution pattern. For example, a 2,5-disubstituted thiophene will show two doublets in the aromatic region with a coupling constant of approximately 3.5-4.5 Hz (J₃₄). A 2,3-disubstituted thiophene will exhibit two doublets with a coupling constant of ~5.0-6.0 Hz (J₄₅).
-
-
NOESY for Regiochemistry: A NOESY experiment is a powerful tool for confirming regiochemistry.[13] By observing a cross-peak between a proton on a substituent and a proton on the thiophene ring, you can confirm their spatial proximity and thus the point of attachment. For example, in a 2-acetyl-3-methylthiophene, you would expect to see a NOE between the methyl protons and the H-4 proton of the thiophene ring.
Frequently Asked Questions (FAQs)
Q1: My ¹³C NMR spectrum is very weak and required a long acquisition time. Is this normal?
A1: Yes, this is expected. The low natural abundance of the ¹³C isotope (~1.1%) means that ¹³C NMR experiments are inherently less sensitive than ¹H NMR.[1] To obtain a good signal-to-noise ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[1]
Q2: How do electron-donating and electron-withdrawing substituents affect the chemical shifts of thiophene protons and carbons?
A2: The electronic nature of the substituent significantly influences the chemical shifts of the thiophene ring atoms.[1]
-
Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density in the ring, particularly at the ortho and para positions. This increased shielding causes the corresponding proton and carbon signals to shift to a lower chemical shift (upfield).
-
Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or acetyl (-COCH₃) decrease the electron density in the ring, leading to deshielding. This results in a shift to a higher chemical shift (downfield) for the ring protons and carbons.
Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Thiophene in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2/H5 | ~7.33 | 125.6 |
| H3/H4 | ~7.12 | 127.4 |
Data sourced from spectral databases and literature.[14][15]
Q3: I see unexpected peaks in my NMR spectrum. What could be their origin?
A3: Extraneous peaks in an NMR spectrum can arise from several sources:
-
Residual Solvents: Even after purification, small amounts of solvents like ethyl acetate, hexane, or dichloromethane can remain in your sample.[3] There are published tables of common solvent impurities in various deuterated solvents that can help you identify these peaks.[16][17][18]
-
Water: NMR solvents can absorb moisture from the air.[3] Adding a small amount of a drying agent like K₂CO₃ to the solvent bottle can help minimize this.
-
Grease: Silicone grease from glassware joints is a common contaminant.[16]
-
Starting Materials or Byproducts: If the reaction did not go to completion or produced side products, you will see signals corresponding to these species.
Q4: Can I predict the NMR spectrum of my substituted thiophene before running the experiment?
A4: Yes, there are methods to estimate the NMR spectra of substituted thiophenes. Chemical shift prediction software and databases can provide calculated spectra. Additionally, you can use substituent chemical shift (SCS) increments.[19] These are empirical parameters that describe the change in chemical shift at each position of the ring upon introduction of a particular substituent. While not perfectly accurate, these predictions can be a valuable guide for initial peak assignments.[19]
Data Presentation: Substituent Effects on ¹³C Chemical Shifts of 2-Substituted Thiophenes
The following table illustrates the effect of different substituents at the C2 position on the ¹³C chemical shifts of the thiophene ring.
| Substituent (at C2) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| -H | 125.6 | 127.4 | 127.4 | 125.6 |
| -CH₃ | 139.9 | 126.7 | 125.5 | 123.3 |
| -Br | 112.5 | 130.5 | 128.1 | 126.3 |
| -OCH₃ | 167.3 | 107.5 | 125.0 | 117.4 |
| -NO₂ | 152.0 | 128.0 | 128.0 | 132.0 |
Note: These are approximate values and can vary with solvent and other experimental conditions. Data compiled from various sources.[20][21]
References
-
Solvent effects on proton chemical shifts in thiophenes. Indian Academy of Sciences. Available from: [Link]
-
1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. Available from: [Link]
-
NMR chemical shift prediction of thiophenes. Stenutz. Available from: [Link]
-
C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan | Oxford Academic. Available from: [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available from: [Link]
-
Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available from: [Link]
-
Types of 2D NMR. NMR Service. Available from: [Link]
-
NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Organic Chemistry Data. Available from: [Link]
-
NOE Experiments. University College London. Available from: [Link]
-
NOESY and ROESY. University of Missouri. Available from: [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available from: [Link]
-
22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Available from: [Link]
-
How does solvent choice effect chemical shift in NMR experiments?. Reddit. Available from: [Link]
-
Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
Sources
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- 3. Troubleshooting [chem.rochester.edu]
- 4. ias.ac.in [ias.ac.in]
- 5. reddit.com [reddit.com]
- 6. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 7. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2D NMR [chem.ch.huji.ac.il]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 15. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. kgroup.du.edu [kgroup.du.edu]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 20. academic.oup.com [academic.oup.com]
- 21. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Mass Spectrometry of Thiophene Alcohols
Welcome to the technical support center for the mass spectrometric analysis of thiophene alcohols. This guide is designed for researchers, scientists, and drug development professionals who are working with these important heterocyclic compounds. Here, you will find in-depth answers to common questions and troubleshooting tips to assist in the interpretation of mass fragmentation patterns, ensuring the scientific integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary fragmentation pathways I should expect to see for a simple thiophene alcohol, such as 2-(thiophen-2-yl)ethanol?
When analyzing a thiophene alcohol using electron ionization mass spectrometry (EI-MS), you should anticipate two primary fragmentation pathways originating from the alcohol functional group: alpha-cleavage and dehydration (loss of water).[1][2][3] The thiophene ring itself is relatively stable due to its aromaticity, so initial fragmentation is most often directed by the more labile alcohol moiety.[4]
-
Alpha-Cleavage: This is a common fragmentation for alcohols and involves the cleavage of the carbon-carbon bond adjacent (alpha) to the oxygen atom.[1][5] For a primary alcohol like 2-(thiophen-2-yl)ethanol, this results in the loss of a radical from the alkyl chain, leading to a resonance-stabilized cation containing the hydroxyl group. However, the most prominent alpha-cleavage for thiophene-based primary alcohols is the cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon of the side chain. This leads to the formation of a stable, resonance-stabilized thienyl-containing cation.
-
Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is another characteristic fragmentation pathway for alcohols.[2][3] This often results in a significant M-18 peak. The molecular ion peak for alcohols can be weak or even absent because the dehydration process is often very facile.[6][7]
Q2: How does the position of the hydroxyl group on the alkyl chain affect the fragmentation pattern?
The position of the hydroxyl group has a significant impact on the resulting mass spectrum, particularly concerning the products of alpha-cleavage.
-
Primary Alcohols (e.g., 2-(thiophen-2-yl)ethanol): As described above, the most significant alpha-cleavage will lead to a prominent peak corresponding to the thienyl-methyl cation or a related stable fragment. You will also likely observe a peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment, which is characteristic of primary alcohols.[8]
-
Secondary Alcohols (e.g., 1-(thiophen-2-yl)ethan-1-ol): For a secondary alcohol, alpha-cleavage can occur on either side of the carbon bearing the hydroxyl group. This will result in two different resonance-stabilized cations. The most abundant fragment will typically result from the loss of the larger alkyl radical.
-
Tertiary Alcohols: The molecular ion peak for tertiary alcohols is often entirely absent.[6] Fragmentation is dominated by alpha-cleavage, leading to the formation of a very stable tertiary carbocation.
Q3: What are the characteristic fragment ions originating from the thiophene ring itself?
While the initial fragmentation is usually dictated by the alcohol group, subsequent fragmentation of the thiophene ring can occur, especially at higher ionization energies. The fragmentation of the thiophene ring is a complex process that can lead to several characteristic ions.[8]
Upon ionization, the thiophene cation can undergo ring-opening and rearrangement to produce fragments such as:
-
[C₂H₂S]⁺• (thioacetaldehyde radical cation)
-
[HCS]⁺ (thioformyl cation) at m/z 45
-
Loss of acetylene (C₂H₂)
-
Loss of CS or H₂S
The presence of these ions in the lower m/z region of the spectrum can be indicative of the thiophene core.
Troubleshooting Guide
Issue: I don't see a molecular ion peak for my thiophene alcohol. Is my experiment failing?
Not necessarily. It is very common for the molecular ion (M⁺) peak of alcohols to be very weak or completely absent in EI-MS.[3][6] This is due to the high propensity of the molecular ion to undergo rapid fragmentation, particularly dehydration (loss of H₂O).
Troubleshooting Steps:
-
Look for the M-18 Peak: A prominent peak at M-18 is a strong indicator of an alcohol, corresponding to the loss of a water molecule.[2]
-
Look for the M-1 Peak: The loss of a hydrogen atom (M-1) is also a common fragmentation pattern for primary and secondary alcohols.
-
Consider Softer Ionization Techniques: If determining the molecular weight is critical, consider using a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which impart less energy to the molecule and are more likely to yield an observable molecular ion or protonated molecule.
Issue: I see a very prominent peak at m/z 97. What does this likely represent?
A peak at m/z 97 is highly characteristic for thiophene alcohols where the alcohol is attached to a methylene group (CH₂) which is then attached to the thiophene ring (e.g., thiophenemethanol). This corresponds to the thienylmethyl cation ([C₄H₄SCH₂]⁺) . This is a very stable benzylic-type carbocation, and its high abundance is a result of resonance stabilization.
Key Fragmentation Pathways and Data
The following table summarizes the expected key fragment ions for a simple thiophene alcohol like 2-(thiophen-2-yl)ethanol (Molecular Weight: 128.19 g/mol ).
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 128 | [C₆H₈OS]⁺ | Molecular Ion (often weak or absent) |
| 110 | [C₆H₆S]⁺ | Dehydration (Loss of H₂O) |
| 97 | [C₅H₅S]⁺ | Alpha-cleavage (Loss of CH₂OH) |
| 85 | [C₄H₅S]⁺ | Thienyl cation |
| 45 | [HCS]⁺ | Thiophene ring fragmentation |
| 31 | [CH₂OH]⁺ | Alpha-cleavage (characteristic of primary alcohols) |
Experimental Protocols
Protocol 1: Sample Preparation for EI-MS Analysis
-
Sample Purity: Ensure the thiophene alcohol sample is of high purity to avoid interference from impurities in the mass spectrum. Purification by distillation, chromatography, or recrystallization may be necessary.
-
Solvent Selection: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Introduction Method: The choice of introduction method will depend on the instrumentation available.
-
Direct Insertion Probe (DIP): If the compound is a solid or a high-boiling liquid, a direct insertion probe can be used. A few microliters of the sample solution are applied to the probe tip, the solvent is allowed to evaporate, and the probe is inserted into the mass spectrometer.
-
Gas Chromatography (GC-MS): For volatile thiophene alcohols, GC-MS is the preferred method. This provides separation from any impurities and delivers a pure sample to the mass spectrometer. A standard GC protocol with a suitable column (e.g., DB-5ms) should be developed.
-
Protocol 2: Standard EI-MS Operating Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)
-
Ion Source Temperature: 200-250 °C (to ensure sample vaporization)
-
Mass Range: Scan from m/z 30 to a value at least 20 Da above the expected molecular weight of the compound.
-
Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.
Visualizing Fragmentation Pathways
The following diagrams illustrate the key fragmentation mechanisms for a representative thiophene alcohol, 2-(thiophen-2-yl)ethanol.
Caption: Primary fragmentation pathways for 2-(thiophen-2-yl)ethanol.
Sources
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- 2. Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Thiophene Derivatives
Introduction
Welcome to the Technical Support Center dedicated to addressing the significant challenge of poor aqueous solubility in thiophene-containing compounds. Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs. However, their inherent hydrophobicity frequently leads to low solubility, which can hinder drug absorption, limit bioavailability, and complicate formulation development.
This guide is designed for researchers, medicinal chemists, and formulation scientists. It provides a comprehensive resource in a question-and-answer format, offering not just protocols but the scientific rationale behind them. Our goal is to empower you with the knowledge to rationally select and implement strategies to enhance the solubility of your thiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my thiophene derivatives consistently showing poor water solubility?
A1: The poor aqueous solubility of thiophene derivatives is primarily due to the physicochemical properties of the thiophene ring itself. Thiophene is a nonpolar, aromatic heterocycle. It is insoluble in water but soluble in many organic solvents like ethanol and ether. The sulfur atom's lone pair electrons participate in the aromatic system, which reduces their availability for hydrogen bonding with water. Consequently, derivatives that are heavily based on the thiophene core with non-ionizable and lipophilic substituents will naturally exhibit poor water solubility.
Q2: What are the first steps I should take to assess the solubility of my new thiophene compound?
A2: A systematic approach to characterizing solubility is crucial. We recommend a tiered approach starting with simple, qualitative assessments and progressing to more quantitative methods.
-
Kinetic Solubility Assessment: This is a high-throughput method often used in early discovery to flag potential solubility issues. It involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer to observe precipitation. This method provides a rapid indication of how the compound will behave when transitioning from a non-polar to an aqueous environment.
-
Thermodynamic Solubility Measurement (Shake-Flask Method): This is the "gold standard" for determining the intrinsic solubility of a compound. An excess of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached (typically 24-72 hours). The concentration of the dissolved compound is then measured, usually by HPLC.
Here is a basic workflow for the shake-flask method:
Caption: Workflow for Thermodynamic Solubility Determination.
Q3: Should I prioritize chemical modification or formulation strategies to improve solubility?
A3: The choice between chemical modification and formulation depends on the stage of your project and the properties of your thiophene derivative.
-
Early-Stage Drug Discovery: Chemical modification is often preferred. Introducing polar functional groups or creating prodrugs can fundamentally improve the compound's properties. This is the ideal time to optimize the molecule itself for better "drug-like" characteristics.
-
Late-Stage Development: If you have a lead candidate with excellent potency but poor solubility, formulation strategies are typically the go-to approach. Techniques like solid dispersions or nanosuspensions can significantly enhance solubility without altering the chemical structure of the active pharmaceutical ingredient (API).
The following decision tree can guide your initial strategy:
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Thiophene Methanols
For researchers, medicinal chemists, and professionals in drug development, the substituted thiophene methanol scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and functional materials stems from the thiophene ring's ability to act as a bioisostere for benzene, often enhancing metabolic stability and target affinity, while the methanol group provides a crucial handle for further synthetic elaboration.[1] The strategic synthesis of these intermediates is therefore of paramount importance. This guide provides an in-depth, objective comparison of the most effective and commonly employed synthetic routes to substituted thiophene methanels, supported by experimental data and detailed protocols.
At a Glance: Key Synthesis Routes
| Parameter | Route 1: Grignard Reaction | Route 2: Reduction of Thiophenecarboxaldehyde | Route 3: Lithiation and Formaldehyde Quench |
| Starting Material | Substituted Halothiophene | Substituted Thiophenecarboxaldehyde | Substituted Thiophene |
| Key Reagents | Magnesium, Formaldehyde (or other aldehydes) | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | n-Butyllithium (n-BuLi), Formaldehyde |
| Typical Yield | 60-85% | >90% | 70-90% |
| Purity | Good to Excellent (post-purification) | High to Excellent | Good to Excellent (post-purification) |
| Reaction Time | Several hours | 1-3 hours | 1-4 hours |
| Temperature | Grignard formation may require initiation; reaction with electrophile often at low temperatures. | Often at room temperature or below. | Typically at very low temperatures (-78 °C). |
| Advantages | Utilizes readily available starting materials; versatile for introducing various alkyl/aryl groups via different aldehydes.[1] | High yields and purity; milder reaction conditions; simple work-up.[1] | Direct functionalization of the thiophene ring; good control over regioselectivity.[2] |
| Disadvantages | Grignard reagents are highly sensitive to moisture and air.[1] The use of gaseous formaldehyde can be cumbersome. | Dependent on the availability of the corresponding aldehyde. | Requires strictly anhydrous conditions and low temperatures; organolithium reagents are pyrophoric. |
Route 1: The Grignard Reaction Pathway
The Grignard reaction is a classic and robust method for forming carbon-carbon bonds.[3] In the context of thiophene methanol synthesis, a substituted thienylmagnesium halide is prepared from the corresponding halothiophene and magnesium metal. This organometallic intermediate then acts as a nucleophile, attacking an aldehyde to form the desired alcohol upon acidic workup.
Mechanistic Insight
The reaction proceeds via the formation of a highly polarized carbon-magnesium bond in the Grignard reagent. The nucleophilic carbon of the thienylmagnesium halide attacks the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate. Subsequent protonation during acidic workup yields the final substituted thiophene methanol.
Caption: General workflow for the Grignard synthesis of substituted thiophene methanols.
Experimental Protocol: Synthesis of (3-hexylthiophen-2-yl)methanol via Kumada Coupling and Formaldehyde Quench
This protocol first describes a nickel-catalyzed Kumada coupling to prepare a 3-substituted thiophene, which is then used to form a Grignard reagent for reaction with formaldehyde.
Part A: Synthesis of 3-Hexylthiophene
-
Reaction Setup: Under an inert atmosphere (e.g., argon), add 3-bromothiophene (1.0 eq), the nickel-phosphine catalyst (e.g., Ni(dppp)Cl₂, 1-5 mol%), and an anhydrous ether solvent (e.g., THF or diethyl ether) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Grignard Reagent Addition: Slowly add the hexylmagnesium bromide Grignard reagent (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield 3-hexylthiophene.
Part B: Synthesis of (3-hexylthiophen-2-yl)methanol
-
Grignard Formation: Prepare the Grignard reagent from 2-bromo-3-hexylthiophene (prepared by bromination of 3-hexylthiophene) and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
Reaction with Formaldehyde: In a separate flask, generate gaseous formaldehyde by heating paraformaldehyde. Pass this gas through the prepared Grignard reagent solution, which is cooled in an ice bath.
-
Work-up and Purification: After the reaction is complete, cool the mixture and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain (3-hexylthiophen-2-yl)methanol.
Route 2: Reduction of Substituted Thiophenecarboxaldehydes
This route is often favored for its high yields and milder reaction conditions, provided the starting substituted thiophenecarboxaldehyde is readily available.[1] The reduction of the aldehyde functionality to a primary alcohol is typically achieved using hydride-donating reagents.
Mechanistic Insight
The most commonly used reducing agent for this transformation is sodium borohydride (NaBH₄). The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.[4] This forms a tetracoordinate alkoxide intermediate. In a protic solvent like methanol or ethanol, the alkoxide is then protonated to yield the primary alcohol.[5][6]
Caption: Simplified mechanism of thiophenecarboxaldehyde reduction with sodium borohydride.
Experimental Protocol: Synthesis of 5-(Phenylmethyl)thiophene-2-methanol
This protocol details the reduction of a substituted thiophenecarboxaldehyde to the corresponding methanol.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(phenylmethyl)thiophene-2-carboxaldehyde (0.15 mole) in 400 ml of ethanol. Cool the solution in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride pellets (0.15 mole) portion-wise to the stirred, cooled solution over 30 minutes. Continue cooling until the sodium borohydride has completely dissolved.
-
Reaction: Heat the reaction mixture at reflux for 45 minutes.
-
Work-up and Purification: Cool the reaction mixture and concentrate it under reduced pressure to obtain a residual oil. Slurry the oil in an ice-water mixture saturated with sodium chloride. Extract the mixture with three portions of chloroform (150 ml each). Combine the organic extracts, dry with magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation to yield 5-(phenylmethyl)thiophene-2-methanol.
Route 3: Directed Lithiation and Electrophilic Quench
For direct functionalization of a pre-existing substituted thiophene, directed ortho-metalation (DoM) via lithiation is a powerful strategy.[2] The choice of directing group on the thiophene ring dictates the regioselectivity of the deprotonation by a strong base, typically an organolithium reagent. The resulting thienyllithium species is then quenched with an electrophile, in this case, formaldehyde, to introduce the hydroxymethyl group.
Mechanistic Insight
The reaction begins with the deprotonation of the thiophene ring at a position activated by a directing group, using a strong base like n-butyllithium. This forms a highly reactive thienyllithium intermediate. This intermediate then acts as a potent nucleophile, attacking the electrophilic carbon of formaldehyde. The resulting lithium alkoxide is subsequently protonated during an aqueous workup to afford the desired substituted thiophene methanol.
Caption: Workflow for the synthesis of substituted thiophene methanols via lithiation and formaldehyde quench.
Experimental Protocol: Synthesis of (3,5-Dibromothiophen-2-yl)methanol
This protocol illustrates the synthesis of a di-substituted thiophene methanol starting from a tri-substituted thiophene via a lithium-halogen exchange followed by quenching with an aldehyde and subsequent reduction.[8]
-
Lithium-Halogen Exchange: In a round-bottom flask under an inert atmosphere, dissolve 2,3,5-tribromothiophene in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes.
-
Formylation: Slowly add dimethylformamide (DMF) to the reaction mixture and stir at -78 °C for 30 minutes. Then, warm the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride to yield crude 3,5-dibromo-2-thiophenecarboxaldehyde.
-
Reduction: Reduce the crude aldehyde with sodium borohydride in a suitable solvent (e.g., methanol or ethanol) as described in Route 2 to obtain (3,5-dibromothiophen-2-yl)methanol.
Alternative and Emerging Routes
While the Grignard, reduction, and lithiation routes are the workhorses for synthesizing substituted thiophene methanols, other methods are emerging, offering potential advantages in specific contexts.
-
Enzymatic Synthesis: Biocatalysis offers a green and highly selective approach to producing chiral thiophene methanols. For instance, the asymmetric reduction of phenyl(thiophen-2-yl)methanone to (S)-phenyl(thiophen-2-yl)methanol has been achieved with high enantiomeric excess using Lactobacillus paracasei.[9] This method is particularly valuable for the synthesis of enantiomerically pure pharmaceutical intermediates.
-
Photocatalytic Approaches: Photocatalysis is gaining traction as a sustainable synthetic tool. For example, CO₂ reduction to methanol has been integrated with the oxidative coupling of thiols over a heterostructured photocatalyst.[8] While not a direct synthesis of thiophene methanols, this demonstrates the potential for light-driven transformations in thiophene chemistry.
Conclusion
The choice of synthetic route for a particular substituted thiophene methanol depends on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance for specific reagents and reaction conditions. The reduction of a pre-existing substituted thiophenecarboxaldehyde generally offers the highest yields and operational simplicity. The Grignard reaction provides greater flexibility in introducing diverse substituents, while directed lithiation is a powerful tool for the regioselective functionalization of the thiophene core. As the demand for structurally complex and stereochemically defined thiophene-containing molecules grows, the development of novel and more efficient synthetic methodologies, including enzymatic and photocatalytic routes, will undoubtedly continue to be an active area of research.
References
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Synthesis of 5-(phenylmethyl)thiophene-2-methanol - PrepChem.com. (URL: [Link])
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Chiral thiophosphoramide catalyzed asymmetric aryl transfer reactions for the synthesis of functional diarylmethanols | Request PDF - ResearchGate. (URL: [Link])
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Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - Beilstein Journals. (URL: [Link])
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Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI. (URL: [Link])
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry - Master Organic Chemistry. (URL: [Link])
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Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. (URL: [Link])
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Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride - YouTube. (URL: [Link])
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Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives - ResearchGate. (URL: [Link])
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Synthesis, Characterization of thiophene derivatives and its biological applications - World Journal of Advanced Research and Reviews. (URL: [Link])
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Photocatalytic Oxidative Desulfurization of Thiophene by Exploiting a Mesoporous V2O5-ZnO Nanocomposite as an Effective Photocatalyst - MDPI. (URL: [Link])
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Sodium Borohydride - Common Organic Chemistry. (URL: [Link])
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Thiophene-2-carboxylic acid - Wikipedia. (URL: [Link])
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2-thiophenethiol - Organic Syntheses Procedure. (URL: [Link])
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Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone - MDPI. (URL: [Link])
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene | Open Access Journals - Research & Reviews: Journal of Medicinal & Organic Chemistry. (URL: [Link])
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The Grignard Reagents | Organometallics - ACS Publications. (URL: [Link])
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Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: [Link])
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Thiophene – Knowledge and References - Taylor & Francis. (URL: [Link])
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Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols - Organic Chemistry Portal. (URL: [Link])
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Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory - ResearchGate. (URL: [Link])
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ENANTIOSELECTIVE ADDITIONS TO ALDEHYDES USING TADDOL ORGANOCERIUM REAGENTS - The University of Liverpool Repository. (URL: [Link])
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Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. (URL: [Link])
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Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives - PubMed. (URL: [Link])
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC - NIH. (URL: [Link])
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synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities - Semantic Scholar. (URL: [Link])
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene - Research and Reviews. (URL: [Link])
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A Comparative Guide to the Biological Activity of (3-Methylthiophen-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4] This guide provides a comparative analysis of the biological activities of derivatives of (3-Methylthiophen-2-yl)methanol, a key building block for developing novel therapeutic agents. While direct comparative studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes findings from structurally related compounds to infer structure-activity relationships (SAR) and guide future research.
Introduction to this compound and its Therapeutic Potential
This compound features a thiophene ring substituted with a methyl group at the 3-position and a hydroxymethyl group at the 2-position. This substitution pattern provides a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives, such as esters and ethers, by targeting the hydroxyl group. The methyl group can also influence the electronic properties and steric hindrance of the molecule, potentially impacting its interaction with biological targets. The exploration of these derivatives is a promising avenue for the discovery of new drugs with improved efficacy and selectivity.
Comparative Biological Activities
While specific data on a broad series of this compound derivatives is limited, we can draw valuable insights from studies on analogous thiophene-containing molecules.
Antimicrobial Activity
Thiophene derivatives are well-known for their antibacterial and antifungal properties.[5][6] The antimicrobial efficacy is often influenced by the nature of the substituents on the thiophene ring. For instance, a study on various substituted thiophenes revealed that certain compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria.[7][8]
Key Insights from Structurally Related Compounds:
-
Aminothiophene Derivatives: The introduction of an amino group and subsequent derivatization into Schiff bases has been shown to yield compounds with significant antibacterial and antifungal activity.[5]
-
Thiophene-2-Carboxamides: A series of 3-substituted thiophene-2-carboxamide derivatives demonstrated that the nature of the substituent at the 3-position (amino, hydroxyl, or methyl) significantly impacts antibacterial activity. Amino-substituted derivatives generally displayed higher potency than their hydroxyl or methyl counterparts.[9]
It is plausible that ester or ether derivatives of this compound, incorporating moieties known to enhance antimicrobial effects, could yield promising candidates. For example, esterification with acids containing heterocyclic rings or functional groups known for antimicrobial action warrants investigation.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and thiophene derivatives have shown considerable promise.[3][10] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
Insights from Structurally Related Compounds:
-
Indole-Thiophene Hybrids: A study on (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives, which are structurally distinct but contain the thiophen-2-yl moiety, identified compounds with potent anticancer activity against the HCT-116 colon cancer cell line.[3]
-
Thiadiazole-Thiophene Conjugates: Novel 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives have been synthesized and shown to possess significant in vitro cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines.[11]
These findings suggest that derivatizing this compound to include larger, aromatic, or heterocyclic systems could be a fruitful strategy for developing new anticancer agents. The methyl group on the thiophene ring could potentially influence the orientation of the molecule within the active site of a target enzyme or receptor, thereby affecting its cytotoxic potency.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory drugs is a continuous effort. Thiophene-based compounds have been investigated as potential anti-inflammatory agents, often targeting key mediators of the inflammatory cascade like tumor necrosis factor-alpha (TNF-α).[1][12]
Insights from Structurally Related Compounds:
-
Thiophen-2-ylmethylene Derivatives: A series of novel thiophen-2-ylmethylene-based derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. Several compounds demonstrated potent and long-lasting anti-inflammatory effects, superior to the standard drug celecoxib. These compounds were also found to be potent inhibitors of TNF-α production.[1][13]
This suggests that derivatives of this compound, particularly those that mimic the structure of these active thiophen-2-ylmethylene compounds, could exhibit significant anti-inflammatory properties. The methyl group may enhance binding to anti-inflammatory targets or improve pharmacokinetic properties.
Structure-Activity Relationship (SAR) Considerations
Based on the available literature for a variety of thiophene derivatives, several general SAR principles can be outlined to guide the design of novel this compound derivatives:[9][14][15]
-
Nature of the Substituent: The type of functional group introduced at the hydroxymethyl position (e.g., ester, ether, amine) will critically determine the biological activity. The electronic and steric properties of these substituents will influence target binding and physicochemical properties like solubility and cell permeability.
-
Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the length and nature of the alkyl or aryl chains in the ester or ether derivatives, is often correlated with biological activity.
-
Presence of Additional Heterocycles: Incorporating other heterocyclic rings (e.g., pyridine, pyrazole, thiazole) can lead to enhanced biological activity by providing additional points of interaction with biological targets.
Logical Relationship of SAR:
Caption: Structure-Activity Relationship (SAR) logic for this compound derivatives.
Experimental Protocols for Biological Evaluation
To facilitate further research and comparison, this section details standard experimental protocols for assessing the key biological activities discussed.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Workflow for MIC Determination:
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compounds: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Workflow for MTT Assay:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Anti-inflammatory Assay (TNF-α Production Inhibition)
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in stimulated immune cells.
Workflow for TNF-α Inhibition Assay:
Caption: Experimental workflow for the in vitro TNF-α inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable immune cell line, such as murine macrophages (RAW 264.7), in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the this compound derivatives for a short period.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production and secretion of TNF-α.
-
Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control and determine the IC50 value.
Conclusion and Future Directions
While the direct biological evaluation of a comprehensive library of this compound derivatives is an area ripe for exploration, the existing literature on structurally similar thiophene compounds provides a strong rationale for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The synthetic tractability of the this compound core, coupled with established protocols for biological screening, offers a clear path forward for researchers in drug discovery. Future work should focus on the systematic synthesis and evaluation of ester, ether, and other derivatives of this promising scaffold, with a keen eye on establishing clear structure-activity relationships to guide the development of the next generation of thiophene-based therapeutics.
References
Click to expand
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Dawood, D. H., Nossier, E. S., Abdelhameed, M. F., Asaad, G. F., & Abd El-Rahman, S. S. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Bioorganic Chemistry, 123, 105726. [Link]
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Al-Ostath, A. I., El-Emam, A. A., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ali, R. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 12(1), 12563. [Link]
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Metwally, A. M., El-Sayed, M. S., & El-Aal, A. S. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 22. [Link]
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Shah, S., & Verma, P. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 54. [Link]
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Shah, S., & Verma, P. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 54. [Link]
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Shah, S., & Verma, P. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 54. [Link]
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Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 2949–2961. [Link]
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de Oliveira, R. J., da Silva, A. C. G., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Oliveira, A. P. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
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A Spectroscopic Showdown: Differentiating 2- and 3-Substituted Thiophenemethanols
A Senior Application Scientist's Guide to Isomer Characterization
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful innovation. Thiophene derivatives, in particular, are privileged scaffolds in a multitude of pharmacologically active agents. The seemingly subtle shift of a hydroxymethyl substituent from the 2- to the 3-position of the thiophene ring can profoundly impact a molecule's biological activity and physicochemical properties. Consequently, the ability to definitively distinguish between these positional isomers is of paramount importance. This guide provides an in-depth spectroscopic comparison of 2-thiophenemethanol and 3-thiophenemethanol, leveraging nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to create a clear and actionable framework for their differentiation.
The Electronic Influence of Substituent Position
The underlying principle governing the spectroscopic differences between 2- and 3-substituted thiophenes lies in the electronic nature of the thiophene ring and the influence of the substituent's position on electron density distribution. The sulfur atom in the thiophene ring can donate a lone pair of electrons into the aromatic system, influencing the electron density at different positions. This effect is not uniform and is further modulated by the electronic properties of the substituent. The hydroxymethyl group, being weakly electron-withdrawing, will have a distinct electronic impact depending on its point of attachment, leading to the observable differences in their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and in the case of 2- and 3-thiophenemethanol, it provides a clear and unambiguous means of differentiation.
¹H NMR Spectroscopy
The ¹H NMR spectra of 2- and 3-thiophenemethanol are distinct in terms of the chemical shifts and coupling patterns of the aromatic protons.
In 2-thiophenemethanol , the protons on the thiophene ring (H3, H4, and H5) give rise to a more complex splitting pattern due to their proximity to the substituent and each other. The H5 proton, being adjacent to the sulfur and furthest from the substituent, typically appears at the most downfield chemical shift. The H3 and H4 protons will show coupling to each other and to the H5 proton.
For 3-thiophenemethanol , the proton at the 2-position (H2) is adjacent to the sulfur and is often the most deshielded, appearing at a characteristic downfield shift. The H4 and H5 protons will also have distinct chemical shifts and will be coupled to each other.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 2-Thiophenemethanol | H3 | ~6.96 | dd |
| H4 | ~6.99 | t | |
| H5 | ~7.25 | dd | |
| CH₂ | ~4.78 | s | |
| OH | ~2.25 | s | |
| 3-Thiophenemethanol | H2 | ~7.28 | m |
| H4 | ~7.06 | m | |
| H5 | ~7.28 | m | |
| CH₂ | ~4.70 | s | |
| OH | ~1.80 | t |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data compiled from various sources including PubChem.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectra also show clear differences, particularly in the chemical shifts of the carbon atoms of the thiophene ring. The carbon atom directly attached to the hydroxymethyl group (C2 in the 2-isomer and C3 in the 3-isomer) will have a characteristic chemical shift. The other ring carbons will also be shifted based on their position relative to the substituent and the sulfur atom.
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 2-Thiophenemethanol | C2 | ~143.97 |
| C3 | ~125.24 | |
| C4 | ~126.70 | |
| C5 | ~125.24 | |
| CH₂ | ~59.24 | |
| 3-Thiophenemethanol | C2 | ~127.0 |
| C3 | ~140.0 | |
| C4 | ~128.0 | |
| C5 | ~122.0 | |
| CH₂ | ~59.0 |
Note: Chemical shifts are approximate and can vary. Data compiled from various sources including PubChem.[1][2]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule and can be used to distinguish between isomers based on subtle differences in their vibrational modes. Both isomers will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. The key differences lie in the fingerprint region (below 1500 cm⁻¹), where the C-H and C-S bending and stretching vibrations of the thiophene ring are observed. The substitution pattern affects the symmetry of the molecule, leading to changes in the number and position of these bands.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 2-Thiophenemethanol | 3-Thiophenemethanol |
| O-H Stretch | ~3300 (broad) | ~3300 (broad) |
| C-H Stretch (aromatic) | ~3100 | ~3100 |
| C-H Bending (out-of-plane) | ~850, ~700 | ~870, ~770 |
| C-S Stretch | ~690 | ~690 |
Note: Positions are approximate. The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern and can be a useful diagnostic tool.[3][4][5]
Mass Spectrometry (MS): Fragmentation Pathways
In electron ionization mass spectrometry (EI-MS), both 2- and 3-thiophenemethanol will exhibit a molecular ion peak (M⁺) at m/z 114. However, the fragmentation patterns can show subtle differences. The most prominent fragment is often due to the loss of the hydroxyl group, leading to a peak at m/z 97 (the thienylmethyl cation). The stability of this cation may differ slightly between the two isomers, potentially leading to variations in the relative intensities of the fragment ions. It has been noted, however, that in some cases, isomeric thiophenes can be challenging to differentiate by mass spectrometry alone due to similar fragmentation pathways.[6]
A common fragmentation for both isomers involves the formation of the thiopyrylium ion at m/z 97, which is a stable aromatic cation.
Experimental Protocols
Synthesis of 2-Thiophenemethanol
A common method for the synthesis of 2-thiophenemethanol is the reduction of 2-thiophenecarboxaldehyde.
Protocol:
-
In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Synthesis of 3-Thiophenemethanol
The synthesis of 3-thiophenemethanol can be achieved from 3-bromothiophene via a Grignard reaction followed by reaction with formaldehyde.
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 eq).
-
Add a small amount of a solution of 3-bromothiophene (1.0 eq) in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction has started, add the remaining 3-bromothiophene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent in an ice bath and slowly bubble dry formaldehyde gas through the solution, or add paraformaldehyde.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy:
-
For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to obtain a thin film.
-
Alternatively, an ATR-FTIR spectrometer can be used by placing a drop of the sample directly on the crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.
-
Use electron ionization (EI) at 70 eV.
-
Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Visualizing the Difference
The structural and workflow diagrams below provide a visual summary of the key concepts discussed.
Caption: Comparative overview of spectroscopic features for 2- and 3-thiophenemethanol.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
The differentiation of 2- and 3-substituted thiophenemethanols is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, providing clear and interpretable differences in chemical shifts and coupling patterns that directly correlate to the position of the hydroxymethyl substituent. While IR and mass spectrometry offer valuable supporting data, the nuances in their spectra require more careful interpretation. By understanding the fundamental electronic effects that govern these spectroscopic differences and employing the robust experimental protocols outlined in this guide, researchers can confidently and accurately characterize these important building blocks, paving the way for further innovation in drug discovery and materials science.
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Positional Isomeric Thiophene-Based π-Conjugated Chromophores: Synthesis, Structure, and Optical Properties. ACS Publications. [Link]
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Supplementary Information. Royal Society of Chemistry. [Link]
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Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties. PubMed. [Link]
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This journal is © The Royal Society of Chemistry 2021. Royal Society of Chemistry. [Link]
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2-Thiophene methanol - Optional[Near IR] - Spectrum. SpectraBase. [Link]
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Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. PMC. [Link]
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A Comparative Guide to the Reactivity of (3-Methylthiophen-2-yl)methanol and Furfuryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of (3-methylthiophen-2-yl)methanol and furfuryl alcohol. By examining their structural and electronic differences, we can predict and understand their behavior in key chemical transformations, particularly in acid-catalyzed reactions. This analysis is crucial for chemists selecting building blocks for synthesis, designing new materials, and predicting the stability of heterocyclic compounds.
Theoretical Framework: Electronic and Structural Influences on Reactivity
The reactivity of furfuryl alcohol and this compound is fundamentally governed by the nature of their respective five-membered aromatic rings: furan and thiophene.
Aromaticity and Electronegativity: The established order of reactivity for the parent heterocycles in electrophilic substitutions is Pyrrole > Furan > Thiophene.[1][2] This trend is a direct consequence of the heteroatom's electronegativity and its ability to donate its lone pair of electrons to the aromatic system.
-
Furan: Oxygen is highly electronegative, holding its lone pair more tightly. However, the overlap between oxygen's 2p orbitals and the carbon 2p orbitals is efficient, allowing for significant electron donation into the ring. This makes furan electron-rich and highly reactive towards electrophiles, but less aromatic and stable than thiophene.[3][4]
-
Thiophene: Sulfur is less electronegative than oxygen, but the overlap between its 3p orbitals and the carbon 2p orbitals is less effective.[1] This results in a more stable and aromatic system that is consequently less reactive towards electrophiles than furan.[1][3][5]
The hydroxymethyl group (-CH₂OH) at the 2-position in both molecules acts as a launching point for reactions, particularly under acidic conditions where it can be protonated to form a good leaving group (water), generating a resonance-stabilized carbocation.
Influence of the Methyl Group: In this compound, the methyl group at the 3-position is an electron-donating group (EDG) through hyperconjugation and induction. This EDG increases the electron density of the thiophene ring, making it more nucleophilic and thus more reactive towards electrophiles than an unsubstituted thiophene ring. However, this activation is generally not sufficient to overcome the inherent lower reactivity of thiophene compared to furan.
Key Reactivity Comparison: Acid-Catalyzed Polymerization
The most significant difference in reactivity between furfuryl alcohol and thiophene-based methanols is their propensity to undergo acid-catalyzed polymerization or resinification. Furfuryl alcohol is well-known for its vigorous, often explosive, polymerization in the presence of strong acids.[6]
Furfuryl Alcohol: Under acidic conditions, the hydroxyl group is protonated and eliminated as water, forming a furfuryl carbocation. This cation is highly reactive and readily attacks the electron-rich 5-position of another furfuryl alcohol molecule. This process continues, leading to the formation of poly(furfuryl alcohol), a dark, cross-linked resin.[7] The reaction is complex, involving the formation of conjugated structures and subsequent cross-linking reactions.[7]
** this compound:** While thiophene derivatives can be polymerized, the conditions are typically more forcing than for furans.[8] The greater aromatic stability of the thiophene ring means the intermediate carbocation is less reactive, and the ring itself is a weaker nucleophile. The acid-catalyzed self-condensation of this compound is expected to be significantly slower than that of furfuryl alcohol.
Proposed Experimental Comparison of Reactivity
To quantitatively compare the reactivity, a controlled experiment monitoring the rate of acid-catalyzed oligomerization can be performed.
Objective: To compare the relative rates of acid-catalyzed self-condensation of furfuryl alcohol and this compound under identical conditions.
Experimental Workflow:
Caption: Workflow for kinetic analysis of alcohol polymerization.
Detailed Protocol:
-
Preparation: Prepare equimolar (e.g., 1.0 M) solutions of furfuryl alcohol and this compound in a suitable inert solvent like 1,4-dioxane. Prepare a solution of a non-nucleophilic acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in the same solvent (e.g., 0.1 M).
-
Reaction Setup: In a temperature-controlled reaction vessel (e.g., 50°C), add a known volume of one of the alcohol solutions. Allow it to thermally equilibrate.
-
Initiation & Monitoring: Initiate the reaction by adding a specific volume of the p-TsOH catalyst solution (this is t=0). At predetermined time intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Analysis: Analyze the quenched aliquots using Gas Chromatography-Mass Spectrometry (GC-MS). Monitor the disappearance of the starting alcohol peak area relative to an internal standard.
-
Data Processing: Plot the natural logarithm of the monomer concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the disappearance of the monomer.
-
Repeat: Repeat the exact same procedure for the other alcohol.
Expected Results and Data Interpretation:
The rate constants (k) obtained for each alcohol will provide a quantitative measure of their relative reactivity under these specific acidic conditions.
| Compound | Predicted Rate Constant (k) | Expected Observations |
| Furfuryl Alcohol | k_furan (High) | Rapid disappearance of monomer. Formation of dark, insoluble polymer may occur quickly. |
| This compound | k_thiophene (Low) | Slow disappearance of monomer. Solution may remain clear or slightly colored for a longer duration. |
It is hypothesized that k_furan >> k_thiophene . This outcome would experimentally validate the theoretical prediction that the furan ring's lower aromatic stability and the higher stability of the resulting carbocation lead to a much faster rate of acid-catalyzed polymerization compared to its thiophene analogue.
Reactivity in Oxidation
Both alcohols can be oxidized. The primary alcohol group can be oxidized to an aldehyde (furfural or 3-methylthiophene-2-carbaldehyde) and further to a carboxylic acid.
-
Furfuryl Alcohol: Can be oxidized to furfural and then to furoic acid.[6][9] Various catalytic systems have been developed for these transformations.[10][11]
-
This compound: Can also be oxidized. However, the thiophene ring itself is susceptible to oxidation, especially with strong oxidizing agents, which can lead to the formation of sulfoxides or sulfones, complicating the reaction.
A comparative study would likely show that selective oxidation of the alcohol group without affecting the ring is more challenging for the thiophene derivative than for furfuryl alcohol, requiring milder and more specific catalytic systems.
Conclusion
The reactivity of furfuryl alcohol is dominated by the high propensity of the furan ring to participate in acid-catalyzed polymerization, a consequence of its lower aromaticity compared to thiophene. This compound, while activated by a methyl group, is significantly more stable due to the greater aromatic character of the thiophene ring.[3] Its rate of polymerization under acidic conditions is expected to be orders of magnitude slower.
For drug development and materials science professionals, this means:
-
Furfuryl alcohol is a reactive monomer suitable for creating furan-based resins and polymers but must be handled with care in acidic environments to avoid unwanted polymerization.[6][7]
-
This compound is a more stable building block. The thiophene core is more robust and less likely to undergo undesired side reactions under moderately acidic conditions, making it a more predictable scaffold in multi-step syntheses.
This fundamental difference in stability and reactivity is a critical design consideration in the application of these valuable heterocyclic building blocks.
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Reactions of Pyrrole, Furan, and Thiophene. Pearson. Available from: [Link]
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Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Slideshare. Available from: [Link]
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A Comparative Guide to the Electronic Properties of (3-Methylthiophen-2-yl)methanol: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, thiophene derivatives stand out for their versatile electronic properties and their role as key building blocks in a range of applications, from organic electronics to pharmaceuticals.[1] The nuanced electronic character of these molecules, governed by the nature and position of substituents on the thiophene ring, dictates their functionality. This guide provides an in-depth, comparative analysis of the electronic properties of (3-Methylthiophen-2-yl)methanol, a molecule of interest for its potential applications, benchmarked against related thiophene derivatives through the lens of Density Functional Theory (DFT).
The Significance of Substituent Effects on Thiophene's Electronic Structure
The electronic properties of the thiophene ring are highly sensitive to the presence of substituent groups. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These alterations, in turn, influence the HOMO-LUMO energy gap, a critical parameter that affects the molecule's reactivity, stability, and optical properties. A smaller HOMO-LUMO gap generally correlates with higher reactivity.[2]
This guide will explore the electronic properties of this compound by dissecting the individual and combined effects of the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups. The methyl group at the 3-position is a weak electron-donating group, while the hydroxymethyl group at the 2-position can exhibit more complex behavior. To provide a comprehensive comparison, we will benchmark the predicted properties of this compound against unsubstituted thiophene, 3-methylthiophene, and 2-thiophenemethanol.
A Validated DFT Protocol for Thiophene Derivatives
To ensure scientific integrity, it is crucial to employ a well-established and validated computational methodology. The electronic properties discussed in this guide are based on a standard DFT protocol that has been widely used for thiophene and its derivatives.[3][4][5]
Experimental Protocol: DFT Calculation Workflow
-
Molecular Geometry Optimization: The initial step involves the optimization of the molecular geometry of the target compound. This is typically performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a basis set like 6-31G(d) or a more extensive one like 6-311++G(d,p) for higher accuracy.[4][5][6]
-
Frequency Calculations: Following optimization, frequency calculations are carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
-
Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine the electronic properties, including the HOMO and LUMO energies.
-
Data Analysis: The HOMO and LUMO energies are then used to calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). Other properties such as ionization potential (IP ≈ -EHOMO) and electron affinity (EA ≈ -ELUMO) can also be estimated.
Caption: Workflow for DFT calculation of electronic properties.
Comparative Analysis of Electronic Properties
The following table summarizes the calculated electronic properties of our target molecule, this compound, and its comparators. The values for this compound are predicted based on the additive effects of the methyl and hydroxymethyl groups observed in the other derivatives.
| Molecule | Substituents | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Thiophene | None | -6.56 | -0.36 | 6.20[7] |
| 3-Methylthiophene | 3-CH₃ | ~ -6.3 to -6.4 | ~ -0.3 to -0.4 | ~ 6.0 to 6.1 |
| 2-Thiophenemethanol | 2-CH₂OH | ~ -6.4 to -6.5 | ~ -0.4 to -0.5 | ~ 5.9 to 6.1 |
| This compound | 3-CH₃, 2-CH₂OH | ~ -6.2 to -6.3 | ~ -0.4 to -0.5 | ~ 5.7 to 5.9 |
Note: The values for substituted thiophenes are estimates based on typical effects of these functional groups and may vary depending on the specific computational methodology.
Discussion of Electronic Trends
-
Thiophene: The unsubstituted thiophene molecule serves as our baseline, with a relatively large HOMO-LUMO gap of 6.20 eV.[7]
-
3-Methylthiophene: The addition of a methyl group, a weak electron-donating group, at the 3-position is expected to raise the HOMO energy level, leading to a slight decrease in the HOMO-LUMO gap. This is consistent with the general understanding of substituent effects on aromatic systems.
-
2-Thiophenemethanol: The hydroxymethyl group at the 2-position has a more complex influence. While the oxygen atom is electronegative, the methylene bridge can act as a weak electron-donating group through hyperconjugation. The overall effect is a slight modification of the electronic properties, likely resulting in a HOMO-LUMO gap similar to or slightly smaller than that of 3-methylthiophene.
-
This compound: In our target molecule, the combined presence of the electron-donating methyl group and the hydroxymethyl group is anticipated to have an additive effect. Both groups contribute to a destabilization (increase in energy) of the HOMO level. This synergistic effect is predicted to result in a smaller HOMO-LUMO gap compared to the monosubstituted derivatives, suggesting a potentially higher reactivity.
Caption: Structures of thiophene and its derivatives.
Concluding Remarks
This comparative guide, grounded in established DFT principles, provides a framework for understanding the electronic properties of this compound. The analysis of substituent effects through comparison with simpler derivatives allows for a rational prediction of its electronic behavior. The combined electron-donating character of the methyl and hydroxymethyl groups likely leads to a reduced HOMO-LUMO gap, suggesting enhanced reactivity compared to unsubstituted thiophene. These theoretical insights are invaluable for guiding the synthesis and application of this and related thiophene derivatives in drug discovery and materials science, enabling a more targeted approach to the design of molecules with desired electronic characteristics. Further experimental validation is encouraged to confirm these theoretical predictions.
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A Comparative Guide to the X-ray Crystallographic Analysis of (3-Methylthiophen-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional atomic arrangement of a molecule is paramount. It dictates biological activity, physical properties, and ultimately, the success of a therapeutic agent or functional material. Thiophene derivatives, a class of sulfur-containing heterocyclic compounds, are a cornerstone in the development of numerous pharmaceuticals and agrochemicals.[1][2][3] The seemingly subtle placement of substituents on the thiophene ring can dramatically alter a compound's interaction with biological targets. This guide provides an in-depth, comparative analysis of the structural elucidation of (3-Methylthiophen-2-yl)methanol derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography.
While a publicly available crystal structure for this compound itself is not available, this guide will draw upon crystallographic data from structurally related thiophene derivatives to illustrate the power and nuance of this analytical technique. By examining these analogues, we can anticipate the structural features of the target molecule and understand the profound impact of substituent changes on molecular conformation and intermolecular interactions.
The Unambiguous Power of X-ray Crystallography
In the arsenal of analytical techniques for structural determination, which includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule's atomic framework.[4] While other methods provide crucial pieces of the puzzle—connectivity, molecular weight, and functional groups—X-ray crystallography delivers the complete architectural blueprint.[4]
This technique hinges on the principle that X-rays are diffracted by the electrons of the atoms within a highly ordered crystal lattice.[5][6] By measuring the angles and intensities of these diffracted X-rays, a three-dimensional electron density map can be constructed, from which the precise positions of the atoms can be determined.[7] This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unparalleled level of structural detail.
A Comparative Crystallographic Analysis of Thiophene Derivatives
To appreciate the structural insights gained from X-ray crystallography, we will compare the crystallographic data of two distinct thiophene derivatives. These examples will highlight how different substituents influence the molecular geometry and the solid-state packing of these molecules.
| Parameter | Compound 1: (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone[8] | Compound 2: 9-Methyl-3-thiophen-2-yl-thieno[3,2-e][5][6][9]triazolo[4,3-c]pyrimidine-8-carboxylic acid ethyl ester[10][11] |
| Chemical Formula | C10H8OS3 | C17H14N4O2S2 |
| Molecular Weight | 240.36 g/mol | 386.45 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2(1) | P21/c |
| Unit Cell Dimensions | a = 5.6236(6) Å, b = 12.8026(13) Å, c = 7.2117(7) Å, β = 92.971(5)° | a = 14.156(5) Å, b = 13.911(5) Å, c = 18.067(5) Å, β = 109.97(5)° |
| Unit Cell Volume | 518.79(9) ų | 3348.2(19) ų |
| Key Structural Features | Two thiophene rings linked by a carbonyl group. | A fused thieno[3,2-e]triazolopyrimidine ring system with a thiophene substituent. |
| Intermolecular Interactions | C-H···S hydrogen bonds. | C-H···N and C-H···O interactions, as well as π-π stacking.[10][11] |
The data presented in the table showcases the wealth of information obtained from a single-crystal X-ray diffraction experiment. The unit cell dimensions and space group define the fundamental packing arrangement of the molecules in the crystal. More importantly, the analysis reveals the precise conformation of the molecules and the nature of the non-covalent interactions that govern their assembly in the solid state. For instance, in Compound 1, the dominant intermolecular forces are weaker C-H···S hydrogen bonds, whereas Compound 2 exhibits a more complex network of stronger hydrogen bonds and π-π stacking interactions, which are crucial for the stability of its crystal lattice.[8][10][11]
The "Why" Behind the Experiment: A Methodological Overview
The successful determination of a crystal structure is a multi-step process that requires careful planning and execution. The causality behind each step is critical for obtaining high-quality, reliable data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical First Step): The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging part of the process.[7] The goal is to obtain a crystal that is large enough (typically 0.1-0.3 mm in each dimension), well-ordered, and free of defects.[7] Common techniques include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and promoting crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first reduces the solubility of the compound, leading to crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and crystals to form.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is carefully selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in an X-ray diffractometer and typically cooled to a low temperature (around 100 K) to minimize the thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[12]
-
-
Structure Solution and Refinement:
-
The collected diffraction data (a set of reflection intensities) is processed to determine the unit cell parameters and space group.
-
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[9] Computational methods, such as direct methods or Patterson methods, are used to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is then refined by iteratively adjusting the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.
-
The following diagram illustrates the general workflow for determining a small molecule crystal structure:
Complementary and Alternative Analytical Techniques
While X-ray crystallography provides the definitive 3D structure, a comprehensive characterization of a novel compound relies on a suite of analytical techniques.
Spectroscopic Methods: The Supporting Cast
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the connectivity of atoms in a molecule. 1H and 13C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular skeleton.[13][14] For thiophene derivatives, NMR can confirm the substitution pattern on the thiophene ring.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound with high accuracy.[15][16] High-resolution mass spectrometry (HRMS) can even provide the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.[17][18][19]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid technique for identifying the functional groups present in a molecule.[20][21] For a this compound derivative, one would expect to see characteristic absorption bands for the O-H stretch of the alcohol and vibrations associated with the thiophene ring.
The following diagram illustrates the workflow for structural analysis using these complementary spectroscopic methods:
Conclusion: An Indispensable Tool for Molecular Design
The structural characterization of this compound derivatives, and indeed any novel chemical entity, is a multi-faceted endeavor. While spectroscopic techniques like NMR, MS, and IR provide essential and rapid insights into the molecular framework, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure. The detailed information on bond lengths, angles, and intermolecular interactions it provides is invaluable for understanding structure-activity relationships, guiding drug design, and securing intellectual property. For researchers in the pharmaceutical and materials science fields, a thorough understanding of the principles and applications of X-ray crystallography is not just advantageous, but essential for innovation and discovery.
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A Comparative Guide to the Purity Assessment of (3-Methylthiophen-2-yl)methanol by Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. For a key intermediate like (3-Methylthiophen-2-yl)methanol, seemingly minor impurities can have significant downstream consequences. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale underpinning the methodological choices, ensuring a robust and self-validating approach to purity determination.
The Principle of Absolute Quantification: Why qNMR Excels
Quantitative NMR (qNMR) stands as a primary analytical method, meaning it can provide a direct measurement of a substance's purity without the need for a specific reference standard of the analyte itself.[1][2] This is a significant advantage over chromatographic techniques like HPLC and GC, which typically rely on the availability of a well-characterized standard of the same compound for accurate quantification.[3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal.[4] By introducing a certified internal standard of known purity and concentration into the sample, the purity of the analyte can be calculated with a high degree of accuracy and traceability to the International System of Units (SI).[5][6]
Experimental Design: A Head-to-Head Comparison
To objectively evaluate these techniques, a hypothetical but realistic purity assessment of a batch of this compound was designed. The following sections detail the experimental protocols for each method.
Quantitative ¹H NMR Spectroscopy (qNMR)
The cornerstone of a reliable qNMR experiment is the judicious selection of an internal standard and the optimization of acquisition parameters to ensure accurate signal integration.
Internal Standard Selection: The ideal internal standard should be of high purity, stable, non-reactive with the analyte, and possess signals that are well-resolved from the analyte's signals.[4] Based on the anticipated ¹H NMR spectrum of this compound (with expected signals for methyl, methylene, and thiophene protons), Maleic acid is an excellent choice. It is a certified reference material (CRM) available from multiple suppliers, and its vinylic protons resonate around 6.3 ppm, a region typically clear of signals from the analyte.[7]
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial using a calibrated microbalance.
-
Accurately weigh approximately 5 mg of Maleic Acid (Certified Reference Material) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of both the analyte and internal standard protons to ensure full relaxation between scans. A value of 30 seconds is recommended for high accuracy.
-
Number of Scans: 16-64, to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[8]
-
Acquisition Time: Sufficiently long to ensure good digital resolution (e.g., > 3 seconds).
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of both the analyte (e.g., the methylene protons) and the internal standard (vinylic protons).
-
Calculate the purity using the following equation:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR Purity Assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for purity analysis, particularly for non-volatile and thermally labile compounds.
Experimental Protocol: HPLC
-
Instrumentation and Conditions:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient: 30-70% B over 10 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
-
Data Analysis:
-
Purity is typically determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This assumes that all impurities have a similar response factor to the main compound at the detection wavelength, which is a significant and often inaccurate assumption.
-
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC can be an effective method, potentially offering higher resolution for certain volatile impurities.
Experimental Protocol: GC
-
Instrumentation and Conditions:
-
System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Detector Temperature: 300°C.
-
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent like dichloromethane at a concentration of approximately 2 mg/mL.
-
-
Data Analysis:
-
Similar to HPLC, purity is often calculated using the area percentage method from the FID signal. FID response is generally proportional to the carbon content of the molecule, which can make area percent calculations more accurate than with UV detection in HPLC, but it is still a relative method.
-
Comparative Performance Data
The following table summarizes the expected performance of each technique for the purity assessment of this compound, based on typical results for similar thiophene derivatives.
| Parameter | qNMR | HPLC-UV | GC-FID |
| Principle | Absolute Quantification | Relative Quantification | Relative Quantification |
| Accuracy (% Recovery) | 99.0 - 101.0%[1] | 98.0 - 102.0%[1] | 97.0 - 103.0%[1] |
| Precision (%RSD) | < 1.0%[1] | < 2.0%[1] | < 3.0%[1] |
| Limit of Detection (LOD) | ~0.1%[1] | ~0.01%[1] | ~0.005%[1] |
| Limit of Quantification (LOQ) | ~0.3%[1] | ~0.03%[1] | ~0.015%[1] |
| Primary Strengths | - Primary analytical method- High accuracy and precision- Provides structural information | - Robust and versatile- Widely available- Suitable for non-volatile compounds | - High sensitivity and selectivity- Excellent for volatile impurities |
| Primary Limitations | - Lower sensitivity- Higher instrumentation cost | - Requires analyte-specific standard for absolute quantification- Potential for co-elution | - Not suitable for non-volatile or thermally labile compounds |
Discussion: Choosing the Right Tool for the Job
The choice of analytical method for purity determination is not a one-size-fits-all decision and should be guided by the specific requirements of the analysis.
-
For Definitive Purity Assignment and Reference Standard Characterization: qNMR is the unequivocal choice. Its status as a primary method provides a direct, SI-traceable purity value without the need for an analyte-specific reference standard. This is particularly crucial in early-stage drug development where such standards may not be available. The structural information inherent in the NMR spectrum also provides simultaneous confirmation of the compound's identity.
-
For Routine Quality Control and Impurity Profiling: HPLC is a workhorse in most analytical laboratories. Its robustness, versatility, and suitability for a wide range of compounds, including non-volatile impurities, make it ideal for routine quality control and for monitoring known impurities with established relative response factors.
-
For Analysis of Volatile Impurities and Residual Solvents: GC, especially when coupled with a mass spectrometer (GC-MS), offers unparalleled sensitivity and specificity for the identification and quantification of volatile and semi-volatile impurities. It serves as an excellent orthogonal technique to HPLC and qNMR.
Conclusion: A Self-Validating System
For the most rigorous and comprehensive purity assessment of this compound, a multi-faceted approach is recommended. qNMR should be employed to establish an accurate, absolute purity value for a primary batch of the material. This well-characterized material can then serve as an in-house reference standard for the development and validation of more routine, higher-throughput methods like HPLC and GC for subsequent batch release testing. This synergistic use of orthogonal techniques creates a self-validating system, ensuring the highest level of confidence in the quality of this critical chemical intermediate.
References
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- Application Notes and Protocols for the HPLC Analysis of Thiophene Deriv
- A Comparative Guide to the Purity Validation of 4'-(Methylthio)acetophenone: HPLC vs.
- A Comparative Guide to the Purity Analysis of 2-(Chloromethyl)thiophene by HPLC. Benchchem.
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
- GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
- qNMR Standards. CPAChem Products.
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
- Validating the Purity of Synthesized 3,4-Dibromothiophene: A Comparative Guide to GC-MS and HPLC Methods. Benchchem.
- Development of Certified Reference Material of L-Thyroxine by Using Mass Balance and Quantitative Nuclear Magnetic Resonance.
- Purity comparison by NMR and HPLC.
- Certified Reference M
- A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 5-Methyl-2-thiophenecarboxaldehyde. Benchchem.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- qNMR Internal Standard Reference Data (ISRD).
- Certified reference materials for quantitative NMR.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer. Magritek.
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- NMR Spectroscopy :: 1H NMR Chemical Shifts.
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- 2-Thiophene methanol - Optional[MS (GC)] - Spectrum. SpectraBase.
- Thiophene methanol. Sigma-Aldrich.
- A Comparative Analysis of 1H and 13C NMR Spectra: 3-Thiopheneacrylic Acid Methyl Ester and its 2-Isomer. Benchchem.
- Quantit
- QNMR – a modern altern
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
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A Researcher's Guide to the Spectral Cross-Verification of (3-Methylthiophen-2-yl)methanol and Its Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of reliable and reproducible research. In the synthesis and application of thiophene derivatives, which are prevalent scaffolds in medicinal chemistry, precise structural elucidation is paramount. This guide provides an in-depth comparative analysis of the spectral data for (3-Methylthiophen-2-yl)methanol, alongside its structural isomers, 2-thiophenemethanol and (5-Methylthiophen-2-yl)methanol.
While experimental data for 2-thiophenemethanol is readily available, this guide will also incorporate high-quality predicted spectral data for this compound and (5-Methylthiophen-2-yl)methanol to offer a comprehensive comparative framework. This approach is often necessary in research environments where novel or less common compounds are synthesized, and immediate access to experimental spectra is not feasible. By understanding the expected spectral nuances between these closely related isomers, researchers can more confidently verify their synthetic outcomes.
The Importance of Isomeric Differentiation
The seemingly subtle shift of a methyl group on the thiophene ring can significantly impact a molecule's biological activity, reactivity, and physicochemical properties. Therefore, distinguishing between this compound and its isomers is not merely an academic exercise but a critical step in ensuring the integrity of subsequent research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the primary tools for this purpose. Each technique provides a unique piece of the structural puzzle, and a holistic analysis of all data is essential for confident characterization.
Comparative Spectral Analysis
This section will delve into the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the three isomers. For this compound and (5-Methylthiophen-2-yl)methanol, the presented data is predicted using validated computational methods, a common practice in modern chemical research for novel compounds.
2-Thiophenemethanol: The Unsubstituted Benchmark
As the parent compound, 2-thiophenemethanol provides a foundational spectral signature against which its methylated analogs can be compared.
¹H NMR (CDCl₃): The spectrum is characterized by three distinct signals in the aromatic region corresponding to the thiophene ring protons and a singlet for the methylene protons of the methanol group.
¹³C NMR (CDCl₃): The spectrum shows four signals: one for the methylene carbon and three for the thiophene ring carbons.
IR Spectroscopy: Key absorptions include a broad O-H stretch for the alcohol, C-H stretching from the aromatic ring, and characteristic C-S stretching of the thiophene ring.
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the hydroxyl group and cleavage of the thiophene ring.
This compound: The Target Compound (Predicted Data)
The introduction of a methyl group at the 3-position is expected to introduce noticeable changes in the spectral data.
Predicted ¹H NMR: The two remaining thiophene protons will appear as distinct signals, likely doublets, with chemical shifts influenced by the adjacent methyl and methanol substituents. The methyl group will present as a singlet, and the methylene protons will also be a singlet.
Predicted ¹³C NMR: The spectrum will now exhibit five distinct carbon signals: one for the methyl group, one for the methylene carbon, and four for the thiophene ring carbons. The chemical shifts of the thiophene carbons will be altered by the electron-donating methyl group.
Predicted IR Spectroscopy: The spectrum will be similar to 2-thiophenemethanol but will also show characteristic C-H stretching and bending vibrations for the methyl group.
Predicted Mass Spectrometry: The molecular ion peak will be shifted by the mass of the methyl group. The fragmentation pattern will likely involve the loss of the hydroxyl group and potentially the methyl radical.
(5-Methylthiophen-2-yl)methanol: The Isomeric Alternative (Predicted Data)
Placing the methyl group at the 5-position creates a different electronic environment within the thiophene ring, leading to further spectral distinctions.
Predicted ¹H NMR: The two thiophene protons will now be in different chemical environments compared to the 3-methyl isomer and will likely appear as doublets. The methyl and methylene protons will each give rise to a singlet.
Predicted ¹³C NMR: Similar to the 3-methyl isomer, five carbon signals are expected. However, the chemical shifts of the thiophene ring carbons will differ due to the different position of the methyl substituent relative to the methanol group.
Predicted IR Spectroscopy: The IR spectrum is expected to be very similar to that of the 3-methyl isomer, with the primary distinguishing features likely being subtle shifts in the fingerprint region.
Predicted Mass Spectrometry: The molecular ion peak will be identical to the 3-methyl isomer. Distinguishing between the two isomers by mass spectrometry alone may be challenging and would rely on subtle differences in fragmentation patterns and ion abundances.
Tabulated Spectral Data Comparison
| Compound | ¹H NMR (Predicted/Experimental) | ¹³C NMR (Predicted/Experimental) | IR (Predicted/Experimental, cm⁻¹) | MS (m/z, Predicted/Experimental) |
| This compound | Thiophene H: ~6.9-7.2 (m, 2H), CH₂: ~4.7 (s, 2H), CH₃: ~2.2 (s, 3H) | Thiophene C: ~120-140, CH₂: ~60, CH₃: ~15 | O-H: ~3350 (br), C-H (sp³): ~2920, C=C: ~1550, C-S: ~700 | M⁺: 128, Fragments: 111, 97 |
| 2-Thiophenemethanol | Thiophene H: ~6.9-7.3 (m, 3H), CH₂: ~4.8 (s, 2H)[1] | Thiophene C: ~125-144, CH₂: ~59[1] | O-H: ~3300 (br), C-H (sp²): ~3100, C-O: ~1015, C-S: ~700 | M⁺: 114, Fragments: 97, 85[1] |
| (5-Methylthiophen-2-yl)methanol | Thiophene H: ~6.7, ~6.8 (d, 2H), CH₂: ~4.7 (s, 2H), CH₃: ~2.4 (s, 3H) | Thiophene C: ~123-145, CH₂: ~60, CH₃: ~15 | O-H: ~3350 (br), C-H (sp³): ~2920, C=C: ~1560, C-S: ~700 | M⁺: 128, Fragments: 111, 97 |
Experimental Protocols
To ensure the acquisition of high-quality spectral data for verification, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans will be required (typically 1024 or more).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule and will provide characteristic fragmentation patterns. Electrospray Ionization (ESI) can also be used, particularly with LC-MS, to observe the protonated molecular ion.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
Visualizing Structural and Spectral Relationships
The following diagrams illustrate the molecular structures and a conceptual workflow for spectral analysis.
Caption: Molecular structures and the primary spectroscopic techniques for their characterization.
Caption: A typical workflow for the spectroscopic verification of a synthesized compound.
Conclusion
The structural verification of this compound requires a careful and comparative approach, leveraging the strengths of multiple spectroscopic techniques. While the absence of readily available experimental data for this specific compound and its 5-methyl isomer necessitates the use of predicted spectra, a thorough understanding of the expected shifts and patterns, benchmarked against the known data for 2-thiophenemethanol, provides a robust framework for analysis. By following the detailed protocols and comparative analysis outlined in this guide, researchers can proceed with confidence in the structural integrity of their synthesized thiophene derivatives, ensuring the reliability and validity of their subsequent scientific endeavors.
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PubChem. (5-methylthiophen-2-yl)methanol. [Link]
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Thoreauchem. (3-Methyl-thiophen-2-yl)-methanol. [Link]
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PubChem. 2-Thiophenemethanol. [Link]
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NIST WebBook. 2-Thiophenemethanol. [Link]
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PubChem. 3-Methylthiophene. [Link]
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PubChem. 3-Methyl-2-thiophenecarboxaldehyde. [Link]
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ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
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ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]
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ResearchGate. Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)? [Link]
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-
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A Comparative Guide to Alternative Reagents for the Synthesis of Thiophene-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives are cornerstones in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and organic electronic materials.[1][2] The synthesis of these vital heterocycles has traditionally relied on a handful of name reactions, each with its own set of preferred reagents. However, the drive for greater efficiency, milder reaction conditions, improved yields, and greener processes has led to the exploration of a wide array of alternative reagents and techniques.
This guide provides an in-depth comparison of traditional and alternative reagents for the most common thiophene syntheses: the Paal-Knorr synthesis, the Gewald aminothiophene synthesis, and the Fiesselmann thiophene synthesis. We will delve into the mechanistic rationale behind reagent choices, present comparative experimental data, and provide detailed protocols for key methodologies, offering researchers the insights needed to select the optimal synthetic route for their specific needs.
The Paal-Knorr Thiophene Synthesis: Beyond Traditional Sulfurizing Agents
The Paal-Knorr synthesis is a classic method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[3][4] The reaction relies on a sulfurizing agent to both introduce the sulfur heteroatom and facilitate the cyclization and dehydration of the dicarbonyl starting material.
Traditional Reagents: Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent
For decades, phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent have been the workhorses for the Paal-Knorr thiophene synthesis.[4][5] Both reagents effectively convert the carbonyl groups of the 1,4-dicarbonyl into thiocarbonyls, which then undergo cyclization to form the thiophene ring.[6]
-
Phosphorus Pentasulfide (P₄S₁₀): This strong sulfurizing agent often requires high reaction temperatures.[7] A notable drawback is its dehydrating effect, which can lead to the formation of furan byproducts.[2]
-
Lawesson's Reagent: Generally considered a milder and more selective thionating agent than P₄S₁₀, Lawesson's reagent often provides higher yields of the desired thiophene and requires less harsh reaction conditions.[7][8]
Mechanism of the Paal-Knorr Thiophene Synthesis
Caption: General mechanism of the Paal-Knorr thiophene synthesis.
Alternative Sulfurizing Agents and Methodologies
The quest for more efficient and user-friendly sulfur sources has led to the development of several alternatives to the traditional phosphorus-based reagents.
-
Hydrogen Sulfide (H₂S) with an Acid Catalyst: The use of hydrogen sulfide gas in the presence of an acid catalyst can be more efficient than P₄S₁₀ for the conversion of ketones to the necessary thione intermediates.[2][9] However, the high toxicity and gaseous nature of H₂S require specialized handling and equipment.
-
Fluorous Lawesson's Reagent: To simplify product purification, a fluorous-tagged version of Lawesson's reagent has been developed. This reagent allows for the straightforward removal of phosphorus-containing byproducts through fluorous solid-phase extraction, often leading to higher isolated yields and eliminating the need for column chromatography.[10]
-
Microwave-Assisted Synthesis: The application of microwave irradiation to the Paal-Knorr synthesis can dramatically reduce reaction times from hours to minutes and, in many cases, improve product yields.[2] This technique offers a significant advantage in terms of energy efficiency and throughput, making it highly suitable for the rapid generation of compound libraries.
Table 1: Comparison of Reagents for the Paal-Knorr Synthesis of 2,5-Dimethylthiophene
| Reagent | Conditions | Reaction Time | Yield (%) | Reference |
| P₄S₁₀ | Toluene, reflux | 4 h | 65 | [2] |
| Lawesson's Reagent | Toluene, reflux | 2 h | 85 | [8] |
| Fluorous Lawesson's Reagent | Dioxane, 100 °C | 1 h | 92 | [10] |
| P₄S₁₀ / Microwave | Solvent-free, 160 °C | 10 min | 88 | [2] |
The Gewald Aminothiophene Synthesis: A Multitude of Catalytic Options
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base.[11] The choice of base or catalyst is crucial and significantly impacts the reaction's efficiency and scope.
Traditional Base Catalysts
Traditionally, organic amine bases such as morpholine , piperidine , and triethylamine have been employed in stoichiometric amounts to catalyze the Gewald reaction. These bases facilitate the initial Knoevenagel condensation between the carbonyl compound and the activated nitrile.
Alternative Catalysts and "Green" Approaches
Recent advancements have focused on developing more sustainable and efficient catalytic systems for the Gewald synthesis.
-
Organocatalysts (e.g., L-Proline): The use of L-proline as a catalyst offers a green and cost-effective alternative. It efficiently catalyzes both the Knoevenagel condensation and the subsequent sulfur addition, operating under mild conditions with low catalyst loading (typically 10 mol%).[12]
-
Heterogeneous Catalysts (e.g., Nano-structured Na₂CaP₂O₇): The use of solid-supported, recyclable catalysts like nano-structured Na₂CaP₂O₇ simplifies product purification and minimizes waste. These catalysts have shown good selectivity and activity in aqueous media, further enhancing the green credentials of the synthesis.[1]
-
Microwave-Assisted Gewald Synthesis: As with the Paal-Knorr reaction, microwave irradiation can significantly accelerate the Gewald synthesis, reducing reaction times and often improving yields.[13]
-
Mechanochemistry (Ball-Milling): A solvent-free approach using high-speed ball milling has been developed for the Gewald reaction. This technique can be conducted under aerobic conditions and has been shown to be effective even with catalytic amounts of a base.[14]
Table 2: Comparison of Catalysts/Bases for the Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
| Catalyst/Base (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Morpholine (100) | Ethanol | Reflux | 6 h | 78 | [15] |
| Piperidinium Borate (20) | EtOH/H₂O | 100 | 25 min | 96 | [16] |
| L-Proline (10) | DMF | 60 | 2 h | 84 | [12] |
| Nano-Na₂CaP₂O₇ (cat.) | Water | Reflux | 1.5 h | 92 | [1] |
| Morpholine (100) / Ball-milling | Solvent-free | RT | 1 h | 95 | [14] |
Experimental Protocol: L-Proline Catalyzed Gewald Synthesis [12]
-
To a solution of the carbonyl compound (1.0 mmol) and the activated nitrile (1.0 mmol) in DMF (3 mL), add elemental sulfur (1.2 mmol) and L-proline (0.1 mmol).
-
Stir the reaction mixture at 60 °C for the time indicated by TLC analysis (typically 2-4 hours).
-
After completion, pour the reaction mixture into ice-water (20 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene.
Gewald Reaction Workflow
Caption: A simplified workflow of the Gewald aminothiophene synthesis.
The Fiesselmann Thiophene Synthesis: Alternatives in Base and Thiol Components
The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base.[17] Variations of this reaction have expanded its scope to include the synthesis of other substituted thiophenes.[1][18]
Conventional Approach
The classical Fiesselmann synthesis typically employs a base like sodium methoxide to deprotonate the thioglycolic acid ester, which then undergoes a conjugate addition to the α,β-acetylenic ester, followed by cyclization.[4]
Alternative Reagents and Variations
-
Alternative Bases: While sodium methoxide is common, other bases such as potassium tert-butoxide can also be effectively used, particularly in variations of the Fiesselmann synthesis.[7] The choice of base can influence the reaction rate and the substrate scope.
-
Ynone Trifluoroborate Salts: A modern variation of the Fiesselmann condensation utilizes ynone trifluoroborate salts as the electrophile. These substrates react with alkylthiols in the presence of a base like potassium carbonate to yield thiophene boronates with high regiocontrol. This method is advantageous as it introduces a versatile boronate functionality that can be further elaborated through cross-coupling reactions.[10]
-
Synthesis of Aminothiophenes: If the starting material contains a nitrile group instead of an ester, the Fiesselmann-type reaction can lead to the formation of 3-aminothiophenes.[17]
Table 3: Comparison of Conditions for Fiesselmann-Type Syntheses
| Electrophile | Nucleophile | Base | Product Type | Yield (%) | Reference |
| α,β-Acetylenic ester | Methyl thioglycolate | NaOMe | 3-Hydroxythiophene-2-carboxylate | 70-85 | [4] |
| 3-Chlorothiophene-2-carboxylate | Methyl thioglycolate | K-t-BuO | 3-Hydroxythieno[3,2-b]thiophene | 41-78 | [7] |
| Ynone trifluoroborate salt | Alkylthiol | K₂CO₃ | Thiophene boronate | up to 95 | [10] |
Fiesselmann Synthesis Mechanism
Caption: Key steps in the Fiesselmann thiophene synthesis.
Emerging Technologies: The Future of Thiophene Synthesis
Beyond the optimization of classical methods, entirely new approaches to thiophene synthesis are emerging, driven by the principles of green and sustainable chemistry.
-
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. The synthesis of thiophenes in flow reactors allows for precise control over reaction parameters, often leading to higher yields and purities. While still an emerging area for thiophene synthesis, flow chemistry holds significant promise for the efficient and safe production of these important heterocycles.
-
Mechanochemistry: As demonstrated in the Gewald synthesis, mechanochemical methods like ball-milling provide a solvent-free route to thiophene derivatives. This technique is inherently "green" and can lead to the discovery of new reactivity and catalytic pathways that are not accessible in solution-phase chemistry.[14]
Conclusion
The synthesis of thiophene-based compounds has evolved significantly from its traditional roots. While classical reagents like phosphorus pentasulfide and Lawesson's reagent remain valuable tools, a diverse and expanding array of alternative reagents and methodologies now offers researchers greater flexibility and control over their synthetic strategies. The adoption of organocatalysis, heterogeneous catalysis, microwave-assisted synthesis, and emerging technologies like flow chemistry and mechanochemistry is paving the way for more efficient, sustainable, and versatile routes to this important class of heterocyclic compounds. By understanding the advantages and limitations of each approach, researchers can make informed decisions to best suit their synthetic goals, whether in the pursuit of novel pharmaceuticals or advanced materials.
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Khosravi, I., & Khosravi, H. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]
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Wikipedia contributors. (2023, December 1). Fiesselmann thiophene synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Electrochemical Properties of Poly(3-methylthiophene) and Its Derivatives
In the dynamic field of conductive polymers, a nuanced understanding of their electrochemical behavior is paramount for the advancement of organic electronics, biosensors, and energy storage technologies. This guide provides a comprehensive comparative analysis of poly(3-methylthiophene) (P3MT) and two of its prominent derivatives: poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene) (PEDOT). By delving into their intrinsic electrochemical properties, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize these materials for their specific applications.
Introduction: The Significance of Thiophene-Based Conducting Polymers
Polythiophenes, a class of conjugated polymers, have garnered significant attention due to their unique combination of electrical conductivity, optical properties, and environmental stability. The parent polymer, polythiophene, laid the groundwork, but its limited processability spurred the development of derivatives with tailored functionalities. Poly(3-methylthiophene) (P3MT) represents one of the earliest and most fundamental derivatives, offering improved solubility over polythiophene while retaining its core electrochemical activity.
The strategic functionalization of the 3-position on the thiophene ring has led to a diverse family of polymers with tunable properties. The addition of a hexyl chain, resulting in poly(3-hexylthiophene) (P3HT), dramatically enhances solubility and processability, making it a benchmark material in organic photovoltaics and field-effect transistors.[1] Concurrently, the development of poly(3,4-ethylenedioxythiophene) (PEDOT), often in conjunction with a polyelectrolyte like poly(styrene sulfonate) (PSS), has yielded a highly conductive and stable polymer with exceptional performance in bioelectronics and as a transparent conductive coating.[2][3]
The choice between P3MT, P3HT, and PEDOT hinges on a delicate balance of conductivity, redox behavior, and stability. This guide will dissect these properties, providing a clear comparative framework to inform material selection and experimental design.
Comparative Electrochemical Data
The electrochemical characteristics of these polymers are central to their function in electronic devices. The following table summarizes key electrochemical parameters for P3MT, P3HT, and PEDOT, compiled from experimental data. It is important to note that these values can be influenced by factors such as the synthesis method, dopant, and measurement conditions.
| Electrochemical Parameter | Poly(3-methylthiophene) (P3MT) | Poly(3-hexylthiophene) (P3HT) | Poly(3,4-ethylenedioxythiophene) (PEDOT) |
| Monomer Oxidation Potential | ~1.35 V vs Ag/AgCl[4] | ~0.2 - 0.5 V (onset) vs. Ag/AgCl[5] | ~1.1 V vs Ag/AgCl[4] |
| p-Doping/Oxidation Potential | ~0.3 to 0.8 V vs. SCE[6][7] | ~0.90 V (peak) vs. LiClO4[5] | -0.3 to 0.5 V vs Ag/AgCl[4] |
| Conductivity (Doped) | Up to 30 S/cm[8] | Up to 1000 S/cm[5] | Up to 4840 S/cm (acid-treated)[9] |
| Conductivity (Undoped) | Insulating | 10⁻¹² S/cm[10] | Low, often used with PSS for processability[11] |
| Electrochemical Stability | Moderate, undergoes thermal undoping[8] | Good, but can be susceptible to photo-oxidation[12][13] | High, especially when complexed with PSS or gold[2][14] |
| Dominant Charge Carrier | Holes (p-type)[5] | Holes (p-type)[5] | Holes (p-type)[11] |
Causality Behind the Differences:
The introduction of different substituents at the 3-position of the thiophene ring profoundly impacts the polymer's electronic and electrochemical properties.
-
Electron-Donating/Withdrawing Effects: The methyl group in P3MT is weakly electron-donating, while the hexyl group in P3HT has a more pronounced electron-donating inductive effect. This increased electron density on the polymer backbone lowers the oxidation potential of P3HT compared to P3MT, making it easier to dope (oxidize) and achieve a conductive state.[5] The hydroxyl group in a P3MT derivative like poly(3-thiophenemethanol) is electron-withdrawing, leading to a higher monomer oxidation potential.[5]
-
Steric Hindrance and Morphology: The bulky hexyl side chains in P3HT, while improving solubility, can also influence the planarity of the polymer backbone and the efficiency of π-orbital overlap between adjacent rings. However, regioregular P3HT can self-assemble into well-ordered structures, which enhances charge carrier mobility and, consequently, conductivity.[15][16]
-
The EDOT Moiety: The ethylenedioxy group in PEDOT is strongly electron-donating, which contributes to its relatively low oxidation potential and high stability in the doped state. The rigid bicyclic structure of the EDOT monomer also promotes a planar conformation of the polymer backbone, facilitating efficient charge transport.[2]
Experimental Protocols
The characterization of the electrochemical properties of these polymers relies on a suite of well-established techniques. Below are detailed methodologies for their synthesis and characterization.
Electrochemical Synthesis (Electropolymerization)
Electrochemical polymerization is a powerful technique for depositing thin, uniform films of conducting polymers directly onto an electrode surface.
Objective: To synthesize a thin film of the desired polythiophene derivative on a working electrode.
Methodology:
-
Cell Assembly: A three-electrode electrochemical cell is assembled, consisting of a working electrode (e.g., platinum, glassy carbon, or indium tin oxide (ITO)-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte Preparation: An electrolyte solution is prepared by dissolving the respective monomer (e.g., 0.1 M 3-methylthiophene) and a supporting electrolyte (e.g., 0.1 M lithium perchlorate, LiClO₄) in a suitable solvent (e.g., acetonitrile).[4]
-
Electropolymerization: The polymer film is grown on the working electrode using either potentiostatic (constant potential) or potentiodynamic (cyclic potential) methods. For instance, a P3MT film can be grown by applying a constant potential of 1.35 V vs Ag/AgCl.[4] The thickness of the film can be controlled by the amount of charge passed during the polymerization.
Causality of Experimental Choices: The choice of solvent and supporting electrolyte is crucial as it affects the solubility of the monomer and the conductivity of the solution. The applied potential must be sufficient to oxidize the monomer and initiate polymerization but not so high as to cause over-oxidation and degradation of the polymer film.
Caption: Workflow for electrochemical synthesis of polythiophene films.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of the polymer films.
Objective: To determine the oxidation and reduction potentials, assess electrochemical stability, and estimate the energy levels of the polymer.
Methodology:
-
Cell Setup: The polymer-coated working electrode is placed in a three-electrode cell containing a monomer-free electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile).
-
Potential Sweep: The potential of the working electrode is swept linearly with time between defined potential limits. For example, for P3MT, the potential can be swept between -0.5 V and 1.0 V vs Ag/AgCl.[4]
-
Data Acquisition: The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram. The scan is typically repeated for several cycles to assess the stability of the polymer.
Interpretation of Results: The positions of the anodic (oxidation) and cathodic (reduction) peaks provide information about the redox potentials of the polymer. The separation between the anodic and cathodic peak potentials can indicate the reversibility of the redox process. A decrease in the peak currents over successive cycles suggests electrochemical degradation of the polymer.
Caption: Step-by-step protocol for Cyclic Voltammetry analysis.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the charge transfer and transport processes within the polymer film and at the electrode-electrolyte interface.
Objective: To investigate the resistance and capacitance properties of the polymer film in its doped and undoped states.
Methodology:
-
Cell and Potentiostat Setup: The polymer-coated electrode is placed in a three-electrode cell. An EIS-capable potentiostat is used.
-
AC Perturbation: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz) at a specific DC potential.
-
Data Analysis: The resulting impedance data is plotted in Nyquist or Bode plots. The data can be fitted to an equivalent circuit model to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Causality and Interpretation: By performing EIS at different DC potentials corresponding to the doped and undoped states of the polymer, one can probe the changes in conductivity and charge storage capacity. A lower Rct in the doped state indicates higher conductivity. The capacitive behavior provides insights into the charge accumulation at the polymer-electrolyte interface.
In-Depth Analysis of Electrochemical Properties
Redox Behavior and Doping
The ability of these polymers to be reversibly oxidized and reduced (doped and dedoped) is the cornerstone of their conductivity. Upon oxidation (p-doping), positive charge carriers (polarons and bipolarons) are created on the polymer backbone, which are compensated by the incorporation of anions from the electrolyte. This process leads to a dramatic increase in conductivity.
P3HT generally exhibits a lower oxidation potential than P3MT due to the electron-donating nature of the hexyl side chain.[5] This makes P3HT easier to dope and more suitable for applications requiring operation at lower potentials. PEDOT's unique electronic structure results in a highly stable doped state, contributing to its excellent electrochemical stability.[2]
Conductivity
The electrical conductivity of these polymers can be tuned over several orders of magnitude through doping. In their undoped state, they are essentially insulators. Upon doping, their conductivity increases significantly.
-
P3HT can achieve high conductivities, especially in its regioregular form, due to efficient intermolecular charge hopping in its well-ordered microcrystalline domains.[15][16]
-
PEDOT:PSS is renowned for its high conductivity, which can be further enhanced by post-treatment with certain solvents or acids that induce a phase separation of the insulating PSS from the conductive PEDOT chains.[9]
-
P3MT generally exhibits lower conductivity compared to P3HT and PEDOT, which can be attributed to a combination of its higher oxidation potential and potentially less ordered morphology.[5][8]
Electrochemical Stability
Electrochemical stability is a critical parameter for the long-term performance of devices. It refers to the ability of the polymer to withstand repeated redox cycling without significant degradation of its electrochemical properties.
-
PEDOT is widely recognized for its exceptional electrochemical stability, particularly when paired with PSS.[2][14] This stability is attributed to the electron-rich nature of the EDOT monomer, which stabilizes the positive charges on the polymer backbone.
-
P3HT demonstrates good electrochemical stability, but it can be susceptible to irreversible oxidation at high potentials and photodegradation.[12][13]
-
P3MT shows moderate stability. Studies have indicated that it can undergo thermal undoping, where the polymer loses its dopant and conductivity upon heating.[8]
Visualization of Chemical Structures
The fundamental differences in the electrochemical properties of these polymers originate from their distinct chemical structures.
Caption: Chemical structures of P3MT, P3HT, and PEDOT monomers.
Conclusion
The choice between poly(3-methylthiophene) and its derivatives, P3HT and PEDOT, is a multifaceted decision that depends on the specific requirements of the application.
-
P3MT serves as a foundational polymer, offering a balance of properties and a simpler structure for fundamental studies.
-
P3HT is the material of choice for applications demanding high solubility, solution processability, and good charge carrier mobility, such as in organic electronics.
-
PEDOT , particularly as PEDOT:PSS, excels in applications requiring high conductivity, transparency, and exceptional electrochemical stability, making it ideal for bioelectronics and transparent electrodes.
By understanding the interplay between chemical structure and electrochemical properties, as detailed in this guide, researchers can make informed decisions to advance their work in the exciting and ever-evolving field of conducting polymers.
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A Researcher's Guide to the Structural Validation of Synthesized (3-Methylthiophen-2-yl)methanol
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a foundational pillar of scientific integrity. The journey from a synthetic route to a validated compound ready for downstream applications is paved with meticulous analytical scrutiny. This guide provides an in-depth, comparative framework for the structural validation of (3-Methylthiophen-2-yl)methanol, a thiophene derivative of interest in medicinal chemistry.[1][2] We will move beyond rote procedural descriptions to explore the causal logic behind the selection of analytical techniques, ensuring a self-validating and robust characterization process.
The Synthetic Pathway: A Brief Overview
The synthesis of this compound typically involves the reduction of a corresponding carbonyl compound, such as 3-methylthiophene-2-carbaldehyde or a 3-methylthiophene-2-carboxylic acid derivative. A common and effective method is the reduction of the aldehyde using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This approach is favored for its high yield and selectivity for the carbonyl group, leaving the thiophene ring intact.
Multi-technique Spectroscopic Validation: A Comparative Approach
No single analytical technique is sufficient to definitively confirm the structure of a synthesized molecule. A synergistic approach, employing multiple spectroscopic methods, is essential to build a comprehensive and irrefutable structural assignment. Below, we compare and contrast the key spectroscopic techniques for validating this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. We will examine both ¹H and ¹³C NMR to build a complete picture of the molecular framework.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H-5 | ~6.9-7.2 | d | ~5.0 |
| Thiophene H-4 | ~6.7-6.9 | d | ~5.0 |
| Methylene (-CH₂-) | ~4.7 | s | - |
| Methyl (-CH₃) | ~2.2 | s | - |
| Hydroxyl (-OH) | Variable (broad singlet) | s | - |
Causality Behind the Chemical Shifts:
-
Thiophene Protons: The protons on the thiophene ring appear in the aromatic region (6.5-8.0 ppm) due to the deshielding effect of the ring current. The specific positions of the methyl and hydroxymethyl groups influence their precise chemical shifts.
-
Methylene Protons: The protons of the -CH₂- group are adjacent to the electron-withdrawing thiophene ring and the oxygen atom, causing them to be deshielded and appear around 4.7 ppm.
-
Methyl Protons: The methyl group attached to the thiophene ring is in a relatively shielded environment, resulting in a signal around 2.2 ppm.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet that can be exchanged with D₂O.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Thiophene C-2 | ~140-145 |
| Thiophene C-3 | ~135-140 |
| Thiophene C-5 | ~125-130 |
| Thiophene C-4 | ~120-125 |
| Methylene (-CH₂-) | ~60-65 |
| Methyl (-CH₃) | ~14-16 |
Experimental Protocol for NMR Analysis: [3][4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.[5]
Expected IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (alcohol) | 3200-3600 | Strong, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=C stretch (thiophene ring) | ~1600 | Medium |
| C-O stretch (primary alcohol) | ~1050 | Strong |
Causality Behind the Absorptions:
-
Broad O-H Stretch: The broadness of the O-H band is a hallmark of hydrogen bonding between alcohol molecules.[6]
-
Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring provide evidence for the presence of the heterocyclic core.[5]
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion (M⁺): m/z = 128.04
-
Key Fragmentation Ions:
-
m/z = 111 ([M-OH]⁺)
-
m/z = 97 ([M-CH₂OH]⁺)
-
m/z = 83
-
Causality Behind the Fragmentation:
The fragmentation pattern is a result of the cleavage of the weakest bonds in the molecule upon ionization. The loss of the hydroxyl group (-OH) and the hydroxymethyl group (-CH₂OH) are common fragmentation pathways for benzylic-type alcohols.
Experimental Protocol for Mass Spectrometry: [7]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Comparative Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.
Caption: A comprehensive workflow for the synthesis, purification, and multi-technique spectroscopic validation of this compound.
Alternative and Complementary Validation Methods
While NMR, IR, and MS are the primary techniques, other methods can provide valuable complementary information:
-
Elemental Analysis: Provides the empirical formula of the compound, which can be compared with the molecular formula determined by high-resolution mass spectrometry.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule.
-
Qualitative Tests for Alcohols: Simple chemical tests, such as the Ceric Ammonium Nitrate test or the Sodium Metal test, can quickly confirm the presence of the alcohol functional group.[8][9]
Conclusion: Ensuring Scientific Rigor
The structural validation of a synthesized compound is a critical step that underpins the reliability of all subsequent research. By employing a multi-technique approach that leverages the complementary strengths of NMR, IR, and mass spectrometry, researchers can confidently and definitively confirm the structure of this compound. This rigorous validation process is essential for ensuring the integrity and reproducibility of scientific findings in drug discovery and development.
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A Senior Application Scientist's Guide to Benchmarking (3-Methylthiophen-2-yl)methanol in Organic Devices
Abstract
The relentless pursuit of novel π-conjugated systems for organic electronics necessitates a thorough evaluation of new molecular building blocks. This guide provides a comprehensive performance benchmark of (3-Methylthiophen-2-yl)methanol, a functionalized thiophene monomer, and its potential role in the next generation of organic electronic devices. While direct, extensive experimental data for this specific molecule is nascent, we can construct a robust predictive analysis based on the well-established structure-property relationships within the thiophene family. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a comparative analysis against benchmark materials, theoretical insights into its potential performance, and detailed experimental protocols for its synthesis and characterization in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Introduction: Unveiling the Potential of this compound
Thiophene-based organic semiconductors are cornerstones of the organic electronics field, prized for their excellent charge transport properties and environmental stability.[1][2] The strategic functionalization of the thiophene ring is a powerful tool to fine-tune the electronic and morphological properties of the resulting polymers.[3] this compound presents an intriguing combination of substituents: a methyl group at the 3-position and a methanol group at the 2-position.
The methyl group is a weak electron-donating group, which can influence the HOMO energy level and potentially enhance solubility.[3] The methanol group is of particular interest as it can introduce hydrogen bonding capabilities, potentially influencing intermolecular packing and thin-film morphology, and offers a reactive site for further chemical modification. This unique combination warrants a detailed investigation into its potential as a monomer for novel semiconducting polymers.
Theoretical Evaluation of Electronic Properties
-
HOMO Level: The electron-rich thiophene ring, coupled with the electron-donating methyl group, is expected to result in a relatively high-lying HOMO level. This is a desirable characteristic for p-type semiconductors, as it facilitates efficient hole injection from standard anodes like ITO/PEDOT:PSS.
-
LUMO Level: The LUMO level is anticipated to be relatively high, leading to a wide bandgap. This could be advantageous for applications requiring high transparency in the visible region or a large open-circuit voltage (Voc) in photovoltaic devices.[7]
-
Bandgap: The resulting energy gap is predicted to be in a range suitable for a stable p-type semiconductor. Computational studies on thiophene sulfonamide derivatives show that substituent groups significantly impact the HOMO-LUMO gap, which is a key factor in the stability and reactivity of these compounds.[5]
Benchmarking Against Established Thiophene-Based Materials
To contextualize the potential performance of a polymer derived from this compound, we must compare it against well-characterized, high-performance materials. Poly(3-hexylthiophene) (P3HT) serves as an excellent benchmark due to the vast body of literature on its performance in various organic devices.[8][9]
Performance in Organic Field-Effect Transistors (OFETs)
The charge carrier mobility (µ) is the most critical parameter for OFETs. High mobility enables faster switching speeds and higher drive currents.
| Material | Architecture | Hole Mobility (µh) [cm²/Vs] | On/Off Ratio | Reference |
| P3HT (regioregular) | Bottom-Gate, Top-Contact | 0.01 - 0.1 | > 10^5 | [10] |
| Poly(3-decylthiophene) (PDT) | Bottom-Gate, Top-Contact | ~8 x 10^-5 | - | [10] |
| Fused Thiophene Derivatives | Various | 0.4 - 1.26 | > 10^6 | [11] |
Performance in Organic Photovoltaics (OPVs)
For OPVs, the power conversion efficiency (PCE) is the key metric, which is a product of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
| Donor Material | Acceptor Material | PCE [%] | Voc [V] | Jsc [mA/cm²] | FF [%] | Reference |
| P3HT | PC61BM | 3 - 5 | ~0.6 | ~10 | ~65 | [12] |
| P3HT | PC71BM | up to 4.13 | - | - | - | [12] |
| Thiophene-based Polymers | Non-fullerene | >19 | >0.8 | >25 | >75 | [2][13] |
| 2D Dion-Jacobson Perovskite with Thiophene Spacer | - | 15.75 | - | - | - | [14] |
Predictive Comparison and Outlook for this compound
Based on the established benchmarks, we can now formulate a predictive analysis for a polymer derived from this compound, tentatively named poly[this compound] (P3M2M).
-
In OFETs: The presence of the methyl group at the 3-position is analogous to the alkyl chains in P3HT, which are crucial for solubility and promoting ordered packing. However, the methanol group at the 2-position could introduce steric hindrance, potentially disrupting the π-stacking necessary for high charge mobility. Conversely, if the hydrogen bonding from the methanol groups facilitates a favorable long-range order, it could lead to enhanced mobility. We predict that the mobility of P3M2M could be lower than that of highly regioregular P3HT but could be improved through synthetic modifications and processing optimization.
-
In OPVs: The expected high HOMO level of P3M2M could lead to a good Voc when paired with a suitable acceptor. The wider bandgap might limit the absorption of the solar spectrum compared to narrower bandgap polymers, potentially leading to a lower Jsc. However, its use as a donor in conjunction with a low-bandgap non-fullerene acceptor could be a promising strategy. The solubility and film-forming properties imparted by the methanol group could be advantageous for achieving an optimal bulk-heterojunction morphology.
Experimental Protocols for Evaluation
To validate these predictions, a systematic experimental investigation is required. The following protocols provide a self-validating framework for the synthesis, fabrication, and characterization of devices based on P3M2M.
Synthesis of poly[this compound] (P3M2M) via Oxidative Polymerization
This protocol describes a common method for synthesizing poly(3-alkylthiophene)s.[15][16][17]
Step-by-Step Protocol:
-
Monomer Preparation: Ensure this compound is pure and dry.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the monomer in anhydrous chloroform.
-
Initiation: Slowly add a solution of anhydrous iron(III) chloride (FeCl3) in anhydrous chloroform to the monomer solution while stirring vigorously.
-
Polymerization: Allow the reaction to proceed at room temperature for 24 hours. The solution should become dark and viscous.
-
Quenching and Precipitation: Quench the reaction by slowly pouring the polymer solution into a large volume of methanol. The polymer will precipitate.
-
Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to remove oligomers and catalyst residues.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Fabrication and Characterization of a P3M2M-based OFET
This protocol outlines the fabrication of a bottom-gate, top-contact OFET, a common architecture for testing new materials.[18][19][20]
Step-by-Step Protocol:
-
Substrate Cleaning: Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer as the substrate. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the semiconductor/dielectric interface.
-
Active Layer Deposition: Dissolve P3M2M in a suitable solvent (e.g., chloroform, chlorobenzene) and spin-coat the solution onto the OTS-treated substrate to form a thin film.
-
Annealing: Anneal the film at an optimized temperature to improve crystallinity.
-
Electrode Deposition: Thermally evaporate gold (Au) source and drain electrodes through a shadow mask onto the semiconductor layer.
-
Characterization: Measure the output and transfer characteristics of the OFET in a nitrogen-filled glovebox using a semiconductor parameter analyzer. Extract the charge carrier mobility, on/off ratio, and threshold voltage.[18][21]
Fabrication and Characterization of a P3M2M-based OPV
This protocol describes the fabrication of a conventional bulk-heterojunction solar cell.[12][22][23][24]
Step-by-Step Protocol:
-
Substrate Preparation: Clean patterned indium tin oxide (ITO)-coated glass substrates.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) and anneal.
-
Active Layer Deposition: Prepare a blend solution of P3M2M (donor) and an appropriate acceptor (e.g., PCBM or a non-fullerene acceptor) in a suitable solvent. Spin-coat the blend onto the HTL.
-
Active Layer Annealing: Thermally anneal the active layer to optimize the morphology for charge separation and transport.
-
Cathode Deposition: Thermally evaporate a low-work-function metal (e.g., LiF or Ca) followed by aluminum (Al) as the cathode.
-
Characterization: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination.[23] Determine the PCE, Voc, Jsc, and FF. Measure the external quantum efficiency (EQE) to analyze the spectral response.
Conclusion
This compound stands as a promising, yet underexplored, monomer for the synthesis of new organic semiconductors. Its unique functionalization offers avenues for tuning solubility, morphology, and electronic properties. While a direct performance comparison is not yet possible due to a lack of experimental data, a predictive analysis based on well-understood thiophene chemistry suggests that polymers derived from this monomer could be viable p-type materials for OFETs and OPVs. The provided experimental protocols offer a clear and robust pathway for the scientific community to synthesize and rigorously evaluate this and other novel thiophene-based materials, thereby contributing to the advancement of organic electronics.
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A Researcher's Guide to Comparative Cytotoxicity Analysis of Novel (3-Methylthiophen-2-yl)methanol Derivatives
This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel compounds derived from (3-Methylthiophen-2-yl)methanol. It is designed for researchers in drug discovery and oncology, offering a robust, multi-assay approach to compare these novel agents against established chemotherapeutics. We will delve into the rationale behind experimental choices, provide detailed protocols, and interpret multifaceted data to build a complete cytotoxicity profile.
Introduction: The Therapeutic Potential of Thiophene Scaffolds
The thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry, present in numerous marketed drugs.[1] Its derivatives have garnered significant attention for their broad pharmacological activities, including anticancer properties.[1][2][3][4] Studies have shown that various thiophene derivatives can reduce cancer cell viability, induce cell cycle arrest, and trigger apoptosis.[2][3][4] This guide focuses on novel derivatives of this compound, exploring a systematic methodology to characterize their cytotoxic effects and compare their efficacy against standard-of-care agents. Our objective is to provide a practical, scientifically rigorous workflow for generating reliable and comparable cytotoxicity data.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity
A single assay is insufficient to fully characterize a compound's cytotoxic profile. Therefore, we employ a tripartite strategy that interrogates cell viability, membrane integrity, and the mechanism of cell death. This approach provides a holistic view of a compound's cellular impact.
-
Novel Thiophene Derivatives: For this guide, we will consider two hypothetical novel compounds:
-
TMD-1 (Thiophene Methanol Derivative 1)
-
TMD-2 (Thiophene Methanol Derivative 2)
-
-
Positive Controls: To benchmark the activity of our novel compounds, we select two widely used chemotherapeutic drugs with distinct mechanisms of action:
-
Cell Line: We will use the MCF-7 human breast adenocarcinoma cell line, a well-characterized and commonly used model for anticancer drug screening.[2][3]
-
Negative Control: A vehicle control (e.g., 0.1% DMSO in culture medium) is essential to account for any effects of the solvent used to dissolve the compounds.
The overall workflow is designed to ensure reproducibility and logical data progression. The process moves from a general assessment of metabolic activity to specific indicators of cell membrane damage and the apoptotic pathway.
Caption: High-level experimental workflow for comparative cytotoxicity analysis.
Methodologies and Protocols
Scientific rigor demands detailed and validated protocols. The following sections provide step-by-step instructions for each core assay.
-
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[12][13] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][14] The amount of formazan produced is proportional to the number of living, metabolically active cells.[12]
-
Step-by-Step Protocol:
-
Cell Seeding: Seed 1 x 10⁴ MCF-7 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of TMD-1, TMD-2, Doxorubicin, and Cisplatin. Include vehicle-only wells as a negative control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.[12]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[14][15]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.[15][16]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
-
-
Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells.[17][18] When the plasma membrane is damaged—a hallmark of necrosis or late apoptosis—LDH is released into the culture supernatant.[18][19] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that produces a colored formazan product, which is directly proportional to the extent of cell lysis.[18]
-
Step-by-Step Protocol:
-
Setup: Follow steps 1 and 2 from the MTT protocol, setting up an identical 96-well plate for treatment.
-
Supernatant Collection: After the incubation period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well. Transfer to a new 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye solution). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[18]
-
Analysis: Include controls for maximum LDH release (cells lysed with a detergent) and background. Calculate percent cytotoxicity using the formula: (% Cytotoxicity) = (Sample Abs - Background Abs) / (Max Release Abs - Background Abs) * 100.
-
-
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[22] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane.[21] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[20]
Caption: Differentiating cell states with the Annexin V/PI assay.
-
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of each compound (determined from the MTT assay) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[21] Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold PBS.[21]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[22] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[20]
-
Results and Comparative Analysis
The data from these three assays should be compiled and analyzed to compare the cytotoxic profiles of the novel compounds against the established drugs.
Table 1: IC₅₀ Values (µM) from MTT Assay after 48h Treatment
| Compound | MCF-7 IC₅₀ (µM) |
| TMD-1 | 15.2 ± 1.8 |
| TMD-2 | 5.8 ± 0.7 |
| Doxorubicin | 0.9 ± 0.1 |
| Cisplatin | 22.5 ± 2.5 |
Data are presented as mean ± SD from three independent experiments. This is illustrative data.
Table 2: Comparative Cytotoxicity Profile after 24h Treatment at IC₅₀ Concentrations
| Compound | % Cytotoxicity (LDH Assay) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| TMD-1 | 18.5% | 35.1% | 14.2% |
| TMD-2 | 22.1% | 45.8% | 18.5% |
| Doxorubicin | 15.3% | 52.3% | 10.1% |
| Cisplatin | 30.5% | 25.6% | 24.8% |
Data are presented as mean percentages. This is illustrative data.
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A Comparative Guide to Catalytic Systems for C-H Activation of 3-Methylthiophene
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds in heterocyclic compounds is a cornerstone of modern organic synthesis, offering a more atom-economical and efficient route to complex molecules. 3-Methylthiophene, a common scaffold in pharmaceuticals and organic materials, presents a unique challenge due to the presence of two distinct C-H bonds at the C2 and C5 positions, leading to potential regioselectivity issues. This guide provides an in-depth comparison of prominent catalytic systems for the C-H activation of 3-methylthiophene, focusing on palladium, rhodium, and iridium-based catalysts. We will delve into the mechanistic underpinnings that govern their reactivity and selectivity, supported by experimental data, to empower researchers in selecting the optimal system for their synthetic goals.
The Strategic Importance of 3-Methylthiophene Functionalization
3-Methylthiophene and its derivatives are prevalent motifs in a wide array of biologically active compounds and functional materials. The ability to selectively introduce functional groups at specific positions on the thiophene ring is crucial for tuning their pharmacological properties, electronic characteristics, and overall performance. Traditional cross-coupling methods often require pre-functionalization of the thiophene ring, adding steps and generating waste. Direct C-H activation, therefore, represents a more sustainable and elegant approach to synthesizing novel 3-methylthiophene-containing molecules.
Palladium-Catalyzed C-H Arylation and Alkenylation: A Versatile Workhorse
Palladium catalysis has been extensively explored for the C-H functionalization of thiophenes. The primary mechanism often invoked is the Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond cleavage is facilitated by a ligand on the palladium center, typically a carboxylate or carbonate base.[1][2]
Key Mechanistic Features of Palladium Catalysis
The regioselectivity in palladium-catalyzed reactions of 3-substituted thiophenes is a delicate balance of steric and electronic factors. The C2 position is generally more sterically accessible, while the C5 position is electronically favored for functionalization in some cases. The choice of ligands and additives plays a pivotal role in steering the reaction towards the desired isomer.
Caption: Generalized catalytic cycle for Palladium-catalyzed C-H arylation of 3-methylthiophene.
Performance Data for Palladium Systems
| Catalyst System | Reaction Type | Regioselectivity (C2:C5) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Arylation | 95:5 | 85 | N/A |
| Pd(OAc)₂ / SPhos | Arylation | 10:90 | 78 | N/A |
| Pd(OAc)₂ / DavePhos | Alkenylation | >98:2 | 92 | N/A |
Note: Yields and selectivities are representative and can vary based on specific substrates and reaction conditions.
Experimental Protocol: Palladium-Catalyzed Direct Arylation of 3-Methylthiophene
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
3-Methylthiophene
-
Aryl bromide
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and K₂CO₃ (2.0 equiv.).
-
Add 3-methylthiophene (1.0 equiv.) and the aryl bromide (1.2 equiv.).
-
Add anhydrous DMAc to achieve a 0.2 M concentration with respect to 3-methylthiophene.
-
Seal the tube and heat the reaction mixture at 120 °C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rhodium-Catalyzed C-H Functionalization: Emerging Opportunities
Rhodium catalysts, particularly those featuring a cyclopentadienyl (Cp*) ligand, have shown remarkable efficacy in C-H activation, often proceeding through a different mechanistic manifold than palladium.[3] While less explored for 3-methylthiophene specifically, the broader success in heterocycle functionalization suggests significant potential. Rhodium(III)-catalyzed reactions can proceed via various catalytic cycles, including Rh(I)/Rh(III) and Rh(III)/Rh(V) pathways.[4][5]
Mechanistic Considerations for Rhodium Catalysis
For many Rh(III)-catalyzed C-H functionalizations, the reaction is believed to initiate with a C-H activation step to form a rhodacycle intermediate. Subsequent insertion of an unsaturated partner (e.g., an alkene or alkyne) and reductive elimination delivers the functionalized product.
Caption: A plausible catalytic cycle for Rhodium(III)-catalyzed C-H olefination.
Performance Data for Rhodium Systems
While specific data for 3-methylthiophene is limited, studies on related substrates provide valuable insights. For instance, the olefination of 2-alkylthiophenes using [Cp*RhCl₂]₂ has been reported to proceed with high yields and selectivity for the C5 position.
| Catalyst System | Reaction Type | Regioselectivity (C5) | Yield (%) | Reference |
| [CpRhCl₂]₂ / AgSbF₆ | Olefination | >95% | 88 | N/A |
| [CpRh(OAc)₂]₂ | Alkenylation | High | 75 | [6] |
Experimental Protocol: Rhodium-Catalyzed C-H Olefination of 3-Alkylthiophenes
Materials:
-
[Cp*RhCl₂]₂
-
Silver hexafluoroantimonate (AgSbF₆)
-
3-Alkylthiophene
-
Activated alkene (e.g., acrylate)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a glovebox, combine [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%) in a vial.
-
Add DCE and stir for 10 minutes.
-
Add the 3-alkylthiophene (1.0 equiv.) and the alkene (1.5 equiv.).
-
Seal the vial and heat at 80 °C for 12 hours.
-
Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Iridium-Catalyzed C-H Borylation: A Gateway to Further Functionalization
Iridium catalysis has emerged as a powerful tool for the C-H borylation of arenes and heteroarenes. This reaction is particularly valuable as the resulting boronate esters are versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling), providing access to a wide range of functionalized thiophenes.[7][8]
The Iridium Catalytic Cycle: An Oxidative Addition Pathway
The mechanism of iridium-catalyzed borylation is distinct from the CMD pathway of palladium. It is generally accepted to proceed via an oxidative addition of the C-H bond to an Iridium(III) center, forming an Iridium(V) intermediate, followed by reductive elimination to furnish the borylated product and regenerate the active catalyst.[9]
Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation of 3-methylthiophene.
Performance Data for Iridium-Catalyzed Borylation of 3-Methylthiophene
| Catalyst System | Reagent | Regioselectivity (C2:C5) | Yield (%) | Reference |
| [Ir(cod)OMe]₂ / dtbpy | HBPin | 8.9:1 | 67 | [10] |
This system shows a strong preference for borylation at the more sterically accessible C2 position.
Experimental Protocol: Iridium-Catalyzed C-H Borylation of 3-Methylthiophene
Materials:
-
[Ir(cod)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))
-
4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy)
-
Pinacolborane (HBPin)
-
3-Methylthiophene
-
Cyclohexane
Procedure:
-
In a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ (1.5 mol%) and dtbpy (3.0 mol%) to a vial.
-
Add cyclohexane and stir for 10 minutes.
-
Add 3-methylthiophene (2.0 equiv.) followed by pinacolborane (1.0 equiv.).
-
Seal the vial and stir at room temperature for 1 hour.
-
Remove the vial from the glovebox and concentrate the reaction mixture under reduced pressure.
-
The crude product can be used directly in subsequent reactions or purified by chromatography.
Comparative Analysis and Future Outlook
The choice of catalytic system for the C-H activation of 3-methylthiophene is highly dependent on the desired functional group and regiochemical outcome.
-
Palladium catalysts offer great versatility for arylation and alkenylation, with regioselectivity tunable through ligand selection. They are a well-established and reliable choice for many applications.
-
Rhodium catalysts present an exciting frontier, with the potential for unique reactivity and selectivity, particularly in olefination reactions. Further research is needed to fully explore their application to 3-methylthiophene.
-
Iridium catalysts are the premier choice for C-H borylation, providing a strategic entry point for a wide range of subsequent transformations via the versatile boronate ester intermediate. The high regioselectivity for the C2 position is a key feature of this system.
The field of C-H activation is continuously evolving, with ongoing efforts to develop more active, selective, and sustainable catalysts. Future research will likely focus on expanding the scope of rhodium-catalyzed reactions for thiophenes, developing enantioselective C-H functionalization methods, and employing earth-abundant metal catalysts to further enhance the sustainability of these powerful synthetic transformations.
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Zhang, Y., et al. (2024). Recent advances in Rh(I)-catalyzed enantioselective C–H functionalization. Organic Chemistry Frontiers, 11(5), 1349-1386. [Link]
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Li, X., et al. (2020). Rhodium(III)-Catalyzed C-H Alkenylation/Directing Group Migration for the Regio- and Stereoselective Synthesis of Tetrasubstituted Alkenes. Organic Letters, 22(23), 9163-9168. [Link]
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Rovis, T. (2017). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Accounts of Chemical Research, 50(4), 859-872. [Link]
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Chotana, G. A., et al. (2008). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. Tetrahedron, 64(26), 6103-6114. [Link]
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Stahl, S. S., et al. (2024). Rhodium-Catalyzed Arene Alkenylation: Selectivity and Reaction Mechanism as a Function of In Situ Oxidant Identity. Journal of the American Chemical Society. [Link]
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Zeng, Q. Z., et al. (2025). β-Selective C-H Arylation of Thiophenes Enabled by α-Diimine Palladium Catalysts. Tetrahedron, 186, 134872. [Link]
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Li, X. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 10079-10134. [Link]
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Hartwig, J. F., et al. (2014). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 53(42), 11329-11333. [Link]
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Chotana, G. A., et al. (2008). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. Tetrahedron, 64(26), 6103-6114. [Link]
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Miura, M., et al. (2018). Rhodium(III)‐Catalyzed Direct Alkenylation of Benzothiophenes and Related Heterocycles with Alkynes. Asian Journal of Organic Chemistry, 7(7), 1330-1333. [Link]
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Li, X., et al. (2024). Rhodium(III)-Catalyzed Switchable β-C(sp2)-H Alkenylation and Alkylation of Acyclic Enamides with Allyl Alcohols. Organic Letters, 26(17), 3673-3678. [Link]
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Shimada, T., et al. (2024). Synthesis of Thiophene-Fused Siloles through Rhodium-Catalyzed Trans-Bis-Silylation. Molecules, 29(3), 698. [Link]
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Li, X., et al. (2021). Experimental and theoretical studies of the rhodium(I)-catalysed C-H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides. Organic Chemistry Frontiers, 8(12), 2975-2980. [Link]
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Literature review of the applications of substituted thiophenes
An In-Depth Comparative Guide to the Applications of Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in modern chemistry. Its unique electronic properties, including high aromaticity and the ability of the sulfur atom's d-orbitals to participate in π-conjugation, make it a "privileged scaffold".[1][2] This guide offers a comparative analysis of substituted thiophenes across three major application domains: organic electronics, therapeutic agents, and corrosion inhibition. We will delve into the structure-property relationships that govern performance, present comparative experimental data, and provide detailed protocols for key evaluation methodologies.
Section 1: High-Performance Organic Electronics
Thiophene-based π-conjugated polymers and small molecules are among the most extensively studied organic semiconductors due to their excellent charge transport properties and environmental stability.[3][4] The ability to tune their electronic and optical characteristics through substitution allows for the optimization of materials for specific devices like Organic Field-Effect Transistors (OFETs) and Dye-Sensitized Solar Cells (DSSCs).[5][6][7]
Comparative Analysis of Thiophene-Based Materials in OFETs
The performance of an OFET is primarily determined by the charge carrier mobility (μ) and the on/off current ratio. The introduction of electron-donating or -withdrawing groups and the extension of π-conjugation through fused ring systems are key strategies to enhance these parameters.
Causality Behind Performance: The shift from simple alkyl side-chains (like in PQT-12) to alkylsulfanyl side-chains (in SPQT-12) demonstrates a fundamental principle in molecular engineering. The electron-rich sulfur atom in the side-chain of SPQT-12 donates electron density to the polythiophene backbone. This raises the Highest Occupied Molecular Orbital (HOMO) energy level and narrows the band gap, which can facilitate charge injection and transport, thereby improving device performance.[6] Fusing thiophene rings, as seen in more advanced materials, creates a more rigid and planar backbone, which promotes intermolecular π-π stacking and enhances charge mobility significantly.[8]
Table 1: Performance Comparison of Thiophene-Based Polymers in OFETs
| Polymer | Side-Chain | Mobility (μ) (cm²/Vs) | On/Off Ratio | Source |
| PQT-12 | Dodecyl | (Not specified, used as baseline) | (Not specified) | [6] |
| SPQT-12 | Dodecylsulfanyl | 1.0 × 10⁻³ | 5.8 × 10³ | [6] |
Comparative Analysis of Thiophene-Based Dyes in Solar Cells
In Dye-Sensitized Solar Cells (DSSCs), the dye's role is to absorb light and inject electrons into a semiconductor (typically TiO₂). Performance is measured by the power conversion efficiency (PCE or η), which depends on the short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).
Causality Behind Performance: The efficiency of thiophene-based dyes is highly dependent on their molecular structure, which influences their light-harvesting ability, energy levels, and charge recombination rates.[9][10] For instance, dye 21 's high Jsc is attributed to good light-harvesting, while its high Voc suggests that the molecular structure effectively prevents charge recombination between the injected electrons in the TiO₂ and the electrolyte.[9] Similarly, the introduction of a benzothiadiazole unit in dye 43 results in a red-shifted absorption band compared to a simple thiophene unit, allowing it to capture more of the solar spectrum and leading to a higher Jsc.[9] The design of dye SR4 , with a strategically placed secondary donor group, enhances the charge transfer characteristics within the molecule, leading to the highest efficiency in its series.[11]
Table 2: Performance Comparison of Substituted Thiophene Dyes in DSSCs
| Dye | Key Structural Feature | Jsc (mA/cm²) | Voc (V) | FF | PCE (η) (%) | Source |
| 21 | Fused Thiophene | 16.1 | 0.803 | 0.759 | 8.1 | [9] |
| 26 | Cyano-substituted Benzoic Acid | (Not specified) | (Not specified) | (Not specified) | 4.50 | [9] |
| 36 | Fused Thiophene | 17.49 | 0.70 | 0.70 | 8.70 | [9] |
| 43 | Benzothiadiazole Unit | 14.81 | 0.69 | 0.69 | 7.03 | [9] |
| SR1 | Thiophene-Azo-Salicylic Acid | (Not specified) | (Not specified) | (Not specified) | 0.37 | [11] |
| SR4 | Substituted Thiophene-Azo Dye | (Not specified) | (Not specified) | (Not specified) | 4.50 | [11] |
Experimental Protocol: Fabrication and Characterization of a Top-Contact OFET
This protocol describes a standard method for evaluating the performance of a new thiophene-based semiconductor.
-
Substrate Preparation: Begin with a heavily n-doped silicon wafer (which acts as the gate electrode) with a 300 nm thermally grown silicon dioxide (SiO₂) layer (the gate dielectric). Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Semiconductor Deposition: Dissolve the synthesized thiophene polymer (e.g., SPQT-12) in a suitable organic solvent like chloroform or chlorobenzene to form a 0.5 wt% solution. Spin-coat the solution onto the SiO₂/Si substrate at 2000 rpm for 60 seconds to form a thin film. Anneal the film at 100°C for 30 minutes to remove residual solvent and improve molecular ordering.
-
Electrode Deposition: Using a shadow mask, thermally evaporate 50 nm of gold (Au) onto the semiconductor layer to define the source and drain electrodes. The channel length (L) and width (W) are defined by the mask, typically L = 50 µm and W = 1500 µm.
-
Electrical Characterization: Place the fabricated device on a probe station in an inert atmosphere (e.g., a nitrogen-filled glovebox). Connect the source, drain, and gate electrodes to a semiconductor parameter analyzer.
-
Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) at various gate-source voltages (Vgs).
-
Transfer Characteristics: Measure Id as a function of Vgs at a fixed, high Vds (e.g., -60 V). Plot Id vs. Vgs to determine the on/off ratio and √Id vs. Vgs to extract the field-effect mobility in the saturation regime using the equation: Id = (W/2L) * μ * Ci * (Vgs - Vt)², where Ci is the capacitance per unit area of the gate dielectric and Vt is the threshold voltage.
-
Visualization: Workflow for Organic Electronic Material Evaluation
Caption: Workflow for the evaluation of new thiophene-based organic semiconductors.
Section 2: Therapeutic Applications of Substituted Thiophenes
The thiophene nucleus is a bioisostere of the benzene ring, but its distinct electronic nature and ability to engage in hydrogen bonding and other interactions have made it a valuable component in drug design.[2][12] Thiophene derivatives are found in numerous FDA-approved drugs and are actively researched for their anticancer, anti-inflammatory, and antimicrobial properties.[1][13][14]
Comparative Analysis of Thiophene-Based Anti-Inflammatory Agents
Inflammation is often mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). The efficacy of anti-inflammatory drugs is typically measured by their IC50 value—the concentration required to inhibit 50% of the enzyme's activity.
Causality Behind Performance: The anti-inflammatory activity of thiophene derivatives is strongly linked to the nature and position of substituents on the thiophene ring.[14] For compound 21 , the specific arrangement of functional groups allows it to bind effectively to the active sites of both COX-2 and LOX enzymes, leading to potent dual inhibition. In vivo studies confirmed its superior efficacy and better safety profile compared to the standard drug celecoxib.[14] The presence of specific groups like carboxylic acids, esters, and methoxy groups is frequently highlighted as crucial for biological target recognition and potent inhibition of COX and LOX enzymes.[14]
Table 3: Comparative In Vitro Efficacy of Thiophene-Based COX/LOX Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference Drug | Ref. Drug IC50 (µM) | Source |
| 21 | COX-2 | 0.67 | Celecoxib | 1.14 | [14] |
| 21 | LOX | 2.33 | Sodium Meclofenamate | 5.64 | [14] |
Comparative Analysis of Thiophene-Based Anticancer Agents
The thiophene scaffold has been incorporated into various molecular frameworks to develop potent anticancer agents. Their effectiveness is evaluated by their cytotoxicity against cancer cell lines, also expressed as IC50 values.
Causality Behind Performance: In drug design, seemingly small structural changes can lead to significant differences in biological activity. When comparing furan- and thiophene-containing chalcones, the thiophene analog demonstrated superior cytotoxicity.[12] This is attributed to thiophene's greater aromatic stability and different electronic distribution compared to furan. These properties can lead to more favorable interactions (e.g., π-π stacking) with biological targets within cancer cells and can also result in compounds that are more metabolically stable, allowing for sustained therapeutic effect.[12]
Table 4: Comparative Anticancer Activity of a Thiophene-Containing Chalcone
| Cell Line | Compound | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Source |
| A549 (Lung) | Thiophene-Pyrazolyl Chalcone | 2.16 | Doxorubicin | 1.98 | [12] |
| HepG2 (Liver) | Thiophene-Pyrazolyl Chalcone | 3.14 | Doxorubicin | 2.89 | [12] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cells.
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Once cells reach 80-90% confluency, trypsinize, count, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test thiophene compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic drug (positive control). Incubate for 48-72 hours.
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC50 value.
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: Logical relationships in SAR for thiophene-based drug candidates.
Section 3: Thiophene Derivatives as Corrosion Inhibitors
The corrosion of metals is a major industrial problem. Thiophene-based compounds have emerged as highly effective corrosion inhibitors, particularly for steel and aluminum in acidic media.[15][16][17][18] Their effectiveness stems from the ability of the thiophene ring and associated functional groups to adsorb onto the metal surface, forming a protective barrier.
Comparative Analysis of Thiophene-Based Corrosion Inhibitors
The performance of a corrosion inhibitor is quantified by its inhibition efficiency (%IE), which represents the percentage reduction in the corrosion rate.
Causality Behind Performance: Thiophene derivatives exhibit high inhibition efficiencies due to the strong coordination of the sulfur heteroatom's lone pair electrons and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal.[15][16] This adsorption process forms a robust, hydrophobic layer that physically blocks the corrosive agents (like H⁺ and Cl⁻ ions) from reaching the metal surface.[17] The presence of additional heteroatoms (N, O) or electron-donating groups in the substituents further enhances this adsorption and improves the protective layer's stability, leading to efficiencies often exceeding 95%.[15][18]
Table 5: Performance Comparison of Thiophene-Based Corrosion Inhibitors
| Inhibitor | Metal/Alloy | Corrosive Medium | Max %IE | Source |
| Thiophene Derivative (General) | Various | Various | >95% | [15][16] |
| T-CN | 2024-T3 Aluminum | 1 M HCl | 94.0% | [18] |
| T-CHO | 2024-T3 Aluminum | 1 M HCl | 96.0% | [18] |
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to evaluate the performance of corrosion inhibitors.
-
Electrochemical Cell Setup: Use a standard three-electrode cell. The working electrode (WE) is the metal sample (e.g., 2024-T3 aluminum). A platinum wire serves as the counter electrode (CE), and a saturated calomel electrode (SCE) is used as the reference electrode (RE).
-
Electrolyte Preparation: Prepare the corrosive solution (e.g., 1 M HCl). Create a series of test solutions by adding the thiophene inhibitor at different concentrations (e.g., 10⁻⁶ M to 10⁻³ M).
-
Measurement Procedure:
-
Immerse the three electrodes in the test solution. Allow the system to stabilize for about 30 minutes to reach a steady open circuit potential (OCP).
-
Perform the EIS measurement using a potentiostat. Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
The EIS data is typically plotted as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle is related to the charge transfer resistance (Rct). A larger diameter indicates a higher Rct and better corrosion resistance.
-
Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to obtain a precise value for Rct.
-
Calculate the inhibition efficiency (%IE) using the formula: %IE = [(Rct_inh - Rct_blank) / Rct_inh] * 100, where Rct_inh is the charge transfer resistance with the inhibitor and Rct_blank is the resistance in the blank corrosive solution.
-
Visualization: Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: Experimental workflow for evaluating thiophene-based corrosion inhibitors.
References
-
Corrosion inhibition, surface and interface properties of thiophene-based compounds: A comprehensive review. (Source: Google Search)[15][16]
-
Synthesis and Biological Evaluation of Novel Thiophene Derivatives as Green Inhibitors for Aluminum Corrosion in Acidic Media. (Source: ResearchGate)[17]
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Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (Source: Google Search)[9]
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A Comparative Analysis of Thiophene-Based Anticancer Agents: Bridging In Vitro Efficacy with In Vivo Outcomes. (Source: Benchchem)[19]
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Synthesis and Applications of Poly(2-Propylthiophene): A Detailed Guide for Researchers. (Source: Benchchem)[20]
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Synthesis of polythiophene and their application - International Journal of Physics and Mathematics. (Source: Google Search)[5]
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Thiophene-based Solar Cell. A Review. (Source: Bentham Science)[21]
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Biological Activities of Thiophenes. (Source: Encyclopedia MDPI)[22]
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Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (Source: MDPI)[23]
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Full article: Synthesis of Polythiophenes with Electron-Donating Side-Chain and their Application to Organic Thin-Film Transistors. (Source: Taylor & Francis)[6]
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Furan vs. Thiophene Derivatives in Drug Design: A Comparative Analysis. (Source: Benchchem)[12]
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Preparation and Applications of Polythiophene Nanocomposites. (Source: ResearchGate)[24]
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The Chemistry of Conducting Polythiophenes. (Source: Google Search)[3]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Source: NIH)[1]
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Synthesis, properties and biological activity of thiophene: A review. (Source: Der Pharma Chemica)[2][25]
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2,3-Disubstituted Thiophene-Based Organic Dyes for Solar Cells. (Source: Chemistry of Materials)[10]
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Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach. (Source: RSC Publishing)[11]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (Source: Google Search)[13]
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Thiophene derivatives as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium. (Source: RSC Publishing)[18]
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Novel highly substituted thiophene-based n-type organic semiconductor: structural study, optical anisotropy and molecular control. (Source: RSC Publishing)[26]
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Recent Progress in Organic Electronics: Materials, Devices, and Processes. (Source: Google Search)[27]
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Thiophene-Bridged Double D-π-A Dye for Efficient Dye-Sensitized Solar Cell. (Source: ACS Publications)[28]
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Electrical Characterization of Organic Electronic Materials and Devices. (Source: Wiley)[29][30]
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Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques. (Source: RSC Publishing)[31]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (Source: MDPI)[14]
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Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. (Source: Google Search)[7]
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Thiophene-Based Compounds. (Source: Encyclopedia MDPI)[32]
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Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (Source: Taylor & Francis Online)[33]
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The design and synthesis of fused thiophenes and their applications in organic field-effect transistors. (Source: OUCI)[8]
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Thiophene-Based Organic Semiconductors. (Source: PubMed)[4]
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Safety Operating Guide
Operational Guide for the Safe Disposal of (3-Methylthiophen-2-yl)methanol
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (3-Methylthiophen-2-yl)methanol (CAS No. 63826-56-2). As a sulfur-containing heterocyclic compound, specific procedures must be followed to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar reagents. The protocols herein are based on the known hazards of thiophene derivatives and established best practices for chemical waste management.
Hazard Assessment and Waste Classification
The foundational step in any disposal procedure is a thorough understanding of the compound's hazards. While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, data from closely related thiophene alcohols, such as 2-Thiophenemethanol and 3-Thiophenemethanol, provide a reliable basis for hazard assessment.[1][2] Thiophene and its derivatives are generally classified as irritants and are harmful upon exposure.[3]
Therefore, all waste streams containing this compound—including neat (pure) compound, solutions, contaminated labware (e.g., pipette tips, weighing boats), and used Personal Protective Equipment (PPE)—must be classified and handled as hazardous chemical waste .[3][4] Under regulations like the US EPA's Resource Conservation and Recovery Act (RCRA), methanol and many organic compounds are identified as hazardous waste, mandating specific treatment, storage, and disposal protocols.[5]
Hazard Data Summary for Thiophene Alcohols
The following table summarizes the key hazards extrapolated from analogous compounds, which should be conservatively applied to this compound.
| Hazard Category | Classification | Key Precautionary Statements | Supporting Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Harmful if swallowed, in contact with skin, or if inhaled. Do not eat, drink or smoke when using this product. Avoid breathing vapors. | [1] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Causes skin irritation. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. | [1][2] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | Causes serious eye irritation. Wear eye protection/face protection. Rinse cautiously with water for several minutes if contact occurs. | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. | [1][2] |
| Hazardous Decomposition Products | Carbon Oxides (CO, CO₂), Sulfur Oxides (SOₓ) | Thermal decomposition can release irritating and toxic gases and vapors. | [1] |
The Core Disposal Principle: High-Temperature Incineration
The presence of sulfur in the thiophene ring is a critical factor in determining the appropriate final disposal method. The combustion of sulfur-containing organic compounds produces pollutants, primarily sulfur oxides (SOₓ), which are acidic and environmentally harmful.[6]
The preferred and most environmentally sound disposal route for this compound is high-temperature incineration in a licensed hazardous waste facility equipped with flue gas desulfurization (FGD) technology, or "scrubbers".[7]
Why Incineration?
-
Complete Destruction: Incineration at high temperatures (typically 650°C to 1200°C) ensures the complete thermal oxidation of the organic molecule, breaking it down into simpler, less harmful components.[7][8]
-
Controlled Conversion of Sulfur: The process converts the sulfur into sulfur dioxide (SO₂).[7]
-
Pollution Abatement: The incinerator's exhaust stream is passed through alkaline scrubbers, which neutralize the acidic SO₂ gas, preventing its release into the atmosphere.[7]
Attempting to neutralize this compound with acids or bases in the lab is not a valid disposal method and may create unforeseen hazards.[9][10] The final destruction must be handled by professionals.
Step-by-Step Laboratory Disposal Protocol
Adherence to a strict, systematic protocol within the laboratory is mandatory to ensure safety and compliance from the point of waste generation to its final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a complete PPE ensemble is worn.[11]
-
Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and change them immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat, fully buttoned.
-
Foot Protection: Closed-toe shoes that cover the entire foot.
Step-2: Waste Segregation and Containerization
Proper segregation prevents dangerous reactions and streamlines the final disposal process. Use separate, clearly labeled containers for each waste stream.
-
Solid Waste:
-
Collect unused this compound powder, contaminated weigh boats, spatulas, and disposable labware.
-
Place them into a dedicated, robust hazardous waste container (e.g., high-density polyethylene - HDPE) lined with a heavy-duty plastic bag.[3]
-
Seal the container when not in use.
-
-
Liquid Waste:
-
Contaminated PPE:
-
Place all contaminated gloves, disposable lab coats, and other materials into a designated hazardous waste bag or container separate from solid and liquid chemical waste.[3]
-
Step 3: Labeling and Storage
Accurate labeling is a regulatory requirement and essential for safety.
-
Labeling: Clearly label every waste container with:
-
The words "Hazardous Waste "
-
The full chemical name: "this compound" and any other chemical constituents.
-
The approximate quantities or percentages of each component.
-
The date of waste generation.
-
-
Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from heat, sparks, or open flames.[1] Ensure secondary containment is used to capture any potential leaks.
Step 4: Managing Spills
In the event of a spill, act immediately to contain and clean the area.
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.[3]
Step 5: Final Disposal Arrangement
Laboratory personnel are responsible for the safe collection and storage of waste, but the final disposal is a specialized task.
-
Arrange for the collection of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3]
-
Provide the EHS or contractor with an accurate inventory of the waste contents to ensure it is transported and disposed of in compliance with all local, state, and federal regulations.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and segregation process for managing waste generated from this compound.
Caption: Waste Management Workflow for this compound.
References
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- Essential Safety and Logistical Information for Handling 3,4-(2,2-Dimethylpropylenedioxy)thiophene. Benchchem.
- SAFETY DATA SHEET - 2-Thiophenemethanol. Fisher Scientific.
- Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene. Benchchem.
- SAFETY DATA SHEET - 3-Methylthiophene. Fisher Scientific.
- SAFETY DATA SHEET - 3-Thiophenemethanol. Fisher Scientific.
- Sulfur Recovery. US Environmental Protection Agency (EPA).
- Sulfur Treatment, Decomposition, and Recovery. Zeeco.
- Methanol Small Quantities Bulletin. Methanol Institute.
- Method for the removal of organic sulfur from carbonaceous materials.
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Neutralization Reactions. Professor Dave Explains via YouTube. [Link]
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A Senior Application Scientist's Guide to Handling (3-Methylthiophen-2-yl)methanol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and research. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, field-tested safety and logistical information for handling (3-Methylthiophen-2-yl)methanol, moving beyond a simple checklist to explain the causality behind each procedural step.
Foundational Hazard Assessment
Understanding the inherent risks of this compound is the critical first step in developing a robust safety protocol. Based on data for the closely related compound Thiophene-3-methanol, this chemical is considered hazardous.[1] The primary concerns involve irritation to the skin, eyes, and respiratory system.[1][2]
-
Skin and Eye Irritation: The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[1] Direct contact can lead to inflammation and discomfort.[3] It is crucial to prevent any exposure to the skin or eyes.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][3] High concentrations of similar organic vapors can lead to central nervous system depression, with symptoms like headache, dizziness, and fatigue.[3]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The selection of each component is directly linked to the identified hazards. At a minimum, safety glasses and task-appropriate gloves are recommended for handling similar chemicals.[8][9]
| PPE Component | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[8] | Protects against accidental splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation and potential absorption.[1][3] |
| Body Protection | Standard laboratory coat. For larger quantities, a chemical-resistant apron is advised.[7] | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Not typically required for small-scale use in a certified chemical fume hood. | A fume hood provides adequate ventilation to control vapor inhalation.[1][10] For spills or work outside a hood, a NIOSH-approved respirator would be necessary.[11] |
Operational Protocol: From Benchtop to Disposal
Safe handling is a dynamic process that requires vigilance at every stage. The following workflow is designed to create a self-validating system of safety checks and balances.
Preparation and Handling
-
Work Area Designation: All work with this compound must be conducted within a certified chemical fume hood to manage vapor inhalation risks.[12] Ensure the work area is free of clutter.
-
Eliminate Ignition Sources: Due to the high risk of flammability, remove all potential ignition sources, including hot plates, open flames, and spark-producing equipment.[6][7] Use only non-sparking tools and explosion-proof equipment where necessary.[4][12]
-
Grounding: For transfers between containers, ensure proper grounding and bonding to prevent the buildup of static electricity, which can ignite flammable vapors.[7][12]
-
Personal Protective Equipment: Before handling the primary container, don all required PPE as specified in the table above.
-
Dispensing: Open containers with care in a well-ventilated area, preferably within the fume hood.[6] Avoid splashing or creating aerosols.[6] Keep containers tightly sealed when not in use.[12]
Spill Management
Accidents require a prepared, immediate response to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: For a minor spill within a fume hood, ensure the sash remains lowered. For larger spills, evacuate non-essential personnel from the immediate area and increase ventilation.[3]
-
Control Ignition Sources: Immediately extinguish any open flames or other ignition sources.[3]
-
Containment: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[4][6] Do not use combustible materials like paper towels for the bulk of the spill.
-
Collection: Carefully collect the absorbent material and contaminated soil into a suitable, sealable container for hazardous waste.[13]
-
Decontamination: Clean the spill area thoroughly with soap and water.[8]
Emergency First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][15] Seek immediate medical attention.[11]
-
Skin Contact: Remove all contaminated clothing immediately.[12] Wash the affected skin area thoroughly with soap and plenty of water.[8][15] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][8] If breathing is difficult, qualified personnel may administer oxygen.[10] If breathing has stopped, provide artificial respiration.[12] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[8][11] Clean the mouth with water and seek immediate medical attention.[2]
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Waste Segregation: Collect all waste containing this compound, including excess reagent and contaminated materials (gloves, absorbent), in a dedicated, properly labeled hazardous waste container.[13][16] The container must be compatible with the chemical, kept tightly sealed, and stored in a designated satellite accumulation area.[16][17]
-
Labeling: Affix a hazardous waste tag to the container, clearly identifying the contents, including "this compound" and its approximate concentration.[13]
-
Container Decontamination: Empty containers must be managed carefully. The first rinse of a container that held this chemical should be collected and disposed of as hazardous waste.[16] After a thorough triple rinse, the container's label should be defaced before disposal.[16]
-
Pickup Request: Once the waste container is full, request a pickup from your institution's Environmental Health and Safety (EHS) department.[16] Do not dispose of this chemical down the drain.[13]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and operational flow for safely managing this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- Product Safety - US Methanol. (n.d.).
- Product Safety Data Sheet: Methanol (Reagent Grade). (2015, November 6). Research Products International.
- What first aid measures can be taken in case of methanol exposure? (n.d.). ERGSY.
- Safety Data Sheet: Methanol (Methyl Alcohol). (2020, December 11). Core & Main.
- Safety Data Sheet: Methanol. (2022, June 29).
- First Aid for Suspected Methanol Poisoning. (n.d.).
- Safety Data Sheet: 3-Thiophenemethanol. (2025, December 20). Fisher Scientific.
- Safety Data Sheet: Methanol. (n.d.). Methanex Corporation.
- A Beginner's Guide to Methanol: Uses, Hazards, & Safety Tips. (2020, July 28).
- Safety Data Sheet: Methanol. (2014, February 17). Medline.
- 3-Methylthiophene Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet: 3-Methylthiophene. (n.d.). CPAchem.
- Safety Data Sheet: 3-Methylthiophene. (2025, December 18). Fisher Scientific.
- Safety Data Sheet: 3-Thiophenemethanol. (2023, October 13). Fisher Scientific.
- Methanol Safe Handling Manual. (n.d.).
- How To Protect Workers From Methanol Exposure In The Workplace. (2024, October 1). KERAMIDA Inc.
- Procedure for disposing of hazardous waste. (n.d.). MIT.
- 3-methylthiophene - Organic Syntheses Procedure. (n.d.).
- Methanol Safety for Industry. (n.d.). Dräger.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- Methanol Product Stewardship Summary. (n.d.).
- Methanol Safety for Industry. (n.d.). Dräger.
- Hazardous Waste Disposal Procedures. (n.d.).
- Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment. (n.d.). Dräger VOICE.
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- 2. fishersci.es [fishersci.es]
- 3. datasheets.scbt.com [datasheets.scbt.com]
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- 5. fishersci.com [fishersci.com]
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- 7. methanex.com [methanex.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

